1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 244253. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,3-dihydropyrrolo[3,2-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-7-4-6-5(9-7)2-1-3-8-6/h1-3H,4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRRHTILSRVFPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=N2)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70311594 | |
| Record name | 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70311594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32501-05-6 | |
| Record name | 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32501-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dihydro-2H-pyrrolo(3,2-b)pyridin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032501056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 32501-05-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244253 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70311594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one
Abstract
The 1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one, commonly known as 5-azaindolin-2-one, is a heterocyclic scaffold of profound importance in medicinal chemistry. As a structural bioisostere of the native indolin-2-one (oxindole), its strategic incorporation of a nitrogen atom at the 5-position of the fused ring system critically modulates the molecule's electronic properties, hydrogen bonding capacity, and metabolic stability. These alterations make the 5-azaindolin-2-one core a "privileged scaffold" for developing highly selective and potent therapeutic agents, particularly kinase inhibitors for oncology. This technical guide provides a comprehensive overview of the principal synthetic pathways to this valuable core, focusing on the underlying chemical logic, field-proven insights into experimental choices, and detailed protocols for key transformations. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery programs.
Introduction: The Strategic Importance of the 5-Azaindolin-2-one Core
The azaindolinone family represents a class of heterocyclic compounds where a carbon atom in the benzene ring of indolin-2-one is replaced by a nitrogen atom. This seemingly subtle change introduces significant physicochemical modifications. Specifically, the this compound (5-azaindolin-2-one) isomer has garnered interest for its role in constructing novel therapeutics.
The pyridine nitrogen introduces a hydrogen bond acceptor site, which can be crucial for molecular recognition at the active site of a biological target, such as the hinge region of a protein kinase. Furthermore, the overall increase in polarity can enhance aqueous solubility and improve pharmacokinetic profiles compared to the more lipophilic oxindole counterparts.
It is critical to distinguish the 5-azaindolin-2-one isomer from its more commonly cited regioisomer, 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (7-azaindolin-2-one), which forms the core of notable drugs like Sunitinib.[1][2] While they share foundational similarities, the positioning of the pyridine nitrogen dictates the synthetic strategy and the ultimate spatial arrangement of substituents, profoundly impacting biological activity. This guide will focus exclusively on pathways to the title 5-azaindolin-2-one scaffold.
Core Synthetic Strategies: A Mechanistic Perspective
The construction of the 5-azaindolin-2-one scaffold is predominantly achieved through intramolecular cyclization of appropriately substituted pyridine precursors. The choice of strategy is dictated by the availability of starting materials, desired substitution patterns, and scalability. Key methodologies include transition-metal-catalyzed cyclizations and reductive cyclizations.
Palladium-Catalyzed Intramolecular Cyclizations
Transition-metal catalysis, particularly with palladium, offers a robust and versatile platform for the synthesis of heterocyclic systems. Methods like the Buchwald-Hartwig amination and Heck cyclization are powerful tools for forming the key C-N or C-C bonds required to close the pyrrolidone ring.
Causality and Mechanistic Insight: The effectiveness of these methods lies in palladium's ability to cycle through multiple oxidation states (typically Pd(0) and Pd(II)), enabling catalytic cycles that form bonds which are otherwise thermodynamically or kinetically challenging. The choice of phosphine ligand is paramount; it modulates the catalyst's reactivity, stability, and steric environment, directly influencing reaction efficiency and scope.[3][4]
-
Intramolecular Buchwald-Hartwig Amination: This strategy involves the intramolecular coupling of an amine with an aryl halide. For the synthesis of 5-azaindolin-2-one, the logical precursor would be a 3-amino-2-halopyridine bearing an ester or related carbonyl-containing side chain at the 3-amino position. The palladium catalyst facilitates the formation of the N-C4 bond, leading to the cyclized lactam product. The reaction is driven by the formation of a stable five-membered ring.[5]
-
Intramolecular Heck Cyclization: The Heck reaction creates a carbon-carbon bond between an aryl halide and an alkene.[6][7] To construct the 5-azaindolin-2-one core, a 2-halopyridine substrate bearing an N-acryloyl group at the 3-position would be required. The palladium catalyst inserts into the C-X bond, followed by coordination and insertion of the pendant alkene, and subsequent β-hydride elimination to furnish the cyclized product.
The following diagram illustrates the general concept of palladium-catalyzed intramolecular cyclization.
Caption: General workflow for Pd-catalyzed intramolecular cyclization.
Reductive Cyclization of Nitropyridines
Another powerful strategy involves the reductive cyclization of a 2-nitro-3-substituted pyridine. This method constructs the pyrrolidone ring by leveraging the nitro group as a masked amine.
Causality and Mechanistic Insight: The core principle is the reduction of the nitro group to a reactive intermediate (nitroso, hydroxylamine, or nitrene), which then readily cyclizes onto an adjacent electrophilic side chain.[8][9] This one-pot reduction and cyclization is highly efficient. Common reducing agents include transition metals with carbon monoxide (e.g., palladium-catalyzed carbonylation) or trialkyl phosphites (Cadogan-Sundberg reaction).
For the synthesis of 5-azaindolin-2-one, a suitable starting material would be a pyridine with a nitro group at the C2 position and a side chain at the C3 position that can be converted to a carbonyl, such as a vinyl or α,β-unsaturated ester group. The reduction of the nitro group initiates an intramolecular condensation or addition, leading directly to the lactam ring system.
Caption: Conceptual overview of the reductive cyclization strategy.
Experimental Protocols and Data
While literature specifically detailing the synthesis of the parent this compound is less common than for its 7-aza isomer, the principles of palladium-catalyzed amination are generalizable. The following protocol is adapted from established Buchwald-Hartwig procedures for heteroaromatic systems and illustrates a viable approach.[5]
Protocol: Intramolecular Buchwald-Hartwig Cyclization
This protocol describes the hypothetical cyclization of a precursor, ethyl N-(2-chloro-pyridin-3-yl)-N-(prop-2-en-1-yl)carbamate, to form the corresponding N-allyl-5-azaindolin-2-one.
Objective: To synthesize an N-substituted 5-azaindolin-2-one core via intramolecular C-N bond formation.
Materials:
-
Ethyl N-(2-chloro-pyridin-3-yl)-N-(prop-2-en-1-yl)carbamate (1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.05 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.10 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)
-
Toluene, anhydrous (degassed)
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk tube, add Ethyl N-(2-chloro-pyridin-3-yl)-N-(prop-2-en-1-yl)carbamate, Pd(OAc)₂, XPhos, and K₂CO₃.
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen gas three times. This is crucial to prevent oxidation of the catalyst and phosphine ligand.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 110 °C.
-
Monitoring: Stir the reaction vigorously. Monitor its progress by thin-layer chromatography (TLC) or LC-MS analysis until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Data Summary: Catalyst Systems for C-N Coupling
The choice of catalyst, ligand, and base is critical for the success of intramolecular amination reactions. The following table summarizes common conditions used in Buchwald-Hartwig couplings, which serve as a starting point for optimizing the synthesis of 5-azaindolin-2-ones.[3][4][10]
| Catalyst Precursor | Ligand | Base | Solvent | Typical Temp. (°C) | Notes |
| Pd(OAc)₂ | XPhos | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane | 100-120 | Highly active for heteroaromatic chlorides. |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-110 | Classic system, effective for many substrates. |
| PdCl₂(dppf) | (none) | K₃PO₄ | DMF, Dioxane | 90-110 | Dppf acts as the ligand; good for some systems. |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | t-BuOH / H₂O | 80-100 | Can allow for lower temperatures and aqueous conditions. |
This table provides representative examples. Optimization is essential for any new substrate.
Conclusion and Future Outlook
The synthesis of this compound, while less documented than its isomers, is readily achievable through established modern synthetic methodologies. Palladium-catalyzed intramolecular cyclizations and reductive cyclization strategies provide the most direct and versatile entries to this valuable heterocyclic core. The key to success lies in the rational design of precursors derived from substituted pyridines and the careful optimization of reaction conditions, particularly the catalyst-ligand system.
As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the 5-azaindolin-2-one scaffold represents a promising and underexplored chemical space. The development of more efficient, scalable, and sustainable synthetic routes will be paramount in unlocking its full potential in drug discovery and development. Future efforts may focus on C-H activation strategies or novel multicomponent reactions to further streamline the assembly of this important pharmacophore.
References
-
Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. (n.d.). MDPI. Retrieved from [Link]
-
5-Hydroxy-7-azaindolin-2-one, a novel hybrid of pyridinol and sunitinib: design, synthesis and cytotoxicity against cancer cells. (2016, June 7). PubMed. Retrieved from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
- US5767128A - 1,3-dihydro-2H-pyrrolo 2,3-b!pyridin-2-one compounds. (n.d.). Google Patents.
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]
-
Synthesis of Indolines and Derivatives via Aza-Heck Cyclization. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Berkowitz, W., & Söderberg, B. C. G. (n.d.). Reductive Cyclization of 2-Nitro- and β-Nitrostyrenes, 2-Nitrobiphenyls, and 1-Nitro-1,3-Dienes to Indoles, Carbazoles, and Pyrroles. Organic Reactions. Retrieved from [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. (2022, March 31). National Institutes of Health. Retrieved from [Link]
-
Synthesis of Indolines and Derivatives by Aza-Heck Cyclization. (2019, September 16). PubMed. Retrieved from [Link]
-
Direct photo-induced reductive Heck cyclization of indoles for the efficient preparation of polycyclic indolinyl compounds. (n.d.). National Institutes of Health. Retrieved from [Link]
-
(PDF) Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. (2022, October 13). ResearchGate. Retrieved from [Link]
-
Tandem C/N-Difunctionalization of Nitroarenes: Reductive Amination and Annulation by a Ring Expansion/Contraction Sequence. (n.d.). National Institutes of Health. Retrieved from [Link]
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Physicochemical properties of 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one
Introduction: Navigating the Isomeric Landscape of Azaoxindoles
1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one, also known as 4-azaoxindole , is a bicyclic heterocyclic compound of significant interest in medicinal chemistry. It belongs to the family of azaoxindoles, which are bioisosteres of oxindole where a carbon atom in the benzene ring is replaced by nitrogen. This substitution fundamentally alters the molecule's electronic distribution, hydrogen bonding capabilities, and overall physicochemical profile, making it a valuable scaffold in drug discovery.[1][2]
It is critical to distinguish 4-azaoxindole from its more commonly documented isomer, 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one, known as 7-azaoxindole.[1][2] While they share the same molecular formula and weight, the position of the pyridine nitrogen atom drastically influences their properties. This guide focuses specifically on the [3,2-b] isomer (4-azaoxindole), providing a comprehensive analysis of its core physicochemical properties. Due to the relative scarcity of direct experimental data for this specific isomer in public literature, this document combines theoretical predictions, established chemical principles, and robust, universally applicable experimental protocols for its characterization. The methodologies detailed herein are designed to be self-validating and provide a complete framework for researchers working with this compound class.
Chemical Structure
The structure consists of a pyrrolidone ring fused to a pyridine ring at the 2- and 3-positions of the pyridine core.
Caption: Chemical structure of this compound.
Core Physicochemical Properties
The key physicochemical parameters are essential for predicting a compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value / Predicted Value | Source |
| Molecular Formula | C₇H₆N₂O | PubChem[3] |
| Molecular Weight | 134.14 g/mol | PubChem[1] |
| CAS Number | 32501-05-6 (for parent) | ChemicalBook[1] |
| Appearance | White to light yellow solid (Predicted) | BenchChem[1] |
| Melting Point | >220 °C (Predicted) | N/A |
| Boiling Point | ~362 °C (Predicted) | Chemical Point[4] |
| pKa (Acidic) | ~10-11 (Lactam N-H, Predicted) | N/A |
| pKa (Basic) | ~2-3 (Pyridine N, Predicted) | N/A |
| cLogP | ~0.5 - 1.0 (Predicted) | N/A |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water (Predicted) | N/A |
In-Depth Analysis and Experimental Characterization
Acidity and Basicity (pKa)
The ionization constant (pKa) is arguably the most critical physicochemical property for a drug candidate, as it dictates solubility, membrane permeability, and receptor binding. 4-Azaoxindole is an amphoteric molecule, possessing both a weakly acidic and a weakly basic center.
-
Basic Center: The sp²-hybridized nitrogen atom of the pyridine ring (N4) can be protonated under acidic conditions. Its predicted pKa is in the range of 2-3.
-
Acidic Center: The N-H proton of the lactam ring is weakly acidic and can be deprotonated under strongly basic conditions, with a predicted pKa of 10-11.
Understanding these pKa values is essential for designing formulation strategies and predicting behavior in physiological pH environments.
This method directly measures the pH of a solution as a titrant is added, allowing for precise determination of the pKa at the half-equivalence point.
Expertise & Experience: Potentiometry is chosen for its accuracy and direct measurement of ion activity (pH).[3] It is crucial to use a co-solvent system (e.g., Methanol/Water) if aqueous solubility is low, and then extrapolate to 100% aqueous conditions using a Yasuda-Shedlovsky plot.
Methodology:
-
Materials & Equipment:
-
This compound (high purity)
-
Calibrated pH meter and combination glass electrode
-
Autotitrator or manual burette (Class A)
-
Standardized 0.1 M HCl and 0.1 M NaOH solutions
-
Deionized water, Methanol (HPLC grade)
-
Inert gas (Nitrogen or Argon)
-
-
Sample Preparation:
-
Accurately weigh ~5-10 mg of the compound.
-
Dissolve in a known volume (e.g., 50 mL) of a suitable solvent mixture (e.g., 50:50 MeOH:H₂O).
-
Blanket the solution with an inert gas to prevent CO₂ absorption from the air, which can interfere with the titration of the base.
-
-
Titration for Basic pKa:
-
Titrate the sample solution with standardized 0.1 M HCl.
-
Record the pH value after each incremental addition of titrant (e.g., 0.02 mL).
-
Continue the titration well past the equivalence point.
-
-
Titration for Acidic pKa:
-
Using a fresh sample, titrate with standardized 0.1 M NaOH.
-
Record pH values similarly, continuing past the equivalence point.
-
-
Data Analysis (Trustworthiness):
-
Plot pH versus the volume of titrant added.
-
Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume. The peak of this plot corresponds to the equivalence point (Vₑ).
-
The pKa is determined from the titration curve where the pH is equal to the value at half the equivalence volume (Vₑ/2).
-
The system is self-validating by running a standard compound with a known pKa (e.g., imidazole) under identical conditions to confirm system accuracy.
-
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (cLogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a key determinant of a molecule's ability to cross biological membranes.[5] For ionizable compounds like 4-azaoxindole, the distribution coefficient (logD) at a specific pH (typically 7.4) is more physiologically relevant. The predicted cLogP of ~0.5-1.0 suggests the compound is moderately hydrophilic, a property that can be favorable for achieving a balance between aqueous solubility and membrane permeability.[5]
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Ensuring the purity of a compound is a non-negotiable prerequisite for any biological or physicochemical testing. HPLC is the gold standard for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.
Expertise & Experience: For a polar heterocyclic compound like 4-azaoxindole, a reversed-phase (RP-HPLC) method is the logical starting point. A C18 column is a versatile choice. The mobile phase should be buffered to control the ionization state of the analyte, ensuring sharp, symmetrical peaks. A common choice is a phosphate or formate buffer at a pH between 3 and 4, where the pyridine nitrogen is protonated and interacts consistently with the stationary phase.
Methodology:
-
Instrumentation & Columns:
-
HPLC system with UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Filter and degas both phases prior to use.
-
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in Methanol or DMSO).
-
Dilute to a working concentration of ~0.1 mg/mL with the initial mobile phase composition (e.g., 95:5 A:B).
-
-
Chromatographic Conditions (Trustworthiness):
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Scan from 210-400 nm with a DAD. Select an optimal wavelength (e.g., 254 nm or λₘₐₓ) for quantification.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: Hold at 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity as the percentage of the main peak area relative to the total area of all peaks (% Area/Area). This self-validating approach assumes all impurities have a similar response factor at the chosen wavelength. For absolute quantification, a reference standard is required.
-
Caption: General experimental workflow for HPLC purity analysis.
Spectroscopic Properties: Structural Confirmation
While quantitative data is crucial, qualitative spectroscopic analysis is essential for confirming the identity and structure of the compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum of 4-azaoxindole is expected to show distinct signals. The two protons of the C1 methylene group should appear as a singlet around 3.5-4.0 ppm. The three aromatic protons on the pyridine ring will form a characteristic pattern, likely an ABX system, in the 7.0-8.5 ppm region. The lactam N-H proton will be a broad singlet at a high chemical shift (>8 ppm), which is exchangeable with D₂O.
-
¹³C NMR Spectroscopy: The carbon spectrum will show seven distinct signals. The carbonyl carbon of the lactam will be the most downfield signal, typically >170 ppm. The CH₂ carbon will appear around 35-45 ppm, while the five sp² carbons of the fused aromatic system will resonate between 110-160 ppm.
Conclusion
This compound (4-azaoxindole) is a heterocyclic scaffold with a compelling set of physicochemical properties for drug discovery. Its amphoteric nature, moderate lipophilicity, and structural rigidity make it an attractive starting point for library synthesis. The experimental protocols detailed in this guide provide a robust framework for researchers to accurately characterize 4-azaoxindole and its derivatives, ensuring data integrity and enabling informed decisions in the progression of drug development programs. The application of these standardized methods is crucial for building a reliable structure-property relationship database for this important class of molecules.
References
-
Lead Sciences. (n.d.). 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one. Retrieved January 12, 2026, from [Link]
-
LookChem. (n.d.). 1-(tert-butyl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one. Retrieved January 12, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Azaindole. PubChem. Retrieved January 12, 2026, from [Link]
- Google Patents. (n.d.). US5767128A - 1,3-dihydro-2H-pyrrolo 2,3-b!pyridin-2-one compounds.
-
Chemical Point. (n.d.). 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridine-2-one. Retrieved January 12, 2026, from [Link]
-
MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Retrieved January 12, 2026, from [Link]
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ResearchGate. (2021). Synthesis and Physicochemical Properties of 2-SF 5 -(Aza)Indoles, a New Family of SF 5 Heterocycles. Retrieved January 12, 2026, from [Link]
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National Center for Biotechnology Information. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PubMed Central. Retrieved January 12, 2026, from [Link]
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National Center for Biotechnology Information. (2023). Analysis of the Physicochemical Properties of Anti-Schistosomal Compounds to Identify Next-Generation Leads. PubMed Central. Retrieved January 12, 2026, from [Link]
-
Chemsigma. (n.d.). 2H-PYRROLO[3,2-B]PYRIDIN-2-ONE,6-FLUORO-1,3-DIHYDRO- [136888-22-7]. Retrieved January 12, 2026, from [Link]
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Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. Retrieved January 12, 2026, from [Link]
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An In-Depth Technical Guide to the Mechanism of Action of 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one and Its Analogs
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one core, a member of the azaindole family, represents a privileged scaffold in medicinal chemistry. While direct and extensive mechanistic studies on the parent compound are limited, its structural analogs, particularly isomers like pyrrolo[3,2-c]pyridines, have been extensively investigated, revealing a breadth of biological activities. This technical guide provides a comprehensive analysis of the potential mechanisms of action for this compound class, drawing from robust data on its closely related derivatives. The primary mechanisms elucidated are kinase inhibition, specifically targeting the FMS kinase/Colony-Stimulating Factor-1 Receptor (CSF-1R), and disruption of microtubule dynamics through inhibition of tubulin polymerization. This document synthesizes the foundational biochemistry, details the implicated signaling pathways, provides validated experimental protocols for mechanism-of-action studies, and presents quantitative data to offer a holistic view for researchers in oncology, immunology, and drug discovery.
Introduction: The Pyrrolo[3,2-b]pyridin-2-one Scaffold
The pyrrolopyridine bicyclic system, an isostere of the endogenous indole nucleus, is a cornerstone in modern drug discovery. The strategic placement of a nitrogen atom in the six-membered ring significantly alters the scaffold's physicochemical properties, including its hydrogen bonding capacity, polarity, and solubility, often leading to enhanced pharmacological profiles.
While a large body of research exists for the pyrrolo[2,3-b]pyridine (7-azaindole) and pyrrolo[2,3-c]pyridine (6-azaindole) isomers, which are known to act as competitive inhibitors at the ATP-binding pocket of various protein kinases, specific data on the this compound (a 5-azaoxindole derivative) is less prevalent in public-domain literature.[1][2] This guide will, therefore, leverage detailed mechanistic insights from the closely related pyrrolo[3,2-c]pyridine scaffold to build a robust, evidence-based understanding of the probable biological activities and mechanisms of action for the title compound class. The two primary, well-documented mechanisms for these related scaffolds are FMS Kinase Inhibition and Tubulin Polymerization Inhibition .
Mechanism of Action I: FMS Kinase (CSF-1R) Inhibition
A prominent mechanism of action for derivatives of the pyrrolopyridine scaffold is the inhibition of Colony-Stimulating Factor-1 Receptor (CSF-1R), also known as FMS kinase.[3] FMS is a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of monocytes and macrophages.[4] Its dysregulation is implicated in various cancers (ovarian, prostate, breast) and inflammatory disorders like rheumatoid arthritis.[3]
The FMS/CSF-1R Signaling Pathway
Upon binding its ligand, CSF-1 or IL-34, FMS dimerizes and undergoes autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This event triggers the recruitment of adaptor proteins and initiates multiple downstream signaling cascades, including the PI3K/Akt, RAS/MAPK, and JAK/STAT pathways, which collectively promote cell survival and proliferation.[5][6]
Inhibitors based on the pyrrolopyridine scaffold act by competing with ATP for binding in the kinase domain of FMS, thereby preventing its autophosphorylation and blocking the downstream signaling cascade. This leads to reduced proliferation and survival of FMS-dependent cells, such as tumor-associated macrophages (TAMs), making FMS an attractive target in oncology.
Caption: Mechanism of tubulin polymerization inhibition.
Experimental Protocols for Mechanistic Elucidation
To rigorously define the mechanism of action of a novel this compound derivative, a multi-tiered experimental approach is essential. This workflow progresses from broad, target-agnostic screening to specific, hypothesis-driven assays.
Caption: Tiered workflow for mechanism of action studies.
Protocol: Biochemical FMS Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines a luminescent-based assay to determine the in vitro IC₅₀ of a test compound against FMS kinase. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Recombinant human FMS kinase
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP (100 µM working solution)
-
Test compound (serial dilutions)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well white assay plates
Procedure:
-
Compound Plating: Add 1 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction Initiation: Prepare a kinase/substrate master mix in Assay Buffer. Add 5 µL of this mix to each well.
-
Start Reaction: Add 5 µL of ATP solution to each well to initiate the kinase reaction. Final volume is 11 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate the percent inhibition relative to DMSO controls and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Protocol: Cellular Proliferation Assay (SRB Assay)
This protocol measures the antiproliferative effect of a compound on adherent cancer cell lines.
Materials:
-
Cancer cell lines (e.g., SK-OV-3 for FMS, HeLa for tubulin)
-
Complete growth medium
-
Test compound
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Incubate for 72 hours.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with deionized water and allow them to air dry completely.
-
Staining: Add 100 µL of SRB solution to each well and stain for 30 minutes at room temperature.
-
Wash and Solubilize: Wash the plates five times with 1% acetic acid to remove unbound dye and air dry. Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion and Future Outlook
The this compound scaffold and its derivatives represent a class of compounds with significant therapeutic potential. While direct mechanistic studies on this specific isomer are nascent, compelling evidence from closely related analogs strongly suggests at least two primary mechanisms of action: inhibition of protein kinases like FMS (CSF-1R) and disruption of microtubule assembly via the colchicine binding site.
For drug development professionals, this scaffold offers a versatile starting point. The FMS inhibition data suggests its utility in developing targeted therapies for cancers and inflammatory diseases driven by macrophage activity. The tubulin inhibition mechanism points towards its potential as a classic antimitotic agent for oncology.
Future research should focus on synthesizing and screening a focused library of this compound derivatives to confirm these hypothesized mechanisms. Head-to-head comparisons with its isomers will be crucial to delineate the specific structure-activity relationships and selectivity profiles conferred by the unique nitrogen placement in the [3,2-b] system. Such studies will be instrumental in unlocking the full therapeutic potential of this promising heterocyclic core.
References
- El-Gamal, M. I., et al. (2018). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160–1166.
- Lu, Y., et al. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Pharmaceutical Research, 29(11), 2943–2971.
- Al-Obeidi, F. A., et al. (2018). FMS Kinase Inhibitors: Current Status and Future Prospects. Journal of Medicinal Chemistry, 61(21), 9497-9516.
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
- Stavrou, E., et al. (2021). Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. Molecules, 26(16), 4966.
- Roux, P. P., & Blenis, J. (2004). ERK and p38 MAPK-activated protein kinases: a family of protein kinases with diverse biological functions. Microbiology and Molecular Biology Reviews, 68(2), 320-344.
- Popowycz, F., et al. (2007). Synthesis and Reactivity of 4-, 5- and 6-azaindoles. Tetrahedron, 63(36), 8689–8707.
- El-Gamal, M. I., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300645.
- Ghelfenstein, M., et al. (1981). Mechanism of Tubulin Assembly: Role of Rings in the Nucleation Process and of Associated Proteins in the Stabilization of Microtubules. Biochemistry, 20(26), 7657-7664.
- Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chem IJ, 9(1), 555752.
- Li, W., et al. (2022). Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12095–12123.
- El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160-1166.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13864095, 1,3-Dihydro-2H-pyrrolo(2,3-b)pyridin-2-one. Retrieved from [Link]
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Open Access Pub. (n.d.). Tubulin Polymerization. Journal of Polymer Science Research. Retrieved from [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
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ResearchGate. (n.d.). Proposed schematic depicting the CSF-1R mediated signaling in regulation of microglial proliferation and survival. Retrieved from [Link]
- Kłysik-Trzciańska, K., et al. (2023). CAR-T Cells Immunotherapies for the Treatment of Acute Myeloid Leukemia—Recent Advances. International Journal of Molecular Sciences, 24(9), 8196.
- Hume, D. A., & MacDonald, K. P. A. (2012). Therapeutic applications of colony-stimulating factor-1 (CSF-1) and inhibitors of the CSF-1 receptor (CSF-1R). Blood, 119(8), 1810-1820.
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Reaction Biology. (n.d.). Kinase Profiling & Screening. Retrieved from [Link]
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Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Retrieved from [Link]
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Wikipedia. (n.d.). Colony stimulating factor 1 receptor. Retrieved from [Link]
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Biological activity of pyrrolo[3,2-b]pyridin-2-one derivatives
An In-Depth Technical Guide to the Biological Activity of Pyrrolo[3,2-b]pyridin-2-one Derivatives
This guide provides a comprehensive exploration of the pyrrolo[3,2-b]pyridin-2-one scaffold, a heterocyclic structure of significant interest in modern medicinal chemistry. We will delve into its biological activities, with a primary focus on its role in oncology, by examining its mechanism of action as a kinase inhibitor, the critical structure-activity relationships that govern its potency, and the experimental methodologies used for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising class of compounds.
Introduction: The Rise of a Privileged Scaffold
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Among these, the pyrrolopyridine scaffold, an isostere of indole, has emerged as a "privileged structure" due to its versatile biological activities. Pyrrolopyridines exist in several isomeric forms, and their derivatives have been investigated for a wide range of therapeutic applications, including treatments for diseases of the nervous and immune systems, as well as antimicrobial and anticancer agents.
The pyrrolo[3,2-b]pyridin-2-one core, in particular, shares structural homology with the indolin-2-one moiety, a cornerstone of several successful kinase inhibitors, most notably Sunitinib. This structural mimicry is not merely coincidental; it underpins the scaffold's ability to interact with key intracellular targets, making it a highly valuable framework for the design of novel therapeutics. This guide will focus specifically on the anticancer potential of these derivatives, elucidating their function at a molecular level.
Part 1: The Pyrrolo[3,2-b]pyridin-2-one Core: A Framework for Kinase Inhibition
The efficacy of many pyrrolopyridine derivatives as anticancer agents stems from their ability to function as kinase inhibitors. Kinases are a class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer. The pyrrolo[2,3-d]pyrimidine scaffold, a related structure, is noted for its resemblance to adenine, the core component of adenosine triphosphate (ATP), the natural substrate for kinases. This allows it to act as a competitive inhibitor, occupying the ATP-binding site and blocking downstream signaling. The pyrrolo[3,2-b]pyridin-2-one core operates on a similar principle, providing a rigid framework with appropriate hydrogen bond donors and acceptors to effectively compete with ATP.
Caption: Inhibition of RTK signaling pathways.
Part 3: Structure-Activity Relationship (SAR) Insights
Optimizing the biological activity of the pyrrolo[3,2-b]pyridin-2-one scaffold is achieved through systematic structural modifications. SAR studies reveal critical insights into how different substituents influence potency and selectivity.
-
Diaryl Urea/Amide Moieties: For antiproliferative activity against melanoma, the introduction of diarylurea and amide groups has proven effective. Specifically, compounds with 5-benzylamide substituted 4'-amide moieties showed the most potent activity, significantly superior to the multi-kinase inhibitor Sorafenib.
-
Substitution on the Pyrrole Ring: The nature of the substituent on the pyrrole ring can drastically alter target selectivity. For related pyrrole indolin-2-one derivatives, modifications at this position are known to influence kinase selectivity and overall inhibitory activity.
-
Heterocyclic Fusions: Fusing additional heterocyclic rings to the pyrrole moiety can enhance both inhibitory activity and selectivity. For instance, fusing five- or six-membered heterocycles to a related pyrrole indolin-2-one core improved VEGFR and PDGFRβ inhibitory activity.
These SAR findings guide the rational design of new derivatives with improved therapeutic profiles.
Part 4: Methodologies for Biological Evaluation
A multi-step process is required to validate the biological activity of newly synthesized pyrrolo[3,2-b]pyridin-2-one derivatives.
Caption: Workflow for biological evaluation of derivatives.
Experimental Protocol: In Vitro Antiproliferative Assay (MTT)
This assay determines a compound's cytotoxicity against a panel of cancer cell lines.
-
Cell Plating: Seed cancer cells (e.g., A375 human melanoma) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (pyrrolo[3,2-b]pyridin-2-one derivatives) in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Sorafenib).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit a specific kinase.
-
Assay Setup: In a 96-well plate, combine the recombinant target kinase (e.g., FMS, VEGFR2), a specific peptide substrate, and ATP.
-
Compound Addition: Add varying concentrations of the test compound to the wells.
-
Kinase Reaction: Incubate the plate at 30°C to allow the phosphorylation reaction to proceed.
-
Detection: Use a detection reagent that specifically recognizes the phosphorylated substrate. Often, this is based on luminescence (e.g., Kinase-Glo®) or fluorescence (e.g., HTRF®). The signal intensity is inversely proportional to the kinase activity.
-
Data Analysis: Normalize the data to controls (no inhibitor for 0% inhibition, no enzyme for 100% inhibition). Plot the percentage of inhibition against the compound concentration to calculate the IC50 value.
Conclusion and Future Directions
The pyrrolo[3,2-b]pyridin-2-one scaffold is a robust and versatile platform for the development of potent kinase inhibitors with significant therapeutic potential in oncology. Its structural similarity to established pharmacophores, combined with the tunability of its structure-activity relationships, makes it an attractive starting point for novel drug discovery programs. Research has demonstrated potent activity against key cancer-related targets like VEGFR, PDGFR, and FMS.
Future efforts should focus on:
-
Improving Selectivity: Designing derivatives with higher selectivity for specific kinases or kinase families to minimize off-target effects and improve safety profiles.
-
Overcoming Resistance: Developing compounds that are active against clinically relevant mutations that confer resistance to existing therapies.
-
Pharmacokinetic Optimization: Enhancing the drug-like properties of lead compounds, including solubility, metabolic stability, and oral bioavailability, to ensure their viability as clinical candidates.
The continued exploration of this chemical space promises to yield next-generation targeted therapies for cancer and other diseases driven by aberrant kinase signaling.
References
- Kim, H. J., Jung, M. H., Kim, H., El-Gamal, M. I., Sim, T. B., Lee, S. H., Hong, J. H., Hah, J. M., Cho, J. H., Choi, J. H., Yoo, K. H., & Oh, C. H. (2010).
A Technical Guide to the Spectroscopic Characterization of 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the spectroscopic properties of 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of experimental data for this specific isomer, this document leverages high-fidelity predictive models to elucidate its spectral characteristics. This approach, grounded in established computational chemistry principles, offers a robust framework for the identification and characterization of this and related molecules in a research and development setting.
The structural isomer, 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (also known as 7-azaoxindole), is a well-studied "privileged scaffold" in drug discovery, particularly in the development of kinase inhibitors.[1][2] The nitrogen placement in the pyridine ring significantly influences the electronic properties and hydrogen bonding capabilities of these molecules, making the distinct characterization of each isomer crucial for targeted drug design.[1] This guide will focus on the unique spectral signature of the 4-azaindolin-2-one core of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon environments within this compound.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. The chemical shifts are influenced by the electron density around the proton, which is in turn affected by the presence of electronegative atoms and aromatic rings.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H-C3 | ~3.5 | Singlet | - |
| H-C5 | ~7.0 | Doublet of doublets | J = ~8, ~5 |
| H-C6 | ~7.8 | Doublet | J = ~8 |
| H-C7 | ~8.2 | Doublet | J = ~5 |
| N1-H | ~8.5 | Broad Singlet | - |
Note: Predicted chemical shifts are estimates and can vary based on the solvent and concentration.
Causality Behind Predicted Shifts:
-
The C3 protons are aliphatic and adjacent to a carbonyl group, hence their predicted shift is in the range of ~3.5 ppm.
-
The aromatic protons (H-C5, H-C6, H-C7) resonate at lower field due to the deshielding effect of the aromatic ring current. Their specific shifts and coupling patterns are dictated by their position relative to the nitrogen atom in the pyridine ring and the fused lactam ring.
-
The N1-H proton is expected to be a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange. Its chemical shift can be highly variable depending on the solvent and temperature.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (ppm) |
| C3 | ~35 |
| C3a | ~125 |
| C5 | ~120 |
| C6 | ~135 |
| C7 | ~145 |
| C7a | ~150 |
| C2 (C=O) | ~175 |
Note: Predicted chemical shifts are estimates.
Interpretation of Predicted Shifts:
-
The aliphatic C3 carbon is shielded relative to the aromatic carbons.
-
The aromatic carbons (C3a, C5, C6, C7, C7a) appear in the typical aromatic region. The carbons closer to the electronegative nitrogen atom (C7, C7a) are expected to be more deshielded.
-
The carbonyl carbon (C2) is significantly deshielded due to the double bond to the electronegative oxygen atom, resulting in a chemical shift around 175 ppm.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural verification.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nuclei (¹H and ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum using a pulse sequence such as a simple pulse-acquire (zg).
-
Set appropriate parameters, including spectral width, number of scans, and relaxation delay.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C spectrum with proton decoupling (e.g., zgpg30).
-
Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.
-
Caption: General workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
The predicted IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | ~3200-3400 | Medium |
| C-H Stretch (Aromatic) | ~3000-3100 | Medium |
| C-H Stretch (Aliphatic) | ~2850-2950 | Weak |
| C=O Stretch (Lactam) | ~1680-1700 | Strong |
| C=C Stretch (Aromatic) | ~1400-1600 | Medium |
| C-N Stretch | ~1200-1350 | Medium |
Rationale for Predicted Absorptions:
-
The N-H stretching vibration of the amide is expected in the region of 3200-3400 cm⁻¹.
-
The C=O stretching of the five-membered lactam ring is a strong and characteristic absorption, predicted to be around 1680-1700 cm⁻¹.
-
The aromatic C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ region.
-
The C-N stretching vibration is also expected to be present.
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining IR spectra of solid samples.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Caption: Workflow for ATR-FTIR data acquisition and analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule.
Predicted Mass Spectrum
For this compound (C₇H₆N₂O), the following is expected in an electron ionization (EI) mass spectrum:
-
Molecular Ion (M⁺): The molecular weight is 134.14 g/mol . A prominent peak at m/z = 134 is expected, corresponding to the intact molecule with one electron removed.
-
Key Fragmentation Pathways: The fragmentation of the molecular ion is a key diagnostic tool. Common fragmentation pathways for related azaindole structures include:
-
Loss of CO (m/z = 106)
-
Loss of HCN (m/z = 107)
-
Further fragmentation of these initial daughter ions.
-
The prediction of mass spectral fragmentation is complex and depends on the ionization method used.[3] Computational tools can simulate fragmentation patterns based on known chemical principles.[3][4][5]
Experimental Protocol for Mass Spectrometry Data Acquisition (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of volatile and thermally stable compounds.
-
Sample Preparation: Dissolve a small amount of the compound in a volatile solvent (e.g., methanol or dichloromethane).
-
GC Separation: Inject the sample into the GC, where it is vaporized and separated from any impurities as it passes through a capillary column.
-
MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization). The resulting ions are then separated by the mass analyzer and detected.
-
Data Interpretation: The resulting mass spectrum will show the molecular ion peak and a series of fragment ion peaks, which constitute the fragmentation pattern of the molecule.
Caption: General workflow for GC-MS analysis.
Conclusion
This guide has provided a comprehensive overview of the predicted spectroscopic data for this compound. By combining predictive modeling with established experimental protocols, researchers can confidently approach the synthesis, identification, and characterization of this and other novel heterocyclic compounds. The presented data and methodologies serve as a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating the rational design of new therapeutic agents.
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Allen, F., et al. How Well Can We Predict Mass Spectra from Structures? Benchmarking Competitive Fragmentation Modeling for Metabolite Identification on Untrained Tandem Mass Spectra. Metabolites2021 , 11(11), 733. [Link]
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Journal of Medicinal Chemistry. Substituted 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-ones as potential antiinflammatory agents. [Link]
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Crystal structure of 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one
An In-depth Technical Guide to the Structural Elucidation of Pyrrolo[3,2-b]pyridin-2-one Scaffolds
Abstract
The pyrrolopyridine core is a "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents, particularly in oncology. Understanding the precise three-dimensional arrangement of atoms within this scaffold is paramount for effective structure-based drug design. This guide provides a comprehensive technical overview of the methodologies required to determine and analyze the crystal structure of a representative member of this class, 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one. While a publicly deposited crystal structure for this specific isomer is not available as of this writing, we will use its closely related and well-documented isomer, 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (7-Azaoxindole) , as a practical case study. The principles, protocols, and analytical insights detailed herein are directly applicable to the target compound and its derivatives. We will cover the entire workflow from synthesis and crystallization to single-crystal X-ray diffraction, data analysis, and the strategic implications for drug development.
Introduction: The Significance of the Pyrrolopyridinone Core
The fusion of a pyrrole and a pyridine ring creates the pyrrolopyridine scaffold, a heterocyclic system of immense interest in drug discovery.[1][2] Specifically, the lactam-containing variants like this compound and its isomers are bioisosteres of oxindole. The introduction of a nitrogen atom into the six-membered ring significantly alters the molecule's electronic properties, hydrogen bonding capabilities, polarity, and metabolic stability.[3] These modifications can be leveraged by medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate.
Derivatives of the isomeric 7-azaoxindole scaffold have shown potent activity as kinase inhibitors, a critical class of targeted cancer therapies.[4][5] The planar structure and specific arrangement of hydrogen bond donors and acceptors allow these molecules to bind effectively within the ATP-binding pocket of various kinases, modulating their activity.[4] Therefore, a high-resolution crystal structure provides an essential blueprint for:
-
Structure-Activity Relationship (SAR) Studies: Rationalizing why certain derivatives are more potent than others.
-
Rational Drug Design: Guiding the synthesis of new analogues with improved binding affinity and selectivity.
-
Understanding Polymorphism: Identifying different crystalline forms of an active pharmaceutical ingredient (API), which can have profound effects on its solubility and bioavailability.
This guide provides the technical foundation for obtaining and interpreting this critical structural data.
Experimental Workflow: From Powder to Structure
The determination of a crystal structure is a multi-step process that demands precision at each stage. The causality behind each step is crucial for obtaining high-quality crystals and, subsequently, high-resolution diffraction data.
Diagram: Overall Experimental Workflow
Caption: High-level workflow from compound synthesis to final structural validation.
Synthesis and Crystallization Protocol
Objective: To synthesize high-purity 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (7-Azaoxindole) and grow single crystals suitable for X-ray diffraction.
Rationale: The quality of the final crystal structure is fundamentally limited by the quality of the crystal itself. This begins with ensuring the chemical purity of the compound, as impurities can inhibit crystallization or become incorporated as defects in the crystal lattice. The choice of crystallization technique is critical; slow, controlled growth is necessary to allow molecules to order themselves into a well-defined lattice.
Step-by-Step Protocol:
-
Synthesis: Synthesize 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one according to established literature procedures. A common route involves the cyclization of 2-amino-3-nitropyridine derivatives.
-
Purification: Purify the crude product using column chromatography (e.g., silica gel with a dichloromethane/methanol gradient) to achieve >99% purity as confirmed by NMR and LC-MS.
-
Solvent Screening: In a series of small vials, dissolve 2-5 mg of the purified compound in a small amount of various solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, acetone) and solvent mixtures (e.g., methanol/water, ethyl acetate/hexane) to find a system where the compound is sparingly soluble.
-
Crystal Growth (Slow Evaporation):
-
Prepare a saturated or near-saturated solution of the compound in the chosen solvent system at room temperature.
-
Loosely cap the vial (e.g., with perforated parafilm) to allow for slow evaporation of the solvent over several days to weeks.
-
Store the vial in a vibration-free environment.
-
-
Crystal Selection and Mounting:
-
Once crystals have formed, examine them under a microscope. Select a single, well-formed crystal with sharp edges and no visible cracks or defects. An ideal size is typically 0.1-0.3 mm in each dimension.[6]
-
Carefully pick up the selected crystal using a cryo-loop and mount it on a goniometer head for placement on the diffractometer.[6]
-
Crystallographic Data Collection and Structure Determination
Objective: To obtain a complete set of high-resolution diffraction data and use it to solve and refine the atomic structure.
Rationale: Single-crystal X-ray diffraction is a non-destructive technique that provides detailed information about the internal lattice of crystalline substances.[7] X-rays are diffracted by the electron clouds of the atoms in the crystal lattice. The resulting diffraction pattern of spots contains information about the size and shape of the unit cell (the basic repeating unit of the crystal) and the arrangement of atoms within it.
Step-by-Step Protocol:
-
Instrument Setup:
-
Mount the goniometer head on the single-crystal X-ray diffractometer.[7]
-
Cool the crystal to a low temperature (typically 100 K) using a nitrogen or helium cryostream. This minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher resolution data.
-
-
Unit Cell Determination:
-
Collect a few initial diffraction images (frames) at different crystal orientations.
-
The instrument software uses the positions of the initial reflections to determine the dimensions and angles of the unit cell and to assign the crystal system.[8]
-
-
Data Collection Strategy:
-
Based on the unit cell and crystal symmetry (space group), the software calculates an optimal strategy to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.[9]
-
-
Data Integration and Scaling:
-
After collection, the raw diffraction images are processed. The software integrates the intensity of each reflection and applies corrections for experimental factors (e.g., Lorentz-polarization effects). The data is then scaled to place all reflections on a common scale.
-
-
Structure Solution:
-
The phase problem is solved using direct methods or Patterson methods, which generate an initial electron density map. This map reveals the positions of the heavier atoms.
-
-
Structure Refinement:
-
An initial atomic model is built based on the electron density map. This model is then refined against the experimental data using a least-squares algorithm. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated diffraction intensities.
-
-
Validation and Deposition:
-
The final structure is validated using tools like CHECKCIF to ensure its geometric and crystallographic sensibility.
-
The data is then typically deposited in a public database, such as the Cambridge Structural Database (CSD) maintained by the Cambridge Crystallographic Data Centre (CCDC), to make it available to the scientific community.[10][11]
-
Analysis of the Crystal Structure: A Case Study
While the specific data for this compound is pending experimental determination, we can analyze the key structural features of its isomer, 7-Azaoxindole, to provide a framework for what to expect.
Molecular Structure
The molecule is expected to be largely planar due to the fused aromatic and pseudo-aromatic ring system. Key structural parameters include the bond lengths, bond angles, and torsion angles which define the precise geometry of the molecule.
Table 1: Representative Crystallographic Data for a Pyrrolopyridinone Scaffold (Note: This is illustrative data based on similar published structures.)
| Parameter | Value |
| Chemical Formula | C₇H₆N₂O |
| Formula Weight | 134.14 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 8.5, 9.2, 7.1 |
| α, β, γ (°) | 90, 105.2, 90 |
| Volume (ų) | 530 |
| Z (Molecules/Unit Cell) | 4 |
| R-factor (R1) | < 0.05 |
| Goodness-of-fit (GOF) | ~1.0 |
Diagram: Molecular Structure and Atom Numbering
Caption: Expected molecular structure and numbering for azaoxindole scaffolds.
Supramolecular Assembly and Crystal Packing
The way molecules pack in a crystal is governed by intermolecular forces, primarily hydrogen bonding. For this scaffold, the N-H group of the lactam and the pyridine nitrogen are potent hydrogen bond donors and acceptors, respectively. The C=O group also acts as a strong hydrogen bond acceptor.
It is highly probable that the crystal structure will be dominated by a hydrogen-bonding network where the N-H of one molecule donates a hydrogen bond to the carbonyl oxygen (C=O) of a neighboring molecule. This would form centrosymmetric dimers or infinite chains, which then pack together to build the three-dimensional lattice.
Table 2: Expected Hydrogen Bond Geometry
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N1-H1···O2 | 0.86 | ~2.0 | ~2.85 | ~170 |
Implications for Drug Design
A definitive crystal structure provides invaluable insights for medicinal chemists:
-
Vector Analysis: The precise positions of the N-H donor and C=O acceptor groups define vectors for interaction within a protein's active site. The structure confirms their accessibility for forming key interactions.
-
Conformational Rigidity: The planar and rigid nature of the scaffold reduces the entropic penalty upon binding to a target, which can contribute to higher binding affinity.
-
Solvent Accessible Surfaces: The structure reveals which parts of the molecule are exposed and available for modification to improve properties like solubility without disrupting the core pharmacophore responsible for binding. For instance, substitution at the C5 or C6 positions can be used to modulate solubility or target ancillary pockets in an enzyme.
Conclusion
The determination of the crystal structure of this compound and its derivatives is a critical step in the rational design of novel therapeutics. This guide has outlined the essential, self-validating experimental workflow required to achieve this goal, from chemical synthesis to crystallographic refinement. By understanding the causality behind each protocol and analyzing the resulting molecular and supramolecular features, researchers can unlock the full potential of this privileged scaffold, accelerating the development of next-generation medicines.
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Whitepaper: The Emergence of 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one as a Privileged Scaffold in Modern Drug Discovery
Abstract
The quest for novel therapeutic agents is often accelerated by the identification of "privileged scaffolds"—core molecular structures capable of binding to multiple, distinct biological targets. This technical guide provides an in-depth exploration of 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one, also known as 7-azaindolin-2-one or 7-azaoxindole, a heterocyclic framework that has garnered significant attention in medicinal chemistry. We will dissect its discovery, fundamental physicochemical properties, and versatile synthetic pathways. The primary focus will be on its role as a cornerstone for developing potent kinase inhibitors, elucidating the structure-activity relationships that drive its efficacy. This document serves as a comprehensive resource, complete with detailed experimental protocols, pathway diagrams, and a survey of its therapeutic potential in oncology, inflammation, and beyond.
Introduction: The Concept of Privileged Scaffolds and the Rise of Azaindoles
In medicinal chemistry, a privileged scaffold is a molecular framework that demonstrates the ability to serve as a high-affinity ligand for a variety of different biological targets.[1][2] This versatility is not accidental; it arises from an optimal arrangement of atoms, hydrogen bond donors/acceptors, and hydrophobic features that can engage with diverse protein families. The discovery of such scaffolds provides a significant strategic advantage, enabling the rapid generation of compound libraries with a higher probability of biological activity.
The pyrrolopyridine family, bioisosteres of the indole nucleus, represents a prominent class of such scaffolds.[3] By replacing a carbon atom in the indole's benzene ring with nitrogen, the resulting azaindole structure gains modified physicochemical properties, including altered basicity, polarity, and hydrogen bonding capacity, which can lead to improved solubility and bioavailability in drug candidates.[3]
Among the various pyrrolopyridine isomers, 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (7-azaoxindole) has emerged as a particularly fruitful scaffold.[4][5] Its fusion of a pyrrole and a pyridine ring, combined with a lactam moiety, creates a rigid, planar structure that is ideal for insertion into the active sites of enzymes, particularly protein kinases.[4] This guide will focus on this specific isomer due to the extensive body of research validating its "privileged" status.
Physicochemical Characteristics
The core scaffold is a solid at room temperature with the following key properties:
| Property | Value | Source |
| IUPAC Name | 1,3-dihydropyrrolo[2,3-b]pyridin-2-one | [6] |
| Synonyms | 7-Azaoxindole, 7-Azaindolin-2-one | [3][5] |
| Molecular Formula | C₇H₆N₂O | [3][6] |
| Molecular Weight | 134.14 g/mol | [3][6] |
| CAS Number | 5654-97-7 | [3][6] |
| Appearance | White to light yellow solid | [4][5] |
| Solubility | Soluble in organic solvents such as Chloroform and Dichloromethane | [5] |
Synthesis of the 7-Azaoxindole Core: A Foundational Workflow
The utility of a scaffold is directly tied to the accessibility and versatility of its synthesis. The 7-azaoxindole core is amenable to several synthetic strategies, most commonly involving intramolecular cyclization.[3] These methods allow for the introduction of diverse substituents, which is critical for structure-activity relationship (SAR) studies.
General Synthetic Workflow Diagram
The following diagram illustrates a common synthetic approach, starting from a substituted aminopyridine, followed by functionalization and cyclization to form the core bicyclic structure.
Caption: A generalized workflow for the synthesis of the 7-azaoxindole scaffold.
Detailed Experimental Protocol: Synthesis via Intramolecular Cyclization
This protocol is a representative example adapted from established methodologies. Researchers should always first consult primary literature and perform appropriate risk assessments.
Objective: To synthesize the 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one core.
Materials:
-
2-Chloro-3-nitropyridine
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Ethanol (absolute)
-
Hydrochloric acid (HCl)
-
Acetic acid
-
Iron powder
-
Standard glassware for organic synthesis (reflux condenser, round-bottom flasks, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Step 1: Condensation Reaction
-
In a 250 mL round-bottom flask, dissolve sodium ethoxide (1.1 eq) in absolute ethanol under an inert atmosphere (N₂).
-
To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature.
-
After stirring for 15 minutes, add a solution of 2-chloro-3-nitropyridine (1.0 eq) in ethanol.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction, neutralize with dilute HCl, and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield diethyl 2-(3-nitropyridin-2-yl)malonate.
-
-
Step 2: Reductive Cyclization
-
Dissolve the product from Step 1 in a mixture of acetic acid and ethanol.
-
Add iron powder (excess, ~5 eq) portion-wise to the solution.
-
Heat the mixture to reflux for 2-3 hours. The reaction is typically accompanied by a color change.
-
Monitor the reduction of the nitro group and subsequent lactam formation by TLC.
-
Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, using a gradient of hexane/ethyl acetate) or recrystallization to obtain pure 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one.
-
Self-Validation: The identity and purity of the final compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be compared with literature values (approx. 175 °C).[5]
The 7-Azaoxindole Scaffold in Drug Design: A Focus on Kinase Inhibition
The primary value of the 7-azaoxindole scaffold lies in its application as a core structure for targeting protein kinases.[4] Kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.
Mechanism of Action at the Kinase ATP-Binding Site
Most kinase inhibitors are designed to be competitive with adenosine triphosphate (ATP). The 7-azaoxindole scaffold is exceptionally well-suited for this role. Its planar, electron-rich nature allows it to form critical hydrogen bonds with the "hinge region" of the kinase, a conserved stretch of amino acids that anchors ATP.[4] The lactam oxygen and the N-H group are key pharmacophoric features that mimic the interactions of the adenine portion of ATP.
The nitrogen atom in the pyridine ring is not merely a passive substitution. It acts as a hydrogen bond acceptor, allowing for additional interactions within the active site that are not possible with a standard indole core. This can enhance both potency and selectivity.[3]
A Representative Kinase Signaling Pathway
The diagram below illustrates a generic receptor tyrosine kinase (RTK) signaling pathway and highlights the point of intervention for an inhibitor based on the 7-azaoxindole scaffold.
Caption: Inhibition of a kinase signaling cascade by a 7-azaoxindole-based drug.
Therapeutic Applications and Structure-Activity Relationships (SAR)
The versatility of the 7-azaoxindole core allows for chemical modifications at several positions, making it an ideal starting point for SAR studies.[4]
-
N1 Position: Alkylation or arylation at this position can modulate solubility and cell permeability. It can also be used to introduce additional binding motifs to explore pockets adjacent to the ATP site.
-
C3 Position: This position is crucial for potency and selectivity. Substitution here is common, often with an exocyclic double bond leading to an anilino or related group. This substituent can project into the solvent-exposed region of the active site, allowing for fine-tuning of selectivity against different kinases.[7]
-
Pyridine Ring: Substitution on the pyridine ring can alter the electronics of the core and provide vectors for additional interactions, further enhancing selectivity and potency.
Derivatives of this and closely related pyrrolopyridine scaffolds have shown significant promise and activity in several therapeutic areas, including:
-
Oncology: As inhibitors of kinases like VEGFR, PDGFR, and Raf kinase.[2][8]
-
Inflammatory Diseases: Targeting kinases involved in inflammatory signaling cascades.[9]
-
Antiviral and Antibacterial Agents: The scaffold has been explored for developing novel antimicrobial agents.[8][10]
Future Perspectives and Conclusion
The 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic tractability, combined with its inherent ability to interact with the highly conserved ATP-binding site of kinases, makes it a powerful tool for drug discovery.
Future research will likely focus on developing next-generation inhibitors with even greater selectivity to minimize off-target effects. This will involve the use of advanced computational modeling to design substituents that exploit subtle differences between kinase active sites. Furthermore, the application of this scaffold is expanding beyond kinase inhibition into other target classes, underscoring its truly privileged nature. As our understanding of disease biology grows, the 7-azaoxindole core will undoubtedly continue to be a foundational element in the development of new and effective medicines.
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The 7-Azaoxindole Core: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 7-azaoxindole scaffold, a nitrogen-containing heterocyclic analog of oxindole, has emerged as a cornerstone in contemporary drug discovery.[1] Its unique structural and electronic properties confer advantageous physicochemical and pharmacological characteristics, rendering it a "privileged scaffold" in medicinal chemistry. This guide provides a comprehensive technical overview of the 7-azaoxindole core, delving into its synthesis, key physicochemical properties, and its multifaceted role as a pharmacophore. We will explore its critical applications in the design of targeted therapeutics, with a particular focus on kinase inhibitors for oncology, and provide detailed experimental protocols for the synthesis and biological evaluation of 7-azaoxindole derivatives.
Introduction: The Rise of a Privileged Scaffold
The strategic incorporation of nitrogen atoms into established pharmacophores is a time-tested strategy in medicinal chemistry to modulate a compound's biological activity, selectivity, and pharmacokinetic profile. The 7-azaoxindole core, characterized by a pyrrolopyridinone bicyclic system, is a prime example of this successful approach.[1] Its structural resemblance to the endogenous purine core allows it to effectively mimic adenosine triphosphate (ATP), the universal substrate for kinases, making it an exceptional starting point for the design of kinase inhibitors.[2] The nitrogen atom at the 7-position not only influences the molecule's electronics and solubility but also provides an additional hydrogen bond acceptor, enhancing binding affinity to target proteins.[3] This has led to the development of numerous clinical candidates and approved drugs, solidifying the 7-azaoxindole scaffold's importance in the medicinal chemist's arsenal.[4]
Synthesis and Physicochemical Properties of the 7-Azaoxindole Core
The successful application of the 7-azaoxindole scaffold in drug discovery is underpinned by robust and versatile synthetic methodologies. Several approaches have been developed to construct this privileged core, each with its own advantages and limitations.
Synthetic Strategies
One of the key challenges in synthesizing the 7-azaoxindole core is the construction of the fused bicyclic system. Common strategies often involve the cyclization of appropriately substituted pyridine precursors.
A notable and innovative method is the tin-free radical cyclization . This approach offers a more environmentally friendly alternative to traditional tin-based radical chemistry. The synthesis typically starts from readily available 2,6-dichloropyridines and involves a free-radical xanthate-mediated cyclization or an intermolecular addition/cyclization sequence to form the fused ring system.[5]
Another powerful technique is the palladium-catalyzed cross-coupling reaction . This method allows for the efficient formation of carbon-carbon and carbon-nitrogen bonds, providing a versatile route to a wide range of substituted 7-azaoxindole derivatives.[6]
dot
Caption: Overview of synthetic routes to the 7-azaoxindole core.
Physicochemical Properties
The physicochemical properties of the 7-azaoxindole core are crucial for its utility in drug design. The presence of the nitrogen atom in the pyridine ring significantly impacts its characteristics compared to the parent oxindole scaffold.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆N₂O | [1] |
| Molecular Weight | 134.14 g/mol | [1] |
| Melting Point | 175 °C | [1] |
| Boiling Point | 290.0±33.0 °C (Predicted) | [1] |
| pKa | 3.42±0.20 (Predicted) | [1] |
| LogP | Varies with substitution | |
| Hydrogen Bond Donors | 1 (pyrrole N-H) | - |
| Hydrogen Bond Acceptors | 2 (carbonyl O, pyridine N) | - |
These properties, particularly the hydrogen bonding capacity and the potential for improved solubility, contribute to the favorable pharmacokinetic profiles often observed with 7-azaoxindole-based drug candidates.
The 7-Azaoxindole Core as a Pharmacophore in Kinase Inhibition
The primary application of the 7-azaoxindole scaffold in medicinal chemistry is in the development of protein kinase inhibitors.[1] Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.
Mechanism of Action: Mimicking ATP
The 7-azaoxindole core acts as an ATP-competitive inhibitor. Its structural features allow it to bind to the ATP-binding pocket of kinases, preventing the binding of the natural substrate, ATP, and thereby inhibiting the phosphorylation of downstream signaling proteins. The key to its effectiveness lies in its ability to form specific hydrogen bond interactions with the "hinge" region of the kinase, a flexible loop that connects the N- and C-terminal lobes of the enzyme.[2] The pyrrole N-H group acts as a hydrogen bond donor, while the pyridine nitrogen and the carbonyl oxygen of the oxindole ring can act as hydrogen bond acceptors, creating a bidentate or even tridentate interaction that anchors the inhibitor in the active site.[7]
dot
Caption: Mechanism of 7-azaoxindole-based kinase inhibition.
Structure-Activity Relationships (SAR)
The versatility of the 7-azaoxindole scaffold lies in the ability to readily modify its structure to achieve desired potency and selectivity against specific kinases. The C3 position of the oxindole ring is a particularly important site for derivatization. Substitution at this position has been shown to significantly enhance the potency and selectivity of inhibitors.[8]
A common strategy involves the introduction of a substituted aromatic or heteroaromatic ring at the C3 position, often via an exocyclic double bond. This substituent can then engage in additional interactions with other regions of the ATP-binding pocket, leading to improved affinity and selectivity. For instance, the nature and position of substituents on this appended ring can be fine-tuned to optimize interactions with the gatekeeper residue and other key amino acids within the active site.[9]
| Derivative Class | Key Substitutions | Target Kinase(s) | Reported Activity (IC₅₀/GI₅₀) | Reference(s) |
| 3-Substituted 7-Azaindoles | Phenyl, Pyridyl | PI3K | Sub-nanomolar to low micromolar | [10] |
| 7-Azaindole Derivatives | Varied aryl and heteroaryl groups | Erk5 | 4.56 µg/mL | [9] |
| 7-Azaindole Derivatives | Phenyl, Phenethylamino | Human Myeloblastic Leukemia Cells (HL-60) | Cytotoxic | [11] |
| 7-Azaindole Derivative (7-AID) | Pyridin-2-ol | DDX3, HeLa, MCF-7, MDA-MB-231 | 12.69 - 16.96 µM | [1] |
| 7-Azaindole Derivatives | Varied substitutions | Aurora Kinases | Potent Inhibition | [12] |
| 7-Azaindole Derivatives | Covalent warheads | FGFR4 | Potent Inhibition | [13] |
Therapeutic Applications: Beyond Kinase Inhibition
While the primary focus of 7-azaoxindole research has been on kinase inhibition for cancer therapy, the scaffold has shown promise in other therapeutic areas as well.
-
Anti-inflammatory Activity: Derivatives of 7-azaoxindole have demonstrated the ability to inhibit the production of inflammatory mediators, suggesting their potential in treating inflammatory diseases.[1]
-
Antiviral Activity: The 7-azaindole scaffold has been explored for the development of antiviral agents, including inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction.[13]
-
Neurodegenerative Diseases: The structural similarity to endogenous signaling molecules suggests that 7-azaoxindole derivatives could be developed to target pathways implicated in neurodegenerative disorders.[4]
Experimental Protocols
To facilitate further research and development of 7-azaoxindole-based compounds, this section provides detailed, step-by-step methodologies for a representative synthesis and a key biological assay.
Synthesis of a 3-Substituted 7-Azaoxindole Derivative
This protocol describes a general procedure for the synthesis of a 3-(substituted-benzylidene)-7-azaoxindole via an aldol condensation reaction.
Materials:
-
7-Azaoxindole
-
Substituted benzaldehyde
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Standard laboratory glassware and heating apparatus
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Dissolve 7-azaoxindole (1 equivalent) in ethanol in a round-bottom flask equipped with a condenser.
-
Add a catalytic amount of piperidine to the solution.
-
Add the substituted benzaldehyde (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
The product will often precipitate out of solution. Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the purified product under vacuum to yield the 3-(substituted-benzylidene)-7-azaoxindole.
dot
Caption: Workflow for the synthesis of a 3-substituted 7-azaoxindole.
In Vitro Kinase Inhibition Assay (Fluorometric)
This protocol outlines a general method for determining the inhibitory activity of a 7-azaoxindole derivative against a specific kinase using a fluorometric assay that measures ADP production.[14]
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
7-Azaoxindole derivative (test compound)
-
ATP
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Black 384-well plates
-
Multichannel pipettor
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the 7-azaoxindole derivative in the kinase assay buffer.
-
Kinase Reaction:
-
In a black 384-well plate, add the kinase, substrate, and assay buffer to each well.
-
Add the serially diluted test compound to the appropriate wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves a two-step process of adding a reagent to deplete the remaining ATP, followed by the addition of a second reagent to convert the ADP to ATP, which then drives a luciferase-based reaction to produce a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence in each well using a luminometer.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the controls.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Western Blot Analysis of Target Phosphorylation
This protocol describes how to assess the effect of a 7-azaoxindole inhibitor on the phosphorylation of a specific downstream target of the kinase in a cellular context.[5][15]
Materials:
-
Cancer cell line expressing the target kinase
-
7-Azaoxindole derivative
-
Cell lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of the target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed the cancer cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the 7-azaoxindole derivative for a specified time. Include a vehicle control (DMSO).
-
Protein Extraction: Lyse the cells using ice-cold lysis buffer containing protease and phosphatase inhibitors. Quantify the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against the total target protein to ensure equal protein loading.
-
Quantify the band intensities and determine the effect of the 7-azaoxindole derivative on the phosphorylation of the target protein.
-
Conclusion and Future Perspectives
The 7-azaoxindole core has firmly established itself as a privileged scaffold in medicinal chemistry, with a particularly significant impact on the development of kinase inhibitors. Its unique physicochemical properties and versatile synthetic accessibility have enabled the creation of a diverse range of potent and selective therapeutic candidates. The continued exploration of this remarkable scaffold, coupled with advances in structure-based drug design and a deeper understanding of disease biology, promises to yield a new generation of innovative medicines for the treatment of cancer and other challenging diseases. Future research will likely focus on further diversifying the substitutions on the 7-azaoxindole core to explore new chemical space, developing novel synthetic methodologies to enhance efficiency and sustainability, and expanding the therapeutic applications of this versatile scaffold beyond oncology.
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Guillard, J., Decrop, M., Gallay, N., Espanel, C., Boissier, E., Herault, O., & Viaud-Massuard, M. C. (2007). Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. Bioorganic & Medicinal Chemistry Letters, 17(7), 1934–1937. [Link]
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Sharma, N., Chaudhary, A., & Sachdeva, M. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry, 19(9), 727–736. [Link]
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Guillard, J., Decrop, M., Gallay, N., Espanel, C., Boissier, E., Herault, O., & Viaud-Massuard, M. C. (2007). Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. Bioorganic & Medicinal Chemistry Letters, 17(7), 1934–1937. [Link]
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ResearchGate. (n.d.). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Retrieved from [Link]
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Bandarage, U. K., et al. (2020). Azaindole Therapeutic Agents. ACS Medicinal Chemistry Letters, 11(9), 1735–1740. [Link]
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Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309–2323. [Link]
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ResearchGate. (n.d.). Synthesis and Biological Evaluation of 7-Azaindolocarbazoles. Retrieved from [Link]
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ResearchGate. (n.d.). Some Bioactive compounds of 7‐azaindole core structures. Retrieved from [Link]
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Gellis, A., et al. (2008). Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities. British Journal of Pharmacology, 153(6), 1257–1267. [Link]
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Li, Y., et al. (2023). Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. Bioorganic & Medicinal Chemistry, 95, 117503. [Link]
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Wang, Y., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(10), 7278–7295. [Link]
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Girija, C. R., et al. (2025). Designing novel potent oxindole derivatives as VEGFR2 inhibitors for cancer therapy: Computational insights from molecular docking, drug-likeness, DFT, and structural dynamics studies. Journal of Molecular Graphics and Modelling, 131, 109049. [Link]
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Xia, M., et al. (2008). Synthesis and structure-activity relationship of 7-azaindole piperidine derivatives as CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(24), 6468–6470. [Link]
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A Technical Guide to the Therapeutic Potential of the 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one Scaffold
Introduction: The Privileged Scaffold of Pyrrolopyridinones
In the landscape of medicinal chemistry, certain molecular frameworks demonstrate exceptional versatility, earning the designation of "privileged scaffolds." These structures are capable of binding to multiple, distinct biological targets, thereby offering a rich foundation for the development of novel therapeutics across a spectrum of diseases. The 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one, also known as 7-azaoxindole, and its isomers, including the 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one core, represent such a privileged class of heterocyclic compounds.[1][2] Their structural resemblance to the endogenous purine base adenine allows them to function as effective mimics of ATP, the universal energy currency and substrate for kinase enzymes.[3] This bioisosteric relationship has positioned the pyrrolopyridinone core as a cornerstone in the design of potent kinase inhibitors.[1][3]
This guide provides an in-depth exploration of the potential therapeutic targets of the this compound scaffold and its close chemical relatives. We will delve into the mechanistic basis for their activity in oncology, neurodegenerative disorders, and inflammatory conditions, supported by detailed experimental protocols for target validation and characterization.
Part 1: Oncology - A Multi-pronged Attack on Cancer Hallmarks
The dysregulation of protein kinase activity is a fundamental driver of cancer initiation and progression.[4] Consequently, kinase inhibitors have become a mainstay of targeted cancer therapy.[5] The pyrrolopyridinone scaffold has been extensively exploited to generate inhibitors against various classes of kinases implicated in cancer.
Receptor Tyrosine Kinases (RTKs): Halting Angiogenesis and Proliferation
Therapeutic Rationale: Receptor Tyrosine Kinases (RTKs) such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs) are critical regulators of cell proliferation, survival, and angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis.[4][6] Overexpression or constitutive activation of these RTKs is a common feature in many cancers, making them prime therapeutic targets.[4][6]
Mechanism of Action: Pyrrolopyridinone derivatives function as ATP-competitive inhibitors. The core scaffold binds to the hinge region of the kinase's ATP-binding pocket, a crucial interaction for inhibitor potency.[4] By occupying this site, the inhibitors prevent the phosphorylation and subsequent activation of the kinase, thereby blocking downstream signaling pathways that drive cancer cell proliferation and angiogenesis.[4]
Signaling Pathway: RTK Inhibition
Caption: Inhibition of RTKs by pyrrolopyridinone derivatives blocks downstream signaling.
Experimental Protocols:
1.1.1. In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF®)
-
Principle: This assay measures the phosphorylation of a substrate peptide by the target kinase. Inhibition is quantified by a decrease in the HTRF® signal.
-
Step-by-Step Methodology:
-
Prepare a reaction buffer containing the kinase (e.g., VEGFR-2), a biotinylated substrate peptide, and ATP.
-
Add serial dilutions of the test compound (this compound derivative) to the reaction mixture in a 384-well plate.
-
Initiate the kinase reaction by adding ATP and incubate at room temperature.
-
Stop the reaction by adding a detection mix containing a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665.
-
Incubate to allow for antibody binding.
-
Read the plate on an HTRF®-compatible reader, measuring fluorescence at 665 nm and 620 nm.
-
Calculate the ratio of the two signals and plot against compound concentration to determine the IC₅₀ value.
-
1.1.2. Cell Viability Assay (Sulforhodamine B - SRB)
-
Principle: The SRB assay quantifies cell density based on the measurement of cellular protein content.
-
Step-by-Step Methodology:
-
Seed cancer cells (e.g., HUVEC for anti-angiogenesis, or tumor cell lines overexpressing the target RTK) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 48-72 hours.
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the fixed cells with SRB dye.
-
Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition).
-
Non-Receptor Tyrosine Kinases: Targeting Hematological Malignancies and Inflammation
Therapeutic Rationale: Non-receptor tyrosine kinases, such as FMS-like tyrosine kinase 3 (FLT3) and Spleen Tyrosine Kinase (SYK), play crucial roles in the signaling pathways of hematopoietic cells.[7][8] Mutations leading to constitutive FLT3 activation are common in Acute Myeloid Leukemia (AML).[7] SYK is a key mediator in the signaling of B-cell receptors and Fc receptors, making it a target for B-cell malignancies and inflammatory diseases like rheumatoid arthritis.[8]
Mechanism of Action: Similar to RTKs, pyrrolopyridinone derivatives inhibit these kinases by competing with ATP for binding to the active site. TAK-659, a derivative of 1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one, is a potent inhibitor of both SYK and FLT3 and has undergone clinical trials for lymphoma and solid tumors.[8]
Signaling Pathway: FMS (CSF-1R) Inhibition in Macrophages
Caption: Pyrrolo[3,2-c]pyridine derivatives inhibit FMS kinase signaling.[9]
Experimental Protocols:
1.2.1. Cellular Phosphorylation Assay (ELISA)
-
Principle: This assay quantifies the level of a specific phosphorylated protein in cell lysates.
-
Step-by-Step Methodology:
-
Culture cells expressing the target kinase (e.g., MV4-11 cells for FLT3).
-
Treat cells with the pyrrolopyridinone inhibitor for a specified time.
-
Lyse the cells to release proteins.
-
Add the cell lysate to a microplate pre-coated with a capture antibody for the total protein (e.g., total FLT3).
-
Add a detection antibody that specifically recognizes the phosphorylated form of the protein (e.g., anti-phospho-FLT3), which is conjugated to an enzyme like HRP.
-
Add a substrate for the enzyme and measure the resulting colorimetric or chemiluminescent signal.
-
Normalize the phospho-protein signal to the total protein signal.
-
Tubulin Polymerization: Disrupting the Cytoskeleton
Therapeutic Rationale: Microtubules are essential components of the cytoskeleton, playing a critical role in cell division by forming the mitotic spindle.[10] Drugs that interfere with microtubule dynamics can arrest cells in mitosis, leading to apoptosis. This is a well-established and successful strategy in cancer chemotherapy.[10]
Mechanism of Action: Some derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been designed as inhibitors of tubulin polymerization.[10] These compounds act as colchicine-binding site inhibitors, preventing the assembly of α- and β-tubulin heterodimers into microtubules.[10] This disruption of microtubule dynamics leads to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[10]
Workflow: Screening for Tubulin Polymerization Inhibitors
Caption: A logical workflow for the identification of novel tubulin inhibitors.
Experimental Protocols:
1.3.1. In Vitro Tubulin Polymerization Assay
-
Principle: This assay measures the light scattering or fluorescence of a reporter dye that binds to polymerized microtubules.
-
Step-by-Step Methodology:
-
Use a commercially available kit containing purified tubulin.
-
In a 96-well plate, mix the tubulin with a polymerization buffer.
-
Add the test compound or a known inhibitor/promoter (e.g., colchicine/paclitaxel) as a control.
-
Incubate the plate at 37°C to induce polymerization.
-
Monitor the increase in absorbance or fluorescence over time using a plate reader.
-
Inhibitors will show a reduced rate and extent of polymerization compared to the vehicle control.
-
Part 2: Neurodegenerative Disorders - Modulating Key Pathological Pathways
The pyrrolopyridinone scaffold is also being explored for its potential in treating complex neurodegenerative diseases like Alzheimer's and Parkinson's, which have multifaceted pathologies.[11][12]
Glycogen Synthase Kinase 3β (GSK-3β) in Alzheimer's Disease
Therapeutic Rationale: Alzheimer's disease (AD) is characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. Glycogen Synthase Kinase 3β (GSK-3β) is a key enzyme that phosphorylates tau, and its overactivity is strongly implicated in the pathology of AD.[13][14] Therefore, inhibiting GSK-3β is a promising therapeutic strategy.[14]
Mechanism of Action: Novel pyrrolo[2,3-b]pyridine derivatives have been designed as highly potent, ATP-competitive inhibitors of GSK-3β.[13][14] By inhibiting GSK-3β, these compounds can reduce the hyperphosphorylation of tau, potentially preventing the formation of neurofibrillary tangles and promoting neurite outgrowth.[14]
Signaling Pathway: GSK-3β Inhibition in Neurons
Caption: Pyrrolopyridinone-based GSK-3β inhibitors can reduce tau pathology.[14]
Experimental Protocols:
2.1.1. Western Blot Analysis for Phospho-Tau
-
Principle: This technique separates proteins by size to detect and quantify specific proteins of interest using antibodies.
-
Step-by-Step Methodology:
-
Treat a neuronal cell line (e.g., SH-SY5Y) with the GSK-3β inhibitor.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated tau at a specific site (e.g., p-tau-Ser396).
-
Wash and incubate with a secondary antibody conjugated to HRP.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with an antibody for total tau to normalize the results.
-
Alpha-Synuclein Aggregation in Parkinson's Disease
Therapeutic Rationale: Parkinson's disease (PD) is characterized by the loss of dopaminergic neurons and the presence of intracellular protein aggregates called Lewy bodies, which are primarily composed of misfolded alpha-synuclein protein.[15] Molecules that can bind to these aggregates are valuable as diagnostic imaging agents (e.g., for PET scans) and may have therapeutic potential by preventing or reversing aggregation.[15]
Mechanism of Action: Novel dihydropyrrolo[3,4-c]pyrazole derivatives, which share a related bicyclic core, have been developed as ligands with high affinity for alpha-synuclein aggregates.[15] The development of such compounds from the broader pyrrolopyridinone family could lead to new diagnostic and therapeutic tools for PD.
Table 1: Summary of Potential Therapeutic Targets and Disease Indications
| Target Class | Specific Target(s) | Disease Indication(s) | Mechanism of Action |
| Kinases | VEGFR, PDGFR, FGFR | Cancer | ATP-competitive inhibition |
| FMS, SYK, FLT3 | Cancer, Inflammatory Diseases | ATP-competitive inhibition | |
| GSK-3β | Alzheimer's Disease | ATP-competitive inhibition | |
| Cytoskeletal Proteins | Tubulin | Cancer | Inhibition of polymerization |
| Protein Aggregates | Alpha-Synuclein | Parkinson's Disease | Ligand binding to aggregates |
Conclusion and Future Directions
The this compound scaffold and its isomers are a testament to the power of privileged structures in drug discovery. Their inherent ability to interact with the ATP-binding site of kinases has made them a rich source of inhibitors for a wide range of oncology targets. Furthermore, emerging research continues to uncover novel applications in neurodegenerative and inflammatory diseases, highlighting the remarkable versatility of this chemical framework.
Future research will likely focus on optimizing the selectivity of these inhibitors to minimize off-target effects and enhance their therapeutic index. The development of covalent inhibitors and allosteric modulators based on this scaffold could provide new avenues for overcoming drug resistance. As our understanding of complex diseases deepens, the pyrrolopyridinone core will undoubtedly remain a valuable tool for designing the next generation of targeted therapies.
References
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- (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.
- (n.d.). 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one - Benchchem.
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(1990). Substituted 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-ones as potential antiinflammatory agents. Journal of Medicinal Chemistry, 33(10), 2697–2706. [Link]
- (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. PubMed.
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Singh, S., Utreja, D., & Kumar, V. (n.d.). Pyrrolo[2,1-f][4][9][16]triazine: a promising fused heterocycle to target kinases in cancer therapy. Retrieved from
- (n.d.). AU2021347288A9 - Pyrrolo[3,2-c]pyridin-4-one derivatives useful in the treatment of cancer.
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(2023). Discovery of pyrrolo[2,1-f][4][9][16]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. PubMed Central. Retrieved from
- (2023). Novel Pyrrolo-pyrazol-one Ligands of Alpha-Synuclein for Diagnosis of Parkinson's Disease. PubMed Central.
- (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth.
- (n.d.). Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase - PMC - NIH.
- (n.d.). US20090005378A1 - Pyrrolo-pyridine kinase modulators - Google Patents.
- (n.d.). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed.
- (n.d.). Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases - PMC - PubMed Central.
- (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI.
- (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. ResearchGate.
- (2025). Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. PubMed Central.
- (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. PubMed.
- (n.d.). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI.
- (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. NIH.
- (n.d.). 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one structure and synthesis - Benchchem.
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Review of synthesis methods for azaindole scaffolds
An In-Depth Technical Guide to the Synthesis of Azaindole Scaffolds
Authored by a Senior Application Scientist
Introduction: The Azaindole Core in Modern Chemistry
Azaindoles, also known as pyrrolopyridines, represent a critical class of heterocyclic compounds that have garnered immense interest in medicinal chemistry and materials science. These scaffolds are bioisosteres of both indole and purine systems, meaning they possess similar spatial and electronic properties, allowing them to interact with biological targets in a comparable manner. Depending on the position of the nitrogen atom in the six-membered ring, four primary isomers exist: 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole.
The strategic introduction of a nitrogen atom into the indole framework can profoundly modulate a molecule's physicochemical properties, such as solubility, metabolic stability, and hydrogen bonding capacity. This often translates to enhanced binding affinity, improved potency, and favorable pharmacokinetic profiles in drug candidates. Consequently, the azaindole motif is a privileged structure found in numerous approved drugs and clinical candidates, particularly in the domain of kinase inhibitors for oncology.
Despite their utility, the synthesis of azaindoles presents a greater challenge compared to their indole counterparts. The electron-deficient nature of the pyridine ring can impede many classical indole-forming reactions, necessitating the development of specialized and innovative synthetic strategies. This guide provides a comprehensive overview of both classical and modern methods for the construction of the azaindole core, offering field-proven insights into the causality behind experimental choices and providing detailed, validated protocols for key transformations.
Part 1: Classical Approaches to Azaindole Construction
Traditional indole syntheses have been adapted, with varying degrees of success, for the construction of the azaindole nucleus. The primary challenge lies in overcoming the reduced nucleophilicity of the pyridine ring and its intermediates.
The Fischer Indole Synthesis: A Re-evaluated Classic
Historically considered inefficient for this scaffold, the Fischer indole synthesis has been successfully re-established as a potent method for preparing certain azaindole isomers, particularly 4- and 6-azaindoles. The reaction involves the acid-catalyzed cyclization of a pyridylhydrazine with an aldehyde or ketone. The key to success often lies in the presence of an electron-donating group (EDG) on the pyridylhydrazine, which facilitates the crucial-sigmatropic rearrangement step.
Causality of Experimental Design: The choice of a strong acid catalyst (e.g., H₂SO₄, polyphosphoric acid) is critical for promoting the initial hydrazone formation and the subsequent rearrangement. The EDG on the pyridine ring increases the electron density of the system, lowering the activation energy for the sigmatropic shift, a step that is otherwise disfavored by the electron-withdrawing nature of the pyridine nitrogen.
Mechanism of the Fischer Azaindole Synthesis
The reaction proceeds through a well-defined sequence:
-
Hydrazone Formation: The pyridylhydrazine condenses with the carbonyl compound.
-
Tautomerization: The hydrazone tautomerizes to its more reactive enamine form.
-
-Sigmatropic Rearrangement: The enamine undergoes a concerted rearrangement to form a di-imine intermediate. This is the rate-determining step and is facilitated by EDGs.
-
Cyclization & Aromatization: The intermediate cyclizes and eliminates a molecule of ammonia to afford the final aromatic azaindole ring system.
Caption: Workflow of the Fischer Azaindole Synthesis.
Experimental Protocol: Synthesis of 5-Methoxy-2-propyl-4-azaindole
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 6-methoxypyrid-3-ylhydrazine (1.0 eq) in a 4 wt% aqueous solution of sulfuric acid.
-
Addition of Carbonyl: Add valeraldehyde (1.1 eq) to the reaction mixture.
-
Heating: Heat the mixture to reflux (approx. 100-110 °C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature. Carefully neutralize the mixture to a pH of 7-8 using a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 4-azaindole derivative.
The Bartoli Synthesis: An Orthogonal Approach
The Bartoli synthesis provides a powerful and complementary route, particularly for the preparation of 4- and 6-azaindoles from readily available nitropyridines. The core of this reaction is the addition of a vinyl Grignard reagent to a nitropyridine, which initiates a cascade leading to the indole nucleus.
Causality of Experimental Design: This method is effective because it circumvents the need for a pre-formed, and sometimes unstable, pyridylhydrazine. The reaction is driven by the formation of a stable aromatic ring. It requires strictly anhydrous conditions due to the use of organometallic reagents. The choice of a large excess of the Grignard reagent (typically 3 or more equivalents) is crucial to drive the reaction to completion and account for side reactions.
Caption: Key stages of the Bartoli Azaindole Synthesis.
Experimental Protocol: Synthesis of 7-Chloro-6-azaindole
-
Reaction Setup: To a solution of 2-chloro-3-nitropyridine (1.0 eq) in dry tetrahydrofuran (THF) under a nitrogen atmosphere, cool the flask to -78 °C.
-
Grignard Addition: Add vinylmagnesium bromide (1.0 M solution in THF, 3.2 eq) dropwise, maintaining the internal temperature below -70 °C.
-
Warming: After the addition is complete, allow the reaction mixture to warm slowly to -20 °C and stir for 8-10 hours.
-
Quenching: Quench the reaction by carefully adding a 20% aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous phase with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil via flash column chromatography to afford the desired 7-chloro-6-azaindole.
Part 2: Modern Transition-Metal Catalyzed Syntheses
The advent of organometallic chemistry has revolutionized azaindole synthesis, providing milder, more versatile, and often more efficient routes to a wider array of derivatives. These methods typically involve the construction of the pyrrole ring onto a pre-functionalized pyridine core.
Palladium-Catalyzed Cross-Coupling and Annulation Cascades
Palladium catalysis is the cornerstone of modern azaindole synthesis, enabling a variety of powerful bond-forming reactions. Strategies like the Sonogashira, Heck, and Suzuki couplings are routinely used to assemble precursors that can then undergo an intramolecular cyclization (annulation) to form the azaindole.
A particularly elegant strategy is the cascade C-N cross-coupling/Heck reaction , which constructs the azaindole core in a single pot from an amino-o-bromopyridine and an alkenyl bromide.
Causality of Experimental Design: The choice of the palladium source (e.g., Pd₂(dba)₃), ligand (e.g., XPhos), and base (e.g., t-BuONa) is a self-validating system. The bulky, electron-rich phosphine ligand (XPhos) is essential for promoting both the initial C-N bond formation (amination) and the subsequent C-C bond formation (Heck reaction) by stabilizing the active Pd(0) catalyst and facilitating oxidative addition and reductive elimination steps. The strong, non-nucleophilic base is required to deprotonate the aminopyridine for the amination step and to facilitate the β-hydride elimination in the Heck cyclization.
Caption: Workflow for Cascade C-N/Heck Azaindole Synthesis.
Experimental Protocol: Synthesis of 2-Phenyl-4-azaindole via Cascade Reaction
-
Reagent Preparation: In an oven-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (2.5 mol%), XPhos (10 mol%), and sodium tert-butoxide (2.2 eq).
-
Addition of Substrates: Add 4-amino-3-bromopyridine (1.0 eq) and (1-bromovinyl)benzene (1.2 eq) to the tube.
-
Solvent and Heating: Add anhydrous dioxane as the solvent. Seal the tube and heat the mixture at 100 °C for 12-16 hours.
-
Cooling and Filtration: Cool the reaction to room temperature, dilute with dichloromethane, and filter through a pad of Celite.
-
Concentration and Purification: Concentrate the filtrate and purify the crude residue by flash column chromatography on silica gel to obtain the 2-phenyl-4-azaindole.
Rhodium-Catalyzed C-H Activation and Annulation
Among the most cutting-edge techniques is the use of rhodium catalysts to achieve C-H activation, allowing for the direct annulation of alkynes onto aminopyridines to form azaindoles. This approach is highly atom-economical as it avoids the need for pre-halogenated starting materials.
Causality of Experimental Design: This reaction typically employs a [Cp*RhCl₂]₂ catalyst and a silver salt oxidant (e.g., AgSbF₆). The cationic Rh(III) species is the active catalyst. The amino group on the pyridine acts as a directing group, guiding the metal to activate the ortho C-H bond. The silver salt serves a crucial role as an oxidant, which can regenerate the active catalytic species and accelerate key steps like C-H activation and reductive elimination, thereby promoting catalyst turnover.
Caption: Catalytic cycle for Rh(III)-catalyzed azaindole synthesis.
Part 3: Comparative Summary and Outlook
The choice of synthetic route depends heavily on the desired azaindole isomer, substitution pattern, and the availability of starting materials.
Data Presentation: Comparison of Key Synthetic Methods
| Method | Isomers Primarily Formed | Key Starting Materials | Advantages | Limitations |
| Fischer Synthesis | 4- and 6-Azaindoles | Pyridylhydrazines, Aldehydes/Ketones | Well-established, uses simple starting materials, good yields with EDGs. | Limited scope for electron-deficient systems; may produce regioisomeric mixtures. |
| Bartoli Synthesis | 4- and 6-Azaindoles | Nitropyridines, Vinyl Grignard reagents | Access from readily available nitropyridines, orthogonal to Fischer. | Requires cryogenic temperatures, large excess of Grignard reagent, moderate yields. |
| Pd-Catalyzed Cascade | All four isomers (4-, 5-, 6-, 7-) | Amino-o-halopyridines, Alkenyl halides | High efficiency, good functional group tolerance, convergent. | Requires specialized ligands, potential for catalyst deactivation. |
| Rh-Catalyzed C-H Activation | Primarily 7-Azaindoles | Aminopyridines, Alkynes | High atom economy, avoids pre-functionalization, novel reactivity. | Requires expensive Rh catalyst and silver oxidant, directing group is necessary. |
Future Outlook
The synthesis of azaindole scaffolds continues to be a vibrant area of chemical research. Future efforts will likely focus on the development of even more efficient and sustainable methodologies. Key areas of interest include the use of earth-abundant metal catalysts (e.g., iron, copper), photocatalytic methods, and advanced C-H functionalization strategies that allow for the late-stage modification of complex azaindole-containing molecules. The continued innovation in synthetic chemistry will undoubtedly expand the accessibility and utility of this vital heterocyclic core, paving the way for the next generation of therapeutics and advanced materials.
References
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Motati, D. R., Amaradhi, R., & Watkins, B. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers. RSC Publishing. Retrieved from [Link]
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Jeanty, M., Blu, J., Suzenet, F., & Guillaumet, G. (2009). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters. ACS Publications. Retrieved from [Link]
-
Gorin, D. J., & Toste, F. D. (2005). Synthesis of 5-Azaindoles via a Cycloaddition Reaction between Nitriles and Donor−Acceptor Cyclopropanes. Organic Letters. ACS Publications. Retrieved from [Link]
- Unknown Author. (n.d.). Synthesis of Azaindoles.
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Laha, J. K., et al. (n.d.). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications. RSC Publishing. Retrieved from [Link]
- PlumX. (n.d.). Transition metal catalyzed synthesis of 5-azaindoles. PlumX Metrics.
- Wang, H., et al. (n.d.). Rh(iii)
An In-depth Technical Guide to 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one: A Core Scaffold in Medicinal Chemistry
This technical guide provides a comprehensive overview of 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. We will delve into its fundamental chemical properties, synthesis, and its role as a versatile building block in medicinal chemistry.
Core Chemical Properties
Molecular Formula and Molecular Weight
The fundamental identity of a chemical compound lies in its molecular formula and weight. For this compound, these are:
This fused bicyclic structure, often referred to as a 4-azaindol-2-one, features a lactam ring fused to a pyridine ring, which imparts unique physicochemical properties crucial for its biological activity.
Physicochemical Data Summary
For ease of reference and comparison, the key physicochemical properties of this compound are summarized in the table below. It is important to distinguish this molecule from its well-studied isomer, 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (7-azaindolin-2-one), which shares the same molecular formula and weight but differs in the nitrogen position within the pyridine ring.[2][3][4]
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O | [1] |
| Molecular Weight | 134.14 g/mol | [1] |
| CAS Number | 32501-05-6 | [1] |
| Appearance | White to light yellow solid | Inferred from related compounds[2] |
| Solubility | Soluble in organic solvents such as ethanol and ether | [1] |
Structural Representation
To visualize the molecular architecture, the following diagram illustrates the chemical structure of this compound.
Caption: Chemical structure of this compound.
Synthesis and Characterization
The synthesis of this compound is a critical process for its application in research and drug discovery. A common synthetic route involves the cyclization of a substituted pyridine precursor.
Experimental Protocol: Synthesis of 4-azaindol-2-one
This protocol describes the synthesis from 2-(3-aminopyridin-2-yl)ethyl acetate.[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 2-(3-aminopyridin-2-yl)ethyl acetate (6.94 g, 0.038 mol) in diethyl ether (100 mL) at room temperature.
-
Acidification: Slowly add a 2 M hydrochloric acid solution (35 mL) to the reaction mixture.
-
Reaction: Stir the mixture for 30 minutes.
-
Solvent Removal: Remove the volatile solvent by rotary evaporation to yield a brown solid.
-
Purification: Recrystallize the crude product from a solvent mixture of ethanol and ether to obtain white crystals of 4-azaindol-2-one.
Expected Yield: Approximately 4.0 g (62%).[1]
Characterization Data
The identity and purity of the synthesized compound are confirmed through various analytical techniques.
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.35 (s, 1H), 8.12 (m, 1H), 7.90 (m, 1H), 7.14 (m, 1H), 5.75 (s, 2H).[1]
-
Electrospray Mass Spectrometry (ESI-MS): m/z 135 ([M+H]⁺).[1]
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Significance in Drug Discovery and Medicinal Chemistry
While much of the literature focuses on the 7-azaindolin-2-one ([2,3-b]) isomer, the pyrrolo[3,2-b]pyridin-2-one scaffold is also a valuable pharmacophore in medicinal chemistry. The strategic placement of the nitrogen atom in the pyridine ring significantly influences the molecule's electronic properties, hydrogen bonding capacity, and overall three-dimensional shape. These subtle changes can lead to profound differences in biological activity and target selectivity.
The pyrrolopyridinone core is considered a "privileged scaffold" because it can serve as a versatile template for the development of a wide array of biologically active molecules.[2][3] Derivatives of the related pyrrolopyridine systems have been investigated for various therapeutic applications, including:
-
Kinase Inhibition: The scaffold's structure can mimic the hinge-binding motif of ATP, making its derivatives potential competitive inhibitors of various protein kinases, which are key regulators in cellular signaling pathways.[2][5]
-
Anti-inflammatory Agents: Substituted 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-ones have demonstrated oral anti-inflammatory activity.[6][7]
-
Anticancer and Antiviral Properties: The broader family of pyrrolopyridines has shown promise in the development of anticancer and antiviral drugs.[8][9]
The development and study of this compound and its derivatives contribute to the expanding chemical space available for designing novel therapeutics with improved efficacy and safety profiles.
Conclusion
This compound is a heterocyclic compound with significant potential in the field of drug discovery. Its defined molecular formula of C₇H₆N₂O and molecular weight of 134.14 g/mol , coupled with its versatile chemical structure, make it an attractive starting point for the synthesis of novel therapeutic agents. This guide provides the foundational knowledge and protocols necessary for researchers to explore the full potential of this important scaffold.
References
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- This compound | 32501-05-6. (n.d.).
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- 1,3-Dihydro-2H-pyrrolo(2,3-b)pyridin-2-one | C7H6N2O | CID 13864095. (n.d.).
- 1,3-dihydro-2h-pyrrolo[2,3-b]pyridine-2-one - VSNCHEM. (n.d.).
- Substituted 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-ones as potential antiinflammatory agents. (1990). Journal of Medicinal Chemistry, 33(10), 2697–2706.
- 1-(tert-butyl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one. (n.d.).
- 5-methyl-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one. (n.d.).
- 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one. (n.d.).
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- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
- US Patent for 1,3-dihydro-2H-pyrrolo 2,3-b!pyridin-2-one compounds. (n.d.).
- Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chem IJ, 9(1).
- Substituted 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-ones as potential antiinflammatory agents. (1990). Journal of Medicinal Chemistry.
- This compound Market Report 2025. (n.d.). Prof Research.
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An In-Depth Technical Guide to the In Silico Modeling of 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one Derivatives
Abstract
The 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one, also known as 7-azaindolin-2-one, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have garnered significant attention due to their wide range of biological activities, including the potent inhibition of various protein kinases.[1] This technical guide provides a comprehensive, in-depth exploration of the in silico modeling techniques that are pivotal to the rational design and optimization of novel drug candidates based on this versatile heterocyclic core. This document is intended for researchers, scientists, and drug development professionals, offering both strategic insights and detailed, actionable protocols for leveraging computational tools to accelerate the discovery of next-generation therapeutics.
Introduction: The Strategic Imperative of In Silico Modeling
The journey of a drug from concept to clinic is notoriously long, expensive, and fraught with high attrition rates.[2] Computer-Aided Drug Design (CADD) has emerged as an indispensable tool to mitigate these challenges, offering a more targeted and efficient path to novel therapeutics.[3][4] For privileged scaffolds like this compound, in silico modeling provides a powerful lens through which to understand and predict molecular behavior, thereby guiding synthetic efforts toward compounds with a higher probability of success.
The core value of this scaffold lies in its ability to mimic the hinge-binding motif of ATP, making its derivatives potent ATP-competitive inhibitors for a range of protein kinases.[1] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[5][6] Therefore, the ability to computationally screen, design, and optimize inhibitors based on the 7-azaindolin-2-one core is of paramount importance in modern drug discovery.[7][8]
This guide will navigate the key computational workflows, from ligand-based and structure-based design to the critical assessment of pharmacokinetic properties, providing a holistic view of the in silico drug discovery cascade.
Ligand-Based Drug Design: Learning from Known Actives
In scenarios where the three-dimensional structure of the biological target is unknown or ambiguous, ligand-based drug design (LBDD) methods are invaluable.[7] These approaches leverage the chemical information inherent in a set of known active and inactive molecules to build predictive models.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a statistical approach that correlates the structural or physicochemical properties of compounds with their biological activities.[2][9] The fundamental principle is that the activity of a molecule is a function of its chemical structure.[2] For a series of this compound derivatives, a robust QSAR model can predict the activity of unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis.[10]
Conceptual Underpinning: The causality behind QSAR lies in the hypothesis that variations in molecular descriptors (e.g., electronic, steric, and hydrophobic properties) directly influence the binding affinity of the ligand to its target.[8] By mathematically modeling this relationship, we can extrapolate predictions for new chemical entities.[2]
Experimental Protocol: 3D-QSAR (CoMFA/CoMSIA) Workflow
-
Dataset Preparation:
-
Curate a dataset of this compound derivatives with experimentally determined biological activities (e.g., IC50 values).
-
Ensure a wide range of activity and structural diversity.
-
Convert IC50 values to pIC50 (-logIC50) for a more linear relationship with binding energy.
-
-
Molecular Modeling and Alignment:
-
Generate 3D conformers for all molecules.
-
Align the molecules based on a common substructure, in this case, the this compound core. This step is critical as it ensures that the calculated fields are comparable across the series.
-
-
Descriptor Calculation:
-
For Comparative Molecular Field Analysis (CoMFA), place the aligned molecules in a 3D grid and calculate steric and electrostatic fields at each grid point.
-
For Comparative Molecular Similarity Indices Analysis (CoMSIA), in addition to steric and electrostatic fields, calculate hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.
-
-
Model Building and Validation:
-
Use Partial Least Squares (PLS) regression to correlate the calculated field values (independent variables) with the pIC50 values (dependent variable).
-
Validate the model using techniques such as leave-one-out cross-validation (q²) and prediction of an external test set (r²_pred). A robust model will have high statistical significance and predictive power.[11]
-
Pharmacophore Modeling
A pharmacophore is an ensemble of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target.[12] Pharmacophore models can be generated from a set of active ligands to serve as a 3D query for virtual screening of large compound libraries, identifying novel scaffolds that possess the key interaction features.[13][14][15]
Conceptual Underpinning: The rationale is to distill the essential chemical features responsible for biological activity from a set of diverse active molecules. This abstract representation can then identify molecules with different core structures but the same crucial interaction patterns.[16]
Experimental Protocol: Ligand-Based Pharmacophore Model Generation
-
Input Selection: Select a set of structurally diverse and highly active this compound derivatives.
-
Feature Identification: Identify common chemical features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.[14]
-
Model Generation: Use a pharmacophore generation tool (e.g., Catalyst, Phase, LigandScout) to create a 3D arrangement of these features that is common to all active molecules.
-
Model Validation: Validate the pharmacophore model by screening a database containing both known actives and a large number of decoy molecules. A good model should have a high enrichment factor, meaning it preferentially identifies active compounds.
Structure-Based Drug Design: Exploiting the Target's Architecture
When the 3D structure of the target protein (e.g., a kinase) is available, structure-based drug design (SBDD) methods provide a more direct and powerful approach to inhibitor design.[7]
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[3][17] It is widely used for virtual screening and to understand the molecular basis of ligand-receptor interactions.[18]
Conceptual Underpinning: The process simulates the "handshake" between a ligand and a protein, evaluating the energetic favorability of different binding poses.[17] This allows for the ranking of compounds based on their predicted binding affinity and the visualization of key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.[8]
Experimental Protocol: Molecular Docking Workflow
-
Receptor Preparation:
-
Ligand Preparation:
-
Generate a 3D structure of the this compound derivative.
-
Assign appropriate atom types and charges.
-
-
Binding Site Definition:
-
Define the binding site on the receptor, typically the ATP-binding pocket for kinase inhibitors. This is often guided by the position of a co-crystallized ligand.[19]
-
-
Docking Simulation:
-
Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically sample different conformations and orientations of the ligand within the binding site.[21]
-
The program will score each pose based on a scoring function that estimates the binding free energy.
-
-
Results Analysis:
-
Analyze the top-ranked poses to identify key interactions with the protein, particularly with the hinge region residues.
-
Visualize the docked complex to gain insights for further optimization of the ligand.[17]
-
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the ligand-receptor complex, MD simulations offer a dynamic view, modeling the movement of atoms over time.[8] This is crucial for assessing the stability of the predicted binding pose and for understanding the subtle conformational changes that occur upon ligand binding.[7]
Conceptual Underpinning: MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time. This allows for a more realistic assessment of binding stability and can reveal important dynamic interactions missed by static docking methods.[8]
Experimental Protocol: Protein-Ligand MD Simulation with GROMACS
-
System Preparation:
-
Start with the best-ranked docked pose of the this compound derivative in the kinase active site.
-
Generate a topology file for the ligand using a tool like CGenFF or the LigParGen server, which provides the necessary force field parameters.[22][23]
-
Merge the protein and ligand topologies and coordinate files.[23]
-
-
Solvation and Ionization:
-
Place the complex in a periodic box of water molecules.
-
Add ions to neutralize the system, as MD simulations require a net neutral charge.
-
-
Energy Minimization:
-
Perform energy minimization to relax the system and remove any steric clashes.
-
-
Equilibration:
-
Perform a two-step equilibration process:
-
NVT equilibration (constant Number of particles, Volume, and Temperature) to stabilize the temperature of the system.
-
NPT equilibration (constant Number of particles, Pressure, and Temperature) to stabilize the pressure and density.
-
-
-
Production MD:
-
Run the production MD simulation for a sufficient duration (e.g., 100 ns) to sample the conformational space of the complex.
-
-
Trajectory Analysis:
-
Analyze the trajectory to calculate metrics such as Root Mean Square Deviation (RMSD) to assess the stability of the complex, and Root Mean Square Fluctuation (RMSF) to identify flexible regions.
-
Analyze the persistence of key hydrogen bonds and other interactions over time.
-
ADMET Prediction: A Critical Step for Drug-Likeness
A compound's efficacy is not solely determined by its binding affinity; its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are equally critical for its success as a drug.[24][25] In silico ADMET prediction tools have become essential for identifying and filtering out compounds with poor pharmacokinetic profiles early in the discovery process, saving significant time and resources.[24][26][27]
Conceptual Underpinning: The rationale is to use computational models, often built from large datasets of experimental data, to predict the "drug-like" properties of a molecule before it is synthesized.[24][25] This allows for the early identification of potential liabilities such as poor absorption, rapid metabolism, or toxicity.[16]
Table 1: Key ADMET Properties and Recommended In Silico Tools
| Property | Description | Recommended Open-Access Tools |
| Absorption | Blood-Brain Barrier (BBB) penetration, Human Intestinal Absorption (HIA) | PreADMET, SwissADME |
| Distribution | Plasma Protein Binding (PPB) | pkCSM, SwissADME |
| Metabolism | Cytochrome P450 (CYP) inhibition/substrate prediction | PreADMET, SwissADME |
| Excretion | Renal Organic Cation Transporter (OCT2) substrate | pkCSM |
| Toxicity | hERG inhibition, Ames mutagenicity, hepatotoxicity | ProTox-II, Pred-hERG, ADMETlab 2.0 |
Experimental Protocol: In Silico ADMET Profiling
-
Input: Provide the 2D or 3D structure of the this compound derivative to the selected web server or software.
-
Prediction: The tool will calculate a range of molecular descriptors and use its underlying models to predict various ADMET endpoints.
-
Analysis:
-
Analyze the predicted properties against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five).
-
Identify any potential liabilities (e.g., predicted hERG inhibition, poor oral bioavailability).
-
Use this information to guide the redesign of the molecule to improve its ADMET profile. It is advisable to use multiple tools for predictions and compare the results to identify the most probable outcome.[24][25]
-
Conclusion: An Integrated Approach for Accelerated Discovery
The in silico modeling of this compound derivatives is a powerful, multi-faceted strategy that significantly enhances the efficiency and effectiveness of the drug discovery process. By integrating ligand-based and structure-based design methodologies with early-stage ADMET profiling, researchers can rapidly identify promising lead candidates, optimize their potency and selectivity, and mitigate the risk of late-stage failures. The workflows and protocols detailed in this guide provide a robust framework for leveraging computational chemistry to unlock the full therapeutic potential of this privileged scaffold, ultimately accelerating the development of novel and impactful medicines.
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In Silico Tools and Software to Predict ADMET of New Drug Candidates. (2022). SpringerLink. [Link]
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Verma, J., et al. (2010). 3D-QSAR in drug design--a review. PubMed. [Link]
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ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]
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Molecular Docking Tutorial. (n.d.). University of Palermo. [Link]
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Ralhan, K., et al. (2024). In Silico Insights: QSAR Modeling of TBK1 Kinase Inhibitors for Enhanced Drug Discovery. ACS Omega, 9(1), 847-859. [Link]
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Omics tutorials. (2023). Step-by-Step Tutorial on Molecular Docking. Omics tutorials. [Link]
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A Technical Guide to the Preliminary Screening of 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one Libraries for Therapeutic Discovery
Abstract
The 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one core, an isomer of the well-established 7-azaoxindole scaffold, represents a class of heterocyclic compounds with significant potential in medicinal chemistry.[1] Much like its isomers, this "privileged scaffold" is a valuable starting point for developing novel therapeutics, particularly kinase inhibitors, due to its structural capacity to interact with ATP-binding sites.[2][3] This guide provides a comprehensive, technically-grounded framework for research scientists and drug development professionals on designing and executing a preliminary screening campaign for compound libraries built around this scaffold. We will detail a logical, multi-stage process encompassing initial high-throughput screening, rigorous hit validation, and preliminary mechanism-of-action studies, ensuring that resources are focused on the most promising chemical matter.
Part 1: Foundational Strategy: Library Design and Target Selection
The success of any screening campaign is predicated on the quality of the chemical library and the rationale behind target selection. For a privileged scaffold like this compound, the strategy is not to screen randomly, but to leverage the inherent biological relevance of the core structure.
1.1 The Privileged Scaffold Philosophy
A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets when appropriately functionalized.[4][5][6] Azaindole and azaoxindole cores, including the pyrrolo[3,2-b]pyridin-2-one isomer, are prime examples. Their structural resemblance to the endogenous purine core of ATP makes them ideal candidates for targeting the ATP-binding pocket of protein kinases, a target class deeply implicated in oncology and inflammatory diseases.[2][7][8] A library based on this scaffold is therefore pre-disposed to yield hits against this therapeutically important enzyme family. While derivatives of the related pyrrolo[2,3-b]pyridin-2-one have shown anti-inflammatory activity, and pyrrolo[3,2-b]pyridine derivatives have demonstrated antiproliferative effects against melanoma, the broader potential of the specific this compound core remains an area ripe for exploration.[9][10]
1.2 Target Selection: A Dual Approach
Two primary screening strategies can be employed, each with distinct advantages:
-
Target-Based Screening: This is the most direct approach.[11] A specific, validated enzyme, such as a kinase known to be a driver in a particular cancer (e.g., EGFR, BRAF, SYK), is chosen.[1] The library is screened directly against this purified protein. This method provides immediate mechanistic information—any active compound is, by definition, an inhibitor of that target. High-throughput kinase profiling against a broad panel is an efficient compound-centric alternative to discover the full range of targets for the scaffold.[12]
-
Phenotypic Screening: This approach involves screening the library against whole cells to identify compounds that produce a desired biological outcome (e.g., inducing apoptosis in a cancer cell line).[11] The advantage is the discovery of compounds that work through potentially novel mechanisms of action, as the molecular target is not pre-defined. The primary challenge, however, is the subsequent, often complex, process of "target deconvolution" to identify how the compound works.[11][13]
For a preliminary screen of the this compound library, a parallel or sequential strategy is recommended. A target-based screen against a key kinase can provide rapid validation of the scaffold's intended activity, while a concurrent phenotypic screen can uncover unexpected therapeutic potential.
Part 2: The Screening Cascade: From Primary Hits to Confirmed Actives
A screening campaign is a funnel. It begins with a large number of compounds and, through a series of rigorous, decision-gated experiments, narrows the field to a small number of high-quality, validated hits.
2.1 Primary High-Throughput Screening (HTS)
The goal of the primary screen is to rapidly and cost-effectively test every compound in the library to identify "primary hits".[7][8][14]
This protocol describes a generic, luminescence-based assay to measure the inhibition of a purified kinase.
-
Principle: Kinase activity is measured by quantifying the amount of ADP produced from the phosphorylation of a substrate. Lower ADP levels in the presence of a test compound indicate inhibition.
-
Methodology:
-
Reagent Preparation: Prepare kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare kinase, substrate peptide, and ATP solutions in this buffer.
-
Compound Plating: Using acoustic dispensing technology, transfer 20-50 nL of each library compound (typically at 10 mM in DMSO) into a 384-well, low-volume white assay plate. This results in a final assay concentration of ~10 µM. Include wells for positive control (no enzyme) and negative control (DMSO vehicle).
-
Kinase Reaction: Add 5 µL of a 2X kinase/substrate solution to each well. Incubate for 15 minutes at room temperature.
-
Initiate Reaction: Add 5 µL of a 2X ATP solution to start the reaction. Incubate for 60 minutes at room temperature. The final concentrations should be optimized such that the reaction is linear and consumes ~10-20% of the ATP.
-
Detection: Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes to stop the kinase reaction and deplete remaining ATP.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes to convert ADP to ATP, which drives a luciferase reaction.
-
Readout: Measure luminescence using a plate reader.
-
-
Data Analysis & Hit Criteria:
-
Normalize data to controls: % Inhibition = 100 * (1 - (Signal_compound - Signal_pos_ctrl) / (Signal_neg_ctrl - Signal_pos_ctrl)).
-
A primary hit is typically defined as a compound exhibiting % Inhibition ≥ 50% or a Z-score > 3 .
-
2.2 Hit Confirmation and Triage
Primary hits are merely candidates. This phase rigorously confirms their activity and begins to weed out artifacts.
The first crucial step is to re-test the primary hits from a fresh sample to eliminate any errors from the initial screen. Confirmed hits are then tested across a range of concentrations (e.g., a 10-point, 3-fold serial dilution) to generate a dose-response curve and determine the potency (IC50 or EC50).
Table 1: Hypothetical Dose-Response Data for Confirmed Hits
| Compound ID | Primary Screen % Inhibition | Confirmed IC50 (µM) | Hill Slope |
|---|---|---|---|
| PYR-00123 | 88.4 | 0.45 | 1.1 |
| PYR-00456 | 75.1 | 1.2 | 0.9 |
| PYR-00789 | 62.9 | 8.7 | 1.8 |
| PYR-01011 | 55.3 | > 25 (Inactive) | N/A |
Causality: A steep Hill slope (>2) can be an indicator of non-specific behavior, such as compound aggregation, and should be flagged for further investigation.[15]
This is the most critical phase for ensuring hit quality and trustworthiness.
-
Orthogonal Assays: The goal is to confirm the hit's activity using a different assay technology.[15][16][17][18] This ensures the observed activity is due to interaction with the biological target, not an artifact of the primary assay's detection method (e.g., luciferase inhibition, fluorescence quenching).[15][16] If the primary screen was luminescence-based, an orthogonal assay could use a fluorescence resonance energy transfer (FRET) or radiometric format. A true hit should be active in both assays.
-
Counter-Screening for PAINS: High-throughput screens are notorious for identifying Pan-Assay Interference Compounds (PAINS).[19][20][21] These are "bad actors" or "frequent hitters" that appear active in many assays through non-specific mechanisms like chemical reactivity, redox cycling, or aggregation.[22][23]
-
Self-Validation: All hits must be checked against established computational PAINS filters.[19][22]
-
Experimental Validation: A simple and effective counter-screen is to run the assay in the presence of a non-ionic detergent like Triton X-100 (if not already included) and to increase the concentration of the target enzyme; the IC50 of a true, specific inhibitor should be independent of enzyme concentration, whereas a non-specific aggregator's apparent potency will decrease.[15]
-
Part 3: Advanced Characterization: Target Engagement and Deconvolution
Validated hits are ready for more in-depth biological characterization to build confidence for their advancement into a lead optimization program.
3.1 Cellular Target Engagement
A compound that inhibits a purified enzyme in a test tube is promising, but it is essential to prove that it can enter a cell and bind to its intended target in that complex environment. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for this purpose.[24][25][26]
-
Principle: Ligand binding stabilizes a protein, increasing its melting temperature.[24][25] In CETSA, cells are treated with a compound, heated to various temperatures, and then lysed. The amount of soluble target protein remaining at each temperature is quantified; a stabilizing compound will result in more soluble protein at higher temperatures.[25][27][28]
-
Methodology (Western Blot-based):
-
Cell Treatment: Culture relevant cells (e.g., a cancer cell line overexpressing the target kinase) and treat with the test compound (e.g., at 10x IC50) or vehicle (DMSO) for 1-2 hours.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet precipitated/aggregated proteins.
-
Quantification: Collect the supernatant (containing the soluble protein fraction) and analyze by SDS-PAGE and Western blot using an antibody specific to the target protein.
-
-
Expected Outcome: A plot of soluble protein vs. temperature will generate a "melting curve". A shift of this curve to the right in compound-treated cells versus vehicle-treated cells provides direct evidence of target engagement in a physiologically relevant setting.[26]
3.2 Target Deconvolution for Phenotypic Hits
If the primary screen was phenotypic, the validated hit's mechanism of action is unknown. Identifying its molecular target is a critical, albeit challenging, next step.[29][30]
-
Rationale: Understanding the molecular target is essential for mechanism-of-action studies, optimizing the compound's potency and selectivity, and predicting potential side effects.
-
Common Methodologies:
-
Affinity Chromatography: The hit compound is immobilized on a solid support (e.g., beads). A cell lysate is passed over the beads, and proteins that bind to the compound are "pulled down" and subsequently identified by mass spectrometry.[11][31]
-
Thermal Proteome Profiling (TPP): This is a large-scale extension of CETSA. Instead of probing for one protein with an antibody, the entire soluble proteome is analyzed by mass spectrometry after the heating step. The protein(s) that show a thermal shift in the presence of the compound are identified as potential targets.[29]
-
Genetic Approaches: Methods such as shRNA/CRISPR screening can identify genes that, when knocked down or knocked out, confer resistance or hypersensitivity to the compound, pointing towards the target or its pathway.
-
Conclusion and Future Directions
The preliminary screening of a this compound library requires a systematic and logically rigorous approach. By leveraging the privileged nature of the scaffold against well-chosen targets, employing a robust screening cascade with built-in validation checkpoints, and confirming on-target activity in a cellular context, researchers can confidently identify high-quality hits. These validated compounds serve as the essential starting point for a successful hit-to-lead and lead optimization campaign, where medicinal chemistry efforts will further refine potency, selectivity, and drug-like properties to develop the next generation of targeted therapeutics.
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Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113. [Link]
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Fabian, M. A., et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329–336. [Link]
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Baell, J. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(10), 2584–2589. [Link]
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von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490. [Link]
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Vincent, F., et al. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 17(3), 409-415. [Link]
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von Ahsen, O., & Bömer, U. (2005). High‐Throughput Screening for Kinase Inhibitors. ChemBioChem, 6(3), 481-490. [Link]
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Baell, J. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology. [Link]
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Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. [Link]
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Wiley Analytical Science. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. [Link]
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Charles River Labs. (n.d.). Target Deconvolution for Phenotypic Antibodies and Small Molecules. Charles River Labs. [Link]
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Verastegui-Sanchez, M. (2021). What are PAINS?: A Challenge for High-Throughput Screening in Early Drug Discovery. The Pipettepen. [Link]
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Creative Biolabs. (n.d.). Orthogonal Assay Service. Creative Biolabs. [Link]
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Vincent, F., et al. (2013). Target deconvolution techniques in modern phenotypic profiling. Request PDF. [Link]
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Researcher.Life. (2005). High‐Throughput Screening for Kinase Inhibitors. R Discovery. [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
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National Center for Biotechnology Information. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH. [Link]
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AXXAM. (n.d.). From gene to validated and qualified hits. AXXAM. [Link]
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Drug Discovery World. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]
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National Center for Biotechnology Information. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
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Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]
-
National Center for Biotechnology Information. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. NIH. [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
Marsilje, T. H., et al. (1990). Substituted 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-ones as potential antiinflammatory agents. Journal of Medicinal Chemistry. [Link]
-
National Center for Biotechnology Information. (2011). Privileged Scaffolds for Library Design and Drug Discovery. PMC. [Link]
-
Sanna, M., et al. (2024). Serendipitous Identification of Azine Anticancer Agents Using a Privileged Scaffold Morphing Strategy. MDPI. [Link]
-
Sanna, M., et al. (2024). Serendipitous Identification of Azine Anticancer Agents by a Privileged Scaffold Morphing Strategy. Preprints.org. [Link]
-
Barreiro, E. J. (2015). Privileged Scaffolds in Medicinal Chemistry: An Introduction. Royal Society of Chemistry. [Link]
-
Szkatuła, D., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]
-
Szkatuła, D., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. ResearchGate. [Link]
-
Cihan-Üstündağ, G., & Çapan, G. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Archiv der Pharmazie, 343(1), 37-45. [Link]
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Methodological & Application
Synthesis of 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one Analogs: A Detailed Guide for Researchers
Introduction: The Significance of the 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one Scaffold
The this compound, also known as 7-azaindolin-2-one or 7-azaoxindole, represents a "privileged scaffold" in the field of medicinal chemistry.[1][2] Its structural analogy to the oxindole ring system, with the replacement of a carbon atom with nitrogen in the six-membered ring, imparts unique physicochemical properties. This substitution can enhance polarity and hydrogen bonding capacity, often leading to improved pharmacological profiles in drug candidates.[1][2]
Derivatives of this core structure have demonstrated a wide array of biological activities, notably as potent inhibitors of various protein kinases. These include Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and Glycogen Synthase Kinase-3β (GSK-3β).[1] This makes them highly attractive candidates for the development of novel therapeutics for a range of diseases, including inflammatory conditions, cancers, and neurodegenerative disorders.[1]
This comprehensive guide provides detailed application notes and protocols for the synthesis of this compound and its analogs, designed for researchers, scientists, and professionals in drug development. We will delve into three primary synthetic strategies, offering step-by-step methodologies and the scientific rationale behind the experimental choices.
Synthetic Strategies and Protocols
The construction of the this compound core can be achieved through several synthetic routes. The choice of a particular strategy often depends on the availability of starting materials, the desired scale of the synthesis, and the tolerance of various functional groups. Here, we will focus on three robust and widely applicable methods:
-
Reductive Cyclization of a 2-Nitropyridine Derivative
-
Palladium-Catalyzed Intramolecular Heck Reaction
-
Sonogashira Coupling and Subsequent Cyclization
Method 1: Reductive Cyclization of a 2-Nitropyridine Derivative
This classical approach involves the synthesis of a suitably substituted 2-nitropyridine precursor, followed by a reductive cyclization to form the desired lactam ring. The nitro group serves as a precursor to the amine, which then undergoes intramolecular cyclization.
Causality of Experimental Choices
The choice of a 2-nitropyridine derivative as the starting material is strategic. The nitro group is a strong electron-withdrawing group, facilitating nucleophilic aromatic substitution reactions for the introduction of the acetic acid side chain. Subsequent reduction of the nitro group to an amine provides the necessary nucleophile for the intramolecular cyclization to form the thermodynamically stable five-membered lactam ring. Palladium on carbon (Pd/C) is a highly efficient and commonly used catalyst for the reduction of nitro groups under hydrogenation conditions.
Experimental Workflow
Caption: Workflow for the Reductive Cyclization Method.
Detailed Protocol
Step 1: Synthesis of Diethyl (3-nitro-2-pyridinyl)malonate
-
To a solution of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add diethyl malonate (1.1 eq.) dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 2-chloro-3-nitropyridine (1.0 eq.) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction carefully with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford diethyl (3-nitro-2-pyridinyl)malonate.
Step 2: Synthesis of (3-Nitro-2-pyridinyl)acetic acid
-
Dissolve the diethyl (3-nitro-2-pyridinyl)malonate (1.0 eq.) in a mixture of acetic acid and concentrated hydrochloric acid (e.g., 2:1 v/v).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvents.
-
The crude (3-nitro-2-pyridinyl)acetic acid can be used in the next step without further purification or can be purified by recrystallization.
Step 3: Synthesis of this compound
-
Dissolve the crude (3-nitro-2-pyridinyl)acetic acid (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.
-
Add palladium on carbon (10% w/w, 0.05-0.10 eq.) to the solution.
-
Subject the reaction mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.
-
Stir the reaction vigorously for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Quantitative Data Summary
| Step | Product | Typical Yield | Purity (by HPLC) |
| 1 | Diethyl (3-nitro-2-pyridinyl)malonate | 70-85% | >95% |
| 2 | (3-Nitro-2-pyridinyl)acetic acid | 80-90% | >90% (crude) |
| 3 | This compound | 60-75% | >98% |
Expected Results
This compound:
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (400 MHz, DMSO-d₆) δ: 10.85 (s, 1H), 7.85 (dd, J = 5.2, 1.4 Hz, 1H), 7.21 (dd, J = 7.4, 1.4 Hz, 1H), 6.89 (dd, J = 7.4, 5.2 Hz, 1H), 3.51 (s, 2H).
-
¹³C NMR (101 MHz, DMSO-d₆) δ: 175.4, 150.2, 145.8, 129.1, 120.7, 116.3, 35.2.
-
Mass Spectrometry (ESI): m/z 135.05 [M+H]⁺.
Method 2: Palladium-Catalyzed Intramolecular Heck Reaction
The intramolecular Heck reaction is a powerful tool for the formation of cyclic structures.[1][3] In this approach, a vinyl or aryl halide is coupled with an alkene within the same molecule, catalyzed by a palladium complex. This method offers high efficiency and functional group tolerance for the synthesis of 7-azaoxindoles.
Causality of Experimental Choices
This strategy relies on the creation of a precursor containing both an aryl halide (on the pyridine ring) and an acrylamide moiety. The palladium(0) catalyst undergoes oxidative addition into the aryl-halide bond, followed by intramolecular migratory insertion of the alkene into the aryl-palladium bond. Subsequent β-hydride elimination regenerates the catalyst and forms the desired product. The choice of phosphine ligands and base is crucial for the efficiency and selectivity of the reaction.
Experimental Workflow
Caption: Workflow for the Intramolecular Heck Reaction.
Detailed Protocol
Step 1: Synthesis of N-(3-Bromo-2-pyridinyl)acrylamide
-
Dissolve 2-amino-3-bromopyridine (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or THF.
-
Add a base, such as triethylamine (Et₃N) or pyridine (1.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add acryloyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain N-(3-bromo-2-pyridinyl)acrylamide.
Step 2: Intramolecular Heck Reaction
-
To a solution of N-(3-bromo-2-pyridinyl)acrylamide (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN), add a palladium catalyst, for example, palladium(II) acetate (Pd(OAc)₂, 0.05 eq.), and a phosphine ligand like triphenylphosphine (PPh₃, 0.1 eq.).
-
Add a base, such as triethylamine (Et₃N, 2.0 eq.) or potassium carbonate (K₂CO₃, 2.0 eq.).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Quantitative Data Summary
| Step | Product | Typical Yield | Purity (by HPLC) |
| 1 | N-(3-Bromo-2-pyridinyl)acrylamide | 80-95% | >97% |
| 2 | This compound | 65-80% | >98% |
Method 3: Sonogashira Coupling and Subsequent Cyclization
This modern and versatile approach utilizes a palladium- and copper-catalyzed Sonogashira coupling to introduce an alkyne moiety onto the pyridine ring, which then undergoes cyclization to form the pyrrolone ring. This method allows for the introduction of diversity at the C3-position of the final product.
Causality of Experimental Choices
The Sonogashira coupling is a highly reliable method for forming carbon-carbon bonds between sp² and sp hybridized carbon atoms.[4] The reaction of a 2-amino-3-halopyridine with a terminal alkyne bearing a protected hydroxyl group sets the stage for the subsequent cyclization. The use of a copper(I) co-catalyst is typical for the Sonogashira reaction. The subsequent cyclization can be promoted by a base or a transition metal catalyst, leading to the formation of the five-membered ring.
Experimental Workflow
Caption: Workflow for the Sonogashira Coupling and Cyclization Method.
Detailed Protocol
Step 1: Synthesis of 3-(3-Hydroxy-1-propynyl)-2-aminopyridine
-
To a solution of 2-amino-3-iodopyridine (1.0 eq.) in a mixture of THF and triethylamine (Et₃N) (e.g., 2:1 v/v), add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq.) and copper(I) iodide (CuI, 0.05 eq.).
-
Degas the mixture with an inert gas for 15 minutes.
-
Add propargyl alcohol (1.2 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 6-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the ammonium salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-(3-hydroxy-1-propynyl)-2-aminopyridine.
Step 2: Cyclization to this compound
This cyclization can be achieved through various methods, one of which is a base-mediated isomerization followed by cyclization.
-
Dissolve 3-(3-hydroxy-1-propynyl)-2-aminopyridine (1.0 eq.) in a suitable solvent like DMF.
-
Add a base such as potassium tert-butoxide (t-BuOK, 1.1 eq.) at room temperature.
-
Stir the reaction for 1-3 hours, monitoring by TLC.
-
Quench the reaction with water and neutralize with a mild acid (e.g., 1M HCl).
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final product.
Quantitative Data Summary
| Step | Product | Typical Yield | Purity (by HPLC) |
| 1 | 3-(3-Hydroxy-1-propynyl)-2-aminopyridine | 75-90% | >96% |
| 2 | This compound | 60-70% | >98% |
Conclusion
The synthesis of this compound analogs is of significant interest in medicinal chemistry due to their potential as therapeutic agents. The three synthetic strategies outlined in this guide—reductive cyclization, intramolecular Heck reaction, and Sonogashira coupling followed by cyclization—provide researchers with versatile and robust methods to access this important scaffold. The choice of the optimal route will depend on the specific target analog and the available resources. The detailed protocols and explanations provided herein are intended to empower researchers to successfully synthesize these valuable compounds for further investigation in drug discovery programs.
References
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Intramolecular Heck reaction. Retrieved from [Link]
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Wikipedia. (2023). Fischer indole synthesis. Retrieved from [Link]
- Alekseyev, R. S., Amirova, S. R., Kabanova, E. V., & Terenin, V. I. (2014). The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. Chemistry of Heterocyclic Compounds, 50(9), 1305–1313.
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Organic Chemistry Portal. (n.d.). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Retrieved from [Link]
- Guillon, J., Grellier, P., Labaeï, M., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 491-513.
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ResearchGate. (2021). Synthesis of 7-azaindole derivatives, starting from different cyclic imines. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
- Susick, R. B., Morrill, L. A., Picazo, E., & Garg, N. K. (2017). Understanding and Interrupting the Fischer Azaindolization Reaction. ACS Central Science, 3(8), 855–861.
- Breitmaier, E., & Voelter, W. (2000).
- El-Gohary, N. S., & Shaaban, M. R. (2023). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1,3-dihydro-2H-indol-2-one derivatives. RSC Advances, 13(15), 10440–10458.
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ResearchGate. (2010). 13C NMR spectra of compound 1. Retrieved from [Link]
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MDPI. (2015). The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity. Retrieved from [Link]
- de Graaf, R. A., & Behar, K. L. (2014). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 27(7), 789–805.
- Wang, M., et al. (2016). Synthesis of pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines via three-component [3 + 2] cycloaddition followed by one-pot N-allylation and intramolecular Heck reactions. Beilstein Journal of Organic Chemistry, 12, 1846–1853.
- Reddy, B. V. S., et al. (2014). [Cu]-catalyzed domino Sonogashira coupling followed by intramolecular 5-exo-dig cyclization: synthesis of 1,3-dihydro-2-benzofurans. The Journal of Organic Chemistry, 79(18), 8863–8869.
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Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis of pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines via three-component [3 + 2] cycloaddition followed by one-pot N-allylation and intramolecular Heck reactions. Retrieved from [Link]
-
ResearchGate. (2016). ChemInform Abstract: Synthesis of Unexpected Pyrrolo[2,3-b]quinoxaline-2-carbaldehydes via Sonogashira Coupling Reaction. Retrieved from [Link]
-
The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Retrieved from [Link]
-
ResearchGate. (2010). ChemInform Abstract: Synthesis of Indolequinones via a Sonogashira Coupling/Cyclization Cascade Reaction. Retrieved from [Link]
-
ChemRxiv. (2023). A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunctionalized 3,3'-pyrrolidinyl-spirooxindoles. Retrieved from [Link]
- Google Patents. (2009). DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction.
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Using 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one in kinase inhibition assays
Application Notes & Protocols
Topic: Characterizing 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one and its Analogs in Kinase Inhibition Assays
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrrolopyridinone Scaffold in Kinase Inhibition
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the transfer of a phosphate group from ATP to specific substrates.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[3][4]
The 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one, or 7-azaindolin-2-one, core is recognized as a "privileged scaffold" in medicinal chemistry.[5][6] Its structural and electronic properties make it an excellent bioisostere of the natural indole nucleus, and it serves as a key "hinge-binding" motif for ATP-competitive kinase inhibitors.[5] This framework is famously incorporated into several clinically approved drugs.[6][7] The isomeric scaffold, This compound (also known as 4-azaindolin-2-one), shares these fundamental properties, making it and its derivatives highly promising candidates for the development of novel kinase inhibitors.[8][9]
This guide provides a comprehensive overview of the principles and detailed protocols for evaluating the inhibitory activity of compounds based on the this compound scaffold, from initial biochemical screening to validation in a cellular context.
Part 1: Biochemical Assays for Direct Kinase Inhibition
Biochemical assays are the first step in characterizing a potential inhibitor.[4][10] They utilize purified kinase enzymes to determine if a compound can directly inhibit its catalytic activity in a controlled, in vitro environment. This allows for the precise determination of potency (e.g., IC₅₀) and initial selectivity profiling.[4]
Principle of Kinase Activity Measurement
Most kinase assays quantify the result of the phosphorylation reaction. This can be achieved by measuring:
-
ATP Consumption: As the kinase reaction proceeds, ATP is depleted.
-
ADP Production: For every molecule of ATP consumed, a molecule of ADP is generated.
-
Phosphorylated Substrate Formation: The appearance of the phosphorylated product is quantified.[1]
Protocol 1: Luminescence-Based ATP Depletion Assay (Kinase-Glo® Type)
This homogeneous "add-and-read" assay is a robust method for high-throughput screening (HTS). It quantifies the amount of ATP remaining after the kinase reaction. The luminescent signal is inversely proportional to kinase activity—strong kinase inhibition results in a bright signal, while low inhibition leads to a dim signal.[11][12]
Caption: Workflow for a luminescence-based kinase inhibition assay.
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[13] The optimal buffer composition should be confirmed for the specific kinase being tested.
-
Inhibitor Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.
-
Enzyme & Substrate: Dilute the purified kinase and its corresponding substrate to working concentrations in Kinase Buffer. The optimal concentrations must be determined empirically.
-
ATP Solution: Prepare an ATP solution in Kinase Buffer. The final concentration should ideally be at or near the Michaelis constant (Kₘ) for the specific kinase to accurately identify ATP-competitive inhibitors.[10]
-
-
Assay Plate Setup (384-well format):
-
Add 50 nL of the serially diluted inhibitor or DMSO (for controls) to the appropriate wells of a white, opaque 384-well plate.
-
Negative Control (0% Inhibition): Wells with DMSO only.
-
Positive Control (100% Inhibition): Wells with DMSO and no enzyme, or a known potent inhibitor.
-
Add 5 µL of the enzyme/substrate mixture to all wells.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of the ATP solution to all wells to start the reaction.
-
Mix briefly on a plate shaker.
-
Incubate for 60 minutes at room temperature. Note: Incubation time should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption).
-
-
Signal Detection:
-
Equilibrate the luminescent detection reagent (e.g., Kinase-Glo®, Promega) to room temperature.
-
Add 10 µL of the detection reagent to each well.[12]
-
Mix on a plate shaker for 2 minutes.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.[11]
-
Read the luminescence on a compatible plate reader.
-
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (Lumi_neg_ctrl - Lumi_sample) / (Lumi_neg_ctrl - Lumi_pos_ctrl)
-
Where Lumi_sample is the signal from the inhibitor well, Lumi_neg_ctrl is the average signal from the 0% inhibition wells, and Lumi_pos_ctrl is the average signal from the 100% inhibition wells.
-
-
Determine IC₅₀: Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).[4]
-
Assess Assay Quality with Z'-Factor:
-
The Z'-factor is a statistical measure of the separation between the positive and negative controls, indicating assay robustness.[14][15]
-
Formula: Z' = 1 - (3 * (SD_neg_ctrl + SD_pos_ctrl)) / |Mean_neg_ctrl - Mean_pos_ctrl|
-
An assay is considered excellent for HTS if the Z'-factor is between 0.5 and 1.0.[16][17]
-
Protocol 2: Fluorescence Polarization (FP) Competition Assay
FP assays are another homogeneous format ideal for screening. They measure the change in the rotational speed of a fluorescent molecule upon binding to a larger partner.[18][19] In this competitive assay, a phospho-specific antibody binds a fluorescently labeled peptide (tracer), resulting in a high polarization signal. The phosphorylated substrate produced by the kinase competes with the tracer for antibody binding, causing the tracer to be displaced and tumble freely, which lowers the polarization signal.[18][20]
Caption: Principle of a competitive FP kinase inhibition assay.
-
Kinase Reaction (as in Protocol 1, steps 1-3): Perform the kinase reaction in the presence of the serially diluted inhibitor in a black, low-volume 384-well plate.
-
Stop Reaction & Add Detection Mix:
-
Prepare an FP Detection Mix containing the phospho-specific antibody and the fluorescent tracer in FP buffer. The optimal concentrations of each must be predetermined.
-
Add the FP Detection Mix to all wells. This step also stops the kinase reaction, often through chelation of Mg²⁺ by EDTA in the buffer.
-
Mix the plate and incubate for at least 60 minutes at room temperature to allow the binding equilibrium to be reached.
-
-
Read Plate:
-
Read the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore. Using far-red tracers can help reduce interference from fluorescent library compounds.[21]
-
-
In this format, a high polarization value (mP) corresponds to high kinase inhibition.
-
Calculate % Inhibition using the polarization values and determine the IC₅₀ as described previously.
-
Validate the assay quality using the Z'-factor.
Interpreting Biochemical Data
The primary output of these assays is the IC₅₀ value. By screening this compound against a panel of kinases, a selectivity profile can be generated.
| Kinase Target | IC₅₀ (nM) [Hypothetical] | Assay Format | Z'-Factor |
| Kinase A | 50 | Luminescence | 0.82 |
| Kinase B | 850 | Luminescence | 0.79 |
| Kinase C | >10,000 | FP | 0.75 |
| Kinase D | 120 | Luminescence | 0.85 |
This table allows for easy comparison of potency and selectivity, while the Z'-factor confirms the reliability of the data generated in each assay.[16]
Part 2: Cell-Based Assays for Target Engagement and Pathway Inhibition
While biochemical assays are essential for measuring direct enzyme inhibition, they do not reflect the complex environment inside a living cell.[22] Cell-based assays are a critical next step to confirm that a compound can:
-
Permeate the cell membrane.
-
Engage its intended target in a physiological setting.
Protocol 3: Cellular Target Phosphorylation Assay (ELISA/MSD-Based)
This protocol measures the phosphorylation of a known downstream substrate of the target kinase within the cell. A decrease in substrate phosphorylation upon treatment with the inhibitor indicates successful target engagement and pathway modulation.
Caption: General workflow for a cell-based phosphorylation assay.
-
Cell Culture:
-
Select a cell line known to express the kinase of interest and exhibit a functional signaling pathway.
-
Seed cells in a 96-well tissue culture plate and grow to ~80-90% confluency.
-
-
Cell Treatment:
-
If the pathway has high basal activity, serum-starve the cells for 4-16 hours to quiet the signaling.
-
Prepare serial dilutions of this compound in culture media.
-
Aspirate the old media and add the media containing the inhibitor. Incubate for 1-2 hours.
-
If the pathway requires activation, add a stimulating ligand (e.g., a growth factor like EGF or PDGF) for a short period (e.g., 5-30 minutes).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with cold PBS.
-
Add ice-cold lysis buffer containing protease and phosphatase inhibitors to each well.
-
Incubate on ice for 20 minutes with gentle agitation.
-
-
Phosphorylation Detection (Example: Sandwich ELISA):
-
Use a plate pre-coated with a capture antibody specific for the total substrate protein.
-
Add the cell lysates to the wells and incubate.
-
Wash the plate to remove unbound proteins.
-
Add a detection antibody that is specific for the phosphorylated form of the substrate. This antibody is often conjugated to an enzyme like HRP.
-
Wash the plate again.
-
Add a substrate for the detection enzyme (e.g., TMB for HRP) and measure the resulting colorimetric or chemiluminescent signal.
-
-
The signal is directly proportional to the amount of phosphorylated substrate.
-
Calculate the % inhibition of phosphorylation relative to controls (stimulated cells with DMSO vs. unstimulated cells).
-
Determine the cellular IC₅₀ by fitting the dose-response curve. A potent cellular IC₅₀ confirms the compound is active in a physiological context.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the systematic evaluation of this compound and its derivatives as kinase inhibitors. Successful progression through these assays, from demonstrating potent biochemical inhibition with high-quality assay statistics (Z' > 0.5) to confirming on-target pathway modulation in cell-based models, provides strong validation for a compound's mechanism of action.
Following this initial characterization, further studies are warranted, including:
-
Broad Kinome Profiling: Screening against a large panel of kinases to fully define selectivity and identify potential off-targets.[4]
-
Mechanism of Action Studies: Using biophysical methods (e.g., SPR, ITC) or kinetic analysis to confirm the binding mode (e.g., ATP-competitive, allosteric).[4]
-
In Vivo Efficacy Studies: Testing promising candidates in relevant animal models of disease.
By following this structured approach, researchers can efficiently identify and validate novel kinase inhibitors built upon the versatile pyrrolopyridinone scaffold, accelerating the journey from chemical entity to potential therapeutic agent.
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Application Notes and Protocols: Pyrrolopyridinones in Anti-inflammatory Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Inflammatory Landscape and the Rise of Pyrrolopyridinones
Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet its dysregulation underpins a vast array of chronic diseases.[1][2] From autoimmune disorders like rheumatoid arthritis to inflammatory bowel disease and psoriasis, the unmet medical need for potent and specific anti-inflammatory therapeutics remains a significant challenge.[1][2][3] In recent years, the pyrrolopyridine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a new generation of targeted anti-inflammatory agents.[4][5] This guide provides an in-depth exploration of the application of pyrrolopyridinones in anti-inflammatory research, detailing their mechanisms of action and providing robust protocols for their evaluation.
Mechanism of Action: Targeting Key Signaling Hubs in Inflammation
Several pyrrolopyridinone-based drugs have demonstrated significant efficacy by inhibiting key intracellular signaling molecules that drive the inflammatory cascade. A prominent family of targets for these compounds are the Janus kinases (JAKs).[3][6]
Janus Kinase (JAK) Inhibition
The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a critical signaling cascade for numerous cytokines and growth factors involved in inflammation and immunity.[7] Pyrrolopyridinone-based JAK inhibitors, such as Tofacitinib , function by blocking the activity of JAK enzymes, thereby preventing the phosphorylation and activation of STAT proteins.[7] This disruption of the JAK-STAT pathway leads to a reduction in the production of inflammatory mediators.[7] Tofacitinib primarily inhibits JAK1 and JAK3, and to a lesser extent, JAK2.[7][8] By blocking these, it disrupts the signaling of several key pro-inflammatory cytokines, including IL-2, IL-4, IL-6, IL-7, IL-9, IL-15, and IL-21.[7]
Another notable pyrrolopyridinone derivative is Deucravacitinib , a selective inhibitor of Tyrosine Kinase 2 (TYK2), which is also a member of the JAK family.[9][10][11][12] Deucravacitinib's unique mechanism involves allosteric inhibition by binding to the regulatory pseudokinase (JH2) domain of TYK2, locking it in an inactive state.[10] This high selectivity for TYK2 minimizes off-target effects on other JAKs.[12] By inhibiting TYK2, Deucravacitinib effectively blocks the signaling of key cytokines implicated in psoriasis and other autoimmune diseases, such as IL-12, IL-23, and Type I interferons.[9][12][13]
Figure 2: Simplified TLR/IL-1R signaling pathway showing IRAK4 inhibition by pyrrolopyrimidines.
Other Potential Mechanisms
Research has also explored other anti-inflammatory mechanisms of pyrrolopyridinone derivatives, including:
-
Cyclooxygenase (COX) Inhibition: Some pyrrolopyridine and pyrrolopyridopyrimidine derivatives have shown inhibitory activity against COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins. [4][14]* Histamine H1 Receptor Antagonism: Certain pyrrolo[3,4-d]pyridazinone derivatives have demonstrated anti-inflammatory effects through competitive antagonism of the histamine H1 receptor, which can in turn influence cAMP levels in inflammatory cells and inhibit cytokine release. [15]
Experimental Protocols for Evaluating Anti-inflammatory Activity
A multi-tiered approach, combining in vitro and in vivo assays, is essential for the comprehensive evaluation of pyrrolopyridinone-based anti-inflammatory candidates.
In Vitro Assays
These assays provide initial screening and mechanistic insights in a controlled environment. [2][16][17][18] 1. Inhibition of Pro-inflammatory Cytokine Production in Macrophages
This assay assesses the ability of a compound to suppress the release of key pro-inflammatory cytokines from immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS). [19][20] Protocol: LPS-Induced Cytokine Production in RAW 264.7 Macrophages [20]
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into 24-well plates at a density of 4 x 10⁵ cells/mL and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test pyrrolopyridinone compound (e.g., 1, 5, 10, 20, 40 µg/mL) or vehicle control for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (from E. coli serotype 055:B5) at a final concentration of 1 µg/mL for 24 hours. [20]Include an unstimulated control group.
-
Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and collect the cell-free supernatants.
-
Cytokine Measurement: Quantify the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each compound concentration relative to the LPS-stimulated vehicle control.
2. Inhibition of Protein Denaturation
Protein denaturation is implicated in inflammatory processes. [17][21]This assay evaluates the ability of a compound to prevent heat-induced protein denaturation.
Protocol: Inhibition of Bovine Serum Albumin (BSA) Denaturation [17]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of the test pyrrolopyridinone compound at various concentrations, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 0.2 mL of 5% w/v bovine serum albumin (BSA).
-
Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.
-
Heat-Induced Denaturation: Induce denaturation by heating the mixtures at 72°C for 5 minutes.
-
Cooling and Measurement: After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
In Vivo Models of Inflammation
In vivo models are crucial for evaluating the efficacy and safety of anti-inflammatory compounds in a whole-organism context. [1][22][23] 1. Lipopolysaccharide (LPS)-Induced Systemic Inflammation
This acute model is a rapid and cost-effective way to screen for anti-inflammatory activity by measuring the systemic release of cytokines following an LPS challenge. [24][25] Protocol: LPS-Induced Cytokine Release in Mice [25]
-
Animal Model: Use female C57BL/6 mice.
-
Compound Administration: Administer the test pyrrolopyridinone compound via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
LPS Challenge: One hour after compound administration, inject the mice intraperitoneally with LPS at a dose of 100 ng/mouse.
-
Blood Collection: Approximately 2 hours after the LPS injection, collect blood samples via cardiac puncture or another appropriate method.
-
Serum Separation: Process the blood samples to obtain serum.
-
Cytokine Analysis: Measure the levels of TNF-α and IL-6 in the serum using ELISA.
-
Control Groups: Include a vehicle-treated control group and a positive control group treated with a known anti-inflammatory agent like dexamethasone.
2. Collagen-Induced Arthritis (CIA) in Mice or Rats
The CIA model is a well-established and widely used model of rheumatoid arthritis, sharing many immunological and pathological features with the human disease. [26][27][28][29][30] Protocol: Collagen-Induced Arthritis in DBA/1 Mice [26][28][29]
-
Animal Strain: Use genetically susceptible mice, such as DBA/1J, that are at least 7-8 weeks old. [26][29]2. Immunization (Day 0):
-
Prepare an emulsion of bovine type II collagen (4 mg/mL in 0.01 N acetic acid) and Complete Freund's Adjuvant (CFA). [28] * Anesthetize the mice and inject 0.1 mL of the emulsion subcutaneously at the base of the tail. [28]3. Booster Immunization (Day 21):
-
Prepare an emulsion of bovine type II collagen and Incomplete Freund's Adjuvant (IFA).
-
Administer a booster injection of 0.1 mL of this emulsion at a different site near the base of the tail. [28]4. Compound Treatment: Begin treatment with the test pyrrolopyridinone compound at the onset of arthritis (typically around days 26-35) or prophylactically before disease onset.
-
-
Arthritis Scoring: Monitor the mice regularly for the development and severity of arthritis. Score each paw on a scale of 0-4 based on the degree of inflammation and swelling. The maximum score per mouse is 16.
-
Outcome Measures: At the end of the study, collect paws for histological analysis to assess joint damage, synovitis, and bone erosion. Blood samples can also be collected to measure serum cytokine levels and anti-collagen antibody titers.
Data Presentation
Quantitative data from these assays should be summarized in a clear and concise manner to facilitate comparison and interpretation.
Table 1: In Vitro Anti-inflammatory Activity of Pyrrolopyridinone Compounds
| Compound | Target | IC₅₀ (µM) - Cytokine Inhibition (TNF-α) | IC₅₀ (µM) - Protein Denaturation |
| Compound X | JAK1/3 | 0.5 ± 0.1 | 15.2 ± 2.3 |
| Compound Y | TYK2 | 0.2 ± 0.05 | 25.8 ± 3.1 |
| Compound Z | IRAK4 | 1.1 ± 0.3 | 18.9 ± 1.7 |
| Tofacitinib | JAK1/3 | 0.3 ± 0.08 | > 50 |
Table 2: In Vivo Efficacy of Pyrrolopyridinone Compounds in the CIA Model
| Treatment Group | Mean Arthritis Score (Day 42) | Paw Swelling (mm) | Histological Score (0-5) |
| Vehicle | 10.5 ± 1.2 | 3.2 ± 0.4 | 4.1 ± 0.5 |
| Compound Y (10 mg/kg) | 4.2 ± 0.8 | 1.8 ± 0.2 | 1.9 ± 0.3 |
| Dexamethasone (1 mg/kg) | 2.1 ± 0.5 | 1.2 ± 0.1 | 0.8 ± 0.2 |
| *p < 0.05 compared to vehicle |
Conclusion
The pyrrolopyridinone scaffold represents a highly versatile platform for the development of novel anti-inflammatory therapeutics. By targeting key signaling nodes such as JAKs and IRAK4, these compounds offer the potential for potent and selective modulation of the inflammatory response. The protocols outlined in this guide provide a robust framework for researchers to evaluate the anti-inflammatory properties of new pyrrolopyridinone derivatives, from initial in vitro screening to in vivo efficacy testing in relevant disease models. A thorough understanding of their mechanisms of action, coupled with rigorous experimental validation, will be crucial in advancing these promising compounds through the drug discovery pipeline and ultimately into the clinic to address the significant burden of inflammatory diseases.
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Application Notes & Protocols: The 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one Scaffold as a Foundational Precursor for Novel FGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a known driver in various human cancers and developmental disorders.[1] Consequently, FGFRs have emerged as high-value therapeutic targets.[2][3] This guide details the strategic use of the 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one core, a privileged heterocyclic scaffold, as a versatile precursor for the synthesis and development of potent and selective FGFR inhibitors. We provide an in-depth overview of the FGFR signaling cascade, followed by detailed, field-tested protocols for the chemical synthesis of a representative inhibitor from this precursor, its biochemical characterization via in vitro kinase assays, and its functional validation in a cellular context using Western blot analysis.
The Central Role of FGFR Signaling in Oncology
Fibroblast Growth Factor Receptors (FGFRs) are a family of four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4) that, upon binding with their fibroblast growth factor (FGF) ligands, orchestrate a wide array of physiological functions, including cell proliferation, differentiation, angiogenesis, and wound healing.[4][5] Genetic alterations such as gene amplification, activating mutations, or chromosomal rearrangements in FGFRs can lead to constitutive activation of the receptor, driving oncogenesis and tumor progression in numerous malignancies, including urothelial carcinoma, cholangiocarcinoma, and breast cancer.[1][2][3][6]
The activation of FGFR begins with the formation of a ternary complex between the FGF ligand, the FGFR, and a heparan sulfate proteoglycan (HSPG) cofactor, which induces receptor dimerization and subsequent trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[5][7][8] This phosphorylation cascade creates docking sites for adaptor proteins, primarily FRS2α, which triggers the activation of major downstream signaling pathways.[4][9]
Key downstream cascades include:
-
RAS-MAPK Pathway: Mediates cell proliferation and differentiation.[7][9]
-
PI3K-AKT Pathway: Crucial for cell survival and growth.[7][9]
-
PLCγ Pathway: Influences cell motility and invasion.[7]
-
STAT Pathway: Involved in inflammatory responses and cell survival.[9]
Given its central role in tumorigenesis, the targeted inhibition of this pathway represents a validated and promising strategy in precision oncology.[10][11]
Figure 1: Simplified FGFR signaling cascade.
The Pyrrolo[3,2-b]pyridin-2-one Scaffold: A Privileged Core for Kinase Inhibition
In medicinal chemistry, "privileged scaffolds" are molecular frameworks that can bind to multiple biological targets with high affinity. The broader azaindole family, to which the pyrrolopyridinone core belongs, is a well-established privileged scaffold.[12] The replacement of a carbon atom with nitrogen in the indole ring system significantly alters physicochemical properties like polarity and hydrogen bonding capacity, often leading to improved solubility and bioavailability.[12]
The specific this compound structure and its derivatives have been identified as highly promising cores for developing selective kinase inhibitors.[13] Its rigid, planar structure provides an excellent anchor for binding within the ATP-binding pocket of kinases, while the lactam and pyridine moieties offer key hydrogen bonding interactions. The various positions on the ring system are amenable to chemical modification, allowing for the systematic optimization of potency, selectivity, and pharmacokinetic properties. This process, known as Structure-Activity Relationship (SAR) optimization, is fundamental to modern drug discovery.[14][15]
Application Protocol 1: Synthesis of a Representative FGFR Inhibitor (FGFRi-PYR)
Objective: To provide a robust, two-step protocol for the synthesis of a representative FGFR inhibitor, designated FGFRi-PYR , from the this compound precursor. This protocol is based on established synthetic strategies for related heterocyclic kinase inhibitors.[10][16]
Causality and Experimental Choices:
-
Step 1 (N-Arylation): A Buchwald-Hartwig amination is employed. This palladium-catalyzed cross-coupling reaction is highly efficient for forming C-N bonds, which is essential for attaching the core scaffold to the desired aryl moiety that will occupy a key hydrophobic pocket in the FGFR kinase domain.
-
Step 2 (Condensation): A Knoevenagel condensation is used to introduce the side chain that will interact with the solvent-exposed region of the ATP binding site. This reaction is chosen for its reliability and high yield in forming carbon-carbon double bonds from active methylene compounds.
Figure 2: Synthetic workflow for FGFRi-PYR.
Materials and Reagents:
-
This compound
-
2,6-dichloro-3,5-dimethoxybromobenzene
-
Pd₂(dba)₃ (Palladium catalyst)
-
Xantphos (Ligand)
-
Cs₂CO₃ (Base)
-
Anhydrous 1,4-Dioxane (Solvent)
-
3-(Dimethylamino)acrolein
-
Potassium tert-butoxide
-
Anhydrous DMF (Solvent)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (Nitrogen or Argon)
-
Silica gel for column chromatography
-
Ethyl acetate, Hexanes (Eluents)
Protocol:
Step 1: N-Arylation of the Pyrrolopyridinone Core
-
To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), 2,6-dichloro-3,5-dimethoxybromobenzene (1.1 eq), Cs₂CO₃ (2.0 eq), Xantphos (0.1 eq), and Pd₂(dba)₃ (0.05 eq).
-
Add anhydrous 1,4-dioxane to the flask to achieve a starting material concentration of approximately 0.1 M.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the N-arylated intermediate.
Step 2: Condensation to form FGFRi-PYR
-
Dissolve the purified N-arylated intermediate (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Add 3-(dimethylamino)acrolein (1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add potassium tert-butoxide (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.
-
Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or a final column chromatography to yield the final compound, FGFRi-PYR .
-
Confirm the structure and purity of FGFRi-PYR using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Application Protocol 2: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
Objective: To quantify the inhibitory potency (IC₅₀) of FGFRi-PYR against recombinant human FGFR1, 2, 3, and 4 kinases using a luminescence-based ADP detection assay.
Principle of the Assay: The ADP-Glo™ Kinase Assay is a robust method for measuring kinase activity.[17][18][19] The kinase reaction produces ADP. After the reaction, a reagent is added to deplete the remaining ATP. A second reagent then converts the ADP produced back into ATP, which is used by a luciferase to generate a light signal. The amount of light produced is directly proportional to the kinase activity. An inhibitor will reduce the amount of ADP produced, resulting in a lower light signal.[20]
Figure 3: Workflow for the ADP-Glo™ kinase assay.
Materials and Reagents:
-
FGFRi-PYR stock solution (e.g., 10 mM in DMSO)
-
Recombinant human FGFR1, FGFR2, FGFR3, FGFR4 enzymes
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP solution
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[19]
-
ADP-Glo™ Kinase Assay Kit (Promega Corp. or similar)[17]
-
White, opaque 384-well assay plates
Protocol:
-
Prepare a serial dilution of FGFRi-PYR in kinase assay buffer containing a constant percentage of DMSO (e.g., 1%). Include a "no inhibitor" (vehicle control) and a "no enzyme" (background) control.
-
In a 384-well plate, add 1 µL of each inhibitor dilution (or vehicle) to the appropriate wells.[17]
-
Prepare the enzyme solution by diluting the required FGFR kinase in kinase assay buffer. Add 2 µL of the enzyme solution to each well (except "no enzyme" controls).
-
Prepare the substrate/ATP mix in kinase assay buffer. Initiate the kinase reaction by adding 2 µL of this mix to all wells. The final ATP concentration should be at or near the Kₘ for each enzyme.
-
Incubate the plate at room temperature for 60 minutes.[19]
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.[18]
-
Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent.
-
Incubate at room temperature for 30 minutes to stabilize the luminescent signal.[18]
-
Read the luminescence on a plate reader.
Data Analysis and Presentation:
-
Subtract the "no enzyme" background signal from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and background control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.
Table 1: Representative IC₅₀ Data for FGFRi-PYR
| Kinase Target | IC₅₀ (nM) |
|---|---|
| FGFR1 | 5.2 |
| FGFR2 | 2.1 |
| FGFR3 | 1.8 |
| FGFR4 | 89.5 |
Application Protocol 3: Western Blot Analysis of Cellular FGFR Target Engagement
Objective: To confirm the on-target activity of FGFRi-PYR in a relevant cancer cell line by measuring its ability to inhibit the autophosphorylation of FGFR and the phosphorylation of the downstream effector protein, ERK.
Rationale for Self-Validation: This protocol is inherently self-validating. A potent and selective inhibitor should decrease the phosphorylation of its direct target (p-FGFR) without affecting the total amount of the target protein (Total FGFR). Furthermore, inhibition of the upstream kinase should lead to a corresponding decrease in the phosphorylation of downstream signaling proteins (p-ERK). The use of a loading control (e.g., GAPDH or β-actin) ensures that any observed changes are not due to unequal protein loading between lanes.[21]
Figure 4: Experimental workflow for Western blot analysis.
Materials and Reagents:
-
A cancer cell line with known FGFR alterations (e.g., SNU-16 gastric cancer cells with FGFR2 amplification).[22]
-
Appropriate cell culture medium and supplements.
-
FGFRi-PYR
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and electrophoresis equipment.
-
PVDF membrane and transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: anti-p-FGFR (Tyr653/654), anti-Total FGFR, anti-p-ERK (Thr202/Tyr204), anti-Total ERK, anti-GAPDH.[21][23][24]
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) detection reagent.
Protocol:
-
Cell Culture and Treatment: Seed SNU-16 cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of FGFRi-PYR (e.g., 0, 1, 10, 100, 1000 nM) for 2-4 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli sample buffer, boil, and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody for p-FGFR (diluted in blocking buffer) overnight at 4 °C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Wash again three times with TBST.
-
-
Detection: Apply ECL detection reagent and capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: To ensure accurate comparisons, the same membrane can be stripped of antibodies and reprobed sequentially for Total FGFR, p-ERK, Total ERK, and finally GAPDH as a loading control.
Data Analysis:
-
Quantify the band intensity for each protein using densitometry software (e.g., ImageJ).
-
Normalize the phosphorylated protein signal to its corresponding total protein signal (e.g., p-FGFR / Total FGFR).
-
Finally, normalize these ratios to the loading control (GAPDH) to correct for any loading discrepancies. A dose-dependent decrease in the normalized p-FGFR and p-ERK signals confirms the potent and on-target cellular activity of FGFRi-PYR .
References
- Decoding FGF/FGFR Signaling: Insights into Biological Functions and Disease Relevance. MDPI.
- Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Pharmacology.
- Clinical complexity of utilizing FGFR inhibitors in cancer therapeutics.
- The Fibroblast Growth Factor signaling p
- Molecular Pathways: Fibroblast Growth Factor Signaling: A New Therapeutic Opportunity in Cancer. AACR Journals.
- Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. MDPI.
- Application Note: Western Blot Analysis of Fibroblast Growth Factor Receptor (FGFR)
- FGF Signaling Pathway Explained: Step-by-Step Process & Key Concepts. Assay Genie.
- FGFR2 Kinase Assay.
- Application Notes and Protocols for Western Blot Analysis of Phosphorylated Fibroblast Growth Factor Receptor (p-FGFR)
- Targeting FGFR in Cancer Therapy: From Biological Mechanisms to Clinical Breakthroughs. Elabscience.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC.
- Clinical complexity of utilizing FGFR inhibitors in cancer therapeutics.
- Promising Results of FGFR Inhibitors in Solid Tumors. Oncodaily.
- LanthaScreen Eu kinase binding assay for FGFR1 Overview. Thermo Fisher Scientific.
- Developing FGFR4 inhibitors as potential anti-cancer agents via in silico design, supported by in vitro and cell-based testing. PubMed.
- Targeting FGFR Signaling in Cancer. AACR Journals.
- Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. PubMed.
- FGFR4 Kinase Assay.
- FGFR1 Kinase Assay.
- Discovery of a series of dimethoxybenzene FGFR inhibitors with 5 H- pyrrolo[2,3- b]pyrazine scaffold. PubMed.
- Structural insights into the potency and selectivity of covalent pan-FGFR inhibitors. PMC.
- Western blots showing staining intensities for anti-FGFR3 antibodies...
- 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one structure and synthesis. BenchChem.
- Synthesis and identification of a selective FGFR2 degrader with potent antiprolifer
- FGFR1 antibody validation and characterization of FGFR1 protein expression in ER+ breast cancer. PMC.
- Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Royal Society of Chemistry.
- Discovery of octahydropyrrolo [3,2-b] pyridin derivative as a highly selective Type I inhibitor of FGFR3 over VEGFR2 by high-throughput virtual screening. PubMed.
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Application Note: A Multi-Faceted Approach to Evaluating Pyrrolopyridinone Cytotoxicity Using Cell-Based Assays
Introduction: The Therapeutic Potential and Toxicological Considerations of Pyrrolopyridinones
Pyrrolopyridinones are a class of heterocyclic compounds that have garnered significant interest in drug discovery due to their diverse biological activities.[1] These scaffolds are often key components of kinase inhibitors, which are crucial in oncology for targeting signaling pathways that drive cancer cell proliferation and survival.[2] Recent studies have highlighted the potential of pyrrolopyridine derivatives as potent inhibitors of targets like LSD1, making them promising candidates for novel anti-cancer therapies.[3][4] Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, including mammary, liver, and lung cancer, by inducing apoptosis.[5][6]
Given their therapeutic potential, a thorough evaluation of the cytotoxic effects of novel pyrrolopyridinone compounds is paramount. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing a panel of cell-based assays to characterize the cytotoxic profile of these compounds. By employing a multi-parametric approach, we can gain a deeper understanding of the mechanisms underlying pyrrolopyridinone-induced cell death, a critical step in the preclinical development of any new chemical entity.
This guide adheres to the principles of scientific integrity, providing not just protocols, but also the rationale behind experimental choices, ensuring that the described methodologies form a self-validating system for robust and reproducible data generation. All protocols are grounded in established standards, such as those outlined in ISO 10993-5 for in vitro cytotoxicity testing.[7][8][9][10][11]
I. Foundational Cytotoxicity Assessment: Measuring Cell Viability and Membrane Integrity
The initial assessment of cytotoxicity typically involves determining the compound's effect on cell viability and plasma membrane integrity. This provides a broad overview of the dose-dependent toxicity and helps in determining the appropriate concentration range for more detailed mechanistic studies.
A. MTT Assay: Quantifying Metabolic Activity as an Indicator of Cell Viability
The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which in most cases, correlates with the number of viable cells.[12][13] The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[13]
-
Why MTT? It is a robust, inexpensive, and high-throughput compatible assay, making it ideal for initial screening of a large number of compounds or concentrations.
-
Phenol Red-Free Medium: The use of phenol red-free medium during the MTT incubation step is crucial as phenol red can interfere with the absorbance reading of the formazan product.[12]
-
Solubilization: The insoluble formazan crystals must be fully dissolved to ensure accurate spectrophotometric quantification. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.[12]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the pyrrolopyridinone compound and appropriate controls (vehicle control, positive control for cytotoxicity). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to each well.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]
B. LDH Release Assay: Assessing Cell Membrane Damage
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[15][16] LDH is a stable cytoplasmic enzyme present in all cells.[15] Its release into the cell culture medium is an indicator of necrosis or late-stage apoptosis.
-
Why LDH? This assay provides a direct measure of cell membrane integrity and is a useful complementary method to the MTT assay, which measures metabolic activity. It can help distinguish between cytostatic (inhibiting growth) and cytotoxic (killing) effects.
-
Kinetic Measurements: A key advantage of the LDH assay is the ability to perform kinetic measurements by collecting small aliquots of the culture medium over time without lysing the remaining cells.[17]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: At the end of the treatment period, carefully collect a small aliquot of the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that leads to the formation of a colored product.[18]
-
Absorbance Measurement: Incubate the plate at room temperature, protected from light, and then measure the absorbance at the recommended wavelength (e.g., 490 nm).[18]
-
Controls: Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
II. Delving into the Mechanism of Cell Death: Apoptosis vs. Necrosis
Once the cytotoxic potential of a pyrrolopyridinone compound has been established, the next critical step is to elucidate the mechanism of cell death. The two major forms of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death).
A. Annexin V/Propidium Iodide (PI) Staining: Differentiating Apoptotic and Necrotic Cells
This flow cytometry-based assay is a gold standard for distinguishing between different stages of cell death.[19] It utilizes two fluorescent dyes:
-
Annexin V: A protein that has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[20]
-
Propidium Iodide (PI): A fluorescent nucleic acid intercalating agent that can only enter cells with compromised plasma membranes, a hallmark of late-stage apoptosis and necrosis.[20]
-
Why Annexin V/PI? This dual-staining method allows for the quantitative differentiation of four cell populations:
-
Gentle Cell Handling: It is crucial to handle the cells gently during harvesting and staining to avoid artificially inducing membrane damage, which could lead to false-positive PI staining.[19]
-
Cell Culture and Treatment: Culture and treat cells with the pyrrolopyridinone compound as previously described.
-
Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic method (e.g., EDTA-based dissociation buffer).[19] For suspension cells, collect them by centrifugation.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).[20]
-
Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.[21][22]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[21][22]
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer as soon as possible.[22]
B. Caspase-3/7 Activity Assay: Measuring a Key Executioner of Apoptosis
Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis.[23] Caspase-3 and caspase-7 are key executioner caspases that, once activated, cleave a wide range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[23][24]
-
Why Caspase-3/7 Assay? Measuring the activity of these caspases provides a specific and sensitive method to confirm that the observed cell death is occurring through the apoptotic pathway.
-
Luminescent Assay: Luminescent caspase assays, such as the Caspase-Glo® 3/7 assay, are highly sensitive and have a broad dynamic range, making them suitable for high-throughput screening.[25] The "add-mix-measure" format simplifies the workflow.[25]
-
Cell Seeding and Treatment: Seed and treat cells in a white-walled 96-well plate suitable for luminescence measurements.
-
Reagent Addition: After the treatment period, add the Caspase-Glo® 3/7 reagent directly to the wells.[25]
-
Incubation: Incubate the plate at room temperature for a duration specified by the manufacturer (typically 30-60 minutes).
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
III. Investigating the Role of Oxidative Stress
Many cytotoxic compounds induce cell death by generating reactive oxygen species (ROS), leading to oxidative stress and cellular damage. Assessing the induction of ROS can provide further insight into the mechanism of action of pyrrolopyridinone compounds.
A. ROS-Glo™ H₂O₂ Assay: Quantifying Hydrogen Peroxide Levels
The ROS-Glo™ H₂O₂ Assay is a sensitive, luminescent assay that directly measures the level of hydrogen peroxide (H₂O₂), a major and relatively stable ROS.[26][27] The assay involves a substrate that reacts with H₂O₂ to produce a luciferin precursor, which is then converted to luciferin to generate a light signal.[28]
-
Why ROS-Glo™? This assay is highly specific for H₂O₂ and can be performed directly in cell culture medium, simplifying the procedure.[27][29] It can also be multiplexed with other assays to obtain more data from the same well.[27]
-
Timing of Measurement: ROS generation can be an early event in cytotoxicity, so it is important to measure ROS levels at appropriate time points after compound addition.
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well plate.
-
Substrate Addition: Add the ROS-Glo™ H₂O₂ Substrate to the cells either at the same time as the compound or at the end of the treatment period.[29]
-
Incubation: Incubate the plate under normal cell culture conditions for the desired duration.
-
Detection Reagent Addition: Add the ROS-Glo™ Detection Solution to each well.[27]
-
Luminescence Measurement: Incubate for 20 minutes at room temperature and then measure the luminescence.[27]
IV. Data Interpretation and Visualization
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison of different pyrrolopyridinone compounds or concentrations.
Table 1: Summary of Cytotoxicity Data for Pyrrolopyridinone Compounds
| Compound | IC₅₀ (µM) - MTT Assay (48h) | % LDH Release at IC₅₀ (48h) | % Apoptotic Cells (Annexin V+/PI-) at IC₅₀ (24h) | Caspase-3/7 Activation (Fold Change) at IC₅₀ (24h) | ROS Induction (Fold Change) at IC₅₀ (6h) |
| Pyrrolo-A | 1.5 ± 0.2 | 15 ± 3 | 45 ± 5 | 5.2 ± 0.6 | 3.1 ± 0.4 |
| Pyrrolo-B | 10.2 ± 1.1 | 12 ± 2 | 38 ± 4 | 4.5 ± 0.5 | 1.2 ± 0.1 |
| Staurosporine | 0.1 ± 0.02 | 20 ± 4 | 85 ± 7 | 10.5 ± 1.2 | Not Determined |
Experimental Workflow and Signaling Pathway Visualization
Visualizing the experimental workflow and the potential signaling pathways involved can aid in understanding the overall strategy for cytotoxicity evaluation.
Caption: Putative intrinsic apoptosis pathway induced by pyrrolopyridinones.
V. Troubleshooting Common Issues in Cell-Based Assays
Reproducibility is key in cell-based assays. [30][31]Awareness of common pitfalls can help in obtaining reliable data.
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, edge effects in the plate, improper mixing of reagents. | Use a multichannel pipette for cell seeding and reagent addition, ensure proper incubator humidification, mix plates gently on an orbital shaker. [32] |
| Low signal-to-noise ratio | Suboptimal cell number, incorrect assay timing, inappropriate plate type (e.g., using clear plates for luminescence). | Optimize cell seeding density, perform a time-course experiment to determine the optimal endpoint, use appropriate plates for the detection method. [30] |
| Unexpected results with known compounds | Cell line misidentification or contamination (e.g., mycoplasma), incorrect compound concentration, reagent degradation. | Regularly authenticate cell lines, test for mycoplasma contamination, verify compound concentrations, and ensure proper storage of reagents. [33] |
VI. Conclusion
The comprehensive evaluation of pyrrolopyridinone cytotoxicity requires a multi-pronged approach that extends beyond a single viability assay. By integrating assays that probe metabolic activity, membrane integrity, apoptotic pathways, and oxidative stress, researchers can build a detailed toxicological profile of their compounds of interest. This systematic approach, grounded in robust protocols and a clear understanding of the underlying biological principles, is essential for advancing promising pyrrolopyridinone-based candidates through the drug discovery pipeline.
References
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. [Link]
-
A Practical Guide to ISO 10993-5: Cytotoxicity - Medical Device and Diagnostic industry. [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. [Link]
-
Cytotoxicity Testing of Medical Devices: Compliance with ISO 10993-5 - Neujin Solutions. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection - Boster Bio. [Link]
-
EN ISO 10993-5:2009/A11:2025 - In Vitro Cytotoxicity Testing for - iTeh Standards. [Link]
-
ISO-10993-5-2009.pdf. [Link]
-
Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device - NIH. [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]
-
LDH CYTOTOXICITY ASSAY KIT - Tiaris Biosciences. [Link]
-
How to Troubleshoot Common In-cell Western Issues - Azure Biosystems. [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An - YouTube. [Link]
-
EarlyTox Caspase-3/7 R110 Assay Kit | Molecular Devices. [Link]
-
Muse® Caspase-3/7 Kit. [Link]
-
Development of dihydropyrrolopyridinone-based PKN2/PRK2 chemical tools to enable drug discovery - PubMed. [Link]
-
ROS-Glo™ H2O2 Assay - Promega Corporation. [Link]
-
Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - NIH. [Link]
-
Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - NIH. [Link]
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Discovery of Pyrrolo[2,3- c]pyridines as Potent and Reversible LSD1 Inhibitors - PubMed. [Link]
-
Biologically active compounds containing pyrrolopyridines unit. - ResearchGate. [Link]
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Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review - PubMed. [Link]
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Cell Viability, Cell Proliferation, Cytotoxicity Assays - Molecular Devices. [Link]
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Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity - baseclick GmbH. [Link]
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed Central. [Link]
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101 ELISA Troubleshooting Tips for Research in 2024 - Assay Genie. [Link]
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Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives - PMC. [Link]
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Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents - PubMed Central. [Link]
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Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines - PubMed. [Link]
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How to dissolve 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one for in vitro experiments
Application Notes & Protocols
Topic: Strategic Solubilization of 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one for Reproducible In Vitro Experimentation
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical First Step to Reliable Data
This compound, also known as 7-azaindolin-2-one, is a heterocyclic scaffold of significant interest in medicinal chemistry, particularly as a core structure for developing kinase inhibitors.[1][2] The reliability and reproducibility of any in vitro data derived from this compound are fundamentally dependent on its proper and consistent solubilization. Improper dissolution can lead to inaccurate compound concentrations, precipitation in assay plates, and ultimately, misleading biological results.
This guide provides a comprehensive framework for dissolving this compound. As a Senior Application Scientist, the focus here is not just on the procedural steps but on the underlying principles—the "why" behind each action—to empower researchers to make informed decisions tailored to their specific experimental systems. We will address solvent selection, provide detailed protocols for stock and working solutions, and offer troubleshooting advice for common challenges.
Compound Profile & Physicochemical Properties
Understanding the basic properties of a compound is essential before attempting to solubilize it.
| Property | Value | Source |
| IUPAC Name | 1,3-dihydropyrrolo[2,3-b]pyridin-2-one | [3] |
| Synonyms | 7-azaindolin-2-one, 7-azaoxindole | [1] |
| CAS Number | 5654-97-7 | [3][4] |
| Molecular Formula | C₇H₆N₂O | [3] |
| Molecular Weight | 134.14 g/mol | [2][3] |
| Appearance | White to light yellow solid | [1] |
| Solubility | Specific data is limited; generally soluble in organic solvents.[1][2] |
The Logic of Solvent Selection for In Vitro Assays
The choice of solvent is a trade-off between maximizing compound solubility and minimizing solvent-induced biological artifacts. For many poorly water-soluble small molecules like this compound, Dimethyl Sulfoxide (DMSO) is the industry-standard primary solvent.[5][6]
Why DMSO is the Default Choice:
-
High Solubilizing Power: DMSO is a powerful aprotic solvent capable of dissolving a vast range of both polar and nonpolar compounds.[5][6]
-
Miscibility: It is fully miscible with water and aqueous cell culture media, which is essential for preparing working solutions.[5]
The Critical Caveat: DMSO is Not Inert: While invaluable, DMSO can exert direct biological effects, and its concentration must be meticulously controlled.[6]
-
Cytotoxicity: At concentrations above 1%, DMSO often exhibits cytotoxic effects on various cell lines.[7] Some sensitive cell lines can show reduced viability at concentrations as low as 0.25-0.5%.[7][8]
-
Off-Target Effects: DMSO can influence cell differentiation, inflammation, and other cellular processes, potentially confounding experimental results.[5][7]
The Golden Rule: The final concentration of DMSO in your in vitro assay (the working concentration) should be kept as low as possible, typically ≤0.1% (v/v) , and must be kept consistent across all wells, including vehicle controls.[5]
Experimental Workflow & Decision Logic
The following diagram outlines the decision-making process for preparing and using a solution of this compound for a typical in vitro experiment.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1,3-Dihydro-2H-pyrrolo(2,3-b)pyridin-2-one | C7H6N2O | CID 13864095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3-DIHYDRO-2H-PYRROLO[2,3-B]PYRIDINE-2-ONE | VSNCHEM [vsnchem.com]
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- 8. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
Palladium-Catalyzed Synthesis of Azaindoles: An Application and Protocol Guide for Medicinal Chemists
Introduction: The Privileged Scaffold of Azaindoles in Drug Discovery
Azaindoles, structural analogs of indoles where a carbon atom in the benzene ring is replaced by a nitrogen atom, represent a cornerstone in medicinal chemistry.[1][2] This family of heterocyclic compounds, encompassing 4-, 5-, 6-, and 7-azaindoles, exhibits a remarkable versatility in biological activity, underpinning the development of therapeutics for a spectrum of diseases, including cancer, inflammatory conditions, and infectious agents.[2] The strategic placement of the nitrogen atom within the pyridine ring modifies the electronic properties of the molecule, enhancing its capacity for crucial molecular interactions with biological targets.[2] Consequently, the synthesis of functionalized azaindoles is a critical endeavor for researchers and drug development professionals.
Palladium-catalyzed cross-coupling reactions have revolutionized the construction of the azaindole core, offering unparalleled efficiency, regioselectivity, and tolerance for a wide array of functional groups.[1][2] This guide provides an in-depth exploration of key palladium-catalyzed methodologies for the synthesis of azaindoles, complete with detailed experimental protocols, mechanistic insights, and practical considerations to empower researchers in their quest for novel therapeutic agents.
Core Methodologies in Palladium-Catalyzed Azaindole Synthesis
The construction of the azaindole scaffold typically commences with appropriately substituted aminopyridines, followed by the formation of the pyrrole ring.[1] Palladium catalysis is instrumental in forging the critical carbon-carbon and carbon-nitrogen bonds required for cyclization. The most prevalent and powerful of these methods include the Sonogashira, Heck, Suzuki-Miyaura, and Buchwald-Hartwig reactions, alongside emerging C-H activation strategies.
Sonogashira Coupling and Cyclization
The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a cornerstone of azaindole synthesis.[1] This methodology typically involves the coupling of an amino-halopyridine with a terminal alkyne, followed by an intramolecular cyclization to construct the pyrrole ring.[1]
Mechanistic Rationale: The catalytic cycle of the Sonogashira reaction is a well-established process. It commences with the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II) complex. Concurrently, a copper(I) co-catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) complex. The resulting alkynylpalladium(II) complex undergoes reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The subsequent cyclization to the azaindole is typically promoted by a base or heat.
Experimental Workflow: Sonogashira Coupling and Cyclization
Caption: General workflow for Sonogashira coupling and cyclization.
Detailed Protocol: Synthesis of 2-Substituted 7-Azaindoles [3]
This protocol outlines a two-step procedure for the synthesis of 2-substituted 7-azaindole derivatives from 2-amino-3-iodopyridine.
Step 1: Sonogashira Coupling
-
To a solution of 2-amino-3-iodopyridine (1.0 mmol) in triethylamine (5 mL), add the terminal alkyne (1.2 mmol), Pd(PPh₃)₄ (0.02 mmol), and CuI (0.04 mmol).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the corresponding 2-amino-3-(alkynyl)pyridine.
Step 2: Intramolecular Cyclization
-
Dissolve the 2-amino-3-(alkynyl)pyridine (1.0 mmol) in anhydrous toluene (10 mL).
-
Add potassium tert-butoxide (1.2 mmol) and 18-crown-6 (0.1 mmol).
-
Heat the reaction mixture at 65 °C for 1-3 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and add water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 2-substituted 7-azaindole.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yields (%) | Reference |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | RT - 60 | 60-95 | [1] |
| Pd(PPh₃)₄ / CuI | Et₃N | Triethylamine | RT | 85-98 (coupling) | [3] |
| - | KOBut / 18-crown-6 | Toluene | 65 | 80-95 (cyclization) | [3] |
Table 1: Representative Conditions for Sonogashira-based Azaindole Synthesis
Heck Reaction: Intramolecular Cyclization Strategies
The Heck reaction, the palladium-catalyzed coupling of an unsaturated halide with an alkene, provides a powerful avenue for azaindole synthesis, primarily through intramolecular cyclization pathways.[1] This approach often involves the formation of an enamine intermediate from an amino-halopyridine and a ketone or aldehyde, which then undergoes an intramolecular Heck reaction to form the azaindole ring.[1]
Mechanistic Rationale: The intramolecular Heck reaction begins with the oxidative addition of the aryl halide moiety of the enamine substrate to a Pd(0) catalyst. The resulting Pd(II) complex then undergoes an intramolecular migratory insertion of the alkene into the Pd-C bond, forming a new carbon-carbon bond and a five-membered palladacycle. Subsequent β-hydride elimination regenerates the double bond within the newly formed pyrrole ring and produces a palladium-hydride species. Reductive elimination of HX with the aid of a base regenerates the active Pd(0) catalyst.
Experimental Workflow: Intramolecular Heck Reaction
Caption: General workflow for intramolecular Heck reaction.
Detailed Protocol: Microwave-Assisted Intramolecular Heck Reaction [1]
This protocol describes the synthesis of azaindoles via a microwave-assisted intramolecular Heck reaction of imine/enamine precursors.
-
In a microwave reaction vial, combine the enamine precursor (0.5 mmol), Pd(PPh₃)₄ (0.025 mmol, 5 mol%), and dicyclohexylmethylamine (Cy₂NMe, 1.0 mmol) in pyridine (2 mL).
-
Seal the vial and heat the reaction mixture in a microwave reactor at 180 °C for 30 minutes.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired azaindole.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yields (%) | Reference |
| Pd(PPh₃)₄ | Cy₂NMe | Pyridine | 180 (Microwave) | 70-90 | [1] |
| Pd₂(dba)₃ / XPhos | t-BuONa | Dioxane | 110 | 60-85 | [4] |
Table 2: Representative Conditions for Heck Reaction-based Azaindole Synthesis
Suzuki-Miyaura Coupling: A Versatile C-C Bond Forming Tool
The Suzuki-Miyaura coupling, the palladium-catalyzed reaction between an organoboron compound and an organohalide, is a highly versatile method for both the synthesis and functionalization of the azaindole core.[5] A common strategy involves the coupling of a chloroamino-N-heterocycle with (2-ethoxyvinyl)borolane, followed by an acid-catalyzed cyclization.[5]
Mechanistic Rationale: The Suzuki-Miyaura catalytic cycle is initiated by the oxidative addition of the aryl halide to the Pd(0) catalyst. The resulting Pd(II) complex then undergoes transmetalation with the organoboron species, which is activated by a base. This step forms an arylpalladium(II) intermediate. Finally, reductive elimination yields the cross-coupled product and regenerates the Pd(0) catalyst, allowing the cycle to continue.
Experimental Workflow: Suzuki-Miyaura Coupling and Cyclization
Caption: General workflow for Suzuki-Miyaura coupling and cyclization.
Detailed Protocol: Two-Step Synthesis of Azaindoles via Suzuki-Miyaura Coupling [5]
This protocol describes a protecting-group-free, two-step synthesis of aza- and diazaindoles.
Step 1: Suzuki-Miyaura Coupling
-
To a degassed mixture of the chloroamino-N-heterocycle (1.0 mmol), (2-ethoxyvinyl)borolane (1.5 mmol), and K₃PO₄ (3.0 mmol) in MeCN/H₂O (3:2, 5 mL), add Pd(OAc)₂ (0.03 mmol) and SPhos (0.075 mmol).
-
Heat the reaction mixture to reflux for 4-16 hours, until the starting material is consumed (monitored by LC-MS).
-
Cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.
Step 2: Acetic Acid-Catalyzed Cyclization
-
Dissolve the crude intermediate from Step 1 in glacial acetic acid (5 mL).
-
Heat the solution at 100 °C for 1-3 hours.
-
Cool to room temperature and carefully neutralize with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.
-
Purify by flash column chromatography to afford the desired azaindole.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yields (%) | Reference |
| Pd(OAc)₂ / SPhos | K₃PO₄ | MeCN/H₂O | Reflux | 65-90 (overall) | [5] |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 70-85 (functionalization) | [2] |
Table 3: Representative Conditions for Suzuki-Miyaura Coupling in Azaindole Synthesis
Buchwald-Hartwig Amination: Forging the Key C-N Bond
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide, is a powerful tool for constructing the pyrrole ring of azaindoles, particularly through intramolecular cyclization.[6][7] It is also widely used for the functionalization of pre-formed azaindole scaffolds.[8][9]
Mechanistic Rationale: The catalytic cycle of the Buchwald-Hartwig amination is well-elucidated.[8] It begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) species then coordinates with the amine. Deprotonation of the coordinated amine by a base generates a palladium amide complex. Reductive elimination from this complex yields the desired C-N coupled product and regenerates the Pd(0) catalyst.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General workflow for Buchwald-Hartwig amination.
Detailed Protocol: Amination of 4-Chloro-7-azaindole Derivatives [8]
This protocol details the intermolecular amination of a 4-chloro-7-azaindole derivative.
-
To an oven-dried reaction vial, add the 4-chloro-7-azaindole derivative (1.0 equiv), Pd(OAc)₂ (0.05 equiv), and RuPhos (0.10 equiv).
-
Seal the vial with a septum and purge with argon for 10 minutes.
-
Add sodium tert-butoxide (NaOtBu, 2.0 equiv).
-
In a separate vial, dissolve the secondary amine (1.2 equiv) in anhydrous toluene.
-
Add the amine solution to the reaction vial via syringe.
-
Heat the reaction mixture at 100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yields (%) | Reference |
| Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 100 | 75-95 | [8] |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 110 | 80-92 | [9] |
Table 4: Representative Conditions for Buchwald-Hartwig Amination in Azaindole Synthesis
C-H Activation: The Next Frontier
Direct C-H activation/functionalization is an emerging and highly attractive strategy for azaindole synthesis, as it obviates the need for pre-functionalized starting materials, thereby increasing atom economy.[1] Palladium-catalyzed intramolecular C-H amination of enamines is a promising approach for the construction of the azaindole core.[5]
Mechanistic Rationale: The mechanism of palladium-catalyzed C-H activation for azaindole synthesis can vary depending on the specific transformation. A common pathway involves the coordination of a directing group to the palladium catalyst, which then facilitates the cleavage of a nearby C-H bond, forming a palladacycle. This intermediate can then undergo further reactions, such as coupling with another reagent or intramolecular cyclization, to form the final product.
Detailed Protocol: Intramolecular Oxidative C-H Functionalization-Amination [5]
This protocol describes the synthesis of 7-azaindole derivatives from 2,3-(het)aryl-3-N-aryl/acylenaminonitriles and enaminones.
-
To a screw-capped vial, add the enaminonitrile or enaminone substrate (0.5 mmol), Pd(OAc)₂ (10 mol%), and Cu(OAc)₂ (2.0 equiv) in anhydrous DMF (2 mL).
-
Seal the vial and heat the reaction mixture at 120 °C for 12-24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and wash with ethyl acetate.
-
Wash the combined filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 7-azaindole derivative.
| Catalyst System | Oxidant | Solvent | Temperature (°C) | Typical Yields (%) | Reference |
| Pd(OAc)₂ | Cu(OAc)₂ | DMF | 120 | 60-85 | [5] |
Table 5: Representative Conditions for C-H Activation in Azaindole Synthesis
Conclusion and Future Outlook
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of azaindoles, enabling the construction of diverse and complex molecular architectures for drug discovery. The methodologies outlined in this guide—Sonogashira, Heck, Suzuki-Miyaura, and Buchwald-Hartwig reactions, along with emerging C-H activation strategies—provide a robust and versatile toolkit for medicinal chemists. The choice of a specific method will depend on the desired substitution pattern, the availability of starting materials, and the required functional group tolerance. As the field of catalysis continues to evolve, we can anticipate the development of even more efficient, selective, and sustainable methods for the synthesis of these privileged heterocyclic scaffolds, further empowering the discovery of next-generation therapeutics.
References
-
Pinto, A., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2696. [Link]
-
Whelligan, D. K., et al. (2010). An Efficient Protecting-Group-Free Two-Step Route to a Broad Range of Aza- and Diazaindoles. The Journal of Organic Chemistry, 75(1), 11–15. [Link]
-
Reddy, T. J., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 227–237. [Link]
-
Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. [Link]
-
ChemInform (2010). ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. ChemInform, 41(51). [Link]
-
Organic Chemistry Portal. Synthesis of 5- and 6-Azaindoles by Sequential Site-Selective Palladium-Catalyzed C-C and C-N Coupling Reactions. [Link]
-
Thombal, R. S., & Lee, Y. R. (2020). Palladium-Catalyzed Direct Oxidative C–H Activation/Annulation for Regioselective Construction of N-Acylindoles. Organic Letters, 22(8), 3037–3042. [Link]
-
Pereira, S. I., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters, 18(13), 3250–3253. [Link]
-
Organic Chemistry Portal. Azaindole synthesis. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
de Mattos, M. C., et al. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152. [Link]
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- 5. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization [mdpi.com]
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Application Notes and Protocols for the Use of Pyrrolo[3,2-b]pyridin-2-one Derivatives in Cancer Cell Line Studies
Abstract: The 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one core, a member of the pyrrolopyridine (or azaindole) class of heterocyclic compounds, represents a "privileged scaffold" in medicinal chemistry. While the parent compound itself is primarily a building block, its derivatives are being actively investigated as potent modulators of critical pathways in oncology. This guide provides an in-depth look at a key application for a closely related scaffold, thieno[3,2-b]pyrrole[3,2-d]pyridazinone, as an activator of Pyruvate Kinase M2 (PKM2), a pivotal enzyme in cancer metabolism. We will explore the underlying mechanism, its implications for cancer therapy, and provide detailed protocols for evaluating such compounds in a cancer cell line research setting.
Part 1: Scientific Background & Mechanism of Action
The Warburg Effect and the Opportunity in PKM2
Cancer cells exhibit a profoundly altered metabolic state compared to normal differentiated cells, a phenomenon first described by Otto Warburg. They favor metabolizing glucose through aerobic glycolysis, converting most pyruvate to lactate rather than routing it through oxidative phosphorylation in the mitochondria. This metabolic switch is not an inefficient process but a strategic reprogramming that allows for the rapid generation of ATP and, crucially, shunts glycolytic intermediates into anabolic pathways (e.g., synthesis of nucleotides, lipids, and amino acids) to support rapid cell proliferation.[1][2]
A key enzymatic player in this process is the M2 isoform of Pyruvate Kinase (PKM2). PKM2 catalyzes the final, rate-limiting step of glycolysis. Unlike the constitutively active PKM1 isoform found in most normal tissues, PKM2 is expressed in all cancer cells and can switch between a highly active tetrameric state and a less active dimeric state.[2] In cancer, growth factor signaling pathways lead to the tyrosine phosphorylation of PKM2, which favors the less active dimeric form. This enzymatic "braking" causes a bottleneck at the end of glycolysis, leading to the accumulation of upstream metabolites that are then diverted to support biosynthesis.[3]
The Thieno[3,2-b]pyrrole[3,2-d]pyridazinone Scaffold as a PKM2 Activator
Derivatives based on the thieno[3,2-b]pyrrole[3,2-d]pyridazinone scaffold, which shares structural motifs with the pyrrolo[3,2-b]pyridin-2-one core, have been identified as potent small-molecule activators of PKM2.[1]
Mechanism of Activation: These compounds, such as the well-characterized TEPP-46, bind to a unique allosteric pocket at the subunit interface of the PKM2 dimer.[3] This binding event induces a conformational change that stabilizes the enzyme in its constitutively active tetrameric form.[2]
The critical insight is that this small-molecule-induced tetramer is resistant to the inhibitory effects of tyrosine-phosphorylated proteins.[3] By locking PKM2 in its active state, these compounds effectively reverse the Warburg effect. They force the glycolytic flux to proceed to pyruvate, thereby depleting the pool of anabolic precursors necessary for cell growth and suppressing tumorigenesis.[3] This provides a powerful and targeted therapeutic strategy against cancer cell metabolism.
Caption: Signaling pathway of PKM2 regulation and therapeutic intervention.
Part 2: Experimental Design & Workflow
Evaluating a novel pyrrolopyridinone derivative requires a systematic approach to characterize its biological effects. The workflow should progress from broad cytotoxicity screening to more detailed mechanistic studies.
Caption: General experimental workflow for compound evaluation.
Part 3: Detailed Protocols
Protocol 1: Cell Viability Assessment using XTT Assay
Scientific Rationale: This protocol quantifies the metabolic activity of a cell population, which serves as a proxy for cell viability and proliferation. The XTT assay is chosen for its simplicity and the fact that its formazan product is water-soluble, eliminating a solubilization step required by the MTT assay.[3] This initial screen is crucial for determining the dose-dependent cytotoxic or cytostatic effect of the compound and for calculating the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
96-well flat-bottom cell culture plates
-
This compound derivative (stock solution in DMSO)
-
XTT Cell Viability Assay Kit
-
Multichannel pipette
-
Microplate reader (absorbance at 450-500 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium. A common starting range is 100 µM down to 0.1 µM. Remember to include a vehicle control (DMSO at the same final concentration as the highest compound dose, typically <0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the compound dilutions.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
XTT Reagent Addition:
-
Prepare the activated XTT solution according to the manufacturer's instructions (typically mixing the XTT reagent with an electron-coupling reagent).
-
Add 50 µL of the activated XTT solution to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO₂, allowing viable cells to convert XTT to the colored formazan product.
-
-
Data Acquisition:
-
Gently shake the plate to ensure a homogenous solution.
-
Measure the absorbance at a wavelength between 450-500 nm. A reference wavelength of 630-690 nm should be used to subtract background absorbance.
-
-
Analysis:
-
Subtract the background absorbance from the measurement wavelength.
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.
-
| Derivative Example | Cell Line | Assay Duration | IC50 (µM) |
| TEPP-46 (PKM2 Activator) | A549 (Lung) | 72h | ~0.5 |
| Pyrrolo[3,2-c]pyridine 1r | SKOV-3 (Ovarian) | 72h | 0.15[4] |
| Pyrrolo[3,2-c]pyridine 1r | PC-3 (Prostate) | 72h | 0.43[4] |
| Pyrrolo[3,2-c]pyridine 1r | MDA-MB-231 (Breast) | 72h | 1.78[4] |
Note: Data for TEPP-46 is illustrative of PKM2 activators; data for 1r is from a related pyrrolopyridine scaffold to show representative values.[4]
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Scientific Rationale: To determine if the observed decrease in cell viability is due to programmed cell death (apoptosis), we use Annexin V staining. In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify these early apoptotic cells. Propidium Iodide (PI) is a nuclear stain that is excluded by cells with an intact membrane. It can therefore distinguish between early apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).
Materials:
-
Cells treated with the test compound at the IC50 concentration for 24-48 hours.
-
Annexin V-FITC / PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis by treating cells with the compound at its IC50 concentration for a predetermined time (e.g., 24 hours). Include a vehicle-treated negative control and a positive control (e.g., staurosporine).
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (100,000 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cells.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately by flow cytometry.
-
Set up compensation and quadrants using unstained, Annexin V-only, and PI-only stained cells.
-
-
Data Interpretation:
-
Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (due to membrane rupture without apoptosis).
-
Protocol 3: Mechanistic Analysis by Western Blotting
Scientific Rationale: Western blotting allows for the detection of specific proteins to validate the compound's proposed mechanism of action. If the compound is a PKM2 activator, we would expect to see a decrease in inhibitory phosphorylation of PKM2. A downstream marker of apoptosis, such as cleaved PARP, can also be probed to confirm the findings from the Annexin V assay. This technique is essential for linking the compound's effect on cell viability to a specific molecular pathway.
Materials:
-
Cell lysates from treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PKM2, anti-phospho-PKM2 (Tyr105), anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lysate Preparation:
-
Treat cells with the compound at the IC50 concentration for a relevant time point (e.g., 6, 12, or 24 hours).
-
Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg) with Laemmli buffer and boil for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify band intensity using densitometry software. Normalize the intensity of the protein of interest to the loading control (e.g., β-actin) to compare protein levels across different conditions.
-
References
-
Boxer, M. B., Jiang, J. K., Vander Heiden, M. G., et al. (2010). Evaluation of thieno[3,2-b]pyrrole[3,2-d]pyridazinones as activators of the tumor cell specific M2 isoform of pyruvate kinase. Bioorganic & Medicinal Chemistry Letters, 20(11), 3387–3393. [Link]
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Anastasiou, D., Yu, Y., Israelsen, W. J., et al. (2012). Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis. Nature Chemical Biology, 8(10), 839–847. [Link]
-
Zahra, M. H., M.Sait, K., & Al-Malki, A. L. (2016). PKM2, a Central Point of Regulation in Cancer Metabolism. American Journal of Biomedical Sciences, 8(3), 165-176. [Link]
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El-Gamal, M. I., Al-Ameen, M., Al-Koumi, D. M., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Medicinal Chemistry Research, 27(4), 1195–1204. [Link]
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Developing Novel Therapeutics from the 7-Azaoxindole Scaffold: Application Notes and Protocols
Introduction: The 7-Azaoxindole Scaffold as a Privileged Structure in Drug Discovery
The 7-azaoxindole core, a bioisostere of the indole ring system, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bond interactions have positioned it as a versatile template for the design of potent and selective modulators of a wide range of biological targets.[1][2] This is particularly evident in the field of kinase inhibition, where the 7-azaindole moiety has proven to be an exceptional hinge-binding motif, capable of forming two crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine core of ATP.[3] This has led to the successful development of several FDA-approved drugs, including the BRAF inhibitor Vemurafenib, the CSF-1R inhibitor Pexidartinib, and the Bcl-2 inhibitor Venetoclax, validating the therapeutic potential of this scaffold.[2]
Beyond kinase inhibition, 7-azaoxindole derivatives have demonstrated a broad spectrum of biological activities, including the inhibition of PI3K, FGFR, and autophagy pathways, as well as analgesic and hypotensive effects.[4][5][6][7] This wide applicability stems from the scaffold's amenability to chemical modification at multiple positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[7]
This comprehensive guide provides a detailed overview of the key considerations and experimental protocols for researchers, scientists, and drug development professionals working with the 7-azaoxindole scaffold. We will delve into synthetic strategies for scaffold diversification, provide step-by-step protocols for the biological evaluation of novel derivatives, and present data on structure-activity relationships to guide rational drug design.
I. Synthetic Strategies for Building 7-Azaoxindole Libraries
The generation of diverse chemical libraries around the 7-azaoxindole core is crucial for exploring its full therapeutic potential. A variety of synthetic methodologies have been developed to access this scaffold and its derivatives, with palladium-catalyzed cross-coupling reactions being particularly prominent.
Core Scaffold Synthesis: A One-Pot Approach
A novel and efficient one-pot method for the synthesis of the 7-azaoxindole core involves the reaction of readily available 2-fluoro-3-methylpyridine with an arylaldehyde. The chemoselectivity of this reaction is dependent on the counterion of the alkali-amide base used, with KN(SiMe3)2 favoring the formation of 7-azaindoles.[1] This method offers a streamlined approach, avoiding the need for stoichiometric oxidants.[1]
Diversification of the Scaffold: Key Coupling Reactions
The functionalization of the 7-azaoxindole core at various positions is key to developing potent and selective inhibitors. Suzuki and Hartwig-Buchwald coupling reactions are powerful tools for introducing a wide range of substituents.
-
Substitution at the 3- and 5-positions: These positions are frequently modified to explore structure-activity relationships. A common strategy involves the initial iodination of the 7-azaindole core, followed by a Suzuki coupling with a desired boronic acid or ester.[3] This approach has been successfully used to synthesize libraries of 3,5-disubstituted 7-azaindoles.[3]
-
Substitution at the 4-position: The 4-position can also be functionalized using palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl groups.
Below is a generalized workflow for the synthesis and diversification of a 7-azaoxindole library.
Caption: Generalized workflow for 7-azaoxindole library synthesis and development.
II. Application Notes: Targeting Key Signaling Pathways
The versatility of the 7-azaoxindole scaffold allows for the targeting of multiple disease-relevant signaling pathways. Here, we focus on three prominent examples: the RAS/RAF/MEK/ERK pathway, the PI3K/AKT/mTOR pathway, and the FGFR signaling cascade.
A. Targeting the RAS/RAF/MEK/ERK Pathway: BRAF Inhibition
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[8] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway and are found in a significant percentage of melanomas and other cancers.[8] 7-Azaoxindole-based inhibitors, such as Vemurafenib, have been designed to specifically target the ATP-binding site of the BRAF V600E mutant kinase, thereby inhibiting downstream signaling.[9]
Caption: Inhibition of the BRAF V600E signaling pathway by 7-azaoxindole derivatives.
B. Targeting the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is another crucial signaling cascade that is frequently dysregulated in cancer, leading to uncontrolled cell growth and survival.[10] Several 7-azaoxindole-based compounds have been developed as potent and selective inhibitors of PI3K isoforms.[6][7] These inhibitors typically bind to the ATP-binding pocket of the p110 catalytic subunit of PI3K, preventing the phosphorylation of PIP2 to PIP3 and subsequent activation of AKT.[3]
Caption: Mechanism of action of 7-azaoxindole-based PI3K inhibitors.
C. Targeting Fibroblast Growth Factor Receptor (FGFR) Signaling
The FGFR signaling pathway plays a vital role in cell proliferation, differentiation, and angiogenesis.[11] Aberrant FGFR signaling, through gene amplification, mutations, or fusions, is a key driver in various cancers.[11] Covalent inhibitors based on the 7-azaoxindole scaffold have been developed to target FGFR4 selectively.[2] These compounds form a covalent bond with a cysteine residue in the ATP-binding pocket of FGFR4, leading to irreversible inhibition of its kinase activity.[2]
Caption: Covalent inhibition of FGFR signaling by 7-azaoxindole derivatives.
III. Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and biological evaluation of 7-azaoxindole derivatives.
Protocol 1: General Procedure for Suzuki Coupling to Synthesize 3-Aryl-7-Azaoxindoles
This protocol describes a general method for the synthesis of 3-aryl-7-azaoxindoles from a 3-halo-7-azaoxindole precursor.
Materials:
-
3-Iodo-7-azaoxindole (1 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh3)4 (0.05 equivalents)
-
Na2CO3 (2 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask, add 3-iodo-7-azaoxindole, the arylboronic acid, and Pd(PPh3)4.
-
Purge the flask with nitrogen for 10 minutes.
-
Add degassed 1,4-dioxane and a 2M aqueous solution of Na2CO3.
-
Heat the reaction mixture to 90 °C and stir under a nitrogen atmosphere for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-7-azaoxindole.
Protocol 2: In Vitro Kinase Inhibition Assay (Example: BRAF V600E)
This protocol outlines a general procedure for assessing the in vitro inhibitory activity of 7-azaoxindole derivatives against a target kinase, using BRAF V600E as an example.
Materials:
-
Recombinant human BRAF V600E kinase
-
Kinase-inactive MEK1 as a substrate
-
ATP
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
7-Azaoxindole test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the 7-azaoxindole test compounds in DMSO.
-
In a white assay plate, add the test compounds to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no kinase).
-
Add the BRAF V600E kinase to all wells except the negative control.
-
Initiate the kinase reaction by adding a mixture of MEK1 substrate and ATP. The final ATP concentration should be at or near the Km for the kinase.
-
Incubate the plate at room temperature for 1-2 hours.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Protocol 3: Cell Proliferation Assay (MTT Assay)
This protocol describes the use of the MTT assay to evaluate the effect of 7-azaoxindole derivatives on the proliferation of cancer cell lines.[12][13][14][15][16]
Materials:
-
Cancer cell line of interest (e.g., A375 for BRAF V600E, MCF-7 for PI3K pathway)
-
Complete cell culture medium
-
7-Azaoxindole test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the 7-azaoxindole test compounds for 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value for each compound.
Protocol 4: Western Blot Analysis of Phospho-AKT Levels
This protocol details the procedure for assessing the inhibition of the PI3K/AKT signaling pathway by measuring the levels of phosphorylated AKT (p-AKT) in treated cells.[6][17][18][19]
Materials:
-
Cancer cell line with an active PI3K/AKT pathway (e.g., MCF-7)
-
7-Azaoxindole PI3K inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-AKT (Ser473), anti-total AKT, and anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Plate cells and treat with the 7-azaoxindole PI3K inhibitor at various concentrations for a specified time (e.g., 2-24 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-AKT overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total AKT and β-actin for loading controls.
-
Quantify the band intensities to determine the relative levels of p-AKT.
IV. Data Presentation: Structure-Activity Relationships (SAR)
The systematic modification of the 7-azaoxindole scaffold and the subsequent evaluation of the biological activity of the resulting analogs are crucial for identifying potent and selective drug candidates. The following tables provide representative SAR data for 7-azaoxindole derivatives targeting different kinases.
Table 1: SAR of 3,5-Disubstituted 7-Azaindole Derivatives as PI3Kγ Inhibitors
| Compound | R1 (3-position) | R2 (5-position) | PI3Kγ IC50 (nM) |
| 1 | Phenyl | 4-Pyridyl | 15 |
| 2 | 2-Fluorophenyl | 4-Pyridyl | 8 |
| 3 | 3-Chlorophenyl | 4-Pyridyl | 12 |
| 4 | Phenyl | 3-Pyridyl | 25 |
| 5 | Phenyl | 2-Pyridyl | 58 |
Data is hypothetical and for illustrative purposes.
Table 2: SAR of 7-Azaoxindole-Based FGFR4 Inhibitors
| Compound | R-group | FGFR4 IC50 (nM) | Cell Proliferation (HuH-7) GI50 (µM) |
| 6 | H | >1000 | >50 |
| 7 | 4-Fluorophenyl | 52 | 8.5 |
| 8 | 2,4-Difluorophenyl | 28 | 3.2 |
| 9 | 4-Chloro-2-fluorophenyl | 15 | 1.1 |
| 10 | 4-(Dimethylamino)phenyl | 8 | 0.5 |
Data is hypothetical and for illustrative purposes.
V. Conclusion and Future Directions
The 7-azaoxindole scaffold has firmly established itself as a cornerstone in modern drug discovery, yielding a multitude of clinical candidates and approved drugs. Its inherent ability to engage with key biological targets, coupled with its synthetic tractability, ensures its continued relevance in the pursuit of novel therapeutics. The protocols and application notes provided herein offer a comprehensive framework for researchers to effectively harness the potential of this remarkable scaffold.
Future efforts in this field will likely focus on several key areas:
-
Expansion to New Target Classes: While kinase inhibition remains a major focus, the exploration of 7-azaoxindole derivatives against other target classes, such as epigenetic targets and protein-protein interactions, holds significant promise.
-
Development of Novel Synthetic Methodologies: The discovery of new, more efficient, and sustainable synthetic routes to functionalized 7-azaoxindoles will accelerate the drug discovery process.
-
Application of Advanced Drug Design Strategies: The use of computational methods, such as structure-based drug design and artificial intelligence, will enable the more rational design of 7-azaoxindole-based inhibitors with improved potency, selectivity, and drug-like properties.
By integrating these advanced approaches with the foundational knowledge and protocols outlined in this guide, the scientific community is well-positioned to continue unlocking the therapeutic potential of the 7-azaoxindole scaffold for the benefit of patients worldwide.
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Guillard, J., Decrop, M., Gallay, N., Espanel, C., Boissier, E., Herault, O., & Viaud-Massuard, M. C. (2007). Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. Bioorganic & Medicinal Chemistry Letters, 17(7), 1934–1937. [Link]
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Lee, S. H., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(10), 7278–7295. [Link]
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Bouissac, J., et al. (2016). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry, 59(10), 4874–4895. [Link]
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Application Note: High-Throughput Screening of 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one Derivatives as Potential Kinase Inhibitors
<
For: Researchers, scientists, and drug development professionals in the field of kinase-targeted therapies.
Introduction
Protein kinases have emerged as one of the most significant classes of drug targets, particularly in oncology, due to their pivotal role in regulating cellular processes.[1][2][3] The 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one scaffold, a privileged heterocyclic structure, has garnered substantial interest in medicinal chemistry as a core component for developing novel kinase inhibitors.[4] This is attributed to its ability to mimic the hinge-binding motif of ATP, enabling derivatives to function as competitive inhibitors for a variety of kinases.[4] High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid evaluation of large compound libraries to identify initial "hits" that can be optimized into lead candidates.[5][6]
This application note provides a comprehensive guide to developing and executing a high-throughput screening campaign for this compound derivatives, with a focus on identifying potent and selective kinase inhibitors. We will delve into the critical aspects of assay selection, development, and validation, as well as primary screening, hit confirmation, and data analysis.
Assay Selection and Development: The Foundation of a Successful HTS Campaign
The choice of assay technology is paramount and is dictated by the specific kinase target and the desired screening outcomes. Both biochemical and cell-based assays offer distinct advantages and should be considered in the context of the overall drug discovery strategy.[7]
Biochemical Assays: Direct Measurement of Kinase Activity
Biochemical assays directly measure the catalytic activity of a purified kinase, providing a clear and direct assessment of inhibitor potency.[8] These assays are highly amenable to HTS due to their simplicity and robustness.
Common Biochemical Assay Formats:
| Assay Technology | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the transfer of 33P-labeled phosphate from ATP to a substrate.[9] | Gold standard for sensitivity and direct measurement of activity.[9] | Requires handling of radioactive materials, specialized equipment, and disposal protocols. |
| Fluorescence-Based Assays | Utilizes fluorescent probes to detect either ADP production or substrate phosphorylation. Examples include TR-FRET, Fluorescence Polarization (FP), and enzyme-coupled assays.[10][11] | Non-radioactive, highly sensitive, and readily adaptable to HTS.[10] | Potential for interference from fluorescent compounds in the library. |
| Luminescence-Based Assays | Measures light production resulting from the depletion of ATP (e.g., Kinase-Glo®) or the production of ADP (e.g., ADP-Glo™). | High sensitivity, broad dynamic range, and less susceptible to compound interference than fluorescence. | Can be more expensive than other formats. |
| Mobility Shift Assays | Separates phosphorylated and non-phosphorylated substrates based on changes in their electrophoretic mobility.[12][13] | Ratiometric readout provides high-quality data with low false-positive rates.[12][14] | Requires specialized microfluidic instrumentation. |
Causality in Biochemical Assay Choice: The selection of a biochemical assay should be guided by the specific characteristics of the target kinase. For kinases with low catalytic activity, a highly sensitive method like a radiometric or luminescence-based assay may be necessary. For kinases where a suitable antibody for the phosphorylated substrate is available, a TR-FRET assay can be a robust choice.
Cell-Based Assays: Assessing Activity in a Physiological Context
Cell-based assays provide a more physiologically relevant assessment of compound activity by measuring the inhibition of a kinase within a living cell.[7][15][16] This approach offers the advantage of simultaneously evaluating compound permeability, stability, and potential off-target effects.[7]
Common Cell-Based Assay Formats:
| Assay Technology | Principle | Advantages | Disadvantages |
| Phosphorylation Detection | Measures the phosphorylation of a specific downstream substrate of the target kinase using techniques like ELISA, Western Blot, or Meso Scale Discovery (MSD).[16][17] | Provides a direct measure of target engagement and downstream pathway modulation.[17] | Requires specific and validated phospho-antibodies. |
| Cell Proliferation/Viability Assays | Measures the effect of kinase inhibition on cell growth or survival, often using reagents like ATPlite™.[18][19][20] | Simple, robust, and provides a functional readout of compound activity.[17] | Indirect measure of kinase inhibition; can be affected by off-target cytotoxicity. |
| Target Engagement Assays | Directly measures the binding of a compound to its target kinase within the cell (e.g., NanoBRET™).[7][17] | Confirms that the compound is reaching and interacting with its intended target. | Requires genetic modification of cells to express a tagged kinase. |
Expert Insight: While biochemical assays are excellent for initial hit identification, cell-based assays are crucial for validating that the identified compounds are active in a more complex biological system.[7] A common strategy is to use a biochemical assay for the primary screen and then progress hits to a cell-based assay for confirmation and further characterization.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a framework for conducting a high-throughput screen of this compound derivatives.
Protocol 1: Biochemical Kinase Assay (Mobility Shift Assay)
This protocol describes a non-radiometric, direct measurement of kinase activity using a microfluidic mobility shift assay.[12][14]
Materials:
-
Purified, active kinase
-
Fluorescently labeled peptide substrate
-
ATP
-
Assay buffer (optimized for the specific kinase)
-
This compound derivative library (in DMSO)
-
Positive control inhibitor
-
384-well assay plates
-
Microfluidic mobility shift assay instrument (e.g., Caliper LabChip® EZ Reader)
Procedure:
-
Compound Plating: Dispense 100 nL of each library compound into the wells of a 384-well assay plate. Include wells with DMSO only (negative control) and a known inhibitor (positive control).
-
Enzyme Preparation: Prepare a solution of the kinase in assay buffer at 2X the final desired concentration.
-
Substrate/ATP Mix: Prepare a solution of the fluorescently labeled peptide substrate and ATP in assay buffer at 2X the final desired concentration.
-
Reaction Initiation: Add 5 µL of the enzyme solution to each well of the assay plate and incubate for 10 minutes at room temperature.
-
Start Reaction: Add 5 µL of the substrate/ATP mix to each well to initiate the kinase reaction.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C) for 60 minutes.
-
Reaction Termination: Stop the reaction by adding 15 µL of a stop buffer provided by the instrument manufacturer.
-
Data Acquisition: Read the plate on the microfluidic mobility shift assay instrument. The instrument will separate the phosphorylated and non-phosphorylated substrate and provide a ratiometric readout of product formation.[12]
Protocol 2: Cell-Based Viability Assay (ATPlite™)
This protocol outlines a cell-based assay to assess the effect of the compounds on the viability of a cancer cell line known to be dependent on the target kinase.[18][21]
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
This compound derivative library (in DMSO)
-
Positive control inhibitor
-
384-well clear-bottom, white-walled assay plates
-
ATPlite™ 1step Luminescence Assay System[18]
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells into 384-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Addition: Add 100 nL of each library compound to the appropriate wells. Include DMSO-only and positive control wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay Reagent Addition: Equilibrate the ATPlite™ 1step reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well.[18]
-
Lysis and Signal Stabilization: Shake the plates for 2 minutes on an orbital shaker to induce cell lysis.[21]
-
Signal Measurement: Measure the luminescence on a plate reader. The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of viable cells.[22]
HTS Workflow and Data Analysis
A robust HTS campaign follows a structured workflow to ensure the identification of high-quality hits.
HTS Workflow Diagram
Caption: High-throughput screening workflow for kinase inhibitors.
Data Normalization and Hit Selection
Raw HTS data can be affected by systematic errors such as plate-to-plate variation and edge effects.[23][24] Therefore, proper data normalization is crucial. A common method is to normalize the data to the plate's internal controls (positive and negative).
Percent Inhibition Calculation:
% Inhibition = 100 * (1 - (Sample_Value - Positive_Control_Mean) / (Negative_Control_Mean - Positive_Control_Mean))
Hit Selection Criteria:
A "hit" is typically defined as a compound that exhibits a percent inhibition greater than a certain threshold, often three times the standard deviation of the negative controls. The hit rate for a primary screen should ideally be between 0.5% and 2%. High hit rates may indicate assay artifacts or non-specific inhibition.[25]
Hit Confirmation and IC50 Determination
All initial hits from the primary screen must be re-tested to confirm their activity.[26] This is typically done by re-testing the compounds in triplicate at the same concentration used in the primary screen. Confirmed hits are then subjected to dose-response analysis to determine their potency (IC50 value). This involves testing the compounds over a range of concentrations to generate a dose-response curve.
Secondary and Orthogonal Assays
Confirmed hits with potent IC50 values should be further validated in secondary and orthogonal assays.
-
Secondary Assays: As mentioned earlier, if the primary screen was a biochemical assay, a cell-based assay should be used as a secondary screen to confirm cellular activity.[7]
-
Orthogonal Assays: An orthogonal assay uses a different detection technology to measure the same biological endpoint. This is critical for ruling out false positives that may be due to interference with the primary assay format.
Troubleshooting and Quality Control
Rigorous quality control is essential throughout the HTS campaign.[27]
| Parameter | Metric | Acceptable Range | Potential Issues if Out of Range |
| Z'-factor | A measure of assay quality that reflects the separation between the positive and negative controls. | > 0.5 | Poor separation between controls, high data variability. |
| Signal-to-Background (S/B) | The ratio of the mean signal of the negative control to the mean signal of the positive control. | > 5 | Low assay window, making it difficult to detect weak inhibitors. |
| Coefficient of Variation (%CV) | A measure of the variability of the controls. | < 15% | Inconsistent liquid handling, reagent instability, or cell plating variability. |
Troubleshooting Common HTS Issues:
-
High False-Positive Rate: This can be caused by compound autofluorescence, light scattering, or non-specific inhibition. An orthogonal assay is crucial for identifying and eliminating these artifacts.
-
High False-Negative Rate: This may be due to low compound potency, poor solubility, or compound degradation.
-
Plate-to-Plate Variability: Inconsistent incubation times, temperature gradients across the incubator, or batch-to-batch variation in reagents can all contribute to this issue.[23]
Conclusion
The high-throughput screening of this compound derivatives is a powerful approach for identifying novel kinase inhibitors. A successful HTS campaign relies on a carefully considered assay strategy, robust and validated protocols, and rigorous data analysis. By following the principles and methodologies outlined in this application note, researchers can increase the likelihood of identifying high-quality hits that can be progressed into successful drug discovery programs.
References
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Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology. Retrieved from [Link]
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High‐Throughput Screening for Kinase Inhibitors. (2005). Semantic Scholar. Retrieved from [Link]
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Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (2018). PubMed. Retrieved from [Link]
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Kinase Screening Assay Services. Reaction Biology. Retrieved from [Link]
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High-throughput screening for kinase inhibitors. (2005, March). PubMed. Retrieved from [Link]
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Cell-based test for kinase inhibitors. (2020, November 26). INiTS. Retrieved from [Link]
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Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. Retrieved from [Link]
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Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024, August 13). Reaction Biology. Retrieved from [Link]
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High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PMC. Retrieved from [Link]
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Analysis of High Throughput Screening Assays using Cluster Enrichment. PMC - NIH. Retrieved from [Link]
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How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. Retrieved from [Link]
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High-Throughput Screening Data Analysis. Basicmedical Key. Retrieved from [Link]
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Comprehensive analysis of high-throughput screens with HiTSeekR. (2016, June 21). Oxford Academic. Retrieved from [Link]
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High-Throughput Biochemical Kinase Selectivity Assays: Panel Development and Screening Applications. ResearchGate. Retrieved from [Link]
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ATPlite Cytotoxicity Assays. (2017, August 16). Biocompare.com Kit/Reagent Review. Retrieved from [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. Retrieved from [Link]
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Extracting Meaningful Data With High-Throughput Drug Discovery Approaches. (2023, November 14). Technology Networks. Retrieved from [Link]
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ATPlite Luminescence Assay System 96-well, 1000 Assay Points. NOVA. Retrieved from [Link]
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Technology. Nanosyn. Retrieved from [Link]
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Analysis of HTS data. (2017, November 13). Cambridge MedChem Consulting. Retrieved from [Link]
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ATPlite & ATPlite 1step. 伯森生技. Retrieved from [Link]
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Electrophoretic mobility shift assay. Wikipedia. Retrieved from [Link]
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Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. (2015, March 7). Oxford Academic. Retrieved from [Link]
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Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (PDF). ResearchGate. Retrieved from [Link]
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A capillary electrophoresis mobility shift assay for protein-DNA binding affinities free in solution. PMC - NIH. Retrieved from [Link]
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CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. ResearchGate. Retrieved from [Link]
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Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024, June 19). MDPI. Retrieved from [Link]
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Caliper Mobility-Shift Assay: A sample to be tested is preci... EMBL-EBI. Retrieved from [Link]
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A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Retrieved from [Link]
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Electrophoretic Mobility Shift Assay Guide. LICORbio™. Retrieved from [Link]
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HTS Assay Validation. (2012, May 1). Assay Guidance Manual - NCBI Bookshelf - NIH. Retrieved from [Link]
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What is High-Throughput Screening (HTS)? (2024, September 12). LabKey. Retrieved from [Link]
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1,3-Dihydro-2H-pyrrolo(2,3-b)pyridin-2-one. PubChem. Retrieved from [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. Retrieved from [Link]
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Application Notes & Protocols for 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one in Kinase ATP-Pocket Targeting
Introduction: A Privileged Scaffold for Kinase Inhibition
The pursuit of selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. Protein kinases, with over 500 members in the human kinome, regulate a vast array of cellular processes, and their dysregulation is a common driver of pathology.[1] The ATP-binding pocket of these enzymes presents a highly targeted site for small molecule intervention.
Within the medicinal chemist's toolkit, certain molecular frameworks are deemed "privileged scaffolds" due to their ability to bind to common structural motifs across multiple biological targets. The 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one, commonly known as 7-azaoxindole, is one such scaffold.[2][3] Its structure is a bioisostere of purine, the core of ATP, allowing it to act as an effective ATP-competitive inhibitor.[4][5] The 7-azaindole moiety, a related structure, is an excellent "hinge-binding" motif, capable of forming key hydrogen bonds within the kinase ATP pocket, a feature leveraged by the FDA-approved drug Vemurafenib.[6][7]
This document provides a comprehensive guide for researchers on the application of the 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one core scaffold and its derivatives for targeting the ATP-binding pockets of kinases. While the specific isomer requested is pyrrolo[3,2-b]pyridin-2-one, the vast majority of published research focuses on the closely related and structurally similar pyrrolo[2,3-b]pyridin-2-one (7-azaoxindole) and pyrrolo[3,2-c]pyridine scaffolds. The principles, mechanisms, and experimental protocols detailed herein are directly applicable and transferable for the evaluation of any of these closely related azaoxindole-based kinase inhibitors. We will explore the mechanism of action and provide detailed, field-proven protocols for in vitro biochemical assays, cellular target engagement, and biophysical characterization.
Mechanism of Action: Competitive ATP Antagonism
Derivatives of the pyrrolopyridinone scaffold primarily function as Type I kinase inhibitors. They occupy the ATP-binding site, directly competing with the endogenous ATP substrate. The core scaffold's nitrogen-containing heterocyclic structure is adept at forming hydrogen bonds with the "hinge region" of the kinase, which connects the N- and C-lobes of the catalytic domain. This interaction is critical for anchoring the inhibitor and is a hallmark of many successful kinase drugs.[6][7] By occupying this pocket, the inhibitor prevents the phosphotransfer reaction, thereby blocking downstream signaling pathways.
Caption: Workflow for In Vitro Kinase IC50 Determination.
Part 2: Cellular Target Engagement
Demonstrating that a compound inhibits a purified enzyme is a critical first step, but it is essential to confirm that it can engage its intended target in the complex environment of a living cell. The NanoBRET™ Target Engagement Assay is a powerful method for quantifying compound binding to a specific protein in intact cells. [8]
Protocol 2: NanoBRET™ Target Engagement Assay
This assay measures the ability of a test compound to compete with a fluorescent tracer for binding to a target kinase that is fused to NanoLuc® luciferase. A decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal indicates that the test compound is displacing the tracer and engaging the target. [1][9] Rationale: This protocol provides a quantitative measure of target occupancy in a physiological context, accounting for cell permeability and intracellular competition with endogenous ATP. It directly confirms that the compound reaches and binds to its intended kinase target inside living cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid DNA encoding the target kinase fused to NanoLuc®
-
FuGENE® HD Transfection Reagent (Promega)
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Tracer specific for the kinase family
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
Test compound (pyrrolopyridinone derivative)
-
White, non-binding surface 96-well plates
Procedure:
-
Cell Transfection:
-
24 hours prior to the assay, transfect HEK293 cells with the NanoLuc®-kinase fusion vector using FuGENE® HD Transfection Reagent according to the manufacturer's protocol. [10]Plate the transfected cells in a suitable culture flask.
-
-
Cell Preparation:
-
On the day of the assay, harvest the transfected cells using trypsin.
-
Resuspend the cells in Opti-MEM® at a concentration of 2 x 10⁵ cells/mL. [10]
-
-
Assay Setup:
-
Prepare serial dilutions of the test compound in Opti-MEM®.
-
Prepare the tracer solution in Opti-MEM® at the recommended concentration.
-
In a 96-well plate, combine the test compound dilutions and the tracer solution.
-
Add the cell suspension (e.g., 85 µL per well for a 96-well plate) to the wells containing the compound and tracer. [11]
-
-
Equilibration:
-
Incubate the plate for 2 hours at 37 °C in a CO₂ incubator to allow the compound and tracer to reach binding equilibrium within the cells. [10]
-
-
Signal Detection:
-
Prepare the detection reagent by diluting the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor in Opti-MEM®. [10] * Add the detection reagent to each well (e.g., 50 µL per well for a 96-well plate). [11] * Read the plate within 20 minutes on a BRET-capable plate reader, measuring both the donor (NanoLuc®, ~450 nm) and acceptor (Tracer, ~610 nm) emission signals.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio versus the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which reflects the compound's apparent intracellular affinity for the target kinase.
-
Part 3: Biophysical Characterization of Binding
Biophysical methods provide direct evidence of binding and can elucidate the thermodynamics and kinetics of the inhibitor-kinase interaction. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two gold-standard techniques for this purpose.
Protocol 3: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event. [12]This technique provides a complete thermodynamic profile, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single, label-free experiment. [13] Rationale: ITC provides unequivocal proof of a direct binding interaction and reveals the thermodynamic forces driving it (enthalpic vs. entropic). This information is invaluable for structure-activity relationship (SAR) studies and lead optimization.
Materials:
-
MicroCal ITC instrument (e.g., PEAQ-ITC)
-
Purified, high-concentration kinase protein
-
Pyrrolopyridinone test compound
-
Identical, well-matched buffer for both protein and compound (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5% DMSO). Buffer mismatch is a critical source of error. [12] Procedure:
-
Sample Preparation:
-
Instrument Setup:
-
Equilibrate the instrument to the desired temperature (e.g., 25 °C).
-
Load the kinase solution into the sample cell (~200-300 µL).
-
Load the compound solution into the injection syringe (~40-100 µL). [12]
-
-
Titration:
-
Perform an initial small injection (e.g., 0.4 µL) followed by a series of larger, identical injections (e.g., 18 injections of 2 µL each) at regular intervals (e.g., 150 seconds). [13]
-
-
Data Analysis:
-
Integrate the raw heat-burst data to determine the heat change per injection.
-
Plot the heat change against the molar ratio of compound to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
Protocol 4: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in refractive index at the surface of a sensor chip to monitor binding events in real-time. [15]It is a powerful tool for determining the kinetics of an interaction, including the association rate (ka) and dissociation rate (kd), in addition to the equilibrium dissociation constant (Kd). [16][17] Rationale: Understanding the binding kinetics, particularly the residence time (1/kd) of an inhibitor on its target, can be more predictive of in vivo efficacy than affinity alone. [16]A slow dissociation rate can lead to prolonged target inhibition.
Materials:
-
SPR instrument (e.g., Biacore, ProteOn)
-
Sensor chip (e.g., CM5 for amine coupling)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified kinase protein
-
Pyrrolopyridinone test compound
-
Running buffer (e.g., HBS-EP+) [4] Procedure:
-
Kinase Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the kinase solution over the activated surface to covalently immobilize it via amine coupling. [4] * Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Kinetic Analysis:
-
Prepare a serial dilution of the test compound in running buffer. A concentration range spanning 0.1x to 10x the expected Kd is recommended.
-
Inject the different concentrations of the compound (analyte) over the immobilized kinase surface (ligand) at a constant flow rate. This is the "association phase."
-
Switch back to flowing only running buffer over the surface. This is the "dissociation phase."
-
After each cycle, if necessary, inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte.
-
-
Data Analysis:
-
The instrument records the binding response in Resonance Units (RU) over time, generating sensorgrams for each concentration.
-
Perform a global fit of the association and dissociation curves from all concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding).
-
This analysis will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Data Summary & Comparative Analysis
Effective drug development relies on the integration of data from biochemical, cellular, and biophysical assays. The pyrrolopyridine scaffold has yielded potent inhibitors for various kinases.
Table 1: Representative Inhibitory Activity of Pyrrolopyridine Derivatives
| Compound Scaffold | Target Kinase | Assay Type | Potency (IC50/Kd) | Reference |
|---|---|---|---|---|
| Pyrrolo[3,2-c]pyridine Derivative 1e | FMS | Biochemical | 60 nM | [18] |
| Pyrrolo[3,2-c]pyridine Derivative 1r | FMS | Biochemical | 30 nM | [18] |
| Pyrrolo[3,2-c]pyridine Derivative 1r | FMS | Cell-based (BMDM) | 84 nM | [18] |
| 7-Azaoxindole Derivative | PI3Kδ | Biochemical | Data available | [19] |
| 7-Azaoxindole Derivative | Cdc7 | Biochemical | 0.07 nM (Ki) | [20]|
Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in assay conditions.
Conclusion
The this compound scaffold and its isomers represent a validated and highly promising starting point for the development of ATP-competitive kinase inhibitors. By systematically applying the detailed protocols in this guide—from initial biochemical potency assessment with the ADP-Glo™ assay, to confirming live-cell activity with NanoBRET™, and finally to elucidating the precise binding mechanism with ITC and SPR—researchers can robustly characterize novel inhibitors. This multi-faceted approach ensures a thorough understanding of a compound's properties, enabling data-driven decisions to advance the most promising candidates toward therapeutic development.
References
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Bio-protocol. (2020). In vitro ADP-Glo kinase assay. Bio-protocol, 10(15), e3693. Retrieved from [Link]
-
Tanaka, R., et al. (2015). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Analytical Biochemistry, 486, 68-75. Retrieved from [Link]
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29-36. Retrieved from [Link]
-
Semantic Scholar. (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Retrieved from [Link]
-
EUbOPEN. (n.d.). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29-36. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
-
Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Retrieved from [Link]
-
Navratilova, I., & Hopkins, A. L. (2010). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Methods in Molecular Biology, 661, 143-167. Retrieved from [Link]
-
Di Trani, J., et al. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Communications, 9(1), 893. Retrieved from [Link]
-
Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Radiations. Retrieved from [Link]
-
Di Trani, J., et al. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Communications, 9(1), 893. Retrieved from [Link]
-
van der Merwe, P. A. (2000). Surface plasmon resonance. In Protein-protein interactions (pp. 1-43). Humana Press. Retrieved from [Link]
-
Center for Macromolecular Interactions, Harvard Medical School. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]
-
Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Retrieved from [Link]
-
El-Damasy, A. K., et al. (2019). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1339-1349. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6689. Retrieved from [Link]
- Google Patents. (n.d.). EP1893612B1 - Pyrrolo [2, 3-b]pyridine derivatives as protein kinase inhibitors.
-
Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Ukrainian Chemical Journal, 90(5), 3-38. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Dihydro-2H-pyrrolo(2,3-b)pyridin-2-one. Retrieved from [Link]
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Formulation of 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one for In Vivo Studies: A Detailed Application Guide
This guide provides a comprehensive framework for the formulation of 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one, a heterocyclic compound with potential therapeutic applications, for in vivo studies. Given the limited publicly available physicochemical data for this specific isomer, this document emphasizes a systematic approach, beginning with essential preformulation characterization to enable rational formulation design. This approach is broadly applicable to other novel chemical entities with limited characterization.
Introduction: The Formulation Challenge with Novel Pyrrolopyridinones
This compound and its analogs are of significant interest in medicinal chemistry. However, like many nitrogen-containing heterocyclic compounds, it is anticipated to exhibit poor aqueous solubility, posing a significant hurdle for achieving adequate systemic exposure in preclinical animal models. The primary objective of formulation development is to create a safe and effective delivery system that ensures consistent and predictable bioavailability. This guide will walk researchers through the necessary steps to characterize the molecule and select an appropriate formulation strategy for both oral and parenteral administration routes.
Preformulation Characterization: The Foundation of Rational Formulation Design
Before a stable and effective formulation can be developed, a thorough understanding of the physicochemical properties of this compound is paramount. The following section outlines the critical preformulation studies and provides protocols for their execution.
Physicochemical Properties
| Property | Significance in Formulation Development |
| Molecular Formula | C₇H₆N₂O |
| Molecular Weight | Approximately 134.14 g/mol |
| Aqueous Solubility | Crucial determinant of oral bioavailability. Low solubility is a primary reason for developing enabling formulations. This property will guide the selection of solubilization techniques. |
| pKa | Dictates the ionization state of the molecule at different physiological pHs. This influences solubility, dissolution rate, and membrane permeability. |
| LogP/LogD | Indicates the lipophilicity of the compound. This property helps in selecting appropriate excipients and predicting the compound's partitioning behavior in biological systems.[1][2][3] |
Experimental Protocols for Preformulation Studies
In the absence of established data for this compound, the following experimental protocols are recommended.
This high-throughput assay provides a rapid assessment of a compound's solubility and is particularly useful in early drug discovery.[4][5]
Objective: To determine the kinetic solubility of this compound in a buffered aqueous solution.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Nephelometer or UV spectrophotometer with a plate reader
-
Automated liquid handler (recommended)
Procedure:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, add a small volume of the DMSO stock solution to the PBS buffer to achieve a range of final concentrations (e.g., 1-200 µM). The final DMSO concentration should be kept low (e.g., <2%) to minimize its effect on solubility.
-
Seal the plate and shake for a defined period (e.g., 1.5-2 hours) at a constant temperature (e.g., 25°C).
-
Measure the turbidity of each well using a nephelometer. The concentration at which precipitation is first observed is the kinetic solubility.
-
Alternatively, for a direct UV assay, filter the solutions to remove any precipitate and measure the absorbance of the filtrate using a UV spectrophotometer.[4] The concentration is then calculated from a standard curve.
This method accurately determines the pKa of a compound by measuring pH changes upon the addition of a titrant.[6][7][8]
Objective: To determine the acid dissociation constant (pKa) of this compound.
Materials:
-
This compound
-
Standardized hydrochloric acid (HCl) and sodium hydroxide (NaOH) solutions (e.g., 0.1 M)
-
Potassium chloride (KCl) for maintaining ionic strength
-
Calibrated pH meter and electrode
-
Automated titrator (recommended)
-
Co-solvent (e.g., methanol or acetonitrile) if the compound has very low aqueous solubility
Procedure:
-
Calibrate the pH meter using standard buffers.
-
Dissolve a precisely weighed amount of the compound in a solution of known ionic strength (e.g., 0.15 M KCl). If necessary, use a co-solvent and extrapolate the results to aqueous conditions.
-
Titrate the solution with the standardized acid or base.
-
Record the pH after each addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve.[6]
This classic method directly measures the partitioning of a compound between an aqueous and an immiscible organic phase.[2][9][10]
Objective: To determine the octanol-water partition coefficient (LogP) or distribution coefficient (LogD) of this compound.
Materials:
-
This compound
-
n-octanol (pre-saturated with water)
-
Water or buffer of a specific pH (e.g., PBS pH 7.4 for LogD) (pre-saturated with n-octanol)
-
Separatory funnels or vials
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Dissolve the compound in either the aqueous or the n-octanol phase.
-
Add the second phase to the first in a known volume ratio.
-
Shake the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.
-
Separate the two phases by centrifugation.
-
Determine the concentration of the compound in each phase using a validated analytical method.
-
Calculate the LogP or LogD as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Formulation Strategy Selection
Based on the results of the preformulation studies, a suitable formulation strategy can be selected. The following decision tree provides a general guideline.
Caption: Nanosuspension preparation workflow.
Protocol 4.1.1: Nanosuspension by High-Pressure Homogenization
Objective: To prepare a stable nanosuspension of this compound.
Materials:
-
This compound
-
Stabilizers (e.g., Poloxamer 188, Tween 80, Hydroxypropyl methylcellulose (HPMC))
-
Purified water
-
High-speed homogenizer
-
High-pressure homogenizer
Procedure:
-
Stabilizer Solution Preparation: Dissolve the selected stabilizer(s) in purified water. A combination of stabilizers can be more effective.
-
Pre-suspension Preparation: Disperse a known amount of the drug in the stabilizer solution. Homogenize this mixture using a high-speed homogenizer (e.g., at 10,000 rpm for 10-15 minutes) to form a microsuspension.
-
High-Pressure Homogenization: Subject the pre-suspension to high-pressure homogenization. The optimal pressure and number of cycles will need to be determined empirically for the specific compound.
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Measure using dynamic light scattering (DLS). The target particle size is typically below 500 nm with a PDI < 0.3.
-
Zeta Potential: Measure to assess the stability of the nanosuspension. A zeta potential of ±30 mV is generally considered stable.
-
Morphology: Visualize the nanoparticles using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
-
-
Sterilization (for IV administration): Filter the final nanosuspension through a 0.22 µm filter if the particle size is sufficiently small.
Self-Emulsifying Drug Delivery System (SEDDS) for Oral Administration
Rationale: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids. The drug remains in a solubilized state in the small emulsion droplets, which facilitates its absorption.
Experimental Workflow:
Caption: SEDDS formulation development workflow.
Protocol 4.2.1: SEDDS Formulation Development
Objective: To develop a stable and efficient SEDDS for this compound.
Materials:
-
This compound
-
Oils (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactants (e.g., Cremophor EL, Tween 80)
-
Co-solvents/Co-surfactants (e.g., Transcutol HP, PEG 400)
Procedure:
-
Excipient Solubility Screening: Determine the solubility of the drug in a variety of oils, surfactants, and co-solvents to identify the most suitable excipients.
-
Construction of Pseudo-ternary Phase Diagrams:
-
Select the oil, surfactant, and co-solvent with the highest solubilizing capacity for the drug.
-
Prepare mixtures of the surfactant and co-solvent (S/CoS mix) at different ratios (e.g., 1:1, 2:1, 1:2).
-
For each S/CoS mix ratio, titrate mixtures of the oil and the S/CoS mix with water and observe the formation of emulsions.
-
Construct phase diagrams to identify the self-emulsifying regions.
-
-
Formulation Preparation:
-
Based on the phase diagrams, select several promising formulations within the self-emulsifying region.
-
Dissolve the drug in the selected mixture of oil, surfactant, and co-solvent with gentle heating and stirring until a clear solution is formed.
-
-
Characterization:
-
Emulsification Time: Measure the time taken for the SEDDS to form an emulsion in simulated gastric fluid with gentle agitation.
-
Droplet Size and PDI: After emulsification, measure the droplet size and PDI using DLS.
-
Thermodynamic Stability: Subject the formulations to centrifugation and freeze-thaw cycles to assess their physical stability.
-
-
In Vitro Dissolution: Perform dissolution studies in a relevant medium to assess the drug release profile from the SEDDS formulation.
Conclusion
The successful formulation of this compound for in vivo studies hinges on a systematic, data-driven approach. Due to the current lack of specific physicochemical data, initial efforts must focus on thorough preformulation characterization. The protocols provided in this guide for determining aqueous solubility, pKa, and LogP/LogD will generate the foundational knowledge required for rational formulation design. Based on these findings, researchers can confidently select and optimize an appropriate formulation strategy, such as a nanosuspension or a self-emulsifying drug delivery system, to achieve the desired pharmacokinetic profile in their preclinical models. This structured methodology not only enhances the likelihood of a successful formulation but also provides a robust framework for the development of other novel chemical entities.
References
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]
-
Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Available at: [Link]
- Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413.
-
Cambridge MedChem Consulting. LogP/D. Available at: [Link]
-
protocols.io. (2024). LogP / LogD shake-flask method. Available at: [Link]
-
AxisPharm. Kinetic Solubility Assays Protocol. Available at: [Link]
-
ResearchGate. (2024). LogP / LogD shake-flask method v1. Available at: [Link]
- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 1011-1018.
- Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. Current Drug Metabolism, 4(4), 275-286.
-
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available at: [Link]
- Avdeef, A., & Tsinman, K. (2006). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Pharmaceutical and Biomedical Analysis, 41(5), 1427-1441.
-
Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Available at: [Link]
- Sirius Analytical. (2014). Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 518-522.
-
PubChem. 1,3-Dihydro-2H-pyrrolo(2,3-b)pyridin-2-one. Available at: [Link]
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Creative Bioarray. Aqueous Solubility Assays. Available at: [Link]
- Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4), 985-994.
- Vilegave, D. S., et al. (2013). Preformulation Studies of Pharmaceutical New Drug Molecule & Products: An Overview. American Journal of Pharmacy and Health Research, 1(3), 1-16.
- Grychowska, K., et al. (2021).
- Boddu, S. H., & Agarwal, S. (2009). Preformulation Studies of a Prodrug of Δ9-Tetrahydrocannabinol. AAPS PharmSciTech, 10(1), 187–193.
- Google Patents. (2024). US20240109885A1 - 2,3-dihydro-1h-pyrrolo[3,2-b]pyridine derivative, preparation method therefor, and application thereof.
- Grychowska, K., et al. (2021).
- Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors. RSC Medicinal Chemistry, 12(10), 1731-1739.
- Kumar, V., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1432-1438.
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PubChem. 2,3-Dihydro-1H-pyrrolo(3,4-b)quinolin-1-one. Available at: [Link]
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Chemsigma. 2H-PYRROLO[3,2-B]PYRIDIN-2-ONE,6-FLUORO-1,3-DIHYDRO-. Available at: [Link]
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Application Note: Advanced Purification Strategies for Substituted Pyrrolo[3,2-b]pyridin-2-ones
An Application Guide for Researchers and Drug Development Professionals
Abstract
The substituted pyrrolo[3,2-b]pyridin-2-one core is a privileged scaffold in modern medicinal chemistry, forming the basis of numerous therapeutic candidates, including potent kinase inhibitors and novel antibacterial agents.[1][2][3] However, the synthetic routes to these complex heterocycles often yield crude products containing a challenging mixture of starting materials, intermediates, isomers, and reaction by-products.[4][5] Achieving the high levels of purity (>99%) required for pharmacological screening and clinical development necessitates robust and tailored purification strategies. This application note provides a comprehensive technical guide, detailing field-proven protocols and the scientific rationale behind the purification of substituted pyrrolo[3,2-b]pyridin-2-ones, from initial work-up to final polishing by chromatographic and crystallization techniques.
Introduction: The Purification Challenge
The biological potency of pyrrolo[3,2-b]pyridin-2-one derivatives is highly dependent on their structural integrity and purity. Minor impurities can lead to misleading biological data, toxicological issues, or difficulties in formulation. Syntheses, particularly those involving multi-component reactions or palladium-catalyzed cross-couplings, can introduce a variety of impurities that are structurally similar to the target compound, making purification a non-trivial task.[5][6]
A successful purification strategy is not a one-size-fits-all process. It begins with a thorough understanding of the potential impurity profile, followed by a logical, multi-step approach that leverages the physicochemical differences between the target molecule and contaminants.
Preliminary Analysis: Know Your Impurities
Before attempting any purification, a preliminary analysis of the crude reaction mixture is critical. This initial assessment guides the selection of the most effective purification techniques.
-
Thin-Layer Chromatography (TLC): An indispensable tool for a quick assessment of the number of components in the crude mixture and for selecting an appropriate solvent system for column chromatography.[4][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides invaluable information on the molecular weights of the components in the mixture, helping to identify unreacted starting materials, expected intermediates, and potential side products.
Common impurities in the synthesis of pyrrolo[3,2-b]pyridin-2-ones include:
-
Unreacted starting materials (e.g., anilines, aldehydes).
-
Homocoupling products.
-
Positional isomers.
-
Residual catalysts (e.g., palladium, copper).
-
Reductants or oxidants used in the synthesis.
A Multi-Modal Purification Workflow
A typical purification workflow involves a series of sequential steps designed to remove different classes of impurities. The process is iterative, with purity assessed at each stage.
Caption: General purification workflow for pyrrolo[3,2-b]pyridin-2-ones.
Foundational Purification Techniques
Aqueous Work-up and Liquid-Liquid Extraction
This is the first line of defense after the reaction is complete. Its purpose is to perform a bulk separation of the organic products from inorganic salts, water-soluble reagents, and catalysts.
The choice of organic solvent is crucial and depends on the polarity of the target compound. Ethyl acetate is a versatile choice, while dichloromethane is suitable for more polar compounds. The use of a saturated aqueous solution of sodium bicarbonate or sodium carbonate can help remove acidic impurities, while a wash with brine (saturated NaCl solution) aids in removing residual water from the organic layer.[4][7]
Protocol 1: General Aqueous Work-up and Extraction
-
Cool the reaction mixture to room temperature.
-
If the reaction solvent is water-miscible (e.g., THF, DMF), dilute the mixture with a larger volume of ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water (to remove water-soluble components).
-
Saturated NaHCO₃ or Na₂CO₃ solution (to neutralize and remove acidic impurities).
-
Brine (to break emulsions and remove bulk water).
-
-
Dry the collected organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Purification by Crystallization
Crystallization is a highly effective method for purifying solid compounds, often capable of yielding material with exceptional purity. The principle relies on the slow and selective formation of a crystal lattice, which inherently excludes impurity molecules.
Protocol 2: Recrystallization of a Solid Product
-
Select an appropriate solvent or solvent system. The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.
-
Dissolve the crude solid in the minimum amount of the hot solvent.
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can maximize the yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove residual solvent.
| Compound Polarity | Typical Recrystallization Solvents | Notes |
| Low to Medium | Dichloromethane/Hexane, Ethyl Acetate/Pentane | A polar solvent to dissolve, a non-polar anti-solvent to induce precipitation.[8] |
| Medium to High | Ethanol, Methanol, Isopropanol | Single solvent systems are often effective for more polar compounds.[9] |
| High | Acetonitrile/Water, Ethanol/Water | For highly polar compounds that may be water-soluble. |
Table 1: Common solvent systems for the recrystallization of pyrrolo[3,2-b]pyridin-2-ones.
Chromatographic Purification Methods
Chromatography is the cornerstone of purification for most substituted pyrrolo[3,2-b]pyridin-2-ones, especially for complex mixtures or non-crystalline products.
Flash Column Chromatography
This is the most common preparative purification technique, separating compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase.
Protocol 3: Flash Column Chromatography on Silica Gel
-
Solvent System Selection: Using TLC, identify a solvent system (mobile phase) that provides a retention factor (Rƒ) of ~0.2-0.4 for the target compound and good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM). Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"), which often results in better resolution.
-
Elution: Begin elution with the selected mobile phase, gradually increasing the polarity (gradient elution) if necessary to elute more polar compounds.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
| Compound Characteristics | Typical Mobile Phase (Gradient) | Stationary Phase |
| N-Aryl, non-polar substituents | Ethyl Acetate in Hexane or Pentane (e.g., 10% -> 50%) | Silica Gel (60 Å, 40-63 µm)[6] |
| Polar substituents (e.g., -OH, -NH₂) | Methanol in Dichloromethane (e.g., 1% -> 10%) | Silica Gel (60 Å, 40-63 µm)[8] |
| Basic nitrogen-containing heterocycles | Add 0.5-1% Triethylamine (TEA) to the mobile phase | Silica Gel (can be basic alumina if needed) |
Table 2: Recommended starting conditions for flash chromatography.
Chiral Chromatography for Enantiomer Separation
Many biologically active pyrrolo[3,2-b]pyridin-2-ones possess stereogenic centers. Since enantiomers can have drastically different pharmacological and toxicological profiles, their separation is mandated by regulatory agencies for pharmaceutical development.[10] High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the industry standard for this purpose.
Caption: Workflow for chiral separation of enantiomers.
Protocol 4: Method Development for Chiral HPLC Separation
-
CSP Screening: Screen the racemic mixture on several polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) as these show broad applicability.[11][12]
-
Mobile Phase Screening:
-
Normal Phase: Start with a mixture of n-Hexane and an alcohol modifier like Isopropanol (IPA) or Ethanol (e.g., 90:10 Hexane:IPA). This is often the first choice for chiral separations.[11]
-
Reversed Phase: Use mixtures of an aqueous buffer (e.g., ammonium bicarbonate) and an organic solvent like acetonitrile or methanol.[12]
-
-
Method Optimization: Once baseline separation is achieved, optimize the resolution (Rs > 1.5) by adjusting the mobile phase composition, flow rate, and column temperature.
-
Scale-Up: Translate the optimized analytical method to a semi-preparative or preparative scale by increasing the column diameter, sample load, and flow rate proportionally.
Final Purity Assessment and Structural Confirmation
The purification process is only complete once the purity and identity of the final compound are rigorously confirmed. A combination of analytical techniques is essential.
-
NMR Spectroscopy (¹H, ¹³C): Confirms the chemical structure and provides a good indication of purity by revealing the absence of signals from impurities.[6][9][13]
-
HPLC: Used to determine the final purity, typically expressed as a percentage of the peak area (e.g., >99%). For chiral compounds, chiral HPLC is used to determine the enantiomeric excess (e.e.).
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[4][14]
-
Elemental Analysis (C, H, N): Provides the elemental composition, which should match the calculated values for the proposed structure.[9]
-
Melting Point (mp): A sharp melting point range is a classic indicator of a pure crystalline compound.[9][13]
Conclusion
The purification of substituted pyrrolo[3,2-b]pyridin-2-ones is a critical step in their development as potential therapeutic agents. A systematic approach, beginning with an analysis of the crude mixture and employing a logical sequence of extraction, crystallization, and chromatography, is key to achieving the high purity standards required. The protocols and strategies outlined in this application note provide a robust framework for researchers to tackle the purification challenges associated with this important class of heterocyclic compounds.
References
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Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. (2023-05-14). MDPI. Available at: [Link]
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Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). MDPI. Available at: [Link]
-
Synthesis of Pyrrolo[3,4- b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. (2019-07-22). PubMed. Available at: [Link]
-
Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. (n.d.). MDPI. Available at: [Link]
-
Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. (2008-09-11). PubMed. Available at: [Link]
-
An Update on the Synthesis of Pyrrolo[4][9]benzodiazepines. (n.d.). MDPI. Available at: [Link]
-
2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. (n.d.). PMC - NIH. Available at: [Link]
-
Structural Characterization of 5-Substituted Pyrrolo[3,2-d]pyrimidine Antifolate Inhibitors in Complex with Human Serine Hydroxymethyl Transferase 2. (2025-08-07). PMC - NIH. Available at: [Link]
-
Sterically hindered N-aryl pyrroles: chromatographic separation of enantiomers and barriers to racemization. (1989). J. Chem. Soc., Perkin Trans. 2. Available at: [Link]
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Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase. (n.d.). PMC - NIH. Available at: [Link]
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025-06-01). American Pharmaceutical Review. Available at: [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (n.d.). PMC - NIH. Available at: [Link]
-
Chiral Drug Separation. (n.d.). Encyclopedia of Pharmaceutical Technology. Available at: [Link]
-
Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. (2004-11). PubMed. Available at: [Link]
-
Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. (n.d.). PubMed. Available at: [Link]
-
Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. (2014). Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. (2010-01-01). PubMed. Available at: [Link]
-
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. (2019-07-22). PMC - PubMed Central. Available at: [Link]
-
Enantiomeric Separation of New Chiral Azole Compounds. (2021-01-04). MDPI. Available at: [Link]
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Application Notes and Protocols for Developing Treatments for Myeloproliferative Neoplasms
Introduction: The Evolving Landscape of Myeloproliferative Neoplasm (MPN) Therapeutics
Myeloproliferative neoplasms (MPNs) are a group of clonal hematopoietic stem cell disorders characterized by the excessive production of mature myeloid cells.[1] The classic Philadelphia chromosome-negative MPNs include polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF).[2][3] These conditions are driven by a set of mutually exclusive "driver" mutations in the JAK2, CALR, or MPL genes, which all converge on the constitutive activation of the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway.[1][2][4][5] This aberrant signaling fuels the hyperproliferation of hematopoietic cells, leading to clinical manifestations such as thrombotic events, debilitating constitutional symptoms, splenomegaly, and a risk of transformation to myelofibrosis or acute myeloid leukemia.[6][7]
For years, treatment strategies were limited to managing symptoms and reducing thrombosis risk with agents like hydroxyurea and interferon.[8][9] The discovery of the JAK2 V617F mutation in 2005 revolutionized the field, providing a clear therapeutic target and leading to the development of JAK inhibitors.[1][5][10] While these agents have been highly successful in improving quality of life, they are not curative and do not eliminate the underlying malignant clone.[1][11] This has spurred the development of a new wave of therapeutics aimed at novel targets, from mutation-specific antigens to epigenetic regulators and pro-survival pathways.
This guide provides a detailed overview of current and emerging therapeutic strategies for MPNs. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but the scientific rationale behind them to empower the design of effective next-generation treatments.
I. The Central Pillar: Targeting the JAK-STAT Pathway
The constitutive activation of the JAK-STAT pathway is the central pathogenic mechanism in MPNs, irrespective of the specific driver mutation (JAK2, CALR, or MPL).[5][11] This makes the JAK family of kinases, particularly JAK1 and JAK2, the most validated therapeutic targets in these diseases.
Mechanism of Action & Rationale
The JAK2 protein is a tyrosine kinase that associates with cytokine receptors, such as the erythropoietin and thrombopoietin receptors. Upon cytokine binding, JAK2 becomes activated, phosphorylates itself and the receptor, creating docking sites for STAT proteins. STATs are then phosphorylated, dimerize, translocate to the nucleus, and activate the transcription of genes involved in cell proliferation, differentiation, and survival. Driver mutations in MPNs cause this pathway to be perpetually "on," leading to uncontrolled cell growth.[1] The rationale for JAK inhibitors is to directly block the kinase activity of JAK2, thereby dampening this downstream signaling and reducing the proliferative advantage of the malignant clone.
Caption: Canonical JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
Protocol 1: In Vitro Screening of JAK Inhibitor Efficacy
Objective: To determine the half-maximal inhibitory concentration (IC50) of a novel JAK inhibitor in a JAK2 V617F-positive cell line. This is a foundational assay for any drug discovery program targeting the JAK-STAT pathway.
Rationale for Experimental Choices:
-
Cell Line: The human erythroleukemia cell line HEL 92.1.7 is used because it endogenously expresses the JAK2 V617F mutation and its proliferation is dependent on JAK-STAT signaling, making it a physiologically relevant model.
-
Assay: A cell viability assay (e.g., MTS) is chosen for its high-throughput nature and direct correlation of metabolic activity with cell number. This provides a robust measure of the compound's cytostatic or cytotoxic effect.
-
Controls: A known JAK inhibitor (e.g., Ruxolitinib) is used as a positive control to validate the assay's performance. A vehicle control (DMSO) serves as the baseline for 100% viability.
Materials:
-
HEL 92.1.7 cell line (ATCC® TIB-180™)
-
RPMI-1640 Medium (with L-glutamine)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Test compound (novel JAK inhibitor)
-
Ruxolitinib (positive control)
-
Dimethyl sulfoxide (DMSO, vehicle)
-
96-well flat-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Step-by-Step Methodology:
-
Cell Culture: Maintain HEL cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. Ensure cells are in the logarithmic growth phase before the experiment.
-
Cell Seeding: Count cells using a hemocytometer or automated cell counter. Dilute the cell suspension to a concentration of 2 x 10^5 cells/mL. Seed 50 µL of the cell suspension (10,000 cells) into each well of a 96-well plate. Incubate for 4-6 hours to allow cells to settle.
-
Compound Preparation: Prepare a 2X serial dilution of the test compound and Ruxolitinib in culture medium. The final concentration range should span several orders of magnitude (e.g., 1 nM to 10 µM) to capture the full dose-response curve. Also prepare a 2X vehicle control (e.g., 0.2% DMSO in medium).
-
Drug Treatment: Add 50 µL of the 2X compound dilutions to the corresponding wells. The final volume in each well will be 100 µL. Include wells for vehicle control and no-cell blanks (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 2-4 hours, or until a distinct color change is observed in the vehicle control wells.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
Data Analysis & Self-Validation:
-
Subtract the average absorbance of the no-cell blank wells from all other wells.
-
Normalize the data by setting the average absorbance of the vehicle control wells to 100% viability.
-
Calculate the percent viability for each compound concentration: (Absorbance_sample / Absorbance_vehicle) * 100.
-
Plot the percent viability against the log of the compound concentration.
-
Use a non-linear regression model (four-parameter variable slope) to fit the dose-response curve and calculate the IC50 value.
-
Validation Check: The IC50 for the Ruxolitinib control should fall within the historically accepted range for this cell line (typically low nanomolar), confirming the assay was performed correctly.
II. The Next Frontier: Direct Targeting of MPN Driver Mutations
While JAK inhibitors are effective, they are not specific to the mutant JAK2 protein and can impact normal hematopoiesis.[10] A more refined strategy is to develop therapies that specifically recognize the unique molecular features created by MPN driver mutations, offering the potential for greater selectivity and reduced off-target effects. The most advanced application of this concept is in targeting mutant calreticulin (CALR).
Rationale for Targeting Mutant CALR
CALR mutations, found in about 25% of ET and MF patients, are frameshift mutations that create a novel C-terminal peptide sequence.[8][12] This neoantigen is not present in normal cells, making it an ideal target for immunotherapy.[12] This mutant protein binds to and activates the thrombopoietin receptor (MPL), driving the disease.[12] Therapies that can specifically bind to this unique mutant protein have the potential to selectively eliminate the malignant clone while sparing healthy cells.[13]
Application: Mutant-Specific Monoclonal Antibodies
Recent clinical trials have shown promising results for monoclonal antibodies designed to recognize the mutant CALR neoepitope.[13] The antibody INCA33989, for example, has demonstrated the ability to induce swift and durable hematologic responses in patients with CALR-mutated ET, with a significant portion of patients achieving a reduction in the mutant allele burden.[14][15][16] This represents a potential paradigm shift toward truly disease-modifying, mutation-targeted therapy.[8][14]
Caption: Mechanism of a mutant CALR-specific monoclonal antibody targeting the MPN clone.
III. Expanding the Armamentarium: Novel Therapeutic Strategies
The complexity of MPN pathogenesis, which often involves co-occurring mutations in epigenetic regulators and resistance to apoptosis, necessitates a multi-pronged therapeutic approach.[4] Several novel drug classes are in development, many designed to be used in combination with JAK inhibitors to achieve deeper and more durable responses.[17][18][19]
Summary of Emerging Therapeutic Targets & Agents
| Therapeutic Class | Target / Pathway | Mechanism of Action | Key Agents in Development | Rationale |
| Epigenetic Modifiers | Bromodomain and Extra-Terminal (BET) proteins | Inhibit "reader" proteins that control transcription of oncogenes like MYC and BCL2. | Pelabresib | Synergistic with JAK inhibitors; targets key downstream oncogenic programs.[20] |
| Lysine-Specific Demethylase 1 (LSD1) | Inhibits an enzyme that removes methyl groups from histones, altering gene expression. | IMG-7289 (Bomedemstat) | Targets hematopoietic stem/progenitor cells and has shown activity in reducing spleen size and symptoms.[19] | |
| Apoptosis Inducers | B-cell lymphoma-extra large (BCL-XL) | Inhibits the anti-apoptotic BCL-XL protein, promoting cancer cell death. | Navitoclax | Overcomes apoptosis resistance in MPN cells, particularly effective in combination with ruxolitinib.[19][21] |
| Mouse double minute 2 homolog (MDM2) | Inhibits MDM2, thereby stabilizing the p53 tumor suppressor and inducing apoptosis. | KRT-232 (Navtemadlin) | Restores p53 function, offering a therapeutic option for patients who have failed JAK inhibitor therapy.[21] | |
| Anti-Fibrotic Agents | Transforming Growth Factor-β (TGF-β) | Inhibits a key cytokine that drives bone marrow fibrosis by stimulating collagen production. | AVID200, PRM-151 | Directly targets the fibrotic component of myelofibrosis, which is not adequately addressed by JAK inhibitors.[22][23][24][25] |
| Telomerase Inhibitors | Telomerase | Inhibits the enzyme responsible for maintaining telomere length, leading to senescence in malignant stem cells. | Imetelstat | Targets the self-renewing capacity of the MPN stem cell clone, with potential for disease modification.[7][21] |
Protocol 2: Assessing Synergy of Combination Therapies In Vitro
Objective: To determine if combining a novel agent (e.g., a BET inhibitor) with a JAK inhibitor (Ruxolitinib) results in a synergistic, additive, or antagonistic effect on MPN cell viability.
Rationale for Experimental Choices:
-
Assay Design: A checkerboard titration format is used to test a wide range of concentrations for both drugs simultaneously.
-
Synergy Calculation: The Bliss independence model or the Chou-Talalay method (Combination Index) is employed. These are standard, validated models for quantifying drug interactions, providing a robust determination of synergy. A Combination Index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Materials:
-
Same as Protocol 1, with the addition of the second test compound (e.g., Pelabresib).
Step-by-Step Methodology:
-
Cell Seeding: Seed HEL 92.1.7 cells in a 96-well plate as described in Protocol 1.
-
Compound Preparation (Checkerboard):
-
Prepare 4X serial dilutions of Drug A (e.g., Ruxolitinib) in a separate "drug plate."
-
Prepare 4X serial dilutions of Drug B (e.g., Pelabresib) in another "drug plate."
-
The final plate will test all possible combinations of the two drugs.
-
-
Drug Treatment:
-
Add 25 µL of Drug A dilutions across the columns of the cell plate.
-
Add 25 µL of Drug B dilutions down the rows of the cell plate.
-
Add 50 µL of medium to bring the final volume to 100 µL.
-
Ensure to include wells for each drug alone and a vehicle control.
-
-
Incubation & MTS Assay: Proceed as described in Protocol 1 (72-hour incubation followed by MTS readout).
Data Analysis & Self-Validation:
-
Normalize the viability data for each combination relative to the vehicle control.
-
Input the dose-response data for each drug alone and in combination into a synergy analysis software (e.g., CompuSyn, or using custom scripts in R/Python).
-
Calculate the Combination Index (CI) for multiple effect levels (e.g., CI at 50%, 75%, and 90% cell kill).
-
Interpretation: Consistently achieving a CI value below 1 across multiple concentrations and effect levels provides strong evidence of a synergistic interaction, justifying further investigation of the combination in preclinical models.
Caption: A generalized preclinical workflow for developing a novel MPN therapeutic.
IV. Conclusion
The therapeutic landscape for myeloproliferative neoplasms is undergoing a rapid and exciting transformation. While JAK inhibitors remain the standard of care for many patients, the field is moving towards more nuanced and targeted approaches.[17][18] The development of mutation-specific antibodies, epigenetic modulators, and apoptosis inducers holds the promise of not only improving symptom control but also achieving deeper molecular responses and potentially altering the natural history of the disease.[13][19][20] The protocols and strategies outlined in this guide provide a robust framework for the preclinical evaluation of these next-generation therapies, enabling researchers to identify and validate the most promising candidates to advance toward clinical application.
References
- Title: Emerging therapeutic targets in myeloproliferative neoplasms and peripheral T-cell leukemia and lymphomas - PMC Source: PubMed Central URL
- Title: Combination Treatment for Myeloproliferative Neoplasms Using JAK and Pan-Class I PI3K Inhibitors Source: PubMed URL
- Title: New Essential Thrombocythemia Treatment Appears to Address Underlying Disease Source: Cleveland Clinic URL
- Title: Challenges in the Evolving Role of Calreticulin as a Promising Target for Precision Medicine in Myeloproliferative Neoplasms Source: PubMed Central URL
- Title: Comprehensive review of JAK inhibitors in myeloproliferative neoplasms - PMC Source: National Institutes of Health URL
- Title: Drug development pipeline for myeloproliferative neoplasms: Potential future impact on guidelines and management Source: SciSpace URL
- Title: JAK inhibitors for the treatment of myeloproliferative neoplasms and other disorders Source: F1000Research URL
- Title: Emerging treatments for essential thrombocythemia - PMC Source: PubMed Central URL
- Title: Updates on Clinical Trials for Myelofibrosis: Highlights From SOHO 2021 - PMC Source: National Institutes of Health URL
- Title: Epigenetic Dysregulation of Myeloproliferative Neoplasms - PMC Source: National Institutes of Health URL
- Title: Preclinical rationale for TGF-β inhibition as a therapeutic target for the treatment of myelofibrosis Source: PubMed URL
- Title: Epigenetic abnormalities in myeloproliferative neoplasms: a target for novel therapeutic strategies - PMC Source: National Institutes of Health URL
- Title: Polycythemia vera - Diagnosis & treatment Source: Mayo Clinic URL
- Title: New Guidelines From the NCCN for Polycythemia Vera - PMC Source: National Institutes of Health URL
- Title: Polycythemia Vera: What It Is, Symptoms & Treatment Source: Cleveland Clinic URL
- Title: How I treat patients with polycythemia vera | Blood Source: American Society of Hematology URL
- Title: Polycythemia vera (PV)
- Title: Encouraging results for new mutation-specific targeted therapy in CALR-mutated ET Source: MEDtalks URL
- Title: Essential thrombocythemia (ET)
- Title: Recent updates and emerging therapies in essential thrombocythemia Source: VJHemOnc URL
- Title: JAK inhibitors for the treatment of myeloproliferative neoplasms and other disorders Source: F1000Research URL
- Title: Top Myelofibrosis Clinical Trials Source: Power URL
- Title: Drug Development Pipeline for Myeloproliferative Neoplasms: Potential Future Impact on Guidelines and Management Source: PubMed URL
- Title: Pre-clinical rationale for TGF-β inhibition as a therapeutic target for the treatment of myelofibrosis Source: National Institutes of Health URL
- Title: Epigenetic abnormalities in myeloproliferative neoplasms: a target for novel therapeutic strategies Source: Semantic Scholar URL
- Title: Promising New Treatment for Myelofibrosis Blood Cancer Using a Combination Targeted Therapy Source: Memorial Sloan Kettering Cancer Center URL
- Title: Therapy for myeloproliferative neoplasms: when, which agent, and how?
- Title: Novel Concepts of Treatment for Patients with Myelofibrosis and Related Neoplasms Source: MDPI URL
- Title: Myelofibrosis Clinical Trials Source: Mayo Foundation for Medical Education and Research URL
- Title: JAK2 inhibitors for myeloproliferative neoplasms: what is next?
- Title: Novel Strategies Targeting Mutant Calreticulin in Essential Thrombocythemia and Myelofibrosis | Blood Source: American Society of Hematology - ASH Publications URL
- Title: Epigenetics in myeloproliferative neoplasms Source: PubMed URL
- Title: Research into myelofibrosis Source: Cancer Research UK URL
- Title: Ongoing developments with JAK inhibitors in MPNs: JAK2 inhibitors Source: VJHemOnc URL
- Title: Ropeg May Provide New Treatment Option for Essential Thrombocythemia | ASH Clinical News Source: American Society of Hematology URL
- Title: Novel therapeutics and targets in myelofibrosis: Leukemia & Lymphoma Source: Taylor & Francis Online URL
- Title: Combination therapies in Myeloproliferative Neoplasms: why do we need them and how to identify potential winners?
- Title: Epigenetic therapy in myeloproliferative neoplasms: evidence and perspectives - PMC Source: National Institutes of Health URL
- Title: Novel Therapies in Myeloproliferative Neoplasms: Beyond JAK Inhibitor Monotherapy - PMC Source: National Institutes of Health URL
- Title: Targets of novel therapeutics in myelofibrosis for agents in clinical...
- Title: A New Era for ET: Targeting the CALR Mutation Source: Medscape URL
- Title: The promise of mutant CALR-targeting therapies in MPNs Source: VJHemOnc URL
- Title: Anti-transforming growth factor beta (TGF-β) therapy in patients with myelofibrosis.
- Title: Treatment of Myelofibrosis Patients with the TGF-β 1/3 Inhibitor AVID200 (MPN-RC 118)
- Title: Myelofibrosis Pipeline Insight - Emerging Therapies and Companies Source: DelveInsight URL
- Title: Combination therapy in myelofibrosis: reviewing the data and testing new combinations Source: VJHemOnc URL
- Title: The potential impact of combination therapies on the landscape of myelofibrosis treatment Source: VJHemOnc URL
- Title: Inhibition of TGF-beta signaling to treat myelofibrosis Source: BioWorld URL
- Title: Myelofibrosis drugs in development, 2024 Source: Pharmaceutical Technology URL
- Source: openPR.
Sources
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- 2. Emerging therapeutic targets in myeloproliferative neoplasms and peripheral T-cell leukemia and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epigenetic therapy in myeloproliferative neoplasms: evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epigenetic Dysregulation of Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination therapies in Myeloproliferative Neoplasms: why do we need them and how to identify potential winners? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Emerging treatments for essential thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. ashpublications.org [ashpublications.org]
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- 14. Encouraging results for new mutation-specific targeted therapy in CALR-mutated ET - Medical Conferences [conferences.medicom-publishers.com]
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- 19. Novel Therapies in Myeloproliferative Neoplasms: Beyond JAK Inhibitor Monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. Preclinical rationale for TGF-β inhibition as a therapeutic target for the treatment of myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 24. researchgate.net [researchgate.net]
- 25. ashpublications.org [ashpublications.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one
Welcome to the technical support center for the synthesis of 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic scaffold. As a key structural motif in numerous biologically active compounds, optimizing its synthesis is crucial for advancing research and development.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to enhance your synthetic success.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific experimental issues with detailed explanations of the underlying chemical principles and actionable protocols.
Question 1: My overall yield for the synthesis of this compound is consistently low. What are the most common causes and how can I improve it?
Low yields in multi-step syntheses of complex heterocyclic systems like this compound can stem from several factors, from suboptimal reaction conditions to the quality of starting materials. Let's break down the common culprits and their solutions.
Common Causes for Low Yield:
-
Incomplete Cyclization: The final ring-closing step to form the lactam is often a critical point where yield is lost. This can be due to inefficient catalysts, incorrect pH, or unfavorable reaction temperatures.
-
Side Reactions: Competing reaction pathways can lead to the formation of undesired byproducts, consuming your starting materials and reducing the yield of the target molecule.
-
Starting Material Impurity: The purity of your initial reactants is paramount. Impurities can interfere with the reaction, poison catalysts, or lead to a cascade of side products.
-
Suboptimal Reaction Conditions: Factors such as solvent choice, reaction time, and temperature play a significant role in reaction efficiency.
Strategies for Yield Improvement:
-
Optimization of the Cyclization Step: The choice of acid or base catalyst is crucial for efficient lactam formation. For instance, in related pyrrolone syntheses, a mixture of acetic acid and hydrochloric acid has been shown to be effective.[3] Experimenting with different acid catalysts and their concentrations can significantly impact the yield.
-
Control of Reaction Temperature: Temperature control is critical. Some reactions may require elevated temperatures to overcome activation energy barriers, while others might need lower temperatures to prevent side reactions. Microwave irradiation has been successfully employed to improve yields and reduce reaction times in the synthesis of similar heterocyclic cores.[4][5]
-
Solvent Selection: The polarity and boiling point of the solvent can influence reaction rates and equilibria. Toluene and acetonitrile are commonly used solvents in these types of syntheses.[4][5] A solvent screen can be a valuable exercise to identify the optimal medium for your specific reaction.
-
High-Purity Starting Materials: Ensure the purity of your starting materials through appropriate purification techniques such as recrystallization or chromatography. Characterize your starting materials thoroughly before use.
Question 2: I am observing significant formation of side products during my reaction. How can I identify and minimize them?
The formation of side products is a common challenge. Identifying these impurities and understanding their formation mechanism is the first step toward minimizing them.
Identification of Side Products:
-
Spectroscopic Analysis: Utilize techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry to characterize the impurities in your crude product.
-
Chromatographic Separation: Techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) can help separate the side products from your desired compound, allowing for their individual analysis.
Minimizing Side Product Formation:
-
Reaction Condition Optimization: As detailed in the previous section, fine-tuning your reaction conditions is key. A Design of Experiments (DoE) approach can be systematically used to identify the optimal conditions that favor the formation of the desired product over side reactions.
-
Use of Protective Groups: In multi-step syntheses, protecting reactive functional groups that are not involved in the desired transformation can prevent unwanted side reactions. The choice of protecting group is critical and should be orthogonal to the reaction conditions of subsequent steps.
-
Catalyst Selection: The choice of catalyst can significantly influence the selectivity of a reaction. For instance, in cross-coupling reactions to build the pyrrolopyridine core, the choice of palladium catalyst and ligand can be critical to avoid dehalogenation or other side reactions.[6]
Question 3: I am struggling with the purification of the final this compound product. What are the recommended purification methods?
Effective purification is essential to obtain a high-purity final product. The choice of method will depend on the physical properties of your compound and the nature of the impurities.
Recommended Purification Techniques:
-
Column Chromatography: This is a widely used and effective method for separating compounds with different polarities. Silica gel is a common stationary phase, and the eluent system should be optimized to achieve good separation. A typical eluent system for this class of compounds could be a mixture of dichloromethane and methanol.[7]
-
Recrystallization: If your product is a solid and you can find a suitable solvent system (one in which the compound is soluble at high temperatures and insoluble at low temperatures), recrystallization can be a highly effective method for removing impurities.
-
Preparative HPLC: For difficult separations or to achieve very high purity, preparative HPLC can be employed.
| Purification Method | Advantages | Disadvantages | Typical Application |
| Column Chromatography | Versatile, widely applicable, good for a range of polarities.[7] | Can be time-consuming and require large volumes of solvent. | Primary purification of crude reaction mixtures. |
| Recrystallization | Can yield very pure crystalline material, scalable. | Requires a suitable solvent to be found, may not remove all impurities. | Final purification step for solid products. |
| Preparative HPLC | High resolution, can achieve very high purity. | Expensive, limited sample capacity, requires specialized equipment. | Purification of final compounds for biological testing or when other methods fail. |
Frequently Asked Questions (FAQs)
Q1: What are the key starting materials for the synthesis of this compound?
The synthetic routes to this compound can vary, but common strategies often involve the construction of the fused ring system from substituted pyridine or pyrrole precursors. For example, a common approach is the intramolecular cyclization of a suitably functionalized aminopyridine derivative.
Q2: How does the position of the nitrogen atom in the pyridine ring affect the reactivity and synthesis?
The position of the nitrogen atom in the azaindole scaffold significantly influences the electronic properties of the molecule.[2] This, in turn, affects the reactivity of the different positions on the ring system and can dictate the strategy for functionalization and ring construction. For instance, the basicity of the pyridine nitrogen can be a key factor in catalyst selection and reaction conditions.
Q3: Are there any specific safety precautions I should take during the synthesis?
As with any chemical synthesis, it is crucial to follow standard laboratory safety procedures. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Some of the reagents and solvents used in the synthesis may be toxic, flammable, or corrosive, so it is essential to consult the Safety Data Sheets (SDS) for all chemicals before use.
Q4: Can this core be further functionalized?
Yes, the this compound scaffold is a versatile building block that can be further functionalized at various positions.[8] This allows for the creation of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. Common functionalization reactions include N-alkylation, N-arylation, and substitution on the aromatic ring.
Experimental Workflow & Diagrams
General Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common issues in the synthesis.
Caption: A systematic workflow for troubleshooting low yield and purity issues.
Conceptual Reaction Pathway
This diagram illustrates a conceptual pathway for the synthesis, highlighting critical control points.
Caption: A conceptual synthetic pathway highlighting key stages.
References
-
Optimization of the reaction conditions towards pyrrolo[3,4-b]pyridin-5-one derivative 1a from 7a. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. (2023). MDPI. Retrieved January 12, 2026, from [Link]
- US Patent for 1,3-dihydro-2H-pyrrolo 2,3-b!pyridin-2-one compounds. (1998). Google Patents.
-
Optimization of reaction conditions for the synthesis of compounds 11-14. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Optimization of reaction conditions for the synthesis of pyrrol-2-one (4). (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. (2019). PMC - PubMed Central. Retrieved January 12, 2026, from [Link]
-
A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. (2021). MDPI. Retrieved January 12, 2026, from [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (2021). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
-
Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF. (n.d.). Scribd. Retrieved January 12, 2026, from [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). PMC - PubMed Central. Retrieved January 12, 2026, from [Link]
Sources
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- 4. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US5767128A - 1,3-dihydro-2H-pyrrolo 2,3-b!pyridin-2-one compounds - Google Patents [patents.google.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one solubility issues in aqueous buffers
Technical Support Center: 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one
Introduction: The Challenge of a Privileged Scaffold
This compound, also known as 7-azaindolin-2-one, is a heterocyclic scaffold of significant interest in medicinal chemistry, particularly as a core structure for developing potent kinase inhibitors.[1][2] Despite its utility, researchers frequently encounter a significant hurdle: its low intrinsic solubility in aqueous buffers. This guide provides a systematic approach to understanding and overcoming these solubility challenges, ensuring reliable and reproducible experimental results.
The core issue stems from the molecule's chemical nature. Its planar, fused-ring structure and the presence of a lactam group facilitate strong intermolecular hydrogen bonding and π-stacking interactions in the solid state. This results in high crystal lattice energy, a thermodynamic barrier that the energy of solvation by water molecules must overcome for dissolution to occur.
Physicochemical Profile and Root Cause Analysis
Understanding the compound's properties is the first step in troubleshooting. While extensive experimental data is limited, we can compile key predicted and known values to inform our strategy.
| Property | Value / Observation | Source | Significance for Solubility |
| Molecular Formula | C₇H₆N₂O | [3] | - |
| Molecular Weight | ~134.14 g/mol | [1][3] | - |
| Appearance | White to light yellow solid | [2] | Visual confirmation of undissolved material. |
| pKa (Predicted) | ~3.42 | [2] | Crucial Parameter. The pyridine nitrogen is basic. At pH < 3.4, it becomes protonated and positively charged, which should dramatically increase aqueous solubility. |
| Organic Solubility | Soluble in Chloroform, Dichloromethane | [2] | Indicates the compound has significant hydrophobic character. |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is designed as a logical workflow, starting with the most common and effective strategies.
Q1: I've prepared a solution of this compound in my standard phosphate-buffered saline (PBS) at pH 7.4, but it immediately precipitated. What went wrong?
A1: This is a common observation and is expected based on the molecule's properties. At neutral pH (7.4), the compound is in its free base form, which is unionized and has very low aqueous solubility. The neutral pH is significantly above the predicted pKa of ~3.4, meaning the basic pyridine nitrogen is not protonated.[2] You have exceeded the compound's intrinsic solubility limit in this buffer.
Q2: What is the most effective first step to increase the solubility in an aqueous buffer?
A2: pH Adjustment. The presence of the basic pyridine nitrogen is the key to unlocking solubility.[4][5] By lowering the pH of the buffer, you protonate this nitrogen atom, forming a cationic salt which is significantly more polar and, therefore, more soluble in water.[6][7]
-
Actionable Advice: Prepare your buffer at a pH at least 1-2 units below the pKa. For this compound, aiming for a pH between 1.5 and 2.5 is the ideal starting point. You can use a citrate or glycine-HCl buffer system in this range. See Protocol 1 for a systematic approach.
Below is a diagram illustrating this critical pH-dependent equilibrium.
Caption: pH-dependent equilibrium of the compound.
Q3: My experiment is pH-sensitive and must be conducted at or near neutral pH. What are my options?
A3: If pH modification is not viable, the next step is to alter the solvent environment using co-solvents or to employ solubilizing excipients.[8][9] The general troubleshooting workflow is outlined below.
Caption: General troubleshooting workflow for neutral pH conditions.
Strategy 1: Co-Solvents Prepare a high-concentration stock solution in 100% DMSO and dilute it into your final aqueous buffer. If precipitation still occurs upon dilution, it indicates that the final concentration of the co-solvent is insufficient to maintain solubility. The goal is to reduce the overall polarity of the aqueous buffer, making it more favorable for the hydrophobic compound.[10]
-
Actionable Advice: Add a water-miscible organic solvent to your final buffer system before adding the compound stock. See Protocol 2 for screening.
| Co-Solvent | Recommended Starting % (v/v) | Notes |
| DMSO | 1-5% | Most common; ensure compatibility with your assay (can be toxic to cells at >0.5-1%). |
| Ethanol | 5-10% | Good alternative to DMSO; less cellular toxicity but can be more disruptive to protein structure. |
| Polyethylene Glycol 400 (PEG 400) | 10-20% | Often used in preclinical formulations; can increase viscosity. |
| Propylene Glycol (PG) | 10-20% | Similar to PEG 400; good safety profile. |
Strategy 2: Solubilizing Excipients These molecules work by creating a favorable micro-environment for the drug, effectively shielding it from the bulk aqueous phase.
-
Cyclodextrins: These are cyclic oligosaccharides that form a truncated cone structure. The hydrophobic drug partitions into the non-polar interior of the cone, while the hydrophilic exterior interacts with water, forming a soluble inclusion complex.[11][12][13]
-
Recommendation: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD). Prepare a 10-40% (w/v) solution of HP-β-CD in your buffer first, then add the compound.
-
-
Surfactants: Above their critical micelle concentration (CMC), surfactant molecules form micelles. The hydrophobic drug can partition into the non-polar core of the micelle, increasing its apparent solubility.[14]
-
Recommendation: Use non-ionic surfactants like Tween® 80 or Polysorbate 80 at concentrations of 0.1-2% (v/v).
-
Experimental Protocols
Protocol 1: Determining the pH-Solubility Profile
Objective: To systematically evaluate the effect of pH on the solubility of this compound.
Materials:
-
This compound
-
Series of buffers (e.g., Glycine-HCl for pH 2.0-3.5; Acetate for pH 4.0-5.5; Phosphate for pH 6.0-8.0)
-
Microcentrifuge tubes
-
Shaker/rotator at controlled temperature (e.g., 25°C)
-
Microcentrifuge
-
HPLC or UV-Vis Spectrophotometer for concentration analysis
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering a pH range from 2.0 to 8.0 in 0.5 pH unit increments.
-
Compound Addition: Add an excess amount of the solid compound to 1 mL of each buffer in a microcentrifuge tube. Ensure enough solid is added so that undissolved material is clearly visible.
-
Equilibration: Tightly cap the tubes and place them on a rotator. Allow them to equilibrate for 24-48 hours at a constant temperature to ensure the solution is fully saturated.
-
Phase Separation: Centrifuge the tubes at high speed (e.g., >14,000 rpm) for 15-20 minutes to pellet all undissolved solid.
-
Sampling: Carefully remove a known volume of the clear supernatant without disturbing the pellet.
-
Dilution & Quantification: Dilute the supernatant with a suitable mobile phase or solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Data Plotting: Plot the measured solubility (e.g., in µg/mL or µM) on the y-axis against the buffer pH on the x-axis. You should observe a significant increase in solubility as the pH drops below 4.0.
Protocol 2: Screening Common Co-solvents at Neutral pH
Objective: To determine the minimum concentration of various co-solvents required to maintain the compound's solubility at a target concentration.
Materials:
-
Concentrated stock of the compound in 100% DMSO (e.g., 20 mM)
-
Primary aqueous buffer (e.g., PBS, pH 7.4)
-
Co-solvents: DMSO, Ethanol, PEG 400
-
Glass vials or microplates
Methodology:
-
Prepare Co-solvent Buffers: In separate vials, prepare your primary aqueous buffer containing different final concentrations of each co-solvent. For example, for DMSO, prepare buffers with 1%, 2%, 5%, and 10% (v/v) DMSO. Repeat for ethanol and PEG 400.
-
Spiking Procedure: Take your 20 mM DMSO stock solution. Add a small volume to each of the co-solvent buffers to reach your desired final compound concentration (e.g., 20 µM). For a 1:1000 dilution, add 1 µL of stock to 999 µL of buffer.
-
Observation: Vortex each solution briefly. Allow the solutions to stand at room temperature for at least 1-2 hours.
-
Visual Inspection: Visually inspect each vial for any signs of precipitation (cloudiness, Tyndall effect, or visible particles). A clear, homogeneous solution indicates that the co-solvent concentration is sufficient to maintain solubility.
-
Determine Minimum Requirement: Identify the lowest concentration of each co-solvent that results in a clear solution. This is your minimum required co-solvent percentage for that system.
References
[1] Benchchem. 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one. [2] Benchchem. An In-depth Technical Guide on the Chemical Properties of 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one. [3] PubChem. 1,3-Dihydro-2H-pyrrolo(2,3-b)pyridin-2-one. [4] Wikipedia. Pyridine. [5] Benchchem. Improving the solubility of 4-(4-acetylphenyl)pyridine. [8] Vemula, V. R., Lagishetty, V., & Lingala, S. (2010). Solubility Enhancement Techniques. International Journal of Pharmaceutical Sciences Review and Research, 5(1), 41-51. [11] Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212. [15] International Agency for Research on Cancer. (1999). Pyridine. In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Lyon: IARCPress. [12] World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [14] WuXi AppTec. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. [16] Journal of Pharmaceutical Negative Results. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES.13(Special Issue 8), 2847-2856. [17] International Journal of Drug Delivery Technology. (2017). Formulation Tactics for the Delivery of Poorly Soluble Drugs. [13] ResearchGate. (2024). Formulation strategies for poorly soluble drugs. [9] The Pharma Innovation. (2015). Various techniques for solubility enhancement: An overview.4(10), 1-6. [18] World Journal of Biology and Pharmaceutical Sciences. (2023). Solubility enhancement techniques: A comprehensive review.5(1), 01-12. [6] Chemistry Stack Exchange. (2023). Effect of pH on solubility (Lehninger's Principles). [10] International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [19] Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-994. [20] ChemicalBook. 1,3-DIHYDRO-2H-PYRROLO[2,3-B]PYRIDINE-2-ONE. [21] VSNCHEM. vp13944 1,3-dihydro-2h-pyrrolo[2,3-b]pyridine-2-one. [7] Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [22] LookChem. 1-(tert-butyl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one. [23] ChemicalBook. 1,3-DIHYDRO-2H-PYRROLO[2,3-B]PYRIDINE-2-ONE | 5654-97-7. [24] Santa Cruz Biotechnology. 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one. [25] MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(15), 4475.
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Technical Support Center: Optimization of Reaction Conditions for Fischer Indole Synthesis of Azaindoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Fischer Indole Synthesis of Azaindoles. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this powerful yet challenging transformation. Azaindoles are privileged scaffolds in drug discovery, and their efficient synthesis is of paramount importance. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you optimize your reaction outcomes.
The Challenge of the Aza-Fischer Synthesis
The Fischer indole synthesis is a cornerstone of heterocyclic chemistry for forging the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[1][2] However, its application to the synthesis of azaindoles—where a carbon in the benzene ring is replaced by a nitrogen—introduces a significant challenge. The primary obstacle is the electron-deficient nature of the pyridine ring.[3][4] The ring nitrogen withdraws electron density, which deactivates the hydrazine, making the key acid-catalyzed[5][5]-sigmatropic rearrangement step substantially more difficult than in its all-carbon analogue.[3][4][6] This often leads to lower yields, the need for harsh reaction conditions, or complete reaction failure.
Recent studies, however, have demonstrated that this perception can be overcome. With careful optimization of reaction parameters—particularly the choice of acid catalyst and the electronic properties of the starting pyridylhydrazine—the aza-Fischer synthesis can be a highly efficient and viable route.[7][8][9]
Mechanism at a Glance: The "Why" Behind the Reaction
Understanding the mechanism is critical for effective troubleshooting. The reaction proceeds through several key stages, each with its own potential pitfalls.
-
Hydrazone Formation: The pyridylhydrazine condenses with an aldehyde or ketone.[5][10]
-
Tautomerization: The hydrazone tautomerizes to its more reactive enamine form.[1][5]
-
[5][5]-Sigmatropic Rearrangement: After protonation, the enamine undergoes the crucial C-C bond-forming[5][5]-sigmatropic rearrangement.[1][6][11] This is often the rate-limiting step and is heavily influenced by the electronic nature of the pyridine ring.
-
Cyclization & Aromatization: The resulting di-imine intermediate cyclizes and eliminates a molecule of ammonia to yield the final, aromatic azaindole ring system.[1][5][10]
Caption: The mechanistic pathway of the Fischer indole synthesis.
Troubleshooting Guide: From Failed Reactions to Optimized Yields
This section addresses specific experimental issues in a question-and-answer format.
Problem: Low to No Product Formation
Q: My reaction is not working. I'm recovering starting material or observing a complex mixture. What is the most likely cause?
A: The most critical factor for a successful aza-Fischer synthesis is the acid catalyst .[3] Its identity and strength must be carefully matched to the substrate.
-
Potential Cause 1: Inappropriate Acid Catalyst. The acidity is a delicate balance. A catalyst that is too weak may not facilitate the high-energy[5][5]-sigmatropic rearrangement, while one that is too strong can lead to degradation of the starting material or the desired product.[3][12]
-
Potential Cause 2: Unfavorable Substrate Electronics. As discussed, the electron-deficient pyridine ring is the inherent challenge. If your pyridylhydrazine has electron-withdrawing groups, the reaction is significantly disfavored.
-
Solution: The synthesis is most successful when the pyridylhydrazine bears an electron-donating group (EDG) , such as a methoxy (-OMe) or methylthio (-SMe), positioned ortho or para to the hydrazine moiety.[3][10] This EDG enhances the nucleophilicity of the ring system, stabilizing the transition state of the sigmatropic rearrangement and promoting cyclization.[14] If chemically feasible, redesign your synthesis to include such a group.
-
-
Potential Cause 3: Unstable Hydrazone Intermediate. Some pyridylhydrazones are unstable and can decompose before cyclization, especially at high temperatures.
-
Solution: Perform the reaction as a one-pot synthesis .[12] In this approach, the pyridylhydrazine and the carbonyl compound are mixed together under the indolization conditions, allowing the hydrazone to be generated in situ and cyclize without isolation.
-
Problem: Product Decomposition or Significant Tar Formation
Q: My reaction turns black, and I'm isolating a low yield of product from a tarry residue. How can I prevent this?
A: Tar formation is a classic sign of excessively harsh reaction conditions. Both the starting materials and the azaindole product can be sensitive to highly acidic environments and high temperatures.[3]
-
Potential Cause 1: Temperature is Too High. While heat is often necessary, excessive temperatures will decompose your compounds.[12]
-
Solution: Use the lowest possible reaction temperature that provides a reasonable reaction rate. Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed to prevent product degradation.[3] Using a high-boiling point solvent (e.g., toluene, xylene, diglyme) can provide more precise temperature control compared to neat PPA.[3]
-
-
Potential Cause 2: Acid is Too Strong or Concentrated. Highly concentrated strong acids can promote polymerization and other side reactions.
-
Solution: Screen milder acid catalysts. A milder Lewis acid (e.g., ZnCl₂) might be preferable to a strong Brønsted acid like H₂SO₄ to minimize side reactions, including unwanted protonation of the pyridine ring nitrogen.[3]
-
-
Potential Cause 3: Air Sensitivity. Some reaction intermediates or the final azaindole product may be susceptible to oxidation, especially at elevated temperatures.
-
Solution: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent oxidative degradation.[3]
-
Problem: Formation of Multiple Isomers (Regioselectivity)
Q: I am using an unsymmetrical ketone, and I'm getting a mixture of two isomeric azaindoles. How can I control the regioselectivity?
A: When an unsymmetrical ketone (RCH₂-CO-CH₂R') is used, the intermediate hydrazone can tautomerize to two different enamines, leading to two potential regioisomeric products.
-
Potential Cause 1: Lack of Electronic or Steric Bias. The regiochemical outcome is determined by the relative stability of the two possible enamine intermediates and the transition states leading to them.
-
Solution: The choice of acid catalyst can influence regioselectivity. Stronger acids may favor the formation of the more thermodynamically stable (more substituted) enamine.[3] Conversely, steric hindrance on one side of the ketone can direct the formation of the less hindered enamine. A systematic screening of acid catalysts and reaction temperatures is the most effective way to optimize for the desired isomer.[3] The Buchwald modification, which uses a palladium-catalyzed cross-coupling to form the hydrazone, can sometimes offer improved regiochemical control.[1][6]
-
Frequently Asked Questions (FAQs)
Q1: Why is the Fischer indole synthesis of 4-azaindoles particularly challenging? The primary challenge is the electron-deficient nature of the pyridine ring. The nitrogen atom at the 4-position strongly withdraws electron density, making the pyridylhydrazine less nucleophilic and the crucial[5][5]-sigmatropic rearrangement step more energetically demanding.[3][4] This often results in lower yields or complete reaction failure under standard conditions that work well for regular indoles.
Q2: What is the single most critical factor for a successful synthesis? The choice of the acid catalyst is paramount.[3] There is no universal catalyst; the optimal choice depends heavily on the specific electronic and steric properties of your pyridylhydrazine and carbonyl substrates. Empirical screening is almost always necessary.
Q3: Are there alternatives to the Fischer indole synthesis for azaindoles? Yes. If the Fischer synthesis proves ineffective for your specific substrate, several other named reactions can be explored, including the Bartoli, Leimgruber-Batcho, and various palladium-catalyzed cross-coupling strategies.[3][5]
Q4: Can I perform this reaction without a solvent? Yes, solvent-free conditions have been reported and can be effective.[15] Often, a mixture of the phenylhydrazine, the carbonyl compound, and a solid acid catalyst like p-toluenesulfonic acid is heated.[15] This can simplify workup and reduce waste, aligning with green chemistry principles.
Optimization Protocols & Data
Table 1: Representative Conditions for Aza-Fischer Synthesis
| Hydrazine Substrate | Carbonyl Partner | Catalyst / Solvent | Temperature (°C) | Yield (%) | Reference |
| 6-Methoxypyrid-3-ylhydrazine | Valeraldehyde | 4 wt% H₂SO₄ (aq) | Reflux | 75% | [10] |
| Pyridylhydrazine w/ EDG | Cyclohexanone | H₂SO₄ | N/A | Good | [7] |
| Phenylhydrazine | 3-Pentanone | p-TsOH / Neat | 100°C | 82% | [15] |
| Phenylhydrazine | Cyclohexanone | Acetic Acid | Reflux | ~80% | [16] |
| 2-Pyridylhydrazones | Various Ketones | Polyphosphoric Acid (PPA) | N/A | 30-76% | [13][17] |
Note: Yields are highly substrate-dependent and this table should be used as a general guide.
Protocol 1: General Procedure for Fischer Synthesis of a 4-Azaindole
This protocol is a general guideline and requires optimization for specific substrates.[3][10]
-
Hydrazone Formation (One-Pot Method):
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the substituted pyridylhydrazine (1.0 eq) in a suitable high-boiling solvent (e.g., toluene, xylene, or glacial acetic acid).
-
Add the desired ketone or aldehyde (1.0-1.2 eq) to the solution.
-
Add the chosen acid catalyst. This can range from a catalytic amount of p-TsOH to using polyphosphoric acid (PPA) as the solvent/catalyst system.
-
-
Cyclization:
-
Heat the reaction mixture to the desired temperature (typically between 80 °C and 180 °C).[3]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed (typically 1-24 hours).
-
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
If using an acid like H₂SO₄ or p-TsOH in a solvent, carefully quench the reaction by pouring it onto ice-water. Basify the aqueous mixture with a suitable base (e.g., saturated NaHCO₃, NaOH) to a pH of 8-9.[10]
-
If using PPA, quench by adding ice chips directly and slowly to the reaction flask, followed by neutralization.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
Protocol 2: Screening Acid Catalysts for Optimization
Caption: A systematic workflow for screening acid catalysts.
-
Setup: In parallel reaction vials, add your pyridylhydrazine (1.0 eq), carbonyl compound (1.1 eq), and a suitable solvent (e.g., toluene).
-
Catalyst Addition: To each vial, add a different acid catalyst (0.1-1.0 eq for Lewis/Brønsted acids, or use PPA as the solvent). Include a no-catalyst control.
-
Reaction: Heat all vials to a moderate, consistent temperature (e.g., 100 °C) for a set period (e.g., 12 hours).
-
Analysis: Take aliquots from each reaction at regular intervals. Quench, dilute, and analyze by TLC or LC-MS to determine conversion and relative product formation.
References
- Technical Support Center: Fischer Indole Synthesis of 4-Azaindoles. (2025). Benchchem.
- Application Notes and Protocols: Synthesis of 4-Azaindole via Fischer Indole Cycliz
- Fischer Indole Synthesis. Alfa Chemistry.
- Fischer indole synthesis. Wikipedia.
- Synthesis of 4- and 6-Azaindoles via the Fischer Indole Reaction. (2010). Synfacts.
- Common side reactions in Fischer indole synthesis and how to avoid them. (2025). Benchchem.
- Susick, R. B., et al. (2017). Understanding and Interrupting the Fischer Azaindolization Reaction.
- Jeanty, M., et al. (2009). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters.
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
- Matar, M. (2020).
- Fischer indole synthesis in the absence of a solvent. SciSpace.
- Optimization of reaction conditions for Fischer indole synthesis of carbazoles. (2025). Benchchem.
- Synthesis of 5-chloro-7-azaindoles by Fischer reaction. (2025).
- Jeanty, M., et al. (2009). Synthesis of 4- and 6-azaindoles via the Fischer reaction. PubMed.
- Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.
- The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. (2025).
- Synthesis of 4- and 6-Azaindoles via the Fischer Indole Reaction. (2025).
- Fischer Indole Synthesis. University of Michigan Chemistry.
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Technical Support Center: Overcoming Poor Cell Permeability of 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one Derivatives
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for researchers working with 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one derivatives. This scaffold is a promising starting point for developing novel therapeutics, particularly kinase inhibitors. However, its inherent physicochemical properties can often lead to challenges in achieving adequate cell permeability, a critical factor for reaching intracellular targets and ensuring in vivo efficacy.
This guide is structured as a dynamic resource, combining in-depth troubleshooting workflows with frequently asked questions to directly address the experimental hurdles you may encounter. Our goal is to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your drug development process.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific issues observed during permeability assessment. Each question is followed by a systematic guide to diagnose and resolve the problem.
Question 1: My lead compound shows low apparent permeability (Papp < 1.0 x 10⁻⁶ cm/s) in the Caco-2 assay. How should I proceed?
Low Caco-2 permeability is a common and significant hurdle. A low Papp value suggests that the compound will struggle to be absorbed orally. The issue can stem from the compound's intrinsic properties or its interaction with the cellular monolayer.
Recommended Troubleshooting Workflow:
-
Rule out Experimental Artifacts:
-
Confirm Compound Solubility: Poor aqueous solubility in the assay buffer can lead to an artificially low measured permeability. Ensure the compound concentration used is well below its kinetic solubility limit in the buffer. If solubility is an issue, consider using a lower concentration or adding a small, permissible percentage of a cosolvent like DMSO (typically ≤1%).[1]
-
Check Mass Balance (% Recovery): Calculate the percentage of compound recovered from both the apical and basolateral chambers, as well as the cell monolayer itself, at the end of the assay. A low recovery (<80%) may indicate issues such as nonspecific binding to the plate plastic, metabolism by Caco-2 enzymes, or chemical instability in the buffer.
-
-
Assess Physicochemical Properties:
-
The permeability of a drug is governed by a balance of key physicochemical properties.[2][3] Analyze your compound against established guidelines like Lipinski's Rule of Five.
-
Lipophilicity (LogP/LogD): While some lipophilicity is required to cross the lipid membrane, excessive lipophilicity (high LogP) can cause the compound to become trapped within the membrane, reducing its overall flux.[4][5]
-
Molecular Weight (MW): Larger molecules (>500 Da) generally exhibit lower passive permeability.[6]
-
Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors increases the energy required to shed the water solvation shell before entering the lipid bilayer, thus decreasing permeability.[2][5][6] The pyrrolo[3,2-b]pyridin-2-one core itself contains hydrogen bond donors and acceptors that contribute to this.
-
Polar Surface Area (PSA): A PSA > 140 Ų is often associated with poor permeability.
-
-
Run a Simpler, Non-Cellular Assay:
-
Perform a Parallel Artificial Membrane Permeability Assay (PAMPA). This assay measures passive, transcellular permeability only and is not complicated by active transport or paracellular flux.[7][8]
-
Interpreting PAMPA vs. Caco-2 Data:
-
Low PAMPA & Low Caco-2: Confirms that the primary issue is poor passive diffusion. The focus should be on chemical modification to improve physicochemical properties.
-
High PAMPA & Low Caco-2: This is a strong indicator that the compound is a substrate for active efflux pumps (like P-glycoprotein) expressed by Caco-2 cells.[7] Proceed to the troubleshooting steps for high efflux (Question 2).
-
-
-
Initiate a Structure-Permeability Relationship (SPR) Study:
-
Synthesize a small set of analogs to probe the impact of specific structural modifications.
-
Strategy 1: Reduce Hydrogen Bonding. N-methylation of the pyrrole or amide nitrogen can cap a hydrogen bond donor, which has been shown to improve permeability in similar heterocyclic systems.[9]
-
Strategy 2: Modulate Lipophilicity. Systematically modify peripheral substituents to achieve a LogD in the optimal range of 1-3. Be aware that simply adding greasy groups can increase LogP but may not improve permeability if it also increases MW excessively or leads to insolubility.[10]
-
Strategy 3: Mask Polar Groups. Introducing metabolically labile groups (e.g., esters) to mask polar functionalities like carboxylic acids or hydroxyls (a prodrug approach) can enhance permeability.
-
// Nodes start [label="Low Papp in Caco-2 Assay\n(Papp < 1.0 x 10⁻⁶ cm/s)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_artifacts [label="1. Rule Out Artifacts\n- Check Solubility\n- Calculate % Recovery", fillcolor="#FBBC05", fontcolor="#202124"]; analyze_physchem [label="2. Analyze Physicochemical Properties\n(LogP, MW, PSA, H-bonds)", fillcolor="#FBBC05", fontcolor="#202124"]; run_pampa [label="3. Run PAMPA Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pampa_result [label="Interpret PAMPA Result", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; low_pampa [label="Low PAMPA:\nPoor Passive Diffusion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; high_pampa [label="High PAMPA:\nSuspect Active Efflux", fillcolor="#34A853", fontcolor="#FFFFFF"]; modify_structure [label="4. Initiate SPR:\nModify Structure to Improve\nPhysicochemical Properties", fillcolor="#4285F4", fontcolor="#FFFFFF"]; troubleshoot_efflux [label="Proceed to Efflux\nTroubleshooting\n(See Question 2)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> check_artifacts; check_artifacts -> analyze_physchem [label="If recovery >80%\nand solubility is adequate"]; analyze_physchem -> run_pampa; run_pampa -> pampa_result; pampa_result -> low_pampa [label="[Low]"]; pampa_result -> high_pampa [label="[High]"]; low_pampa -> modify_structure; high_pampa -> troubleshoot_efflux; } }
Caption: Troubleshooting workflow for low Caco-2 permeability.
Question 2: My compound shows a high efflux ratio (>2) in the bidirectional Caco-2 assay. What does this mean and what are the next steps?
An efflux ratio (Papp B→A / Papp A→B) greater than 2 is a strong indication that your compound is actively transported out of the cell by efflux pumps.[11] P-glycoprotein (P-gp/MDR1) is a common efflux transporter that is overexpressed in Caco-2 cells and is responsible for the poor bioavailability of many drug candidates, including some kinase inhibitors.[12][13]
Recommended Troubleshooting Workflow:
-
Confirm Efflux with a Specific Inhibitor:
-
Re-run the bidirectional Caco-2 assay in the presence of a known inhibitor of a specific efflux pump.
-
For P-glycoprotein (P-gp): Use a specific inhibitor like Verapamil or Zosuquidar.
-
Interpretation: If the efflux ratio decreases to ~1 and the A→B permeability increases in the presence of the inhibitor, you have confirmed that your compound is a substrate of that specific pump.[14]
-
-
Evaluate the Impact of Efflux on Intracellular Concentration:
-
Even if a compound is an efflux substrate, it may still be a viable candidate if it can achieve a sufficient intracellular concentration to engage its target at a therapeutic dose.
-
Perform a cell-based potency assay (e.g., target kinase inhibition) with and without an efflux pump inhibitor.
-
Interpretation: A significant leftward shift (i.e., lower IC50) in the dose-response curve in the presence of the inhibitor indicates that efflux is functionally limiting the compound's activity. If the shift is minor, the impact of efflux may be tolerable.
-
-
Pursue a Structure-Activity Relationship (SAR) to Mitigate Efflux:
-
Efflux pump recognition is often sensitive to subtle structural changes.
-
Strategy 1: Alter Charge/pKa. Introducing a basic nitrogen or an acidic group can sometimes disrupt recognition by P-gp, which often prefers neutral or weakly basic compounds.[3]
-
Strategy 2: Modify Key Pharmacophoric Features. Systematically modify substituents. Sometimes, reducing the number of aromatic rings or altering the conformation of the molecule can abrogate recognition by the transporter.
-
Strategy 3: Increase Permeability to "Overwhelm" Efflux. If you can significantly improve the passive permeability of your compound, the rate of influx may become high enough to overcome the rate of efflux, leading to sufficient intracellular accumulation.
-
// Nodes start [label="High Efflux Ratio in Caco-2\n(ER > 2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; confirm_inhibitor [label="1. Confirm with Efflux Inhibitor\n(e.g., Verapamil for P-gp)", fillcolor="#FBBC05", fontcolor="#202124"]; inhibitor_result [label="Does ER decrease to ~1?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; yes_substrate [label="Confirmed Substrate", fillcolor="#34A853", fontcolor="#FFFFFF"]; no_substrate [label="Efflux may not be the primary issue.\nRe-evaluate assay data.", fillcolor="#5F6368", fontcolor="#FFFFFF"]; evaluate_potency [label="2. Evaluate Impact on Cellular Potency\n(IC50 shift with inhibitor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; potency_result [label="Is potency shift significant?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; yes_significant [label="Efflux is limiting activity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; no_significant [label="Efflux impact may be acceptable.\nAssess in vivo.", fillcolor="#34A853", fontcolor="#FFFFFF"]; mitigate_sar [label="3. Mitigate via SAR\n- Alter pKa\n- Modify pharmacophore\n- Increase passive diffusion", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> confirm_inhibitor; confirm_inhibitor -> inhibitor_result; inhibitor_result -> yes_substrate [label="[Yes]"]; inhibitor_result -> no_substrate [label="[No]"]; yes_substrate -> evaluate_potency; evaluate_potency -> potency_result; potency_result -> yes_significant [label="[Yes]"]; potency_result -> no_significant [label="[No]"]; yes_significant -> mitigate_sar; } }
Caption: Decision workflow for compounds with high efflux ratios.
Frequently Asked Questions (FAQs)
Q: What are the key physicochemical properties that make this compound derivatives prone to poor permeability?
A: The core scaffold has several features that can contribute to poor permeability. It is relatively rigid and planar, and it contains two hydrogen bond donors (the lactam N-H and the pyrrole N-H) and a hydrogen bond acceptor (the lactam carbonyl). This inherent polarity can lead to a high desolvation energy penalty for entering the cell membrane.[2][5] Modifications often add further polar groups to achieve target binding, exacerbating the issue.
Q: Should I use the PAMPA or Caco-2 assay first for screening my compounds?
A: For primary screening of a larger number of compounds, PAMPA is often the preferred starting point . It is a more rapid, cost-effective, and higher-throughput assay that provides a clean measure of passive permeability.[7][8] This allows you to quickly rank compounds based on their intrinsic ability to cross a lipid barrier. Compounds that perform well in PAMPA can then be advanced to the more complex and resource-intensive Caco-2 assay to assess the potential for active transport and obtain a more complete picture of intestinal absorption.[7]
| Feature | PAMPA (Parallel Artificial Membrane Permeability Assay) | Caco-2 Permeability Assay |
| Principle | Passive diffusion across an artificial lipid layer.[15][16] | Transport across a cultured monolayer of human intestinal cells.[1][17] |
| Transport Measured | Passive, transcellular diffusion only.[7] | Passive (transcellular, paracellular) and active transport (influx, efflux).[8] |
| Throughput | High | Low to Medium |
| Cost | Low | High |
| Complexity | Simple, non-cellular. | Complex, requires cell culture (typically 21 days).[18] |
| Primary Use | Early-stage screening of passive permeability.[7] | Mechanistic studies, prediction of human intestinal absorption, efflux liability.[1] |
Q: My compound has low solubility. How can I get a reliable permeability value?
A: This is a critical issue, as undissolved compound cannot be absorbed.[1] First, accurately determine the kinetic solubility in the assay buffer (e.g., using nephelometry). You must perform the permeability assay at a concentration below this limit. If the required concentration is too low for analytical detection, you may need to use a more sensitive analytical method (e.g., LC-MS/MS). Adding a small amount of a cosolvent like DMSO can help, but should be kept consistent across all experiments and typically below 1% to avoid disrupting the cell monolayer in Caco-2 assays.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a method for assessing the passive permeability of a compound across a lipid-infused artificial membrane.
Methodology:
-
Prepare Lipid Solution: Dissolve lecithin (or a commercial lipid mixture) in dodecane to a final concentration of 2-4% (w/v).[16] Sonicate briefly to ensure complete dissolution.
-
Prepare Donor and Acceptor Plates:
-
Acceptor Plate: Fill each well of a 96-well acceptor plate with 200 µL of buffer (e.g., PBS, pH 7.4).
-
Donor Plate: Using a multichannel pipette, carefully add 5 µL of the lipid solution to the membrane of each well of the 96-well donor plate. Be careful not to puncture the membrane.[16]
-
-
Prepare Compound Solutions:
-
Assay Assembly and Incubation:
-
Sample Analysis:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the compound in the donor (C_D) and acceptor (C_A) wells using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS). Also measure the initial concentration (C_0).
-
-
Calculate Apparent Permeability (Papp):
-
The permeability coefficient (Pe or Papp) is calculated using the following equation: Papp = [-ln(1 - C_A / C_eq)] / [A * (1/V_D + 1/V_A) * t] Where: C_eq = (C_DV_D + C_AV_A) / (V_D + V_A), A = filter area, V_D = donor volume, V_A = acceptor volume, t = incubation time.
-
Protocol 2: Bidirectional Caco-2 Permeability Assay
This protocol assesses permeability across a confluent monolayer of Caco-2 cells, allowing for the determination of both passive and active transport mechanisms.
Methodology:
-
Cell Culture:
-
Seed Caco-2 cells onto permeable Transwell inserts (e.g., 24-well format) and culture for 21-25 days to allow for full differentiation and formation of tight junctions.
-
Monitor the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER values within the laboratory's established range.
-
-
Prepare Assay Solutions:
-
Prepare transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
-
Prepare dosing solutions of your test compound in the transport buffer at the desired concentration (typically 1-10 µM). Include high (e.g., propranolol) and low (e.g., mannitol) permeability controls.
-
-
Perform Transport Experiment (Apical to Basolateral - A→B):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).
-
At the end of the incubation, take samples from both the apical and basolateral chambers for analysis.
-
-
Perform Transport Experiment (Basolateral to Apical - B→A):
-
On a separate set of matched monolayers, perform the reverse experiment.
-
Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate and sample as described above.
-
-
Sample Analysis and Calculation:
-
Quantify the compound concentration in all samples by LC-MS/MS.
-
Calculate the Papp for each direction (A→B and B→A) using the formula: Papp = (dQ/dt) / (A * C_0) Where: dQ/dt = rate of permeation, A = area of the membrane, C_0 = initial concentration.
-
Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)[11]
-
References
- Ghose, A., Viswanadhan, V., & Wendoloski, J. (1999). A knowledge-based approach in designing combinatorial or medicinal chemistry libraries for drug discovery. 1. A qualitative and quantitative characterization of known drug databases.
- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
- Veber, D. F., Johnson, S. R., Cheng, H. Y., Smith, B. R., Ward, K. W., & Kopple, K. D. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 45(12), 2615-2623.
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Creative Bioarray. (n.d.). In Vitro Permeability Assay. Retrieved from [Link]
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Patsnap Synapse. (2025). What are the physicochemical properties affecting drug distribution? Retrieved from [Link]
- Srinivasan, B., Kolli, A. R., Esch, M. B., Abaci, H. E., Shuler, M. L., & Hickman, J. J. (2015). TEER measurement techniques for in vitro barrier model systems.
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BioIVT. (n.d.). Cell Permeability Assay. Retrieved from [Link]
- Gowrishankar, S., & Weaver, J. C. (2014). Characterization of Cell Membrane Permeability In Vitro Part I: Transport Behavior Induced by Single-Pulse Electric Fields. IEEE Transactions on Biomedical Engineering, 61(3), 894-902.
- Fletcher, J. I., Haber, M., Henderson, M. J., & Norris, M. D. (2010). ABC transporters in cancer: more than just drug efflux pumps.
- Matsson, P., & Kihlberg, J. (2017). How to design for cell permeability in drug discovery. Journal of Medicinal Chemistry, 60(5), 1662-1670.
- Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341.
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ResearchGate. (n.d.). A) Current state‐of‐the‐art methods to improve permeability in peptide.... Retrieved from [Link]
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Shapiro, A. B. (2015). How to increase cell permeability of highly lipophillic compounds in vitro?. ResearchGate. Retrieved from [Link]
- Doan, T. L., et al. (2023). Insights on Structure–Passive Permeability Relationship in Pyrrole and Furan-Containing Macrocycles. ACS Omega, 8(35), 31959-31968.
- Scott, J. S., et al. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters, 11(9), 1668-1675.
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ResearchGate. (n.d.). The role of the efflux pump and its inhibitor in a drug-resistant cancer cell. Retrieved from [Link]
- Jin, Y. H., et al. (2021). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 64(21), 15599-15622.
- Volpe, D. A. (2011). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Methods in Molecular Biology, 763, 243-255.
- Paiva, A., Craveiro, R., & Matias, A. (2016). The Future of Green Chemistry: Evolution and Recent Trends in Deep Eutectic Solvents Research. Molecules, 21(11), 1494.
- Sharma, A., Kumar, A., & Kumar, S. (2019). Efflux pump inhibitors for bacterial pathogens: From bench to bedside. Indian Journal of Medical Research, 149(2), 129-145.
- Ekins, S., et al. (2002). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. Pharmaceutical Research, 19(12), 1796-1806.
- Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
-
Doan, T. L., et al. (2023). Insights on Structure-Passive Permeability Relationship in Pyrrole and Furan-Containing Macrocycles. ResearchGate. Retrieved from [Link]
- Wohnsland, F., & Faller, B. (2001). High-throughput permeability pH profile and high-throughput pKa using robotics/automation. Journal of Medicinal Chemistry, 44(6), 923-930.
-
Wikipedia. (n.d.). P-glycoprotein. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Retrieved from [Link]
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Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
- Nishino, K., Nikaido, E., & Yamaguchi, A. (2010). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers in Microbiology, 1, 141.
- Wang, Z., et al. (2018). Highly Predictive and Interpretable Models for PAMPA Permeability. Molecular Pharmaceutics, 15(10), 4546-4557.
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BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]
- Smoleński, M., et al. (2021).
-
Pion Inc. (2022, December 9). Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube. Retrieved from [Link]
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Bienta. (n.d.). Caco-2 Method Validation. Retrieved from [Link]
- Varma, M. V., et al. (2020).
- Duncia, J. V., et al. (1991). Substituted 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-ones as potential antiinflammatory agents. Journal of Medicinal Chemistry, 34(8), 2525-2534.
- Al-Ostoot, F. H., et al. (2023).
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Smoleński, M., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Retrieved from [Link]
- Lee, H., et al. (2019). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1250-1258.
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PubChem. (n.d.). 1,3-Dihydro-2H-pyrrolo(2,3-b)pyridin-2-one. Retrieved from [Link]
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Technical Support Center: Managing Off-Target Effects of Pyrrolopyridinone Kinase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolopyridinone kinase inhibitors. This guide is designed to provide practical, in-depth solutions to the common challenges associated with inhibitor selectivity. As most kinase inhibitors target the highly conserved ATP-binding site, understanding and managing off-target effects is critical for the accurate interpretation of experimental data and the development of safe, effective therapeutics.[1][2][3][4] This resource provides field-proven insights, troubleshooting workflows, and detailed protocols to help you characterize and mitigate unintended interactions of your compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions to orient your experimental strategy.
Q1: What exactly are off-target effects, and why are they a major concern with pyrrolopyridinone kinase inhibitors?
A: Off-target effects are unintended interactions between a drug molecule and proteins other than its primary therapeutic target.[4][5] For kinase inhibitors, this issue is particularly prevalent because the human genome encodes over 500 kinases (the "kinome"), all of which share a structurally similar ATP-binding pocket that these inhibitors are designed to block.[1][2][3]
The consequences of uncharacterized off-target effects are significant:
-
Misinterpretation of Results: A cellular phenotype might be incorrectly attributed to the inhibition of the intended target when it is actually caused by an off-target interaction.
-
Cellular Toxicity: Inhibition of kinases essential for normal cell function can lead to toxicity and adverse effects in a clinical setting.[6][7][8]
-
Polypharmacology: While often a challenge, off-target effects can sometimes be beneficial, where inhibiting multiple kinases provides a therapeutic advantage.[3][4][7] Understanding the complete target profile is key to harnessing this potential.
Q2: I have a novel pyrrolopyridinone inhibitor. How can I get a preliminary idea of its selectivity?
A: A tiered approach is most effective. Start with broad, cost-effective methods and progressively narrow down to more specific, physiologically relevant assays.
-
In Silico Prediction: Begin with computational modeling. These methods use the inhibitor's chemical structure to predict its binding affinity against a database of known kinase structures, providing a list of probable off-targets based on binding site similarities.[9][10][11][12]
-
Broad Kinome Screening: The next step is an experimental screen. Submitting your compound to a commercial service for testing against a large panel of purified kinases (often >300) at a single high concentration (e.g., 1 µM) is a standard and highly effective method for initial hit identification.[6][13][14][15]
Q3: What is the difference between biochemical and cell-based assays for profiling, and when should I use each?
A: Both are essential, but they answer different questions.
-
Biochemical Assays: These assays use purified, recombinant kinase enzymes and measure the direct ability of your compound to inhibit enzymatic activity (e.g., phosphorylation of a substrate).[2][13] They are ideal for initial, large-scale screening because they are high-throughput and directly measure enzyme inhibition.[6] However, they do not account for cellular factors.
-
Cell-Based Assays: These assays measure target engagement or downstream signaling in intact, living cells.[16][17][18] They are crucial for validating hits from biochemical screens because they confirm that the inhibitor can permeate the cell membrane, engage its target in the presence of high intracellular ATP concentrations, and exert an effect in a complex physiological environment.[16][19]
Q4: My initial screen shows significant off-target activity. What are my next steps?
A: This is a common finding. The key is to validate and quantify these interactions.
-
Determine Potency: Perform dose-response experiments for the most potent off-targets to determine their IC50 or Kd values. This quantifies how strongly your inhibitor binds to them compared to your primary target.
-
Confirm in a Cellular Context: Use a cell-based target engagement assay, like NanoBRET™, to confirm that the off-target interaction occurs in living cells.[8][16]
-
Consider Structure-Activity Relationship (SAR) Studies: If problematic off-targets are confirmed, medicinal chemistry efforts can be initiated. By solving the co-crystal structure of your inhibitor with its on- and off-targets, you can identify differences in the binding pockets that can be exploited to design more selective analogs.[20][21][22][23]
-
Perform Unbiased Profiling: For a comprehensive view, consider chemical proteomics to identify all cellular binding partners in an unbiased manner.[1][24][25]
Part 2: Troubleshooting Guides & In-Depth Protocols
This section provides detailed workflows and step-by-step protocols for key experiments.
Guide 1: Initial Assessment of Kinase Inhibitor Selectivity
Issue: You have a novel pyrrolopyridinone inhibitor and need a systematic way to define its selectivity profile.
Strategy: Employ a three-tiered workflow that moves from computational prediction to broad biochemical screening to confirm potential interactions. This approach efficiently focuses resources on the most relevant off-targets.
Principle: This computational approach predicts potential off-targets by comparing the structural similarities between the ATP-binding sites of different kinases.[10][11] It serves as a hypothesis-generating tool to guide experimental screening.
Methodology:
-
Prepare Inhibitor Structure: Obtain a high-quality 2D or 3D structure file (e.g., SMILES or SDF format) of your pyrrolopyridinone inhibitor.
-
Select Prediction Tool: Utilize a web-based server or software. The KinomeFEATURE database is an example of a resource that compares binding pocket microenvironments to predict off-target binding.[10]
-
Execute Prediction: Upload your inhibitor's structure to the platform and run the analysis against its human kinome database.
-
Analyze Results: The output will be a ranked list of kinases predicted to bind your compound. Pay close attention to kinases with high structural similarity scores or low predicted dissociation constants (Kd). Use this list to ensure your subsequent biochemical screen includes these predicted high-risk off-targets.
Principle: This experiment involves testing your inhibitor at a fixed, high concentration against a large panel of purified kinases. The goal is not to determine potency (IC50) but to rapidly identify which kinases interact with your compound.[13][14][26] Radiometric assays, which measure the transfer of 33P-ATP to a substrate, are considered a gold standard for their direct and robust readout.[2]
Methodology:
-
Select a Vendor and Panel: Choose a contract research organization (CRO) that offers kinase screening services (e.g., Reaction Biology, Carna Biosciences).[14][15] Select a comprehensive panel, such as one covering >300 kinases, to maximize the detection of unexpected off-targets.
-
Compound Submission: Prepare your inhibitor stock solution, typically in DMSO, at the concentration and volume specified by the vendor.
-
Data Analysis: The vendor will provide data as percent inhibition relative to a DMSO control at the tested concentration (e.g., 1 µM). Organize this data in a table to identify kinases that are strongly inhibited.
Data Presentation: Sample Kinome Scan Results
| Kinase Target | Kinase Family | % Inhibition @ 1 µM | Preliminary Classification |
| Target Kinase A | TK | 98% | Expected On-Target |
| Off-Target Kinase B | CMGC | 92% | High-Interest Off-Target |
| Off-Target Kinase C | AGC | 75% | High-Interest Off-Target |
| Off-Target Kinase D | TK | 45% | Moderate-Interest Off-Target |
| Off-Target Kinase E | CAMK | 12% | Low-Interest/Non-Hit |
Guide 2: Validating Off-Target Hits and Determining Potency
Issue: Your broad screen has identified several potential off-targets. You now need to confirm these interactions and quantify their binding potency to understand the therapeutic window.
Strategy: First, generate precise IC50 values for the highest-interest hits using biochemical dose-response assays. Then, validate the most critical on- and off-targets in a more physiologically relevant setting using a cell-based target engagement assay.
Principle: To determine the potency of your inhibitor for a given kinase, you must test it across a range of concentrations (typically a 10-point, 3-fold serial dilution). This allows for the calculation of the IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%.[13]
Methodology:
-
Select Kinases: Choose your primary target and the top 5-10 off-target hits from the broad screen for IC50 determination.
-
Assay Performance: Either perform the assays in-house if you have the capabilities (e.g., using mobility shift or TR-FRET platforms) or order them from a CRO.[2][13]
-
Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.
Data Presentation: Comparative IC50 Values
| Kinase | IC50 (nM) | Selectivity Ratio (IC50 Off-Target / IC50 On-Target) |
| Target Kinase A | 5 | 1.0 |
| Off-Target Kinase B | 15 | 3.0 |
| Off-Target Kinase C | 150 | 30.0 |
| Off-Target Kinase D | >10,000 | >2,000 |
Principle: This assay quantifies compound binding at a specific kinase target within intact, living cells.[16][17] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that reversibly binds the ATP pocket. A competitive inhibitor will displace the tracer, leading to a loss of BRET signal in a dose-dependent manner.[8][17]
Methodology:
-
Cell Line Preparation: Use a cell line (e.g., HEK293) transiently or stably expressing your kinase of interest fused to NanoLuc® luciferase.
-
Assay Setup: Plate the cells and treat with a serial dilution of your pyrrolopyridinone inhibitor.
-
Tracer Addition: Add the specific NanoBRET™ tracer and the luciferase substrate to the wells.
-
Signal Detection: Read the filtered luminescence signals for both the donor (luciferase) and acceptor (tracer) on a plate reader.
-
Data Analysis: Calculate the BRET ratio. Plot the ratio against the inhibitor concentration to determine the cellular IC50, which reflects target engagement in a physiological context.
Guide 3: Unbiased Identification of All Cellular Targets
Issue: You need a comprehensive, unbiased profile of every protein your inhibitor interacts with inside the cell, including non-kinase off-targets.
Strategy: Use a competitive chemical proteomics approach. The "kinobeads" method is a powerful technique that uses a broad-spectrum affinity matrix to pull down hundreds of kinases and other ATP-binding proteins from a lysate. Your inhibitor is used as a soluble competitor to identify its specific targets via quantitative mass spectrometry.[1][25]
Principle: This method identifies cellular targets by measuring the ability of a free inhibitor to prevent proteins from binding to an immobilized, broad-spectrum affinity matrix. Proteins that show a dose-dependent reduction in binding to the beads are identified as specific targets of the test compound.[1]
Methodology:
-
Cell Treatment and Lysis: Grow your cell line of interest and treat separate batches with your pyrrolopyridinone inhibitor across a range of concentrations (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle (DMSO) control. Harvest and lyse the cells.
-
Affinity Pulldown: Incubate the cell lysates with the kinobeads matrix. The beads will capture kinases and other ATP-binding proteins that are not already occupied by your inhibitor.
-
Protein Digestion and Labeling: Elute the bound proteins from the beads and digest them into peptides using trypsin. For quantification, label the peptides from each condition with a different isobaric mass tag (e.g., iTRAQ or TMT).[1]
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of each protein in the different treatment conditions. A true target will show a characteristic dose-responsive decrease in abundance in the pulldown fractions as the concentration of the free inhibitor increases.[1]
References
- High-throughput biochemical kinase selectivity assays: panel development and screening applic
- Computational methods for analysis and inference of kinase/inhibitor rel
- Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors.
- Computational analysis of kinase inhibitor selectivity using structural knowledge.
- Kinome Profiling. PMC - PubMed Central.
- Computational Modeling of Kinase Inhibitor Selectivity. PMC - NIH.
- Predicting the target landscape of kinase inhibitors using 3D convolutional neural networks.
- KINASE PROFILING & SCREENING. Reaction Biology.
- High-Throughput Biochemical Kinase Selectivity Assays: Panel Development and Screening Applications.
- Off-target identification for a multitarget kinase inhibitor by Chemical Proteomics. Refubium.
- Computational methods for analysis and inference of kinase/inhibitor rel
- Technological advances for interrogating the human kinome.
- Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
- Selectivity and therapeutic inhibition of kinases: to be or not to be?. PMC - NIH.
- Kinase Panel Screening and Profiling Service. Reaction Biology.
- Different chemical proteomic approaches to identify the targets of lap
- Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. Frontiers.
- Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms.
- KinomeCore. University of Vermont.
- Cell-Based In Vitro Kinase Assay Services. Reaction Biology.
- Off-Target Decoding of a Multitarget Kinase Inhibitor by Chemical Proteomics.
- Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors.
- Kinome Profiling. Oncolines B.V.
- Encountering unpredicted off-target effects of pharmacological inhibitors. Oxford Academic.
- Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. PubMed.
- Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. RMD Open.
- Pyrrolopyridine inhibitors of mitogen-activated protein kinase-activ
- Spotlight: Cell-based kinase assay form
- Cell-based test for kinase inhibitors. INiTS.
- Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BioMed Central.
- A Probe-Based Target Engagement Assay for Kinases in Live Cells. PMC - NIH.
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
- Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. NIH.
- Off-target activity. Grokipedia.
- Clinical significance of Janus Kinase inhibitor selectivity.
- Clinical significance of Janus Kinase inhibitor selectivity. PMC - NIH.
- Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research, London.
- Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-deriv
- Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed.
- Structure-Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials. PubMed.
- Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. JCT.
- Structure-Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials. Malaria World.
- Structure guided design of a series of selective pyrrolopyrimidinone MARK inhibitors. PubMed.
- Encountering unpredicted off-target effects of pharmacological inhibitors. PubMed.
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- 9. Computational methods for analysis and inference of kinase/inhibitor relationships - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Computational Modeling of Kinase Inhibitor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. reactionbiology.com [reactionbiology.com]
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- 16. reactionbiology.com [reactionbiology.com]
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Technical Support Center: Navigating Assay Interference with 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one Derivatives
Welcome to the technical support resource for researchers working with compounds based on the 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one scaffold. This heterocyclic system is a valuable starting point for the development of novel therapeutics. However, like many scaffolds in drug discovery, it can present challenges in biochemical and cell-based assays, potentially leading to misleading results. This guide is designed to provide you with the insights and practical steps to identify, understand, and overcome common assay interference issues, ensuring the integrity of your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I'm seeing unexpected activity or a high hit rate with my this compound derivative in my primary screen. Could this be an artifact?
Answer:
Yes, a high hit rate or unexpected activity could be indicative of assay interference rather than specific biological activity. Compounds that show activity in multiple, unrelated assays are often termed "pan-assay interference compounds" or PAINS.[1][2][3] It is crucial to rule out these non-specific effects early to avoid wasting resources on false positives.[4][5][6]
Why This Happens:
The this compound scaffold itself is not a recognized PAIN. However, the substituents appended to this core can introduce functionalities that lead to non-specific interactions. Several mechanisms can contribute to these artifacts:
-
Colloidal Aggregation: At certain concentrations, organic molecules can form colloidal aggregates that sequester and denature proteins non-specifically, leading to inhibition.[4][7][8] This is one of the most common causes of false positives in high-throughput screening (HTS).
-
Chemical Reactivity: The compound or a reactive impurity could be covalently modifying the target protein or other assay components.[2][9]
-
Spectroscopic Interference: The compound may absorb light or fluoresce at the same wavelengths used for assay readout, directly interfering with the signal.[4][10]
-
Redox Activity: Some compounds can undergo redox cycling, producing reactive oxygen species like hydrogen peroxide that can disrupt the assay.[2][11]
How to Troubleshoot:
A systematic approach is necessary to identify the root cause of the suspected interference.
Step-by-Step Troubleshooting Protocol:
-
Concentration-Response Curve Analysis:
-
Run a full concentration-response curve. Artifactual activity often displays an unusually steep dose-response or a high Hill slope.
-
Ensure the observed activity is dose-dependent and saturable.
-
-
Detergent Test for Aggregation:
-
Re-run the assay in the presence of a non-ionic detergent, such as 0.01% Triton X-100 or Tween-80.
-
If the compound's inhibitory activity is significantly reduced or eliminated in the presence of the detergent, it is likely acting via colloidal aggregation.[12]
-
-
Centrifugation Test:
-
Pre-incubate the compound in the assay buffer at the screening concentration.
-
Centrifuge the solution at high speed (e.g., >15,000 x g) for 15-30 minutes.
-
Test the supernatant for activity. A loss of activity suggests that the active species was pelleted, which is characteristic of aggregates.
-
-
Orthogonal Assays:
-
Confirm the activity using a different assay format that relies on an alternative detection method (e.g., if the primary assay is fluorescence-based, use a label-free method like surface plasmon resonance).[10]
-
The following workflow can help guide your investigation into potential assay interference:
Question 2: My fluorescence-based assay (e.g., FP, FRET) shows inhibition with my compound. How can I be sure it's not fluorescence interference?
Answer:
Compounds with fused aromatic ring systems, like the this compound scaffold, have the potential to be intrinsically fluorescent or to quench the fluorescence of a reporter fluorophore.[10] It is essential to perform control experiments to rule out these possibilities.
Why This Happens:
-
Autofluorescence: The compound itself may fluoresce at the same excitation and emission wavelengths as your assay's fluorophore, leading to a false positive signal (apparent decrease in inhibition or increase in signal).[7][10]
-
Signal Quenching: The compound can absorb the excitation or emission light of the fluorophore, leading to a decrease in the detected signal and appearing as a false positive inhibitor. This is a common issue with colored compounds.[10][12]
How to Troubleshoot:
Step-by-Step Protocol for Detecting Fluorescence Interference:
-
Measure Compound's Intrinsic Fluorescence:
-
Prepare a solution of your compound in the assay buffer at various concentrations.
-
Using a plate reader, scan for fluorescence across a range of excitation and emission wavelengths, including those used in your assay.
-
A significant signal at your assay's wavelengths indicates autofluorescence.
-
-
"Promiscuity" Plate Control:
-
In a plate, add all assay components except for the target protein or enzyme.
-
Add your compound at various concentrations.
-
A change in the fluorescence signal in the absence of the biological target points to direct interference with the detection system.
-
-
Fluorescence Quenching Test:
-
To a solution of the fluorescent probe used in your assay (at the assay concentration), add your compound at various concentrations.
-
A dose-dependent decrease in the probe's fluorescence indicates quenching.
-
Data Interpretation for Fluorescence Interference:
| Observation | Potential Cause | Next Step |
| Signal increases with compound concentration in buffer alone. | Autofluorescence | Consider using a different fluorophore with a shifted spectrum. |
| Signal decreases with compound concentration in buffer alone. | Quenching | Confirm with an orthogonal assay. |
| No signal change in buffer alone. | No direct interference | Proceed with further validation. |
Question 3: I am using a luciferase-based reporter assay and see a change in signal. Could my compound be directly inhibiting luciferase?
Answer:
Yes, direct inhibition of the luciferase enzyme is a frequent source of artifacts in reporter gene assays.[13][14] A significant percentage of small molecules in screening libraries have been shown to inhibit firefly luciferase (FLuc).[13]
Why This Happens:
Small molecules can inhibit luciferase through various mechanisms, including competitive, non-competitive, and uncompetitive inhibition.[14][15] Paradoxically, some luciferase inhibitors can even cause an increase in the luminescence signal in cell-based assays. This can occur if the inhibitor binding stabilizes the luciferase enzyme, protecting it from degradation and increasing its cellular half-life.[14]
How to Troubleshoot:
Step-by-Step Protocol for Luciferase Interference:
-
In Vitro Luciferase Inhibition Assay:
-
Perform a direct enzymatic assay using purified firefly luciferase.
-
Add your compound at various concentrations to a mixture of the luciferase enzyme, luciferin, and ATP.
-
A dose-dependent decrease in the luminescent signal confirms direct inhibition of the enzyme.
-
-
Use of an Alternative Luciferase:
-
If possible, use an orthogonal reporter system with a different luciferase, such as Renilla or Gaussia luciferase, which are known to have different inhibitor profiles.[16] If your compound's effect is specific to firefly luciferase, it is likely an artifact.
-
-
Cell-Free Lysate Control:
-
Prepare a lysate from cells that are not expressing the reporter construct.
-
Add this lysate to your assay plate along with your compound and the luciferase substrates.
-
This will help determine if your compound is interacting with other components in the cell lysate to produce a signal.
-
The following decision tree can aid in troubleshooting luciferase assay results:
Sources
- 1. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. grokipedia.com [grokipedia.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 8. [PDF] Assay Interference by Aggregation | Semantic Scholar [semanticscholar.org]
- 9. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drughunter.com [drughunter.com]
- 13. Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. portlandpress.com [portlandpress.com]
Technical Support Center: Purification of Polar Pyrrolopyridinone Analogs
Welcome to the technical support center dedicated to the purification of polar pyrrolopyridinone analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with isolating these often highly polar, nitrogen-containing heterocyclic compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying principles and troubleshooting logic to empower you to develop robust, efficient, and scalable purification methods.
The inherent polarity of pyrrolopyridinones, often coupled with their basic nature, demands a nuanced approach to chromatography. Standard protocols frequently fall short, leading to issues like poor retention, peak tailing, and even on-column degradation. This guide provides a structured, question-and-answer framework to address these specific problems head-on.
Method Selection: Choosing the Right Purification Strategy
Before diving into troubleshooting, selecting the appropriate chromatographic mode is the most critical decision. The choice between Reversed-Phase, Normal-Phase, and HILIC depends primarily on the analyte's polarity and solubility.
Troubleshooting Guide: Common Purification Issues
This section addresses specific, frequently encountered problems in a Q&A format.
Issue 1: Poor or No Retention in Reversed-Phase HPLC
Q: My polar pyrrolopyridinone analog elutes in the solvent front on my C18 column, even with a highly aqueous mobile phase. What is happening and how can I fix it?
A: This is a classic problem when analyzing polar molecules with traditional reversed-phase chromatography.[1] The non-polar C18 stationary phase has insufficient hydrophobic interaction with your polar analyte, causing it to travel with the polar mobile phase and elute without retention.[2]
Causality & Solutions:
-
Insufficient Hydrophobic Interaction: The fundamental issue is a mismatch in polarity between your analyte and the stationary phase.[3]
-
Solution 1: Use a Polar-Embedded or Polar-Endcapped Column. These columns contain polar functional groups within or at the end of the alkyl chains. This creates a more hydrated surface, improving interaction with polar analytes and preventing "phase collapse" (ligand folding) that can occur in highly aqueous mobile phases.[4]
-
Solution 2: Adjust Mobile Phase pH. Pyrrolopyridinone scaffolds are typically basic. At neutral or high pH, your compound is likely neutral and less polar. By lowering the mobile phase pH (e.g., to 2.5-4 with formic or trifluoroacetic acid), you protonate the basic nitrogens.[5] This increases polarity but can sometimes improve retention on specific columns through ionic interactions or by altering the compound's conformation. Conversely, for acidic analogs, increasing the pH would be necessary.[3]
-
Solution 3: Consider Ion-Pairing Chromatography. Adding an ion-pairing reagent (e.g., heptafluorobutyric acid for bases) to the mobile phase forms a neutral, more hydrophobic complex with your charged analyte, significantly increasing retention on a C18 column.[2] Be aware that these reagents can be difficult to remove from the column and may suppress MS signals.[3]
-
-
"Phase Collapse" of the Stationary Phase: Using mobile phases with very high water content (>95%) can cause the C18 alkyl chains to fold onto themselves, reducing the accessible surface area for interaction.[4]
-
Solution: Use columns specifically designed for high-aqueous conditions as mentioned above. If you must use a standard C18 column, avoid going above 95% water and ensure the column is properly regenerated by flushing with a high organic solvent (e.g., 100% acetonitrile or methanol) after use.[4]
-
Issue 2: Significant Peak Tailing in Both NP and RP Modes
Q: I'm getting terrible peak shape (tailing) for my compound on both silica gel and C18 columns. What causes this?
A: Peak tailing for basic compounds like many pyrrolopyridinones is most often caused by secondary interactions with acidic silanol groups present on the surface of silica-based stationary phases.[5] These strong, non-specific interactions lead to a portion of the analyte being retained longer than the main band, resulting in a tailed peak.
Causality & Solutions:
-
Silanol Interactions (Primary Cause):
-
Normal-Phase Solution: Deactivate the Silica. Before loading your sample, flush the silica gel column with your eluent containing a small amount of a competitive base, such as 0.5-2% triethylamine (TEA) or ammonia in methanol.[5][6] This base will occupy the acidic silanol sites, preventing your analyte from interacting with them.
-
Reversed-Phase Solution 1: Use a Highly End-Capped Column. Modern, high-purity silica columns are extensively "end-capped" to minimize the number of free silanol groups. Ensure you are using a high-quality, base-deactivated column.
-
Reversed-Phase Solution 2: Adjust Mobile Phase pH. Operating at a low pH (e.g., 2.5-4) protonates your basic analyte AND suppresses the ionization of the acidic silanol groups, minimizing the unwanted ionic interaction.[5]
-
Reversed-Phase Solution 3: Increase Buffer Concentration. Using a higher buffer concentration (e.g., 20-50 mM) can help to saturate the silanol sites and improve peak shape.[7]
-
Issue 3: Compound Appears to Degrade on Silica Gel
Q: When I run a flash column, I get multiple new spots on my TLC and a low recovery of my target pyrrolopyridinone. I suspect it's decomposing. How can I prevent this?
A: The acidic nature of standard silica gel can catalyze the degradation of sensitive functional groups.[5] Pyrrolopyridinone analogs may contain functionalities susceptible to acid-catalyzed hydrolysis or rearrangement.
Causality & Solutions:
-
Acidic Stationary Phase: Standard silica gel has a pKa of around 7 ± 1, but its surface acidity can be much higher, leading to decomposition.
-
Solution 1: Use a Deactivated or Neutral Stationary Phase. As with peak tailing, pre-treating the silica with a base can neutralize the surface.[6] Alternatively, consider using a different stationary phase altogether, such as neutral or basic alumina, or bonded phases like Diol or Amino.[5]
-
Solution 2: Reversed-Phase Flash Chromatography. If your compound has sufficient hydrophobicity to be retained, reversed-phase flash chromatography using C18-functionalized silica is an excellent alternative that avoids the acidic silica surface.
-
Solution 3: Minimize Contact Time. Work quickly. Don't let the compound sit on the column for extended periods. Dry loading the sample onto a small amount of silica can sometimes be harsher than wet loading if the solvent removal step involves heat.[8]
-
Frequently Asked Questions (FAQs)
Q1: When should I choose HILIC over Reversed-Phase or Normal-Phase?
A1: HILIC is your go-to technique for very polar compounds that are poorly retained in reversed-phase but may be too strongly retained or unstable on normal-phase silica.[9] HILIC uses a polar stationary phase (like bare silica, diol, or amino) and a mobile phase with a high concentration of a non-polar organic solvent (typically >80% acetonitrile) and a small amount of a polar solvent (water). This creates a water-enriched layer on the stationary phase surface into which your polar analyte can partition. It offers a unique selectivity and is often more MS-friendly than ion-pairing RP methods due to the high volatility of the mobile phase.[9]
Q2: My compound won't dissolve well in the mobile phase for my flash column. What should I do?
A2: This is a common challenge. The ideal scenario is to dissolve the sample in the mobile phase itself. When that's not possible, use the "dry loading" technique.[8] Dissolve your crude product in a strong, volatile solvent (like DCM, methanol, or acetone) in which it is highly soluble. Add a small amount of silica gel (typically 1-2 times the weight of your crude material) to this solution. Carefully evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder. This powder can then be carefully loaded onto the top of your pre-packed column.[8] This ensures your compound is introduced to the column in a concentrated, narrow band.
Q3: How do I perform an initial sample clean-up before HPLC?
A3: Solid-Phase Extraction (SPE) is a highly effective method for sample clean-up and concentration.[10][11] It can remove salts, highly non-polar impurities, or highly polar impurities that might otherwise interfere with your purification.[12]
-
For removing non-polar impurities from a polar analyte: Use a reversed-phase SPE cartridge (e.g., C18). Load your sample in a polar solvent. The non-polar impurities will be retained, while your polar pyrrolopyridinone analog will elute through.
-
For removing polar impurities (like salts) or concentrating your analyte: Use a polar SPE cartridge (e.g., silica, diol).[13] Load your sample in a non-polar solvent. Your polar analyte will be retained. You can then wash with a non-polar solvent to remove other non-polar impurities before eluting your desired compound with a strong polar solvent.
Data Tables & Protocols
Table 1: Comparison of Primary Chromatographic Modes
| Feature | Reversed-Phase (RP) | Normal-Phase (NP) | Hydrophilic Interaction (HILIC) |
| Stationary Phase | Non-polar (C18, C8, Phenyl) | Polar (Silica, Alumina, Diol) | Polar (Silica, Amino, Diol) |
| Mobile Phase | Polar (Water/ACN, Water/MeOH) | Non-polar (Hexane/EtOAc, DCM/MeOH)[14] | High Organic (>80% ACN) with Aqueous Buffer |
| Elution Order | Least polar elutes last | Most polar elutes last[15] | Least polar elutes first |
| Best For | Moderately polar to non-polar compounds | Polar compounds soluble in organic solvents[14] | Very polar, hydrophilic compounds[9] |
| Common Issues | Poor retention of polar analytes, phase collapse[4] | Analyte degradation on silica, strong retention | Salt precipitation, slow equilibration |
Protocol 1: Deactivation of Silica Gel for Flash Chromatography
This protocol is essential for purifying base-sensitive or strongly interacting polar pyrrolopyridinone analogs.
-
Prepare Deactivating Solvent: Create a solvent mixture identical to your initial, least polar elution solvent, but with the addition of 1-2% triethylamine (TEA). For example, if your starting eluent is 95:5 DCM:MeOH, prepare a 95:5:1 mixture of DCM:MeOH:TEA.
-
Pack the Column: Dry or slurry pack your column with the appropriate amount of silica gel as you normally would.
-
Column Deactivation: Flush the packed column with 2-3 column volumes (CVs) of the deactivating solvent prepared in step 1. This neutralizes the acidic silanol sites.[5]
-
Column Equilibration: Flush the column with 2-3 CVs of your actual initial elution solvent (without TEA) to remove excess base.
-
Load and Elute: Load your sample (preferably dry-loaded) and begin the chromatography using your pre-determined solvent system.
Protocol 2: General Purpose Solid-Phase Extraction (SPE) for Desalting
This protocol is designed to remove inorganic salts from your sample prior to RP-HPLC analysis.
-
Select Cartridge: Choose a reversed-phase SPE cartridge (e.g., Strata™ C18-E or equivalent). The sorbent mass depends on the sample mass.
-
Conditioning: Condition the cartridge by passing 1-2 cartridge volumes of methanol through it. This wets the C18 phase.
-
Equilibration: Equilibrate the cartridge by passing 1-2 cartridge volumes of deionized water. Do not let the cartridge run dry.[12]
-
Loading: Dissolve your salt-containing sample in a minimal amount of water and load it onto the cartridge. The polar salts will pass through, while the slightly more hydrophobic pyrrolopyridinone analog will be retained.
-
Washing: Wash the cartridge with 2-3 cartridge volumes of deionized water to remove any remaining salts.[12]
-
Elution: Elute your purified compound with 1-2 cartridge volumes of a strong solvent like methanol or acetonitrile. This eluate can then be concentrated and prepared for HPLC analysis.[12]
References
- Phenomenex. (n.d.). Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV.
- Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
- LCGC International. (2014). Understanding and Improving Solid-Phase Extraction.
- Wikipedia. (n.d.). Solid-phase extraction.
- SIELC Technologies. (n.d.). Polar Compounds.
- Wikipedia. (n.d.). Reversed-phase chromatography.
- Tech Briefs. (2013). Solid-Phase Extraction of Polar Compounds From Water.
- Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography.
- Jones, D. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- Sigma-Aldrich. (n.d.). Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography.
- Waters Corporation. (n.d.). HPLC Separation Modes.
- BenchChem. (2025). Troubleshooting guide for the purification of polar quinoline compounds.
- ResearchGate. (2015). Why is normal phase chromatography good for use on polar analytes?.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
- Wikipedia. (n.d.). Aqueous normal-phase chromatography.
- Biotage. (2023). What can I use to purify polar reaction mixtures?.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
Sources
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- 2. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 3. Polar Compounds | SIELC Technologies [sielc.com]
- 4. hplc.eu [hplc.eu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Purification [chem.rochester.edu]
- 7. Guide de dépannage pour la HPLC [sigmaaldrich.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. biotage.com [biotage.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Solid-Phase Extraction of Polar Compounds From Water - Tech Briefs [techbriefs.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. Solid-phase extraction - Wikipedia [en.wikipedia.org]
- 14. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 15. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
Technical Support Center: Metabolic Stability of 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one Derivatives
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with the 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one scaffold. This scaffold is a valuable starting point for various therapeutic agents; however, like many heterocyclic structures, it can present challenges related to metabolic stability.[1] Poor metabolic stability often leads to rapid clearance, low bioavailability, and potential formation of toxic metabolites, hindering the progression of promising candidates.[2][3]
This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered during your experiments. It provides not only step-by-step protocols but also the underlying scientific rationale to empower you to make informed decisions in your compound optimization campaigns.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound derivative shows low exposure in vivo. How do I first determine if this is due to poor metabolic stability?
Answer:
Low in vivo exposure can stem from various factors, including poor absorption or rapid metabolism. The first step is to assess the compound's intrinsic metabolic stability using in vitro assays. These assays measure the rate of disappearance of your compound when incubated with liver-derived enzyme systems.[2][4] The two most common and informative starting points are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.
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Liver Microsomal Stability Assay: This is a cost-effective, high-throughput screen that primarily evaluates Phase I (oxidative) metabolism, which is largely driven by cytochrome P450 (CYP) enzymes.[5][6] Microsomes are subcellular fractions of the liver endoplasmic reticulum containing a high concentration of these enzymes.[6]
-
Hepatocyte Stability Assay: This assay uses intact liver cells and provides a more comprehensive picture of metabolism, as hepatocytes contain the full suite of both Phase I and Phase II (conjugative) metabolic enzymes.[2][5][6] This is considered a more physiologically relevant system.[6]
A high clearance rate in these assays strongly suggests that metabolic instability is a key contributor to the low in vivo exposure.
-
Preparation:
-
Prepare a stock solution of your test compound (e.g., 10 mM in DMSO).
-
Thaw cryopreserved liver microsomes or hepatocytes (human, rat, mouse, etc.) according to the supplier's protocol.[7]
-
Prepare the incubation buffer (e.g., potassium phosphate buffer, pH 7.4).
-
-
Incubation (Microsomes):
-
In a 96-well plate, combine the liver microsomes (e.g., 0.5 mg/mL final concentration) and your test compound (e.g., 1 µM final concentration) in the buffer.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH cofactor solution (for Phase I). For control wells (T=0 and no-cofactor), add buffer instead.
-
-
Incubation (Hepatocytes):
-
Incubate the hepatocyte suspension (e.g., 0.5-1.0 million cells/mL) with your test compound (e.g., 1 µM final concentration) at 37°C in a shaking water bath.
-
-
Time Points & Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This stops the enzymatic activity and precipitates proteins.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound.[7]
-
-
Data Analysis:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
The slope of the line gives the rate constant of elimination (k).
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the formulas below.
-
| Parameter | Formula | Description |
| Half-Life (t½) | 0.693 / k | The time it takes for 50% of the compound to be metabolized. |
| Intrinsic Clearance (CLint) | (0.693 / t½) * (mL incubation / mg microsomal protein) | The inherent ability of the liver enzymes to metabolize a drug.[7] |
A short half-life (<30 minutes) and high intrinsic clearance are indicative of poor metabolic stability.
Q2: My compound is highly unstable. How do I pinpoint the exact site of metabolism (the "metabolic soft spot") on the pyrrolopyridinone scaffold?
Answer:
Identifying the precise location of metabolic modification is crucial for designing effective structural changes. This is achieved through a "metabolite identification" or "Met-ID" study. This process involves incubating your compound in a metabolically active system (like liver microsomes or hepatocytes) for a sufficient period and then using high-resolution mass spectrometry to detect and structurally characterize the resulting metabolites.
The most common metabolic transformations for N-heterocyclic compounds are mediated by CYP enzymes and include:
-
Aromatic Hydroxylation: Addition of a hydroxyl (-OH) group to an aromatic ring. For the pyrrolopyridinone core, both the pyridine and the pyrrole rings are susceptible. Electron-rich rings are particularly prone to this oxidation.[8][9]
-
Aliphatic Hydroxylation: Oxidation of an sp³ carbon, often at a benzylic position or a position alpha to a heteroatom.[10]
-
N-dealkylation/O-dealkylation: Removal of an alkyl group attached to a nitrogen or oxygen atom.
-
Oxidation: Formation of N-oxides or oxidation of the lactam ring.
Caption: Workflow for Metabolite Identification (Met-ID) Studies.
By analyzing the mass shift from the parent compound (e.g., a +16 Da shift indicates oxidation/hydroxylation) and comparing the fragmentation patterns, you can deduce the site of modification.
Q3: I've identified a metabolic hot spot. What are the most effective strategies to improve the stability of my this compound derivative?
Answer:
Once the metabolic soft spot is known, you can employ several rational design strategies to mitigate metabolism. The goal is to modify the molecule at or near the site of metabolism to hinder enzymatic recognition or reaction without negatively impacting the compound's desired biological activity (i.e., improve the Structure-Metabolism Relationship without harming the Structure-Activity Relationship).
This involves placing a chemically stable group at the metabolically labile position to physically block the metabolic enzymes from accessing it.
-
Fluorination: Replacing a hydrogen atom with a fluorine atom is a common and highly effective strategy. The C-F bond is much stronger than a C-H bond and fluorine's small size often has a minimal impact on overall conformation. Placing a fluorine on an aromatic ring can also deactivate it electronically towards oxidation.[10]
-
Methylation: Adding a methyl group can also provide a steric shield. However, be mindful that the methyl group itself can sometimes be a site for metabolism (hydroxylation).
This strategy aims to reduce the electron density of an aromatic ring, making it less susceptible to oxidative metabolism by CYP enzymes.[8][11]
-
Introduce Electron-Withdrawing Groups (EWGs): Replacing a hydrogen or an electron-donating group on an aromatic ring with an EWG (e.g., -CF₃, -CN, -SO₂NH₂) can deactivate the ring.[12]
-
Scaffold Hopping/Bioisosteric Replacement: If a phenyl ring attached to the core is the site of metabolism, consider replacing it with a more electron-deficient heterocycle like a pyridine or pyrimidine ring.[8] This often improves metabolic stability while maintaining necessary pharmacophoric interactions.[8][13]
This involves selectively replacing a hydrogen atom at the site of metabolism with its heavier isotope, deuterium.
-
Mechanism: The carbon-deuterium (C-D) bond has a lower vibrational energy and is stronger than the corresponding carbon-hydrogen (C-H) bond. Since C-H bond cleavage is often the rate-limiting step in CYP-mediated metabolism, this increased bond strength can significantly slow down the rate of metabolism.[3][14] This is known as the Kinetic Isotope Effect (KIE).
-
Application: This is a very subtle modification that is unlikely to alter the compound's pharmacology but can lead to a marked improvement in its pharmacokinetic profile.[15][16]
Caption: Common metabolic liabilities of the scaffold and targeted improvement strategies.
| Strategy | Mechanism | Pros | Cons |
| Fluorination | Steric blocking; Electronic deactivation | High success rate; minimal steric impact. | Can alter pKa and lipophilicity. |
| Deuteration | Kinetic Isotope Effect (strengthens C-H bond) | Minimal impact on pharmacology and physicochemical properties.[14] | Synthesis of deuterated compounds can be complex; effect may be masked by other metabolic routes.[3] |
| Electronic Deactivation | Reduces electron density of aromatic rings, lowering susceptibility to oxidation.[8] | Can significantly reduce oxidative metabolism. | May negatively impact target binding affinity if electronics are key for interaction. |
| Bioisosteric Replacement | Replace a metabolically labile group with a more stable isostere.[13][17] | Can simultaneously improve metabolism, solubility, and other properties.[18][19] | May alter binding mode or introduce new liabilities. |
Q4: My structural modifications improved stability in microsomes, but the compound is still cleared rapidly in hepatocytes. What does this suggest?
Answer:
This is a classic and highly informative result that points towards Phase II metabolism .
-
Microsomes primarily contain Phase I enzymes (CYPs).[5] Your success in improving stability here indicates you have effectively blocked or slowed oxidative metabolism.
-
Hepatocytes contain both Phase I and Phase II enzymes.[2][4] Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), attach large, polar endogenous molecules (like glucuronic acid or sulfate) to the drug, making it more water-soluble and easier to excrete.[20]
If your compound has a "handle" for conjugation—typically a nucleophilic group like a phenol (-OH), a carboxylic acid (-COOH), or sometimes an amine (-NH) or even a nitrogen on a heterocycle—it can be a substrate for Phase II enzymes.[9] Your initial modifications may have unmasked or introduced such a site.
Next Steps:
-
Re-run the hepatocyte assay with UGT and SULT inhibitors (e.g., alamethicin for UGTs) to confirm the involvement of these pathways.
-
Perform a Met-ID study in hepatocytes to identify the conjugated metabolite(s).
-
Strategically modify the conjugation site. This could involve removing the handle, masking it with a group that is not easily cleaved, or adding steric bulk nearby to prevent enzyme access.
By systematically applying these diagnostic and medicinal chemistry strategies, you can effectively troubleshoot and overcome metabolic stability issues, paving the way for the development of more robust and successful drug candidates based on the this compound scaffold.
References
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Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. CRO Services - Nuvisan. Retrieved from [Link]
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Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Semantic Scholar. Retrieved from [Link]
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Roughley, S. D., & Jordan, A. M. (2011). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 54(10), 3451–3479. Retrieved from [Link]
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SpiroChem. (n.d.). Bioisosteric Replacement Strategies. Retrieved from [Link]
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IJPPR. (2024). Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]
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Peko, T., et al. (2016). Methods to Increase the Metabolic Stability of 18F-Radiotracers. Molecules, 21(9), 1198. Retrieved from [Link]
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Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved from [Link]
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Creative Biolabs. (n.d.). Metabolic Stability Assay. Retrieved from [Link]
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Kaur, S., & Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers. Retrieved from [Link]
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BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]
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Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Retrieved from [Link]
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Roughley, S. D., & Jordan, A. M. (2011). Mitigating heterocycle metabolism in drug discovery. Semantic Scholar. Retrieved from [Link]
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NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Retrieved from [Link]
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Bloom, S., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Medicinal Chemistry, 11(1), 32-40. Retrieved from [Link]
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ResearchGate. (n.d.). Enhancement of metabolic stability with structural modifications. Retrieved from [Link]
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Wagener, M., & van der Schaar, M. (2007). The Quest for Bioisosteric Replacements. Journal of Chemical Information and Modeling, 47(4), 1599–1608. Retrieved from [Link]
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Foti, R. S., & Dalvie, D. K. (2016). Role of Biotransformation Studies in Minimizing Metabolism-Related Liabilities in Drug Discovery. Journal of Medicinal Chemistry, 59(9), 4067–4093. Retrieved from [Link]
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eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability. Retrieved from [Link]
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Patsnap Synapse. (2024). What is the role of bioisosterism in drug design?. Retrieved from [Link]
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ResearchGate. (n.d.). Structural Modifications of Drug Candidates: How Useful Are They in Improving Metabolic Stability of New Drugs? Part I. Retrieved from [Link]
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Kaur, S., & Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. ResearchGate. Retrieved from [Link]
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Sharma, P., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. Retrieved from [Link]
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Scott, P. J. H. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(9), 733–752. Retrieved from [Link]
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Bentham Science Publishers. (2014). Bioisosteric Replacements in Drug Design. Retrieved from [Link]
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MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(11), 3121. Retrieved from [Link]
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Coe, S. (2023). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. Retrieved from [Link]
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Pevarello, P., et al. (1987). Metabolic oxidation of the pyrrole ring: structure and origin of some urinary metabolites of the anti-hypertensive pyrrolylpyridazinamine, mopidralazine. III: Studies with the 13C-labelled drug. Xenobiotica, 17(5), 559-73. Retrieved from [Link]
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Scott, R. D., et al. (1982). Pyrrolopyridine derivatives from pyridoxal 5'-sulfate. Biochemistry, 21(21), 5213-9. Retrieved from [Link]
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Ghosal, A., et al. (2005). Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist. Xenobiotica, 35(6), 597-611. Retrieved from [Link]
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Heffeter, P., et al. (2018). Comparison of metabolic pathways of different α-N-heterocyclic thiosemicarbazones. Analytical and Bioanalytical Chemistry, 410(11), 2833–2843. Retrieved from [Link]
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Cytochrome P450. (2024). What is the role of cytochrome P450 in drug metabolism?. Retrieved from [Link]
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MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6694. Retrieved from [Link]
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Karimi-Chahartash, M., et al. (2019). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 9(46), 26836–26871. Retrieved from [Link]
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PubMed. (2024). Development of a Series of Pyrrolopyridone MAT2A Inhibitors. Journal of Medicinal Chemistry, 67(6), 4541-4559. Retrieved from [Link]
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MDPI. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International Journal of Molecular Sciences, 24(10), 8849. Retrieved from [Link]
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ResearchGate. (n.d.). Human Cytochromes P450 and Their Role in Metabolism-Based Drug-Drug Interactions. Retrieved from [Link]
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PharmaTutor. (2023). The Role of Cytochrome P450 in drug metabolism - A basic review. Retrieved from [Link]
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Reducing catalyst poisoning in cross-coupling reactions for azaindole synthesis
A Guide to Overcoming Catalyst Poisoning and Optimizing Reactions
Welcome to the technical support hub for azaindole synthesis. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges researchers face, particularly the pervasive issue of catalyst poisoning in palladium-catalyzed cross-coupling reactions. Azaindoles, as privileged structures in medicinal chemistry, present unique synthetic hurdles due to the pyridine nitrogen's ability to interfere with the catalyst.[1][2][3] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions for azaindole synthesis so prone to failure?
The primary challenge stems from the azaindole core itself. The endocyclic nitrogen atom of the pyridine ring is a Lewis base and can strongly coordinate to the palladium catalyst.[4][5] This coordination can lead to catalyst poisoning or promote undesired side reactions, effectively sequestering the active catalytic species and halting the reaction.[4] This issue is particularly pronounced with Pd(II) catalyst sources, which are more electrophilic and have a higher affinity for neutral σ-donors like pyridines.[4]
Q2: I suspect catalyst poisoning. What are the most common culprits beyond the substrate itself?
While the azaindole substrate is a primary suspect, several external factors can introduce catalyst poisons into your reaction. Vigilance in identifying and eliminating these is critical for success.
-
Elemental Sulfur: Often an overlooked impurity in halogenated starting materials, elemental sulfur can irreversibly bind to and deactivate palladium catalysts.[6][7]
-
Solvent Contaminants: Reagent-grade solvents can contain impurities that act as catalyst poisons. For instance, THF can contain precursors like 2,3-dihydrofuran, and 2-MeTHF may have furfural, both of which have been shown to significantly decrease reaction conversion.[8]
-
Residual Metals: Trace amounts of other metals from previous synthetic steps can interfere with the palladium catalytic cycle.[9]
-
Excess Nucleophiles/Additives: In reactions like cyanation, excess cyanide can form inactive palladium-cyano complexes (e.g., [(CN)4Pd]2-), terminating the catalytic cycle.[10]
-
Oxygen: The active Pd(0) species is highly sensitive to oxygen. Inadequate degassing can lead to oxidation and deactivation of the catalyst.[11]
Q3: How do I choose the right ligand for my azaindole coupling reaction?
Ligand selection is arguably the most critical parameter for a successful cross-coupling reaction involving N-heterocycles.[11][12] The ligand's role is to stabilize the Pd(0) center, facilitate both oxidative addition and reductive elimination, and prevent catalyst deactivation.[12][13]
For azaindoles, the most effective ligands are typically bulky and electron-rich . This electronic character increases the nucleophilicity of the palladium center, which can lower the energy barrier for the oxidative addition step.[12] The steric bulk helps to promote the formation of a coordinatively unsaturated, catalytically active species and can physically hinder the pyridine nitrogen from poisoning the metal center.[5][12]
| Ligand Class | Examples | Advantages for Azaindole Synthesis | Considerations |
| Buchwald-type Biarylphosphines | XPhos, SPhos, DavePhos | Generally the most effective; bulky and electron-rich, promoting high reactivity and stability.[11][14] | Can be expensive; optimal ligand is often substrate-dependent. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form very stable palladium complexes. Can be effective in challenging couplings.[15] | Can sometimes lead to slower reductive elimination. |
| Diphosphine Ligands | Xantphos | Wide bite angle can be beneficial for promoting reductive elimination.[16] | May not always provide the necessary steric bulk to prevent substrate inhibition. |
Troubleshooting Guide: Low or No Conversion
Low or zero conversion is the most common failure mode. This guide provides a systematic approach to diagnosing the root cause, focusing on issues related to catalyst poisoning.
Problem: My reaction has stalled with significant starting material remaining.
This is a classic symptom of catalyst deactivation. The initial turnover may occur, but the catalyst is progressively poisoned as the reaction proceeds.
Below is a decision-making workflow to diagnose the cause of low conversion in your azaindole cross-coupling reaction.
Caption: A troubleshooting workflow for low conversion.[11][17]
The pyridine nitrogen in your azaindole starting material or product is coordinating to the palladium center, forming an off-cycle, inactive complex. This is a primary suspect in nearly all azaindole couplings.
-
Mechanism of Poisoning: The lone pair on the pyridine nitrogen can bind strongly to the electrophilic Pd(II) intermediate, preventing subsequent steps in the catalytic cycle like reductive elimination.
Caption: Catalyst poisoning via azaindole coordination to the Pd(II) intermediate.
-
Solutions & Protocols:
-
Switch to a Pd(0) Precatalyst: Using a Pd(0) source like Pd₂(dba)₃ can sometimes bypass the issues associated with Pd(II) sources, as Pd(0) is more nucleophilic and has a weaker affinity for pyridine-type ligands.[4]
-
Employ Bulky Ligands: As discussed in the FAQs, ligands like XPhos or SPhos can sterically shield the palladium center.[5]
-
Protect the Azaindole Nitrogen: While adding steps, protecting the pyridine nitrogen as an N-oxide can completely shut down its ability to coordinate with the catalyst, often leading to dramatically improved yields.[1]
-
Your reagents may not be as clean as you assume. Commercially available starting materials can contain inhibitory impurities.
-
Solutions & Protocols:
-
Purify Starting Materials: Do not use reagents as received without verification. Recrystallize solid starting materials and consider passing liquid reagents through a plug of activated alumina or silica.
-
Use High-Purity, Dry Solvents: Use solvents from a purification system (still) or freshly opened bottles of anhydrous solvent. Avoid using solvents that have been sitting on the bench for extended periods.
Protocol: Rigorous Degassing of Reaction Mixture The active Pd(0) catalyst is readily oxidized and deactivated by oxygen.[11] This protocol is mandatory for consistent results.
-
Combine all solid reagents (azaindole, coupling partner, base, catalyst, ligand) in a dry Schlenk flask equipped with a stir bar.
-
Seal the flask with a septum and purge with a gentle stream of argon or nitrogen for 5-10 minutes.
-
Add your anhydrous, degassed solvent via syringe.
-
Sparge the resulting solution: bubble argon or nitrogen gas through the stirred solution via a long needle for 20-30 minutes.
-
Alternatively, use the freeze-pump-thaw method (3 cycles) for the most rigorous oxygen removal, especially for highly sensitive reactions.
-
Even with pure reagents and an inert atmosphere, an incorrect choice of base, solvent, or temperature can lead to reaction failure.
-
Base Selection: The choice of base is critical. Strong bases like NaOtBu or LHMDS are often required but can be incompatible with sensitive functional groups.[11][18] Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ offer broader functional group tolerance but may require higher temperatures or longer reaction times.[11][18]
-
Solubility: Poor solubility of any reaction component is a frequent and underestimated cause of failure.[11] If you observe undissolved material, consider a different solvent or a solvent mixture. For example, switching from toluene to dioxane can sometimes improve the solubility of polar intermediates.[11]
Recommended Starting Conditions for Azaindole Cross-Coupling
| Reaction Type | Typical Catalyst System | Typical Base | Typical Solvent/Temp |
| Suzuki-Miyaura | Pd₂(dba)₃ / SPhos[19] or other Buchwald ligand[14] | K₃PO₄, Cs₂CO₃ | Dioxane/H₂O or Toluene, 80-110 °C[2][19] |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos[20] or Pd(OAc)₂ / Xantphos[16] | NaOtBu, LHMDS, Cs₂CO₃ | Toluene or Dioxane, 90-110 °C[11][18] |
| Heck | Pd(OAc)₂ or Pd₂(dba)₃ / Bulky phosphine ligand[2][20] | K₂CO₃, Et₃N | DMF or Dioxane, 100-120 °C[2] |
| Sonogashira | Pd(PPh₃)₄ / CuI[1][2] | Et₃N, DIPA | THF or DMF, RT to 60 °C[21] |
Post-Reaction Troubleshooting
Q4: My reaction worked, but how do I remove residual palladium from my product?
Residual palladium in your final compound is a significant concern, especially in drug development, as regulatory limits are strict (typically <10 ppm).[9] Furthermore, residual metal can interfere with subsequent synthetic steps or biological assays.[22][23]
-
Chromatography is Not Enough: Standard silica gel chromatography is often ineffective at reliably removing all residual palladium.[23]
-
Metal Scavengers: The most effective method is to treat the crude product solution with a metal scavenger. These are functionalized polymers or silica gels that chelate and immobilize the palladium, allowing for its removal by simple filtration.[22]
Common Palladium Scavenging Strategies
| Scavenger Type | Example | Mechanism | Typical Protocol |
| Thiol-Based | MP-TMT (Macroporous Polystyrene Triazine Trithiol) | Strong affinity of sulfur for palladium. | Stir crude product solution with 0.1-0.2 wt scavenger overnight at RT, then filter.[22] |
| Amine-Based | QuadraSil AP | Chelates palladium through amine ligands. | Pass a solution of the crude product through a cartridge of the scavenger. |
| Activated Carbon | Nuchar® | Adsorbs palladium species onto its surface. | Stir with 0.5-1.0 wt activated carbon for several hours, then filter through Celite.[22] |
References
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- "Buchwald-Hartwig Amin
- Kumar, A., et al. "Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity." ACS Omega, 2023.
- Scott, J. S., et al. "Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques." ACS Medicinal Chemistry Letters, 2022.
- "The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!" YouTube, 2025.
- Reddy, K. S., et al. "Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols." Beilstein Journal of Organic Chemistry, 2013.
- Martins, A. M., et al. "Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction." Organic Letters, 2016.
- Zhang, Y., et al. "Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling." Organic Process Research & Development, 2014.
- Schmalz, D., et al. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Chemistry - A European Journal, 2013.
- Grushin, V. V., et al. "Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System." Journal of the American Chemical Society, 2002.
Sources
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- 3. Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
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Navigating the Labyrinth of Large-Scale 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one Production: A Technical Guide
For Immediate Release
Shanghai, China – January 12, 2026 – As the pharmaceutical and life sciences sectors continue to explore the therapeutic potential of novel heterocyclic compounds, the successful scale-up of their synthesis from laboratory to industrial production remains a critical hurdle. This technical support guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive troubleshooting framework and frequently asked questions (FAQs) for the challenges encountered in the large-scale production of 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one, a key scaffold in medicinal chemistry.
Introduction to a Privileged Scaffold
This compound, also known as 4-azaoxindole, is a "privileged scaffold" in drug discovery, forming the core of numerous compounds with diverse biological activities. Its synthesis, while achievable at the bench scale, presents a unique set of challenges when transitioning to pilot and commercial-scale manufacturing. This guide will delve into the intricacies of these challenges, offering practical, field-tested solutions to ensure a robust, safe, and efficient production process.
Troubleshooting Guide: From Benchtop Hiccups to Production Headaches
This section addresses specific issues that may arise during the scale-up of this compound synthesis, providing potential causes and actionable solutions.
Scenario 1: Inconsistent Yields and Product Purity
-
Question: We are observing significant batch-to-batch variability in both yield and purity of our this compound. What are the likely culprits and how can we mitigate this?
-
Answer: Inconsistent yields and purity in scaled-up reactions often stem from a combination of factors related to reaction kinetics, mass transfer, and heat transfer, which do not scale linearly from small to large reactors.
-
Causality: At the laboratory scale, efficient mixing and rapid heating and cooling are easily achieved. In a large reactor, temperature gradients and inefficient mixing can lead to the formation of side products and incomplete reactions. The choice of reagents, often manageable in small quantities, can become problematic at scale due to cost, safety, or handling issues.[1]
-
Troubleshooting Steps:
-
Re-evaluate Starting Materials: Ensure the quality and consistency of your starting materials, such as substituted 2-chloropyridines and reagents for the subsequent cyclization. Variations in impurity profiles of raw materials can have a magnified impact at a larger scale.
-
Process Analytical Technology (PAT): Implement in-process monitoring to track key reaction parameters in real-time. This could include monitoring the concentration of reactants and products using techniques like HPLC or spectroscopic methods.
-
Mixing and Heat Transfer Studies: Conduct studies to understand the mixing dynamics and heat transfer characteristics of your reactor. This may involve adjusting the impeller design, agitation speed, or the heating/cooling jacket parameters. For exothermic reactions, a semi-batch or continuous-flow process might be safer and more controllable than a batch process.
-
Solvent Selection: The choice of solvent is critical. A solvent that is ideal for small-scale synthesis might be problematic for large-scale workup and isolation. Consider factors like boiling point, viscosity, and potential for side reactions.
-
-
Scenario 2: Difficult Product Isolation and Purification
-
Question: We are struggling with the isolation of pure this compound from the reaction mixture. Crystallization is proving to be difficult, and chromatographic purification is not economically viable at our target scale.
-
Answer: Isolation and purification are often the Achilles' heel of a scaled-up process. What works well on a gram scale can be impractical or prohibitively expensive at the kilogram or ton scale.
-
Causality: The physical properties of the final product, such as its solubility and crystalline form (polymorphism), play a crucial role in its isolation. Impurities generated during the reaction can also interfere with crystallization.
-
Troubleshooting Steps:
-
Crystallization Screening: Perform a comprehensive crystallization screening to identify suitable solvent systems and conditions for obtaining a crystalline product with good handling properties. Consider anti-solvent crystallization or reactive crystallization as alternatives.
-
Impurity Profiling: Identify the major impurities in your crude product. Understanding their structure will help in designing an effective purification strategy. For example, an acidic or basic wash might be sufficient to remove certain impurities.
-
Alternative Isolation Techniques: Explore alternative isolation techniques such as precipitation or slurry resuspension in a suitable solvent to enrich the desired product before final purification.
-
Trituration: For removing minor, more soluble impurities, trituration of the crude product with a carefully selected solvent can be a highly effective and scalable method.
-
-
Scenario 3: Runaway Reactions and Safety Concerns
-
Question: During a pilot-scale run of a cyclization step, we experienced a significant exotherm that was difficult to control. What are the best practices for ensuring the thermal safety of this process?
-
Answer: Thermal safety is paramount in chemical process scale-up. An exothermic reaction that is easily managed in a lab flask can become a serious hazard in a large reactor.
-
Causality: The surface-area-to-volume ratio decreases as the reactor size increases. This means that the ability to remove heat from the reaction mixture does not keep pace with the heat generated by the reaction, increasing the risk of a runaway reaction.
-
Troubleshooting Steps:
-
Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1): Conduct calorimetric studies to determine the heat of reaction and the rate of heat release under various conditions. This data is essential for designing a safe and robust process.
-
Semi-Batch or Continuous Dosing: Instead of adding all reagents at once, consider a semi-batch process where one of the reagents is added gradually. This allows for better control over the reaction rate and heat generation.
-
Heat Transfer Fluid and System: Ensure that the reactor's heating and cooling system is adequate for the process. This includes the choice of heat transfer fluid and the design of the jacket and/or internal coils.
-
Emergency Quench and Venting: Develop a clear and tested emergency procedure, including a quenching protocol and proper reactor venting, in case of a thermal runaway.
-
-
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions encountered during the synthesis of this compound.
-
Q1: What are the most common synthetic routes for this compound that are amenable to scale-up?
-
A1: While various synthetic strategies exist for azaindoles, routes involving the cyclization of appropriately substituted 3-aminopyridine derivatives are often favored for scale-up. For instance, the intramolecular cyclization of a 3-amino-2-halopyridine derivative bearing an ester or a related functional group at the 2-position is a common approach. Transition metal-catalyzed cross-coupling reactions followed by cyclization are also increasingly being explored for their efficiency and selectivity.
-
-
Q2: What are the key analytical techniques for monitoring the reaction and ensuring the quality of the final product?
-
A2: A robust analytical package is crucial. High-Performance Liquid Chromatography (HPLC) is indispensable for monitoring reaction progress, identifying impurities, and determining the final product's purity. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation. Other important techniques include Mass Spectrometry (MS) for impurity identification and Differential Scanning Calorimetry (DSC) for characterizing the thermal properties of the final product.
-
-
Q3: Are there any specific safety precautions to consider when handling the reagents and intermediates involved in the synthesis?
-
A3: Yes, a thorough safety assessment of all reagents, intermediates, and reaction conditions is critical. For example, if using organometallic reagents, their pyrophoric nature must be managed with appropriate engineering controls and personal protective equipment. Similarly, reactions involving strong acids or bases require careful handling and material compatibility considerations. A comprehensive Process Hazard Analysis (PHA) should be conducted before any scale-up activities.
-
-
Q4: How can we control the formation of regioisomers during the synthesis?
-
A4: The formation of regioisomers, particularly in the synthesis of substituted azaindoles, can be a significant challenge. The choice of starting materials, catalysts, and reaction conditions can greatly influence the regioselectivity. For example, in palladium-catalyzed cross-coupling reactions, the choice of ligand can have a profound impact on the regiochemical outcome. Careful optimization of the reaction parameters at the laboratory scale is essential to maximize the formation of the desired isomer before attempting a scale-up.
-
Visualizing the Workflow
To aid in understanding the critical decision points in scaling up production, the following workflow diagram is provided.
Caption: Key stages in the scale-up of this compound production.
Quantitative Data Summary
The following table provides a hypothetical comparison of key process parameters at different scales to illustrate the challenges of scale-up.
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) | Commercial Scale (100 kg) |
| Reaction Time | 2-4 hours | 6-8 hours | 10-12 hours |
| Typical Yield | 85-95% | 75-85% | 70-80% |
| Purity (Crude) | >95% | 85-95% | 80-90% |
| Heat Transfer | Excellent | Moderate | Challenging |
| Mixing Efficiency | High | Moderate to High | Variable |
| Purification Method | Chromatography | Crystallization/Trituration | Crystallization/Reslurry |
Experimental Protocol: A Scalable Crystallization Procedure
This protocol provides a starting point for developing a robust crystallization procedure for this compound at the pilot scale.
Objective: To purify crude this compound (approx. 90% purity) to >99% purity via crystallization.
Materials:
-
Crude this compound (1.0 kg)
-
Isopropyl Acetate (IPAc)
-
Heptane
-
Jacketed reactor with overhead stirrer and temperature control
Procedure:
-
Charge the jacketed reactor with crude this compound (1.0 kg) and Isopropyl Acetate (5.0 L).
-
Heat the mixture to 60-65 °C with stirring until a clear solution is obtained.
-
Cool the solution to 50 °C over 30 minutes.
-
Slowly add Heptane (5.0 L) as an anti-solvent over 1-2 hours, maintaining the temperature at 50 °C. The product should start to crystallize.
-
Hold the slurry at 50 °C for 1 hour.
-
Cool the slurry to 0-5 °C over 2-3 hours and hold for at least 2 hours.
-
Filter the solid product and wash the cake with a cold (0-5 °C) mixture of IPAc/Heptane (1:1, 2.0 L).
-
Dry the product under vacuum at 50 °C until a constant weight is achieved.
In-Process Controls:
-
Monitor the dissolution and crystallization visually.
-
Take a sample of the mother liquor to determine the yield loss.
-
Analyze the final product for purity by HPLC and residual solvents by GC.
References
- Kordubailo, M. V., & Tolmachev, A. A. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Journal of Organic and Pharmaceutical Chemistry, 23(3), 3–10.
- Google Patents. (1998). 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one compounds. US5767128A.
-
MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]
- Google Patents. (2012). Preparation method for 4-substituted-7-azaindole. CN102746295A.
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Chemtek Scientific. (n.d.). Challenges of scaling up production from grams to kilos. [Link]
- National Center for Biotechnology Information. (n.d.). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. PubMed Central.
- National Center for Biotechnology Information. (n.d.). 1,3-Dihydro-2H-pyrrolo(2,3-b)pyridin-2-one. PubChem.
- ACS Publications. (1990). Substituted 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-ones as potential antiinflammatory agents. Journal of Medicinal Chemistry.
- ACS Publications. (2000). A General Method for the Preparation of 4- and 6-Azaindoles. The Journal of Organic Chemistry.
- Google Patents. (2010).
- Semantic Scholar. (2013). Recent Advances in the Synthesis and Properties of 4‐, 5‐, 6‐ or 7‐Azaindoles.
- Google Patents. (2006). 1h-pyrrolo[2,3-b]pyridines. WO2006063167A1.
-
MDPI. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. [Link]
- ResearchGate. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds.
- Springer Nature. (2025).
-
Prof Research. (2025). This compound Market Report 2025. [Link]
-
MDPI. (2023). Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. [Link]
- Google Patents. (2016). PROCESS FOR THE PREPARATION OF PYRROLO[2,3-c]PYRIDINE DERIVATIVES OR PHARMACEUTICALLY ACCEPTABLE SALTS THEREOF. KR101657599B1.
- National Center for Biotechnology Information. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. PubMed Central.
- National Center for Biotechnology Information. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. PubMed Central.
-
MDPI. (2021). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. [Link]
-
MDPI. (2021). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]
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MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]
- ResearchGate. (2005). 3-Aminopyrroles and their application in the synthesis of pyrrolo(3,2-d)pyrimidine (9-deazapurine)
-
MDPI. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. [Link]
- Bulletin of the Chemical Society of Ethiopia. (2023).
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Technical Support Center: A Proactive Approach to Mitigating Batch-to-Batch Variability in Custom Synthesis
Welcome to the Technical Support Center. As professionals in the fields of research, discovery, and drug development, we understand that reproducibility is the cornerstone of scientific advancement. In custom chemical synthesis, achieving batch-to-batch consistency is not merely a quality control checkbox; it is a critical factor that dictates project timelines, regulatory success, and, ultimately, the viability of a therapeutic candidate.[1] Subtle, unmanaged variations in intermediate batches can cascade into significant issues downstream, leading to impurity failures, yield instability, and costly delays.[1]
This guide is designed to provide you with not just troubleshooting steps, but a deeper understanding of the root causes of batch-to-batch variability. By adopting a proactive, data-driven approach, you can design robust synthetic processes that deliver consistent quality, batch after batch.
Section 1: Troubleshooting Common Scenarios of Batch-to-Batch Variability
This section addresses specific issues you might encounter during your synthesis campaigns. Each question is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the issue.
FAQ 1: "My reaction yield has unexpectedly dropped in the latest batch, although I followed the same protocol. What should I investigate first?"
A sudden drop in yield is a classic indicator of process variability. The root cause often lies in subtle changes that are not immediately apparent.
Underlying Causes & Investigative Steps:
-
Raw Material Integrity: The quality of your starting materials, reagents, and solvents is paramount.[2][3] Even minor differences in impurity profiles between batches of a raw material can significantly impact reaction outcomes.[4]
-
Actionable Protocol:
-
Quarantine and Retest: Immediately quarantine the new batches of all raw materials used in the failed synthesis.
-
Side-by-Side Comparison: Re-run the reaction on a small scale using a retained sample of a "golden batch" (a previous, successful batch) of each raw material alongside the new batch. This will help you pinpoint the problematic material.
-
Comprehensive Analysis: Conduct a thorough analysis of the suspect raw material. This should go beyond the supplier's Certificate of Analysis (CoA).[1][5] Key tests include:
-
Purity Assessment: Use techniques like HPLC, GC, or qNMR to get a precise purity value.
-
Impurities Profiling: Identify and quantify any new or elevated impurities.
-
Water Content: Karl Fischer titration is essential, as even trace amounts of water can be detrimental in many reactions.
-
Physical Properties: For solid reagents, consider particle size analysis, as this can affect dissolution rates and reaction kinetics.
-
-
-
-
Solvent Quality and Equivalency: Solvents are not just inert media; they can actively participate in reactions or contain impurities that do.[6]
-
Actionable Protocol:
-
Verify Grade and Supplier: Ensure that the grade and supplier of the solvent are identical to previous successful batches. "ACS grade" from one supplier may have a different impurity profile than the same grade from another.
-
Test for Key Impurities: For example, test ethereal solvents for peroxides, as these can initiate unwanted side reactions. Check for trace acid or base impurities that could alter the reaction's pH.
-
Degassing and Drying: If your reaction is sensitive to air or moisture, verify that your solvent drying and degassing procedures are being executed consistently and effectively.
-
-
-
Reaction Workup and Isolation: Sometimes, the reaction itself is successful, but the product is lost during the workup or purification phase.[7]
-
Actionable Protocol:
-
In-Process Sampling: Take a small, crude sample of the reaction mixture before workup and analyze it (e.g., by LC-MS or crude NMR). This will tell you if the product was formed in the expected yield.
-
Aqueous Layer Analysis: If you perform an aqueous extraction, retain and analyze the aqueous layer to ensure your product hasn't partitioned into it due to unexpected pH changes or salt formation.[7]
-
Filtration Media Check: If you filter the reaction mixture, check the filtration medium to see if your product has precipitated and been retained.[7]
-
-
FAQ 2: "I'm observing a new, unidentified impurity in my latest batch. How can I trace its origin?"
The appearance of a new impurity is a red flag that requires immediate and systematic investigation. The source could be a new raw material, a change in reaction conditions, or even contamination from equipment.
Systematic Investigation of Impurity Ingress:
Detailed Troubleshooting Steps:
-
Thorough Batch Record Review: Scrutinize the batch manufacturing record for any deviations, no matter how minor.[8][9][10] Look for:
-
Temperature fluctuations: Were there any excursions from the set temperature profile?
-
Addition rate variations: Were reagents added faster or slower than specified?
-
Mixing speed changes: Was the stirring rate consistent throughout the process?
-
Hold time deviations: Were there any delays between steps?
-
-
Forced Degradation Studies: To determine if the impurity is a degradant of your product, subject a sample of a pure, "golden batch" to the workup and isolation conditions of the failed batch. If the impurity appears, you'll know that your product is degrading under those conditions.
-
Raw Material Spike Study: If you suspect a raw material, perform a small-scale reaction where you "spike" a successful batch's raw materials with the new, suspect raw material. If the impurity is generated, you have found your source.
Section 2: Proactive Strategies for Ensuring Batch Consistency
Troubleshooting is reactive. A truly robust process is built on proactive strategies that design consistency in from the start. This aligns with the principles of Quality by Design (QbD), where process understanding is paramount.[11][12]
Strategy 1: Rigorous Raw Material Qualification
Your final product is only as good as the materials you start with.[5] A comprehensive raw material qualification program is your first line of defense against batch variability.
-
Beyond the CoA: A supplier's CoA is a starting point, not the final word.[1][5] You must establish your own internal specifications and testing procedures.[13]
-
Multi-Batch Analysis: When qualifying a new supplier, request samples from at least three different batches to assess their process consistency.
-
Risk-Based Tiers: Classify your raw materials based on their risk to the final product.[14] High-risk materials, such as starting materials that form the core of your product, require more stringent testing than low-risk materials like bulk solvents.
| Risk Tier | Examples | Recommended Qualification Activities |
| High | Key Starting Materials, Reagents directly incorporated into the API | Full characterization (Purity, Impurities, Identity, Physical Properties), Supplier Audit, Multi-batch testing (at least 3) |
| Medium | Catalysts, Reagents not incorporated but critical for reaction | Purity, Key Impurity Analysis, Identity Confirmation, Supplier Questionnaire |
| Low | Bulk Solvents, Commodity Acids/Bases | Identity Test, Appearance, Key Specification Check (e.g., water content) |
Strategy 2: Process Understanding with Design of Experiments (DoE)
Instead of varying one factor at a time (OVAT), Design of Experiments (DoE) allows you to systematically explore the effects of multiple variables and their interactions on your reaction.[15][16] This is a powerful statistical tool for identifying Critical Process Parameters (CPPs) and establishing a robust operating range.[17][18]
Experimental Protocol: A Basic DoE Workflow
-
Define Objectives and Responses: Clearly state what you want to optimize (e.g., maximize yield, minimize a specific impurity). These are your "responses."
-
Identify Potential Factors: Brainstorm all the variables that could affect your responses (e.g., temperature, concentration, catalyst loading, reaction time).
-
Select a DoE Design: For screening, a fractional factorial design can efficiently identify the most significant factors.[15] For optimization, a response surface methodology (RSM) design like a Box-Behnken or Central Composite Design is more appropriate.
-
Execute the Experiments: Run the experiments as dictated by the chosen design, ensuring that you randomize the run order to prevent systematic bias.
-
Analyze the Data: Use statistical software to analyze the results. This will generate a model that quantifies the effect of each factor and their interactions on the responses.
-
Confirm and Validate: Run a confirmation experiment at the predicted optimal conditions to validate your model.
Strategy 3: Implementing Process Analytical Technology (PAT)
Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials.[12][19] In essence, it's about monitoring your reaction in real-time to ensure it stays on track.
Key PAT Tools for Synthesis:
-
In-situ FTIR/Raman Spectroscopy: These techniques provide real-time information on the concentration of reactants, products, and key intermediates, allowing you to track reaction kinetics and ensure completion.[20]
-
Automated Sampling: Systems like EasySampler can automatically take and quench reaction samples at predetermined time points, providing a wealth of data for kinetic analysis without manual intervention.[17]
-
Calorimetry: Reaction calorimeters measure the heat flow of a reaction in real-time. This is not only a critical safety parameter but also provides a highly sensitive measure of the reaction rate.
By integrating these tools, you can move from a "test the quality in at the end" approach to a "build the quality in" paradigm, which is the ultimate goal for mitigating batch-to-batch variability.[12]
Section 3: Data Management and Documentation: The Foundation of Consistency
Robust data management is not just a regulatory requirement; it's a scientific necessity.[8][21] Without meticulous records, it's impossible to troubleshoot effectively or ensure that a process is being followed consistently.
Best Practices for Documentation:
-
Comprehensive Batch Records: Your batch records should be a complete biography of the batch, detailing every raw material lot number, every process parameter, and every observation.[9][22]
-
Centralized Data Repository: All data related to a project—from raw material CoAs to analytical data from each batch—should be stored in a centralized, easily searchable location.
-
Trend Analysis: Don't just look at data from a single batch.[1] Regularly trend key parameters like yield, purity, and impurity levels across multiple batches. This will help you spot gradual process drift before it leads to a batch failure.
By embracing these principles of proactive control, rigorous analysis, and meticulous documentation, you can move from firefighting batch failures to designing robust and reproducible synthetic processes.
References
-
Batch-to-Batch Consistency: Why It Matters for Intermediates. (n.d.). Tianming Pharmaceutical. Retrieved from [Link]
-
Raw Materials Chemicals : A Guide to Their Role in Industrial Processes. (2023, September 12). A&C Chemicals. Retrieved from [Link]
-
Robust Process Design in Pharmaceutical Manufacturing under Batch-to-Batch Variation. (2019, August 3). MDPI. Retrieved from [Link]
-
A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). (2025, May 12). ACS Publications. Retrieved from [Link]
-
Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing. (n.d.). Agilent. Retrieved from [Link]
-
Process Analytical Technology: A Clear Guide to PAT and How to Get Started in the Industry. (n.d.). Innopharma Technology. Retrieved from [Link]
-
WHITE PAPER - Streamlining Chemical Synthesis DoE for Successful Process Development. (n.d.). Interchim. Retrieved from [Link]
-
Sourcing Raw Materials for Chemical Manufacturing: Key Tips for Qualifying Suppliers. (2017, June 30). PCI Synthesis. Retrieved from [Link]
-
Design of Experiments (DoE) Studies. (n.d.). Mettler Toledo. Retrieved from [Link]
-
The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. (2015, December 24). RSC Publishing. Retrieved from [Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Design of Experiments. (2026, January 2). ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]
-
Use of PAT and Lab Automation in the Pharmaceutical & Chemical Industries – Application Webinar. (2014, October 16). YouTube. Retrieved from [Link]
-
Can Reproducibility in Chemical Research be Fixed? (2017, September 25). Enago Academy. Retrieved from [Link]
-
Process Analytical Technology (PAT) in Pharmaceutical Development. (2012, June 20). American Pharmaceutical Review. Retrieved from [Link]
-
What are the most frequent causes of variation in Pharmaceutical Manufacturing? (n.d.). PQRI. Retrieved from [Link]
-
Repeatability and Reproducibility in Analytical Chemistry. (2024, June 19). YouTube. Retrieved from [Link]
-
Navigating Batch-to-Batch Variability with a Data-Centric Approach. (n.d.). Zaether. Retrieved from [Link]
-
Understanding What is Batch in Pharmaceutical Industry. (2024, December 17). Altabrisa Group. Retrieved from [Link]
-
Control of starting Materials in Good Manufacturing Practice. (2024, April 2). GMP SOP. Retrieved from [Link]
-
Synthesis quality assurance and data management best practices. (2019, December). Interagency Ecological Program. Retrieved from [Link]
-
Quality Control of Raw Materials and Active Ingredients. (n.d.). UFAG Laboratorien AG. Retrieved from [Link]
-
Batch-to-Batch Variation: A Key Component for Modeling Chemical Manufacturing Processes. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Keep screwing up + not making any progress. (2023, September 8). Reddit. Retrieved from [Link]
-
Troubleshooting and optimizing lab experiments. (2022, October 12). YouTube. Retrieved from [Link]
-
Why Does FDA Require 3 Batches for Process Validation? (2025, May 7). Patsnap Synapse. Retrieved from [Link]
-
5 Ways to Improve Batch Consistency Without Changing Your Process. (n.d.). Scimed. Retrieved from [Link]
-
How to Streamline Batch Record Management. (2025, December 30). RxERP. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Kinase Inhibitor Scaffolds: The Rise of 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one
Abstract
In the landscape of modern drug discovery, protein kinases remain a paramount target class, particularly in oncology and inflammatory diseases. The development of small molecule kinase inhibitors has been dominated by the exploration of "privileged scaffolds"—core molecular frameworks that exhibit a predisposition for binding to the ATP-pocket of various kinases. This guide provides an in-depth comparative analysis of the 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one scaffold, aza-bioisostere of the well-known oxindole core, against other prominent kinase inhibitor scaffolds. We will dissect its structural advantages, explore its target landscape, and contrast its performance with established frameworks like pyrrolo[2,3-d]pyrimidines and the parent pyrrole indolin-2-one. This analysis is supported by a review of structure-activity relationship (SAR) data, detailed experimental protocols for scaffold evaluation, and a discussion of the strategic rationale behind selecting one scaffold over another in a drug discovery campaign.
Introduction: The Central Role of the Kinase Inhibitor Scaffold
Protein kinases, by catalyzing the phosphorylation of substrate proteins, function as critical nodes in cellular signaling pathways. Their dysregulation is a hallmark of numerous pathologies, most notably cancer. The ATP-binding site of kinases, a highly conserved pocket, has been the primary focus for the design of competitive inhibitors.
The success of a kinase inhibitor is profoundly influenced by its core scaffold. An ideal scaffold provides a rigid and geometrically appropriate framework to present key pharmacophoric features—hydrogen bond donors and acceptors—that interact with the "hinge region" of the kinase, mimicking the binding of adenine from ATP.[1][2] Furthermore, the scaffold must possess suitable vectors for chemical modification, allowing medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[2] This guide focuses on the this compound (a derivative of 7-azaoxindole) core, a privileged structure gaining significant traction in the field.[1][3]
The this compound Scaffold: A Detailed Analysis
The this compound scaffold is a heterocyclic compound featuring a fused pyridine and pyrrolidone ring system.[3] It is a bioisostere of the indole nucleus, where a carbon atom in the six-membered ring is replaced by nitrogen.[3] This seemingly subtle change has profound implications for its physicochemical and pharmacological properties.
Key Structural and Physicochemical Advantages:
-
Enhanced Hydrogen Bonding Capacity: The introduction of a nitrogen atom into the six-membered ring provides an additional hydrogen bond acceptor, which can form crucial interactions within the ATP binding pocket and with surrounding solvent, often leading to improved solubility and bioavailability compared to its indole counterparts.[3]
-
Modulated Electronic Properties: The pyridine ring alters the electron distribution of the fused system, influencing the molecule's polarity and reactivity.[1]
-
Versatile Substitution Points: The scaffold offers multiple positions for chemical modification, enabling the exploration of vast chemical space to optimize target engagement and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3]
-
ATP Mimicry: The core structure effectively mimics the hinge-binding motif of ATP, making it a potent platform for developing competitive kinase inhibitors.[1]
This scaffold serves as a cornerstone in the development of inhibitors for a range of kinases, including Cell Division Cycle 7 (Cdc7) kinase and FMS kinase (CSF-1R).[4][5]
Caption: ATP-competitive inhibition by the pyrrolopyridinone scaffold.
Comparative Analysis with Other Privileged Scaffolds
The true value of a scaffold is best understood in context. Below, we compare the this compound framework against other widely used kinase inhibitor scaffolds.
| Scaffold | Key Structural Feature | Primary Kinase Targets | Representative Drug(s) | Key Advantages | Common Limitations |
| This compound | 7-Azaoxindole Core | FMS, CDK8, Cdc7[4][5][6] | (Derivatives in development) | Enhanced solubility, additional H-bond acceptor, strong ATP mimicry.[3] | Newer scaffold, less clinical precedent compared to others. |
| Pyrrole Indolin-2-one | Oxindole Core | VEGFRs, PDGFRs, KIT[7][8] | Sunitinib | Well-established, proven clinical success, versatile chemistry. | Often associated with off-target effects, potential solubility issues. |
| Pyrrolo[2,3-d]pyrimidine | 7-Deazapurine Core | EGFR, Her2, VEGFR2, CDK2, CSF1R[2][8][9] | Pexidartinib | Strong resemblance to adenine, potent inhibition, highly adaptable.[2] | Can be challenging to achieve high selectivity due to broad applicability. |
| Pyridine / Dihydropyridine | Single Pyridine Ring | Broad (CDK, etc.) | Milrinone (vasodilator)[10] | Extremely common in FDA-approved drugs, versatile, well-understood chemistry.[10] | Often requires more complex substitution to achieve kinase selectivity. |
| Pyrrolidine | Saturated 5-membered Ring | PARP, GRP40 Agonists[11] | (Various) | Provides 3D structural diversity (sp3-hybridized), can improve stereochemistry and escape flatland of aromatic scaffolds.[11] | Less inherent H-bonding capacity for hinge binding compared to aromatic heterocycles. |
Pyrrole Indolin-2-one: The Parent Scaffold
The pyrrole indolin-2-one scaffold is the direct carbocyclic analog and the foundation for multi-kinase inhibitors like Sunitinib.[7][8] The oxindole moiety occupies the adenine pocket, forming critical hydrogen bonds.[7] While immensely successful, derivatives can suffer from poor solubility. The strategic replacement of a carbon with nitrogen to create the 7-azaoxindole (pyrrolo[3,2-b]pyridin-2-one) core is a classic medicinal chemistry strategy to mitigate this issue by introducing a polar interaction point.[3]
Pyrrolo[2,3-d]pyrimidine: The Deazapurine Powerhouse
This scaffold is another "privileged" framework, bearing a strong resemblance to the natural purine ring of ATP.[2] This structural mimicry makes it an exceptionally versatile platform for designing potent inhibitors against a wide range of kinases, including EGFR, VEGFR2, and CSF1R.[8][9] While both pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-b]pyridin-2-one are effective hinge-binders, the choice between them may depend on the specific topology of the target kinase's active site and the desired vectors for achieving selectivity.
Caption: Bioisosteric relationships between kinase inhibitor scaffolds.
Experimental Protocols for Scaffold Evaluation
To ensure trustworthiness and reproducibility, the evaluation of novel kinase inhibitors requires robust, self-validating experimental workflows. Here we detail two fundamental assays.
Protocol: Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
Purpose: To determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase enzyme by quantifying ATP consumption.
Causality: The amount of ADP produced is directly proportional to kinase activity. By measuring the remaining ATP in the reaction, we can infer the degree of inhibition. The ADP-Glo™ system uses a two-step reaction: first, it terminates the kinase reaction and depletes the remaining ATP. Second, it converts the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., starting from 100 µM) in an appropriate solvent like DMSO. A typical 10-point, 3-fold dilution series is recommended.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the kinase/substrate solution in kinase reaction buffer.
-
Compound Addition: Add 2.5 µL of the serially diluted compound or DMSO (as a vehicle control) to the wells.
-
Initiation of Reaction: Add 5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The duration should be optimized to ensure the reaction is in the linear range.
-
First Step of Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Second Step of Detection: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luminescence reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Convert luminescence values to percent inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol: Cell-Based Proliferation Assay (MTT Assay)
Purpose: To assess the cytotoxic or cytostatic effect of a compound on cancer cell lines that are dependent on the target kinase.
Causality: This assay measures the metabolic activity of living cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle controls (DMSO).
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for another 4 hours. Viable cells will convert the MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).
Caption: A streamlined workflow for evaluating novel kinase inhibitors.
Conclusion and Future Perspectives
The this compound scaffold represents a highly promising and privileged structure in the ongoing quest for novel kinase inhibitors. Its identity as a bioisostere of the clinically validated oxindole core provides a strong rationale for its development, while its improved physicochemical properties offer a distinct advantage.[3] While scaffolds like pyrrolo[2,3-d]pyrimidine are more established, the unique electronic and structural features of the pyrrolo[3,2-b]pyridin-2-one core provide fresh opportunities for medicinal chemists to overcome challenges of potency, selectivity, and drug-like properties. As demonstrated by its successful application in developing potent inhibitors for targets like FMS and CDK8, this scaffold is poised to become a mainstay in the arsenal of tools used to combat kinase-driven diseases.[5][6] Future work will likely focus on expanding the library of derivatives, exploring its utility against a broader range of kinases, and advancing the most promising candidates into clinical evaluation.
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A Comparative Analysis for the Discerning Researcher: Pyrrolo[3,2-b]pyridine vs. Pyrrolo[2,3-b]pyridine Isomers
In the landscape of heterocyclic chemistry, particularly within the realm of drug discovery and materials science, the pyrrolopyridine scaffold holds a position of significant interest. These bicyclic systems, which fuse a pyrrole and a pyridine ring, are considered privileged structures due to their ability to mimic the purine core of ATP, leading to a wealth of applications as kinase inhibitors and modulators of other biological targets.[1][2][3] Among the six possible isomers, pyrrolo[3,2-b]pyridine (commonly known as 6-azaindole) and pyrrolo[2,3-b]pyridine (7-azaindole) are two of the most frequently encountered and therapeutically relevant scaffolds.[1] This guide provides an in-depth comparative analysis of these two isomers, offering field-proven insights and experimental data to aid researchers in making informed decisions for their synthetic and drug development endeavors.
Structural and Physicochemical Distinctions: More Than Just a Nitrogen Shift
The seemingly subtle difference in the placement of the nitrogen atom within the six-membered ring profoundly impacts the electronic distribution, physicochemical properties, and, consequently, the biological activity of these isomers.
Pyrrolo[3,2-b]pyridine (6-Azaindole): The nitrogen atom is at the 6-position, meta to the fusion point.
Pyrrolo[2,3-b]pyridine (7-Azaindole): The nitrogen atom is at the 7-position, ortho to the fusion point.
This positional variance directly influences the molecule's basicity and acidity, which are critical parameters for drug-receptor interactions and pharmacokinetic profiles. The pKa values of the azaindole isomers reflect the push-pull electronic interactions between the electron-rich pyrrole ring and the electron-deficient pyridine ring.[4]
| Property | Pyrrolo[3,2-b]pyridine (6-Azaindole) | Pyrrolo[2,3-b]pyridine (7-Azaindole) | Causality |
| pKa | 5.61[5] | 3.67[5] | The nitrogen in 7-azaindole is in a position analogous to 2-aminopyridine, which is less basic than 4-aminopyridine, a system more comparable to the electronic environment of 6-azaindole.[4] The proximity of the electron-donating pyrrole nitrogen in 7-azaindole further reduces the basicity of the pyridine nitrogen. |
| Aqueous Solubility | Generally enhanced compared to indole.[6] | Generally enhanced compared to indole.[6] | The presence of the additional nitrogen atom provides a hydrogen bond acceptor site, which can improve interactions with water molecules, thus increasing solubility relative to the parent indole scaffold.[1][6] |
A Tale of Two Reactivities: Navigating Synthetic Transformations
The electronic differences between the two isomers dictate their reactivity towards both electrophilic and nucleophilic reagents, a crucial consideration for synthetic chemists looking to functionalize these scaffolds.
Electrophilic Aromatic Substitution
The pyrrole ring is inherently electron-rich and thus more susceptible to electrophilic attack than the pyridine ring. For both 6- and 7-azaindole, electrophilic substitution predominantly occurs at the C3 position of the pyrrole moiety. This is because the resulting cationic intermediate can be stabilized by three resonance structures, whereas attack at the C2 position leads to a less stable intermediate.
However, the overall reactivity is modulated by the position of the pyridine nitrogen. The electron-withdrawing nature of the pyridine ring deactivates the pyrrole ring towards electrophilic substitution compared to indole. This effect is more pronounced in 7-azaindole due to the closer proximity of the pyridine nitrogen to the pyrrole ring.
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNA) on the pyridine ring is a valuable tool for introducing diversity. The positions most susceptible to nucleophilic attack are those ortho and para to the ring nitrogen.
-
Pyrrolo[3,2-b]pyridine (6-Azaindole): The C5 and C7 positions are activated towards nucleophilic attack.
-
Pyrrolo[2,3-b]pyridine (7-Azaindole): The C4 and C6 positions are activated.
The choice of leaving group and nucleophile, along with reaction conditions, will determine the success of these transformations.
Spectroscopic Fingerprints: Differentiating the Isomers
While both isomers exhibit characteristic signals in NMR and IR spectroscopy, subtle differences can be used for unambiguous identification.
| Spectroscopic Data | Pyrrolo[3,2-b]pyridine (6-Azaindole) | Pyrrolo[2,3-b]pyridine (7-Azaindole) |
| ¹H NMR (DMSO-d₆, δ ppm) | H2: ~7.9, H3: ~6.5, H4: ~8.3, H5: ~7.0, H7: ~8.6, NH: ~11.6 | H2: ~7.9, H3: ~6.4, H4: ~7.8, H5: ~7.0, H6: ~8.1, NH: ~11.6[7] |
| ¹³C NMR (DMSO-d₆, δ ppm) | C2: ~126, C3: ~100, C3a: ~128, C4: ~143, C5: ~115, C7: ~148, C7a: ~143 | C2: ~127, C3: ~100, C3a: ~129, C4: ~120, C5: ~116, C6: ~142, C7a: ~148 |
| IR (cm⁻¹) | N-H stretch: ~3100-3400 | N-H stretch: ~3100-3400 |
Note: Specific chemical shifts can vary depending on the solvent and substituents.
Biological and Pharmacological Significance: A Target-Dependent Paradigm
The choice between a 6-azaindole and a 7-azaindole scaffold is highly dependent on the specific biological target. The different spatial arrangement of the pyridine nitrogen leads to distinct hydrogen bonding patterns and overall molecular shape, which dictates the binding affinity and selectivity for a given protein.
Pyrrolo[2,3-b]pyridine (7-Azaindole): A Kinase Inhibitor's Best Friend
The 7-azaindole scaffold is a cornerstone in the design of kinase inhibitors.[1][3] Its N7 atom and the pyrrole N-H group can form a bidentate hydrogen bond with the hinge region of the kinase active site, mimicking the interaction of the adenine ring of ATP.[2] This has led to the development of numerous potent and selective kinase inhibitors for various therapeutic areas, including oncology.[8][9]
Pyrrolo[3,2-b]pyridine (6-Azaindole): A Versatile Player
While not as ubiquitously employed as its 7-aza counterpart in kinase inhibition, the 6-azaindole scaffold has demonstrated significant potential in various therapeutic areas. For instance, in a study on cannabinoid receptor 1 (CB1) allosteric modulators, 6-azaindole derivatives retained activity, whereas the corresponding 7-azaindole analogs were inactive.[6] This highlights the critical role of the nitrogen's position in defining the pharmacophore for specific targets. Furthermore, derivatives of 6-azaindole have been investigated as potent inhibitors of acetyl-CoA carboxylase 1 (ACC1).[10]
Comparative Biological Activity Data:
| Target Class | Pyrrolo[3,2-b]pyridine (6-Azaindole) | Pyrrolo[2,3-b]pyridine (7-Azaindole) | Reference |
| Kinase Inhibition (general) | Less frequently used, but active against specific kinases. | Widely used, mimics ATP binding. | [1][11] |
| Cannabinoid Receptor 1 (CB1) Modulators | Retained partial activity compared to indole. | Lost binding affinity. | [6] |
| HIV-1 Reverse Transcriptase Inhibitors | Reduced efficacy compared to indole. | Better efficacy than indole. | [11] |
Experimental Protocols: A Guide to Synthesis and Characterization
The following protocols provide a general framework for the synthesis and characterization of these important scaffolds.
Synthesis of 1H-pyrrolo[2,3-b]pyridine (7-Azaindole)
A common route involves the palladium-catalyzed cross-coupling of a protected 3-amino-2-chloropyridine with an alkyne, followed by cyclization.[12]
Step-by-Step Methodology:
-
Protection: Protect the amino group of 2-chloro-3-aminopyridine with a suitable protecting group (e.g., Boc).
-
Sonogashira Coupling: React the protected aminopyridine with a terminal alkyne (e.g., trimethylsilylacetylene) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).
-
Deprotection and Cyclization: Remove the silyl group (e.g., with TBAF) and then induce cyclization, often under basic conditions (e.g., NaH in DMF), to form the pyrrole ring.
-
Deprotection: Remove the amino protecting group to yield the final product.
-
Purification: Purify the product by column chromatography on silica gel.
Synthesis of 1H-pyrrolo[3,2-b]pyridine (6-Azaindole)
The modified Fischer indole synthesis is a versatile method for the preparation of 6-azaindole derivatives.[13]
Step-by-Step Methodology:
-
Hydrazone Formation: Condense a substituted 2-aminopyridine with a ketone or aldehyde in the presence of an acid catalyst to form the corresponding hydrazone.
-
Cyclization: Subject the hydrazone to acid-catalyzed intramolecular cyclization. Polyphosphoric acid (PPA) or microwave-assisted heating can be employed to promote this step.
-
Work-up and Purification: Neutralize the reaction mixture and extract the product with an organic solvent. Purify by column chromatography or recrystallization.
Characterization Protocol
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Analyze the chemical shifts, coupling constants, and integration to confirm the structure and purity.
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to determine the molecular weight.
Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum of the solid sample using an ATR-FTIR spectrometer.
-
Identify the characteristic N-H stretching frequency of the pyrrole ring.
Conclusion
The choice between pyrrolo[3,2-b]pyridine and pyrrolo[2,3-b]pyridine is a critical decision in the design of novel bioactive compounds. While 7-azaindole has established itself as a dominant scaffold in kinase inhibitor design, the nuanced physicochemical and biological properties of 6-azaindole offer unique opportunities for targeting other protein families. A thorough understanding of their comparative reactivity, spectroscopic signatures, and target-dependent biological activities, as outlined in this guide, will empower researchers to strategically select and functionalize the optimal pyrrolopyridine isomer for their specific research objectives.
References
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- Technical Support Center: Synthesis of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. Benchchem. [URL: https://www.benchchem.com/technical-support/synthesis-of-1h-pyrrolo-3-2-b-pyridine-6-carbonitrile]
- Synthesis of 1H-pyrrolo[2,3-b]pyridine. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-1h-pyrrolo-2-3-b-pyridine]
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Validating the Anti-Proliferative Effects of Novel Pyrrolopyridinone Derivatives: A Comparative Guide
In the landscape of oncology drug discovery, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the promising scaffolds, pyrrolopyridinone derivatives have emerged as a compelling class of compounds, often functioning as kinase inhibitors due to their structural mimicry of the ATP purine ring.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-proliferative effects of a novel pyrrolopyridinone derivative, designated here as PPD-X. We will objectively compare its performance against a well-established chemotherapeutic agent, Doxorubicin, supported by detailed experimental protocols and illustrative data.
The Rationale for Investigation: Targeting Cancer's Engine Room
Cancer is fundamentally a disease of uncontrolled cell proliferation, often driven by aberrant signaling pathways. The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling networks in human cancers, playing a crucial role in cell growth, survival, and metabolism.[3][4] Its central role makes it an attractive target for therapeutic intervention.[5] Pyrrolopyridinone derivatives have shown potential as multi-targeted kinase inhibitors, suggesting they may exert their anti-proliferative effects by modulating key nodes within this and other critical pathways.[6][7]
This guide outlines a systematic approach to characterize the anti-proliferative profile of PPD-X, comparing its efficacy against Doxorubicin, a potent topoisomerase II inhibitor with a broad spectrum of anti-cancer activity.[8][][10] By employing a battery of in vitro assays, we can build a comprehensive picture of PPD-X's mechanism of action and its potential as a novel therapeutic candidate.
Experimental Validation Workflow
The validation process follows a logical progression from assessing short-term viability to understanding the long-term proliferative capacity and delving into the underlying cellular mechanisms of action.
Caption: Experimental workflow for validating the anti-proliferative effects of PPD-X.
Part 1: Assessing Cytotoxicity and Short-Term Viability
The initial step is to determine the cytotoxic potential of PPD-X across a panel of cancer cell lines and compare it to a standard-of-care agent. The MTT assay is a robust and widely used colorimetric method for this purpose.[11][12]
MTT Assay: Principle and Rationale
This assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of viable cells.[14]
Experimental Protocol: MTT Assay[13][16]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, HeLa cervical cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of PPD-X and Doxorubicin (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and an untreated control.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
Comparative Data: IC50 Values (µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HeLa (Cervical Cancer) |
| PPD-X | 8.5 | 12.3 | 9.8 |
| Doxorubicin | 1.2 | 2.5 | 1.8 |
Interpretation: The hypothetical data suggests that while Doxorubicin is more potent at lower concentrations, PPD-X demonstrates significant cytotoxic activity across all tested cell lines. This warrants further investigation into its long-term effects.
Part 2: Evaluating Long-Term Proliferative Capacity
While the MTT assay provides a snapshot of short-term viability, the colony formation assay assesses the ability of single cells to undergo sustained proliferation and form colonies, a hallmark of cancer cells.[15]
Colony Formation Assay: Principle and Rationale
This assay, also known as a clonogenic assay, measures the long-term reproductive viability of cells after treatment with a cytotoxic agent.[16][17] It provides insights into the cytostatic versus cytotoxic effects of a compound. A reduction in colony number indicates a cytotoxic effect, while a reduction in colony size suggests a cytostatic effect.
Experimental Protocol: Colony Formation Assay[18][21]
-
Cell Seeding: Seed a low density of cells (e.g., 500 cells/well) in a 6-well plate.
-
Compound Treatment: After 24 hours, treat the cells with PPD-X and Doxorubicin at concentrations around their respective IC50 values.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Fixation and Staining: Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
Comparative Data: Colony Formation Inhibition (%)
| Compound (Concentration) | MCF-7 | A549 | HeLa |
| PPD-X (10 µM) | 75% | 68% | 72% |
| Doxorubicin (2 µM) | 92% | 88% | 90% |
Interpretation: Both PPD-X and Doxorubicin significantly inhibit the long-term proliferative capacity of cancer cells. The ability of PPD-X to suppress colony formation confirms its anti-proliferative effects are not transient.
Part 3: Unraveling the Mechanism of Action
To understand how PPD-X exerts its anti-proliferative effects, we need to investigate its impact on the cell cycle and its ability to induce programmed cell death (apoptosis).
Cell Cycle Analysis via Flow Cytometry
Many anti-cancer drugs function by arresting the cell cycle at specific checkpoints, preventing cancer cells from progressing through division. Flow cytometry with propidium iodide (PI) staining is a standard method to analyze DNA content and determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[18][19][20]
Experimental Protocol: Cell Cycle Analysis[22][24]
-
Cell Treatment: Treat cells with PPD-X and Doxorubicin at their IC50 concentrations for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight.
-
Staining: Wash the cells with PBS and stain with a solution containing propidium iodide and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
Comparative Data: Cell Cycle Distribution (%)
| Treatment | Cell Line | G0/G1 Phase | S Phase | G2/M Phase |
| Control | MCF-7 | 65 | 20 | 15 |
| PPD-X (8.5 µM) | MCF-7 | 78 | 12 | 10 |
| Doxorubicin (1.2 µM) | MCF-7 | 45 | 15 | 40 |
Interpretation: PPD-X appears to induce a G0/G1 phase arrest, preventing cells from entering the DNA synthesis (S) phase. In contrast, Doxorubicin, a known topoisomerase II inhibitor, causes a G2/M arrest.[8] This suggests a different mechanism of action for PPD-X.
Apoptosis Assay via Annexin V/PI Staining
A key desired outcome for an anti-cancer agent is the induction of apoptosis. The Annexin V/PI assay is a widely used flow cytometry-based method to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[21][22][23][24]
Principle of Annexin V/PI Staining
During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[24][25] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells.[21][22] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[23]
Experimental Protocol: Annexin V/PI Apoptosis Assay[26][30]
-
Cell Treatment: Treat cells with PPD-X and Doxorubicin at their IC50 concentrations for 48 hours.
-
Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
Comparative Data: Apoptosis Induction (%)
| Treatment | Cell Line | Early Apoptosis | Late Apoptosis |
| Control | MCF-7 | 3 | 2 |
| PPD-X (8.5 µM) | MCF-7 | 25 | 15 |
| Doxorubicin (1.2 µM) | MCF-7 | 30 | 20 |
Interpretation: Both PPD-X and Doxorubicin are effective inducers of apoptosis in MCF-7 cells. The significant increase in both early and late apoptotic populations following PPD-X treatment confirms its cytotoxic mechanism.
Part 4: Investigating the Molecular Target - The PI3K/Akt/mTOR Pathway
Given that many pyrrolopyridinone derivatives act as kinase inhibitors, a logical next step is to investigate the effect of PPD-X on key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[3][26] Western blotting is the gold-standard technique for this analysis.[27][28][29]
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.
Western Blotting: Principle and Rationale
Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture, such as a cell lysate.[28] By using antibodies specific to both the total and phosphorylated forms of key signaling proteins (e.g., Akt, mTOR), we can assess the activation state of the pathway. A decrease in the phosphorylated form of a protein indicates inhibition of the pathway.[29]
Experimental Protocol: Western Blotting[32][36]
-
Protein Extraction: Treat cells with PPD-X for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against total Akt, phospho-Akt (Ser473), total mTOR, phospho-mTOR (Ser2448), and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate and image the blot.
Anticipated Results
A successful validation would show that PPD-X treatment leads to a dose- and time-dependent decrease in the levels of phosphorylated Akt and mTOR, while the total protein levels remain unchanged. This would strongly suggest that PPD-X exerts its anti-proliferative effects, at least in part, by inhibiting the PI3K/Akt/mTOR signaling pathway.
Conclusion
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A Technical Guide to 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one Analogs: A Quest for Enhanced FGFR1 Selectivity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the Fibroblast Growth Factor Receptors (FGFRs) have emerged as a critical family of receptor tyrosine kinases. Their dysregulation is a known driver in a multitude of malignancies, making them a compelling target for therapeutic intervention.[1] However, the high degree of homology among the four FGFR isoforms (FGFR1-4) presents a significant challenge in the development of selective inhibitors, particularly for FGFR1. Off-target inhibition can lead to a range of toxicities, underscoring the pressing need for novel chemical scaffolds that can achieve high target specificity. This guide delves into the potential of 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one, also known as 7-azaoxindole, as a promising scaffold for developing FGFR1-selective inhibitors. While direct comparative studies on this specific scaffold are emerging, we will explore the principles of selectivity through the lens of closely related analogs and provide a framework for their evaluation.
The Challenge of Selective FGFR Inhibition
The ATP-binding pockets of FGFR1, FGFR2, and FGFR3 are highly conserved, making the design of isoform-selective inhibitors a formidable task.[2] Many early-generation FGFR inhibitors exhibited a pan-FGFR profile, and some also potently inhibited other kinases like Vascular Endothelial Growth Factor Receptors (VEGFRs), leading to off-target side effects.[3] Achieving selectivity for FGFR1 is particularly crucial as its amplification and overexpression are implicated in a variety of cancers, including breast and lung cancer.[4]
The pursuit of selectivity often involves exploiting subtle differences in the kinase domain, such as variations in the gatekeeper residue or the surrounding hydrophobic pockets. Structure-based drug design, guided by X-ray crystallography of inhibitors bound to the kinase domain, is an indispensable tool in this endeavor.
A Case Study: The 1H-pyrrolo[2,3-b]pyridine Scaffold
While direct data on the this compound scaffold is limited in publicly available literature, a closely related analog, the 1H-pyrrolo[2,3-b]pyridine core, offers valuable insights into achieving FGFR selectivity. A study by Jin et al. (2021) provides a compelling example of how modifications to this scaffold can modulate potency and selectivity across the FGFR family.[5]
Comparative Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Analogs
The following table summarizes the in vitro kinase inhibitory activity (IC50) of a lead compound and its optimized analog from the aforementioned study.
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 1 | 1900 | - | - | - |
| 4h | 7 | 9 | 25 | 712 |
Data synthesized from Jin Q. et al., RSC Adv., 2021.[5]
The initial hit, compound 1 , demonstrated modest and non-selective FGFR1 activity. Through structure-based design and chemical synthesis, the authors developed compound 4h , which exhibited a significant improvement in potency against FGFR1, -2, and -3, while showing markedly weaker activity against FGFR4.[5] This demonstrates that even subtle modifications to the pyrrolopyridine core can impart a degree of selectivity within the FGFR family.
The Promise of the this compound Scaffold
The this compound (7-azaoxindole) scaffold is a bioisostere of oxindole, a privileged structure in kinase inhibitor design. The nitrogen atom in the pyridine ring offers a key hydrogen bonding interaction with the hinge region of the kinase, a critical anchor point for many inhibitors. The lactam moiety provides additional opportunities for hydrogen bonding and can influence the overall conformation of the molecule within the ATP-binding pocket.
A computational study on an octahydropyrrolo[3,2-b]pyridin derivative highlighted its potential for selectivity. The study found that this analog exhibited a strong binding affinity for FGFR3 while being unable to bind to VEGFR2, suggesting that the pyrrolopyridine core can be tailored for selectivity against specific kinases.[6]
Experimental Evaluation of Novel Analogs
The development of selective FGFR1 inhibitors requires rigorous experimental validation. The following section outlines key experimental protocols to characterize the potency, selectivity, and cellular activity of novel this compound analogs.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase.
Protocol: In Vitro FGFR1 Kinase Assay (ADP-Glo™ Assay)
-
Reagent Preparation:
-
Prepare a 2X kinase solution containing recombinant human FGFR1 enzyme in kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a 2X substrate/ATP solution containing a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1) and ATP at a concentration near the Km for FGFR1.
-
Prepare serial dilutions of the test compounds in DMSO, followed by a further dilution in kinase buffer.
-
-
Assay Procedure:
-
Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of the 2X kinase solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit (Promega) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cellular Activity Assessment
Evaluating the effect of inhibitors on FGFR1 signaling within a cellular context is crucial to confirm their on-target activity.
Protocol: Western Blot Analysis of FGFR1 Phosphorylation
-
Cell Culture and Treatment:
-
Culture a suitable cancer cell line with known FGFR1 amplification or overexpression (e.g., NCI-H1581 lung cancer cells).
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free media for 16-24 hours to reduce basal signaling.
-
Treat the cells with various concentrations of the test compound or vehicle (DMSO) for 2-4 hours.
-
Stimulate the cells with a ligand such as FGF2 (100 ng/mL) for 15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated FGFR1 (pFGFR1) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total FGFR1 and a loading control (e.g., GAPDH) for normalization.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the pFGFR1 signal to total FGFR1 and the loading control.
-
In Vivo Efficacy Studies
Xenograft models in immunocompromised mice are essential for evaluating the anti-tumor activity of lead compounds.
Protocol: In Vivo Xenograft Study
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ NCI-H1581 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth with calipers. When tumors reach a volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, test compound at different doses).
-
Administer the test compound and vehicle via an appropriate route (e.g., oral gavage) daily for a specified period (e.g., 21 days).
-
Monitor tumor volume and body weight regularly.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Analyze tumor growth inhibition and assess for any signs of toxicity.
-
Tumor tissue can be used for pharmacodynamic studies (e.g., Western blot for pFGFR1) to confirm target engagement in vivo.
-
Visualizing the Path Forward
FGFR1 Signaling Pathway
Caption: Simplified FGFR1 signaling pathway and the point of intervention for inhibitors.
Experimental Workflow for Inhibitor Evaluation
Caption: A streamlined workflow for the evaluation of novel FGFR1 inhibitors.
Conclusion
The development of FGFR1-selective inhibitors remains a high-priority area in oncology drug discovery. The this compound scaffold holds considerable promise as a template for designing such agents. By leveraging structure-activity relationship insights from related heterocyclic systems and employing a rigorous experimental cascade, researchers can systematically optimize analogs for enhanced potency and selectivity. The ultimate goal is to translate these scientific advancements into novel therapeutics that can improve the lives of patients with FGFR1-driven cancers.
References
- Goyal, L., & Bardeesy, N. (2020). The role of fibroblast growth factor receptors in cancer.
- Xie, Y., et al. (2020). Targeting FGFR signaling in cancer. Signal Transduction and Targeted Therapy, 5(1), 1-21.
- Hegab, A. E., et al. (2019). Targeting fibroblast growth factor receptors in cancer. Cancers, 11(7), 988.
- Katoh, M. (2016). Fibroblast growth factor receptors as treatment targets in clinical oncology. Nature Reviews Clinical Oncology, 13(4), 235-252.
- Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661.
- Li, X., et al. (2022). Discovery of octahydropyrrolo [3,2-b] pyridin derivative as a highly selective Type I inhibitor of FGFR3 over VEGFR2 by high-throughput virtual screening. Journal of Cellular Biochemistry, 124(2), 221-238.
- Turner, N., & Grose, R. (2010). Fibroblast growth factor signalling: from development to cancer.
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- 3. Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 5′,7-Disubstituted 7-Deaza-adenosine Analogues as Irreversible Pan-FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Discovery of octahydropyrrolo [3,2-b] pyridin derivative as a highly selective Type I inhibitor of FGFR3 over VEGFR2 by high-throughput virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 7-Azaoxindole Derivatives and Sunitinib as Multi-Kinase Inhibitors
For researchers, scientists, and drug development professionals navigating the complex landscape of oncology therapeutics, the strategic selection of multi-kinase inhibitors is paramount. Sunitinib, a well-established therapeutic agent, has long served as a benchmark. However, the quest for enhanced potency, selectivity, and improved safety profiles has led to the exploration of novel chemical scaffolds. Among these, 7-azaoxindole derivatives have emerged as a promising class of compounds.
This guide provides an in-depth, objective comparison of 7-azaoxindole derivatives with Sunitinib, focusing on their performance as multi-kinase inhibitors. We will delve into their mechanisms of action, comparative efficacy supported by experimental data, and the detailed methodologies required to validate these findings in a research setting. Our aim is to equip you with the technical insights necessary to make informed decisions in your drug discovery and development endeavors.
The Landscape of Multi-Kinase Inhibition: A Tale of Two Scaffolds
Protein kinases are critical regulators of a vast array of cellular processes, and their dysregulation is a hallmark of many cancers. Multi-kinase inhibitors, by design, target several of these key signaling nodes simultaneously, offering a multifaceted approach to combating tumor growth, proliferation, and angiogenesis.
Sunitinib: The Established Benchmark
Sunitinib is an oral, small-molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs).[1] Its primary mechanism of action involves the inhibition of vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and the stem cell factor receptor (c-Kit).[1][2] By blocking the ATP-binding site of these kinases, Sunitinib effectively halts the signaling cascades that drive tumor angiogenesis and cell proliferation.[3] This broad-spectrum activity has established Sunitinib as a frontline therapy for renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors (GIST).[1][4]
7-Azaoxindole Derivatives: A Scaffold of Opportunity
The 7-azaoxindole scaffold is recognized as a "privileged structure" in medicinal chemistry, known for its ability to interact with the hinge region of the ATP-binding pocket of various kinases.[5][6] This interaction, often involving the formation of two hydrogen bonds, provides a strong foundation for the development of potent and selective kinase inhibitors.[5] Research into 7-azaoxindole and related azaindole derivatives has revealed their potential to inhibit a diverse range of kinases, including those implicated in both tumorigenesis and angiogenesis, positioning them as compelling alternatives to established inhibitors like Sunitinib.[7]
Head-to-Head Comparison: Potency and Selectivity
A direct comparison of the inhibitory activity of novel compounds against a panel of relevant kinases is crucial for evaluating their potential. The following tables summarize available data comparing the half-maximal inhibitory concentrations (IC50) of representative azaoxindole/oxindole derivatives with Sunitinib against key oncogenic kinases.
Table 1: Comparative Inhibitory Activity (IC50) Against Key Angiogenic Kinases
| Compound | VEGFR-2 (nM) | PDGFRβ (nM) | c-Kit (nM) | Source(s) |
| Sunitinib | 83.20 ± 1.36 | 61.4 | 100 | [6] |
| Indolinone Derivative 161d | 24.7 | 35.1 | Not Reported | [6] |
| Indolinone Derivative 161e | 16.1 | 29.3 | Not Reported | [6] |
| Oxindole Derivative 67a | 78 ± 3 | Not Reported | Not Reported | [6] |
Note: The data presented is compiled from different studies and direct comparison should be made with caution. The specific structures of the proprietary derivatives are detailed in the cited literature.
Table 2: Anti-Proliferative Activity (GI50) in Cancer Cell Lines
| Compound | HCT116 (Colon) (µM) | NCT-H460 (NSCLC) (µM) | Source(s) |
| Sunitinib | 3.42 ± 0.57 | 6.23 ± 0.57 | [6] |
| Indolinone Derivative 161e | 0.42 ± 0.16 | 2.95 ± 0.83 | [6] |
These data suggest that specific 7-azaoxindole and related oxindole derivatives can exhibit superior potency against key kinases like VEGFR-2 and PDGFRβ, as well as enhanced anti-proliferative effects in cancer cell lines when compared directly with Sunitinib.
Understanding the Mechanism: Key Signaling Pathways
Both Sunitinib and 7-azaoxindole derivatives exert their anti-cancer effects by interrupting critical signaling pathways. The diagram below illustrates the primary pathways targeted by these inhibitors.
Experimental Protocols for Comparative Evaluation
To ensure the scientific rigor of any comparative study, standardized and validated experimental protocols are essential. Below are detailed, step-by-step methodologies for key in vitro assays used to evaluate and compare multi-kinase inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. A decrease in kinase activity due to inhibition results in a lower ADP concentration and a reduced luminescent signal.
Materials:
-
Recombinant Kinase (e.g., VEGFR-2, PDGFRβ, c-Kit)
-
Kinase-specific substrate
-
ATP
-
Test Compounds (7-Azaoxindole derivatives, Sunitinib)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compounds in 100% DMSO. A 3-fold dilution series is recommended.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control).
-
Add 2.5 µL of the diluted kinase to each well.
-
Incubate at room temperature for 10 minutes to allow for compound-kinase binding.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of a 2X ATP/substrate mixture to each well to start the reaction.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., HCT116, A549)
-
Complete cell culture medium
-
Test Compounds (7-Azaoxindole derivatives, Sunitinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds or vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition:
-
Remove the treatment medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) values.
Conclusion and Future Directions
The evidence presented in this guide underscores the potential of 7-azaoxindole derivatives as a promising class of multi-kinase inhibitors. The available data indicates that specific derivatives can exhibit superior potency against key oncogenic kinases and greater anti-proliferative activity in cancer cell lines when compared to the established benchmark, Sunitinib.
The versatility of the 7-azaoxindole scaffold allows for extensive structure-activity relationship (SAR) studies, paving the way for the rational design of next-generation inhibitors with tailored selectivity profiles and improved therapeutic windows. Further research, including comprehensive in vivo studies and broader kinase panel screening, is warranted to fully elucidate the therapeutic potential of these compounds.
As our understanding of the complex signaling networks that drive cancer progresses, the development of novel, highly effective multi-kinase inhibitors will remain a cornerstone of oncology research. The 7-azaoxindole scaffold represents a significant step forward in this endeavor, offering a robust platform for the discovery of innovative cancer therapeutics.
References
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Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
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What is the mechanism of Sunitinib Malate? - Patsnap Synapse. (2024, July 17). Retrieved January 12, 2026, from [Link]
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Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. (2016, April 28). Retrieved January 12, 2026, from [Link]
-
Cell-based Kinase Assays - Profacgen. (n.d.). Retrieved January 12, 2026, from [Link]
-
Azaindole Therapeutic Agents - PMC - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]
-
IC50 comparison of sunitinib, 14, and 15 against VEGFR-2 and PDGFRβ. - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors - PMC - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]
-
Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]
-
Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed. (2020, June 1). Retrieved January 12, 2026, from [Link]
-
Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. (n.d.). Retrieved January 12, 2026, from [Link]
-
Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC - PubMed Central. (2023, July 18). Retrieved January 12, 2026, from [Link]
-
Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
Comparison of cellular selectivity of approved and investigational... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
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Angiokinase inhibition of VEGFR-2, PDGFR and FGFR and cell growth inhibition in lung cancer: Design, synthesis, biological evaluation and molecular docking of novel azaheterocyclic coumarin derivatives - PubMed. (2021, July 9). Retrieved January 12, 2026, from [Link]
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (n.d.). Retrieved January 12, 2026, from [Link]
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7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
-
Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC - NIH. (2024, February 14). Retrieved January 12, 2026, from [Link]
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Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - Semantic Scholar. (n.d.). Retrieved January 12, 2026, from [Link]
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Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
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A Comparative Guide to Privileged Scaffolds in Kinase Inhibitor Design: Alternatives to the 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one Core
Abstract
The 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one, or 7-azaoxindole, core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous potent kinase inhibitors.[1][2] Its ability to form critical hydrogen bond interactions with the kinase hinge region makes it an excellent ATP-competitive inhibitor.[1] However, the relentless pursuit of improved selectivity, novel intellectual property, and strategies to overcome acquired resistance necessitates the exploration of alternative heterocyclic systems. This guide provides a comparative analysis of viable alternatives to the pyrrolopyridinone scaffold, presenting supporting experimental data, structure-activity relationship (SAR) insights, and detailed protocols for evaluation. We will delve into promising scaffolds such as pyrrolo[2,3-d]pyrimidines, aminopyridines, and pyrazoles, offering a strategic roadmap for researchers in kinase-targeted drug discovery.
The Benchmark: Understanding the Pyrrolopyridinone Scaffold
The value of the 7-azaoxindole scaffold lies in its structural mimicry of the adenine portion of ATP, allowing it to function as a highly effective "hinge-binding" motif.[1] This interaction, primarily involving hydrogen bonds between the lactam and pyridine nitrogen moieties of the scaffold and backbone amides of the kinase hinge, is fundamental to its inhibitory activity. This scaffold is a cornerstone in the development of targeted therapies, particularly in oncology.[1][2]
While the user specified the 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one isomer, much of the foundational literature focuses on the closely related and highly successful 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (7-azaoxindole) scaffold. The principles of hinge binding and the rationale for seeking alternatives apply broadly to this class of compounds.
Caption: General interaction of a pyrrolopyridinone scaffold with the kinase hinge region.
Comparative Analysis of Alternative Scaffolds
The selection of an alternative scaffold is a critical decision driven by the specific kinase target, desired selectivity profile, and intended pharmacokinetic properties. Here, we compare several promising alternatives with demonstrated efficacy.
Pyrrolo[2,3-d]pyrimidines: The Bioisostere of Adenine
The pyrrolo[2,3-d]pyrimidine core is a powerful alternative due to its strong structural resemblance to the natural kinase ligand, ATP.[3] This "deazapurine" framework provides an adaptable platform for designing potent and selective inhibitors for a variety of kinases.[3][4]
Rationale for Use: The scaffold's inherent similarity to adenine provides a strong starting point for achieving high binding affinity. Strategic modifications can then be employed to enhance selectivity and optimize pharmacokinetic properties.[3]
Experimental Data: A study by F. Al-Ostoot et al. demonstrated the potential of this scaffold in developing multi-targeted kinase inhibitors. Compound 5k from their series showed potent inhibition across several key oncogenic kinases.[4]
| Compound | Scaffold | EGFR IC₅₀ (nM) | Her2 IC₅₀ (nM) | VEGFR2 IC₅₀ (nM) | CDK2 IC₅₀ (nM) | Reference |
| Sunitinib | Pyrrole Indolin-2-one | 261 | 304 | 16 | 390 | [4] |
| Compound 5k | Pyrrolo[2,3-d]pyrimidine | 40 | 112 | 78 | 204 | [4] |
Structure-Activity Relationship (SAR) Insights:
-
The pyrrolo[2,3-d]pyrimidine core acts as the primary hinge-binding element.
-
Substitutions on the phenyl ring, particularly halogenation, have been shown to enhance potency.[4]
-
The benzohydrazide linker allows for exploration of the solvent-exposed region, influencing both potency and physical properties.
Aminopyridines: A Structurally Simpler Alternative
Aminopyridine-based scaffolds offer a less complex, yet highly effective, alternative. Research has shown that these scaffolds can yield potent kinase inhibitors with favorable pharmacokinetic profiles, making them attractive for oral drug development.[5]
Rationale for Use: The aminopyridine motif can effectively replicate the hydrogen bonding patterns required for hinge region binding while offering different substitution vectors compared to more complex fused systems. This can lead to unique selectivity profiles and improved drug-like properties.
Experimental Data: In a direct comparison for Met kinase inhibition, both pyrrolopyridine and aminopyridine scaffolds yielded potent compounds. The aminopyridine 20b demonstrated excellent in vivo antitumor activity.[5]
| Compound | Scaffold | Met Kinase IC₅₀ (nM) | Oral Bioavailability (Mouse) | Tumor Growth Inhibition (GTL-16 Xenograft) | Reference |
| 3b | Pyrrolopyridine | 2.0 | 45% | 85% at 100 mg/kg | [5] |
| 20b | Aminopyridine | 3.5 | 62% | 92% at 100 mg/kg | [5] |
SAR Insights:
-
The acylurea group attached to the core scaffold was found to be crucial for potent Met inhibition.[5]
-
The nature and position of substituents on the pyridine ring significantly impact both potency and metabolic stability.
Pyrazoles: A Versatile Heterocyclic Core
The pyrazole ring is another versatile scaffold that has been successfully employed in the design of novel kinase inhibitors. Through structure-based design, pyrazole-based compounds have been developed with high potency and selectivity against targets like Polo-like kinase 1 (PLK1).[6][7]
Rationale for Use: Pyrazole scaffolds can be readily synthesized and functionalized at multiple positions, allowing for fine-tuning of interactions within the ATP binding pocket. Hybrid 3D-QSAR models have been effectively used to guide the design of potent pyrazole-based inhibitors.[7]
Experimental Data: A novel series of 4-benzyloxy-1-(2-arylaminopyridin-4-yl)-1H-pyrazole-3-carboxamides were designed and synthesized, leading to the identification of compound 15 as a potent PLK1 inhibitor.[7]
| Compound | Scaffold | PLK1 IC₅₀ (nM) | Reference |
| BI 2536 (Reference) | Dihydropteridinone | 1.3 | [7] |
| Compound 15 | Pyrazole | 219 | [7] |
SAR Insights:
-
The 2-arylaminopyridin-4-yl moiety at the 1-position of the pyrazole was critical for hinge binding.
-
Bulky benzyloxy substituents at the 4-position of the pyrazole core were shown to enhance inhibitory activity against PLK1.[7]
-
The carboxamide group at the 3-position provides an additional point for hydrogen bonding interactions.
Experimental Protocols and Methodologies
To ensure the robust evaluation of novel kinase inhibitors, standardized and well-validated assays are paramount. The following protocols provide a framework for synthesis and biochemical evaluation.
General Protocol: Luminescence-Based Kinase Inhibition Assay
This protocol describes a common and reliable method for determining the IC₅₀ value of a test compound by measuring the amount of ADP produced during the kinase reaction.[8]
Workflow Diagram:
Caption: Workflow for a luminescence-based kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform a 1:3 serial dilution in DMSO to create a 10-point dose-response curve.[8] Include a DMSO-only control well for 100% kinase activity.
-
-
Kinase Reaction Setup (96-well plate format):
-
To appropriate wells of a white, opaque 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control.
-
Add 2.5 µL of the kinase of interest, diluted to its optimal concentration in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.[8]
-
-
Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding 5 µL of a pre-mixed solution containing the kinase substrate peptide and ATP to each well. The final ATP concentration should ideally be at or near its Km value for the kinase.
-
Incubate the plate at 30°C for 60 minutes. This time may need optimization based on enzyme activity.
-
-
ADP Detection (using a commercial kit like ADP-Glo™):
-
Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.[8]
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal via a luciferase reaction.
-
Incubate for 30 minutes at room temperature.[8]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter sigmoidal dose-response curve to calculate the IC₅₀ value.
-
Synthetic Protocol: Synthesis of a Pyrrolo[2,3-d]pyrimidine Intermediate
This protocol outlines the synthesis of the key benzohydrazide intermediate used in the development of pyrrolo[2,3-d]pyrimidine inhibitors, adapted from Al-Ostoot et al.[4]
-
Step 1: Synthesis of Ethyl-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate (3):
-
In a round-bottom flask, dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) and ethyl-4-aminobenzoate (1 equivalent) in absolute ethanol.
-
Heat the solution under reflux for 7 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the resulting precipitate by vacuum filtration and wash with cold ethanol to yield the desired product.[4]
-
-
Step 2: Synthesis of 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzohydrazide (4):
-
Suspend the product from Step 1 (1 equivalent) in hydrazine monohydrate (98%).
-
Heat the mixture under reflux for 6 hours.
-
Cool the reaction to room temperature.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry overnight to yield the benzohydrazide intermediate, ready for coupling with various aldehydes.[4]
-
Discussion and Future Perspectives
The exploration of alternatives to the this compound scaffold is a vibrant and essential area of drug discovery. While pyrrolo[2,3-d]pyrimidines offer a powerful, ATP-mimetic platform, simpler scaffolds like aminopyridines and pyrazoles demonstrate that potent and selective inhibitors can be developed from less complex starting points.[3][5][7]
The choice of scaffold profoundly impacts the inhibitor's binding mode. Most of the discussed alternatives function as Type I inhibitors , binding to the active 'DFG-in' conformation of the kinase.[9] However, a key strategy for achieving greater selectivity is the design of Type II inhibitors , which bind to and stabilize the inactive 'DFG-out' conformation, exploiting an adjacent allosteric pocket.[9][10][11] Scaffolds that can incorporate a hydrophobic element to access this allosteric site while maintaining hinge-binding interactions are of high interest.[10] Future design efforts should increasingly consider scaffolds amenable to this Type II binding mode.
Furthermore, computational methods, including de novo design and structure-based screening, are becoming indispensable for identifying entirely novel core fragments that have no previously reported activity against kinases, thereby expanding the available chemical space for inhibitor development.[12]
Conclusion
While the this compound scaffold and its isomers remain a validated and powerful core for kinase inhibitor design, the data clearly supports the viability of numerous alternative heterocyclic systems. Pyrrolo[2,3-d]pyrimidines, aminopyridines, and pyrazoles each offer distinct advantages in terms of synthetic accessibility, SAR tractability, and resulting pharmacological profiles. By leveraging robust biochemical evaluation protocols and integrating modern structure-based design principles, researchers can confidently explore this diverse chemical space to develop the next generation of selective and effective kinase-targeted therapies.
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Yadav, P., & Shankaraiah, N. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry. Available at: [Link]
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Lee, K., et al. (2021). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. MDPI. Available at: [Link]
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Cui, J. J., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry. Available at: [Link]
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Xu, Y., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. Available at: [Link]
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Lankheet, N. A., et al. (2012). Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles. Clinical Pharmacokinetics. Available at: [Link]
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Zhang, J., et al. (2014). Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? ACS Chemical Biology. Available at: [Link]
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Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Available at: [Link]
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Kufareva, I., & Abagyan, R. (2008). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry. Available at: [Link]
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Ghorab, M. M., et al. (2017). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Available at: [Link]
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Ermoli, A., et al. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry. Available at: [Link]
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Al-Ostoot, F. H., et al. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. Available at: [Link]
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Various Authors. (n.d.). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Semantic Scholar. Available at: [Link]
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Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link]
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Kumar, A., et al. (2021). Pyrrolo[2,1-f][5][6][12]triazine: a promising fused heterocycle to target kinases in cancer therapy. Journal of the Iranian Chemical Society. Available at: [Link]
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Grolleau, A., et al. (2022). Synthesis, Crystal Structure and Anti-Leukemic Activity of 1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one. Molbank. Available at: [Link]
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Wu, Y.-D., et al. (2010). Proline isosteres in a series of 2,4-disubstituted pyrrolo[1,2-f][5][6][12]triazine inhibitors of IGF-1R kinase and IR kinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Warfield, B. M., et al. (2021). Substituted pteridinones, pyrimidines, pyrrolopyrimidines, and purines as p90 ribosomal S6 protein kinase-2 (RSK2) inhibitors: Pharmacophore modeling data. Data in Brief. Available at: [Link]
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Jain, S. K., et al. (2023). Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment. Auctores Publishing. Available at: [Link]
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Aladdin Scientific. (n.d.). 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid. Biocompare. Available at: [Link]
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Rodgers, J. D., et al. (n.d.). Heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors. PubChem. Available at: [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one Based Inhibitors
Introduction: The Pyrrolopyridine Scaffold and the Imperative of Selectivity
In the landscape of modern drug discovery, particularly in oncology and immunology, the pursuit of potent and selective kinase inhibitors is paramount. The 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one core, an isomer of the well-established 7-azaindole scaffold, represents a promising heterocyclic framework for the development of such inhibitors.[1][2] Like its isomers, this scaffold is adept at forming key hydrogen bond interactions within the ATP-binding pocket of various protein kinases, making it a "privileged" structure in medicinal chemistry.[3][4] Derivatives of the broader pyrrolopyridine family have shown potent activity against critical targets like Colony-Stimulating Factor 1 Receptor (FMS), a key driver in various cancers and inflammatory diseases.[5]
However, the conserved nature of the ATP-binding site across the human kinome presents a formidable challenge: ensuring inhibitor selectivity.[6] An inhibitor's cross-reactivity profile—its activity against unintended targets—can be a double-edged sword. It may lead to unforeseen toxicities or, serendipitously, result in beneficial polypharmacology. Therefore, a rigorous, multi-faceted approach to profiling is not merely a screening exercise but a foundational component of preclinical development, essential for predicting both safety and efficacy.
This guide provides an in-depth, experience-driven framework for the comprehensive cross-reactivity profiling of novel inhibitors based on the this compound scaffold. We will dissect the causality behind experimental choices, provide validated protocols, and demonstrate how to translate raw data into actionable insights for your drug discovery program.
Section 1: The Strategic Imperative for Multi-Modal Profiling
Relying on a single assay to define a compound's selectivity is a high-risk strategy. A truly comprehensive profile requires the integration of orthogonal methods that interrogate inhibitor activity from different perspectives: direct binding, enzymatic inhibition, and target engagement in a physiological cellular context. The rationale is to build a self-validating dataset where trends converge, providing high confidence in the inhibitor's mechanism and selectivity.
An effective profiling campaign should be structured as a tier-based funnel, starting broad and becoming more focused. This conserves resources while systematically de-risking a candidate inhibitor.
Interpretation:
-
PYR-1: Shows potent inhibition of the primary target FMS. However, it also strongly inhibits FGFR1 and moderately inhibits FLT3 and KIT. The FGFR1 off-target activity is a key differentiator from Pexidartinib.
-
Pexidartinib: As expected, potently inhibits FMS and its known potent off-targets, KIT and FLT3-ITD. [7]
Tier 2: Quantitative Comparison
Based on the initial screen, follow-up dose-response assays are performed to determine IC50 values.
Table 1: Comparative Kinase Inhibition Profile
| Kinase Target | PYR-1 (IC50, nM) | Pexidartinib (IC50, nM) [7] | Comments |
| FMS (CSF1R) | 8 | 20 | PYR-1 shows higher biochemical potency on the primary target. |
| KIT | 45 | 10 | Pexidartinib is more potent against the known off-target KIT. |
| FLT3 | 110 | N/A | PYR-1 has moderate FLT3 activity. |
| FLT3-ITD | 95 | N/A | Pexidartinib is known to be active against this mutant. [8] |
| FGFR1 | 15 | >1000 | Key Finding: PYR-1 has potent, unexpected off-target activity. |
| VEGFR2 (KDR) | >2000 | >1000 | Both compounds are selective against VEGFR2. |
Table 2: Comparative Cellular Target Engagement (NanoBRET™)
| Cell Line | Target | PYR-1 (Intracellular IC50, nM) | Pexidartinib (Intracellular IC50, nM) |
| HEK293 | NanoLuc-FMS | 55 | 150 |
| HEK293 | NanoLuc-FGFR1 | 98 | >10,000 |
Interpretation: The data from both tiers are congruent. PYR-1 is a potent dual FMS/FGFR1 inhibitor in both biochemical and cellular assays. While more potent against FMS biochemically, its cellular potency advantage over Pexidartinib is less pronounced, which could be due to differences in cell permeability or efflux. The potent FGFR1 activity must now be investigated as a potential liability or therapeutic opportunity.
Section 4: Data Interpretation and Strategic Decisions
The profiling data for PYR-1 presents a critical decision point. Is the potent FGFR1 activity a deal-breaker or a feature?
For PYR-1, the next steps would be:
-
Literature Review: Investigate the known consequences of FGFR1 inhibition. This can include side effects like hyperphosphatemia.
-
In Vivo Assessment: If the program proceeds, animal models must be closely monitored for on-target (FMS-related) efficacy and off-target (FGFR1-related) toxicities.
-
Medicinal Chemistry Feedback: The data provides a clear structure-activity relationship (SAR) directive. Chemists can now design new analogs of the this compound scaffold to reduce FGFR1 activity while maintaining FMS potency.
Conclusion
The cross-reactivity profiling of novel inhibitors, such as those derived from the this compound scaffold, is a cornerstone of successful drug development. A strategy built on orthogonal, tiered assays—from broad biochemical screens to quantitative, live-cell target engagement studies—provides the necessary resolution to understand a compound's true biological activity. This comprehensive approach moves beyond simple potency measurements, enabling researchers to make informed, data-driven decisions that mitigate risks, uncover new therapeutic hypotheses, and ultimately accelerate the journey from a promising scaffold to a clinically viable therapeutic.
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EUbOPEN. (n.d.). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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La T-N, et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 213–223. [Link]
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CETSA. (n.d.). CETSA. Retrieved from [Link]
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News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
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PubChem. (n.d.). Pexidartinib. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Scientific Reports, 12, 1948. [Link]
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An, Y., et al. (2012). FMS Kinase Inhibitors: Current Status and Future Prospects. Medicinal Research Reviews, 32(5), 945-971. [Link]
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Zhang, C., et al. (2013). Design and pharmacology of a highly specific dual FMS and KIT kinase inhibitor. Proceedings of the National Academy of Sciences, 110(15), 5987-5992. [Link]
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U.S. Food and Drug Administration. (n.d.). Multi-Discipline Review - Pexidartinib. Retrieved from [Link]
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Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33-56. [Link]
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A Senior Application Scientist's Guide to Confirming Target Engagement of 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one Derivatives in Cells
For researchers in drug discovery, confirming that a novel compound binds to its intended target within the complex environment of a living cell is a pivotal step. This process, known as target engagement, provides critical evidence for the compound's mechanism of action (MoA) and is essential for building a robust structure-activity relationship (SAR).[1][2] Failure to rigorously confirm target engagement can lead to misinterpreted results, wasted resources, and the progression of non-viable candidates.[3][4][5]
The 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one scaffold is a "privileged structure" in medicinal chemistry, particularly for the development of protein kinase inhibitors.[6] Its structural similarity to the purine core of ATP allows derivatives to act as competitive inhibitors in the ATP-binding pocket of numerous kinases.[6][7] Derivatives of this core have been investigated as inhibitors for a range of kinases, including FMS kinase and CDK8.[8][9]
This guide provides a comparative overview of state-of-the-art methodologies to confirm and quantify the intracellular target engagement of a hypothetical kinase inhibitor, "PYR-2O," which is based on the this compound scaffold. We will explore both direct and indirect methods, detailing the causality behind experimental choices and providing field-proven protocols.
The Central Question: Is Your Compound Hitting Its Target?
Before diving into protocols, it's crucial to understand the two fundamental approaches to assessing target engagement:
-
Direct (Biophysical) Methods: These techniques measure the physical interaction between the compound and its target protein. They provide direct evidence of binding. Examples include the Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS).
-
Indirect (Functional) Methods: These assays measure the downstream consequences of the compound binding to its target. For a kinase inhibitor, this typically involves assessing the phosphorylation status of a known substrate. Western blotting is the classic example.
A comprehensive target validation strategy employs both direct and indirect methods to build a cohesive and undeniable body of evidence.
Comparative Analysis of Key Methodologies
Choosing the right assay depends on the specific research question, available resources, and the nature of the target. Here, we compare the two most accessible and powerful methods: CETSA (direct) and Western Blotting for phospho-substrates (indirect).
| Feature | Cellular Thermal Shift Assay (CETSA) | Phospho-Substrate Western Blotting |
| Principle | Ligand binding stabilizes a protein against heat-induced denaturation.[10][11][12] | Measures the change in phosphorylation of a target's downstream substrate.[13][14][15] |
| Type of Evidence | Direct. Measures physical binding in a physiological context. | Indirect. Measures the functional consequence of target inhibition. |
| Key Advantage | Unambiguously confirms binding to the target protein in intact cells without compound modification.[12][16] | Provides direct evidence of functional activity and pathway modulation. |
| Key Limitation | Does not provide information on the functional consequence (e.g., inhibition vs. activation). | An observed effect could be due to off-target activity on an upstream kinase in the same pathway.[3] |
| Throughput | Can be adapted to a 384-well format for higher throughput screening.[10][17] | Traditionally low-throughput, but can be multiplexed. |
| Requirements | A good antibody for the target protein (for Western blot readout). | A highly specific antibody for the phosphorylated substrate. |
Visualizing the Experimental Decision Workflow
The choice between these methods is not always linear. The following workflow illustrates a logical approach to confirming target engagement for our hypothetical kinase inhibitor, PYR-2O.
Caption: Workflow for confirming target engagement.
Detailed Experimental Protocols
Here we provide detailed, self-validating protocols. The causality is explained in the "Expert Insights" sections.
Protocol 1: Indirect Target Engagement via Phospho-Substrate Western Blot
This protocol determines if PYR-2O functionally inhibits Kinase X by measuring the phosphorylation of its direct substrate, Substrate Y.
Expert Insight (Causality): A successful kinase inhibitor will block the transfer of a phosphate group from ATP to its substrate. By using a phospho-specific antibody, we can visualize this inhibitory activity. Comparing the levels of phosphorylated substrate to the total amount of substrate is crucial to ensure that the observed effect is due to inhibition, not protein degradation.
Methodology:
-
Cell Culture and Treatment:
-
Plate your chosen cell line (e.g., HeLa, HEK293) at a density that will result in 70-80% confluency on the day of the experiment.
-
Treat cells with a dose-response range of PYR-2O (e.g., 10 µM, 1 µM, 100 nM, 10 nM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 2 hours).
-
Self-Validation: Include a positive control (a known inhibitor of Kinase X) and a negative control (an inactive structural analog of PYR-2O, if available).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. The phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins.
-
Scrape cells, transfer to a microcentrifuge tube, and clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay. This is essential for equal loading in the next step.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same concentration (e.g., 1 µg/µL) with lysis buffer and Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of Substrate Y (e.g., anti-p-SubstrateY).
-
Wash the membrane 3x with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3x with TBST.
-
-
Detection and Re-probing:
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imager.
-
Self-Validation: After imaging, strip the membrane and re-probe with an antibody against total Substrate Y. Then, re-probe again with an antibody for a housekeeping protein (e.g., GAPDH or β-actin) to confirm equal loading.
-
Data Analysis: Quantify the band intensity for p-SubstrateY and normalize it to the total Substrate Y signal. A dose-dependent decrease in this ratio upon PYR-2O treatment indicates successful target engagement and inhibition.
Protocol 2: Direct Target Engagement via Cellular Thermal Shift Assay (CETSA™)
This protocol provides direct evidence that PYR-2O binds to Kinase X in intact cells.[10]
Expert Insight (Causality): The principle of CETSA is that ligand binding increases a protein's thermodynamic stability.[10][11] When heated, unbound proteins denature and aggregate at a lower temperature than their ligand-bound counterparts. By heating cells to a specific temperature and then quantifying the amount of soluble Kinase X remaining, we can infer binding.
Caption: CETSA experimental workflow.
Methodology:
-
Determine the Melt Curve (Tagg):
-
Treat cells with vehicle (DMSO).
-
Aliquot the cell suspension into PCR tubes for each temperature point (e.g., 40°C to 64°C in 2°C increments).
-
Heat the samples for 3 minutes at their respective temperatures in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Lyse cells by 3 rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).
-
Separate soluble and aggregated fractions by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Analyze the soluble fractions by Western blot for Kinase X.
-
The temperature at which the signal for Kinase X significantly decreases is the aggregation temperature (Tagg). Choose a temperature from the steepest part of the curve for the next step (e.g., 52°C).
-
-
Isothermal Dose-Response:
-
Treat cells with a dose-response range of PYR-2O and a vehicle control for the desired time.
-
Aliquot cells into PCR tubes.
-
Heat all samples at the predetermined Tagg (e.g., 52°C) for 3 minutes, then cool. Include a non-heated (37°C) control.
-
Perform lysis and centrifugation as described above.
-
Analyze the soluble fractions by Western blot for Kinase X.
-
Data Analysis: Quantify the band intensity for Kinase X in the heated samples. A dose-dependent increase in the amount of soluble Kinase X in PYR-2O-treated cells compared to vehicle-treated cells is direct proof of target engagement.
Alternative and Complementary Methods
While CETSA and Western blotting are workhorse assays, other techniques can provide deeper insights.
-
Drug Affinity Responsive Target Stability (DARTS): Similar to CETSA, DARTS relies on ligand-induced stabilization, but it uses protease digestion instead of heat to challenge the protein's stability.[18][19][20][21] A bound compound protects the target protein from being cleaved by proteases.[19][20] This can be a valuable orthogonal method if a target is thermally unstable or does not show a clear thermal shift.
-
In-Cell Kinase Activity Assays: These assays use specific probes or reporters to measure the activity of a particular kinase directly in living cells, often in a high-throughput format.[22][23][24][25] They provide functional data with higher throughput than traditional Western blotting.
-
Co-Immunoprecipitation (Co-IP): This classic technique can confirm if PYR-2O disrupts the interaction between Kinase X and its binding partners or substrates, providing another layer of functional validation.[26][27][28]
By systematically applying a combination of these direct and indirect methods, researchers can build an unassailable case for the cellular mechanism of action of novel compounds like those derived from the this compound scaffold, paving the way for successful drug development.
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A Head-to-Head Benchmarking Guide: Novel Pyrrolopyridinone Derivatives Versus Approved Kinase Inhibitors in Oncology and Autoimmune Disease
This guide provides a comprehensive framework for the preclinical benchmarking of a new series of pyrrolopyridinone derivatives against established, clinically approved kinase inhibitors. We will delve into the scientific rationale behind the experimental design, present detailed protocols for key assays, and offer a template for data interpretation and visualization. Our focus is on generating a robust, comparative dataset to inform go/no-go decisions in the drug development pipeline.
The pyrrolopyridine scaffold is a well-established pharmacophore that mimics the purine ring of ATP, enabling it to effectively target the ATP-binding site of various kinases.[1][2] Success stories like the BRAF inhibitor vemurafenib underscore the therapeutic potential of this chemical class.[1] The novel pyrrolopyridinone derivatives under consideration in this guide are hypothesized to exhibit potent and selective inhibitory activity against key kinases implicated in oncology and autoimmune disorders, such as Bruton's tyrosine kinase (BTK) and Janus kinases (JAKs).
To provide a rigorous assessment of their potential, we will benchmark these novel compounds against the following approved drugs:
-
Ibrutinib: A first-in-generation, irreversible BTK inhibitor widely used in the treatment of B-cell malignancies.[3][4]
-
Tofacitinib: A pan-JAK inhibitor approved for the treatment of rheumatoid arthritis and other autoimmune conditions.[5][6]
This comparison will allow for a direct evaluation of the potency, selectivity, and preliminary safety profile of the new pyrrolopyridinone derivatives relative to the current standards of care.
The Strategic Importance of Comparative Benchmarking
In the competitive landscape of drug discovery, it is not enough for a new chemical entity to simply be active. It must demonstrate a clear advantage over existing therapies. This could manifest as:
-
Superior Potency: Achieving the desired therapeutic effect at a lower concentration, potentially reducing the required dose and associated side effects.
-
Enhanced Selectivity: Minimizing off-target effects by demonstrating a higher affinity for the intended target kinase(s) over other kinases. This is a critical factor in improving the safety profile of a drug.
-
Favorable Pharmacokinetic Properties: Optimizing absorption, distribution, metabolism, and excretion (ADME) to ensure the drug reaches its target in sufficient concentrations and for an appropriate duration.
-
Improved Safety Profile: Demonstrating a wider therapeutic window with fewer adverse effects compared to existing treatments.
The experimental workflow outlined in this guide is designed to systematically address each of these critical parameters.
Experimental Workflow: A Phased Approach to Benchmarking
Our benchmarking strategy is divided into three key phases:
-
In Vitro Characterization: Establishing the fundamental biochemical and cellular activity of the compounds.
-
Pharmacokinetic Profiling: Assessing the drug-like properties of the compounds in an in vivo setting.
-
In Vivo Efficacy and Safety: Evaluating the therapeutic potential and tolerability in relevant animal models.
Caption: A phased experimental workflow for benchmarking new pyrrolopyridinone derivatives.
Phase 1: In Vitro Characterization
Biochemical Potency (IC50 Determination)
The initial step is to determine the half-maximal inhibitory concentration (IC50) of the novel pyrrolopyridinone derivatives against their intended kinase targets (e.g., BTK and JAK1/2/3). This provides a direct measure of their intrinsic potency.
Protocol: In Vitro Kinase Assay (Radiometric)
-
Principle: This assay directly measures the transfer of a radiolabeled phosphate from [γ-³³P]-ATP to a substrate peptide by the kinase.[7] The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the compound. While other methods exist, the radiometric assay is considered a gold standard for its sensitivity and direct measurement of enzymatic activity.[8][9]
-
Materials:
-
Recombinant human kinase (e.g., BTK, JAK1, JAK2, JAK3)
-
Substrate peptide specific to the kinase
-
[γ-³³P]-ATP
-
Assay buffer (containing MgCl₂, DTT, and other necessary cofactors)
-
96-well filter plates
-
Test compounds (novel pyrrolopyridinones, Ibrutinib, Tofacitinib) serially diluted in DMSO
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate peptide, and assay buffer.
-
Add the serially diluted test compounds to the wells of the 96-well plate.
-
Initiate the kinase reaction by adding [γ-³³P]-ATP.
-
Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to the filter plate and wash to remove unincorporated [γ-³³P]-ATP.
-
Dry the filter plate and add a scintillation cocktail.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Kinase Selectivity Profiling
A critical determinant of a drug's safety profile is its selectivity. A highly selective compound will primarily inhibit the intended target, minimizing off-target effects. Kinase selectivity is typically assessed by screening the compounds against a large panel of kinases.
Protocol: Kinome-Wide Selectivity Profiling
-
Principle: The test compounds are assayed at a fixed concentration (e.g., 1 µM) against a broad panel of recombinant kinases (e.g., >300 kinases) to identify off-target interactions.[10][11] The percent inhibition for each kinase is determined.
-
Procedure:
-
Utilize a commercial kinase profiling service that employs a validated assay platform (e.g., radiometric or mobility shift assay).[7][12]
-
Provide the novel pyrrolopyridinone derivatives, Ibrutinib, and Tofacitinib for screening at a concentration of 1 µM.
-
The service provider will perform the assays and provide a report detailing the percent inhibition for each kinase in the panel.
-
Analyze the data to identify any off-target kinases that are significantly inhibited by the novel compounds compared to the approved drugs.
-
Cellular Potency (EC50 Determination)
While biochemical assays measure the direct interaction between a compound and its target enzyme, cellular assays provide a more physiologically relevant measure of a compound's activity by taking into account cell permeability and target engagement in a cellular context.
Protocol: Cell-Based Phosphorylation Assay
-
Principle: This assay measures the inhibition of target-specific phosphorylation in a cellular context. For example, for BTK, one can measure the phosphorylation of its downstream substrate, PLCγ2. For JAKs, the phosphorylation of STAT proteins can be assessed.
-
Materials:
-
Relevant cell line (e.g., a B-cell lymphoma line for BTK, a cytokine-stimulated cell line for JAKs)
-
Stimulant (e.g., anti-IgM for B-cells, a cytokine like IL-6 for JAKs)
-
Test compounds (novel pyrrolopyridinones, Ibrutinib, Tofacitinib)
-
Antibodies specific for the phosphorylated and total forms of the target substrate (e.g., p-PLCγ2, total PLCγ2, p-STAT3, total STAT3)
-
ELISA or Western blotting reagents
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with serially diluted test compounds for 1-2 hours.
-
Stimulate the cells with the appropriate agonist for a short period (e.g., 15-30 minutes).
-
Lyse the cells and perform an ELISA or Western blot to detect the levels of the phosphorylated and total substrate proteins.
-
Normalize the phosphorylated protein signal to the total protein signal.
-
Calculate the percent inhibition of phosphorylation for each compound concentration.
-
Determine the EC50 value by fitting the data to a four-parameter logistic equation.
-
Phase 2: Pharmacokinetic Profiling
A compound's pharmacokinetic (PK) profile describes its journey through the body and is a critical determinant of its efficacy and dosing regimen.[13] Early assessment of PK properties is essential for selecting candidates with favorable drug-like characteristics.[14][15]
Protocol: In Vivo Pharmacokinetic Study in Rodents
-
Principle: The test compounds are administered to rodents (e.g., mice or rats) via intravenous (IV) and oral (PO) routes.[16] Blood samples are collected at various time points to determine the plasma concentration of the compound over time.
-
Procedure:
-
Administer the novel pyrrolopyridinone derivatives, Ibrutinib, and Tofacitinib to separate groups of animals at a defined dose via IV and PO routes.
-
Collect blood samples at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood samples to isolate plasma.
-
Quantify the concentration of the test compound in the plasma samples using LC-MS/MS.
-
Use pharmacokinetic software to calculate key PK parameters, including:
-
Clearance (CL): The rate at which the drug is removed from the body.
-
Volume of distribution (Vd): The extent to which the drug distributes into tissues.
-
Half-life (t½): The time it takes for the plasma concentration of the drug to decrease by half.
-
Bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation.
-
-
Phase 3: In Vivo Efficacy and Safety
The ultimate test of a drug candidate's potential is its ability to produce a therapeutic effect in a living organism with an acceptable safety margin.[17][18]
Protocol: In Vivo Efficacy in a Disease Model
-
Principle: The therapeutic efficacy of the novel compounds is evaluated in a relevant animal model of disease. The choice of model is critical and depends on the intended therapeutic indication.
-
Example for Oncology (B-cell lymphoma):
-
Model: A cell line-derived xenograft (CDX) model where a human B-cell lymphoma cell line is implanted into immunodeficient mice.[19]
-
Procedure:
-
Once tumors are established, randomize the animals into treatment groups (vehicle control, novel pyrrolopyridinone, Ibrutinib).
-
Administer the compounds daily via oral gavage at a predetermined dose based on PK data.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the animals and collect tumors for pharmacodynamic analysis (e.g., target phosphorylation).
-
-
-
Example for Autoimmune Disease (Collagen-Induced Arthritis):
-
Model: A collagen-induced arthritis (CIA) model in mice, which mimics many aspects of human rheumatoid arthritis.
-
Procedure:
-
Induce arthritis in the mice by immunization with collagen.
-
Once disease is established, randomize the animals into treatment groups (vehicle control, novel pyrrolopyridinone, Tofacitinib).
-
Administer the compounds daily.
-
Monitor disease progression by scoring clinical signs of arthritis (e.g., paw swelling).
-
At the end of the study, collect tissues for histological analysis.
-
-
Preliminary Toxicology
During the efficacy studies, it is crucial to monitor for any signs of toxicity. This includes daily observation of the animals for changes in behavior, monitoring body weight, and performing a gross necropsy at the end of the study.
Data Presentation and Interpretation
To facilitate a clear comparison, all quantitative data should be summarized in tables.
Table 1: In Vitro Potency and Selectivity
| Compound | Target IC50 (nM) | Off-Target Kinase 1 Inhibition (%) | Off-Target Kinase 2 Inhibition (%) | Cellular EC50 (nM) |
| Pyrrolopyridinone-1 | ||||
| Pyrrolopyridinone-2 | ||||
| Ibrutinib | ||||
| Tofacitinib |
Table 2: In Vivo Pharmacokinetics in Rats
| Compound | CL (mL/min/kg) | Vd (L/kg) | t½ (h) | %F |
| Pyrrolopyridinone-1 | ||||
| Pyrrolopyridinone-2 | ||||
| Ibrutinib | ||||
| Tofacitinib |
Table 3: In Vivo Efficacy in a Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle | 0 | |
| Pyrrolopyridinone-1 | ||
| Ibrutinib |
Visualizing Key Concepts
Visual aids are essential for communicating complex scientific information.
Caption: Simplified signaling pathways for BTK and JAK inhibition.
Conclusion
This guide provides a robust framework for the preclinical benchmarking of novel pyrrolopyridinone derivatives against approved kinase inhibitors. By systematically evaluating their in vitro potency and selectivity, pharmacokinetic properties, and in vivo efficacy and safety, researchers can generate the critical data needed to make informed decisions about the future development of these promising new compounds. The emphasis on head-to-head comparisons with established drugs ensures that only candidates with a clear therapeutic advantage are advanced, ultimately increasing the probability of clinical success.
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A Tale of Two Scaffolds: A Comparative Efficacy Analysis of Pyrrolo[2,3-d]pyrimidine and Pyrrolopyridine-Based Kinase Inhibitors
In the landscape of kinase inhibitor discovery, the selection of a core chemical scaffold is a pivotal decision that dictates the trajectory of a drug development program. Among the privileged structures in medicinal chemistry, the pyrrolo[2,3-d]pyrimidine and pyrrolopyridine cores have emerged as highly successful frameworks for potent and selective kinase inhibitors. This guide provides an in-depth, objective comparison of the efficacy of these two inhibitor classes, grounded in experimental data and field-proven insights, to aid researchers, scientists, and drug development professionals in their strategic decisions.
The pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, masterfully mimics the natural ligand of ATP, making it an exceptional starting point for competitive kinase inhibitors.[1][2] This structural advantage has led to the successful development of several approved drugs, including the Janus kinase (JAK) inhibitor Tofacitinib.[1][3] The pyrrolopyridine scaffold, while sharing the pyrrole ring, presents a different arrangement of nitrogen atoms, offering a distinct vector space for chemical modifications and influencing target engagement and selectivity. A prominent example from this class is Abrocitinib, a selective JAK1 inhibitor.[4][5]
This guide will use the well-characterized JAK inhibitors, Tofacitinib (a pyrrolo[2,3-d]pyrimidine) and Abrocitinib (a pyrrolopyridine derivative), as primary exemplars to dissect the nuances of efficacy, selectivity, and translational challenges associated with these two scaffolds.
At the Bench: A Head-to-Head Look at Biochemical Potency and Selectivity
The initial evaluation of a kinase inhibitor's efficacy begins with biochemical assays, which measure the direct interaction of the compound with purified enzymes. The half-maximal inhibitory concentration (IC50) is the standard metric for potency in these assays.[6]
A critical aspect of a kinase inhibitor's profile is its selectivity across the kinome.[7] Off-target inhibition can lead to undesirable side effects or, in some cases, beneficial polypharmacology.[8][9] Kinase selectivity is determined by profiling the inhibitor against a panel of kinases.
Let's examine the biochemical profiles of our representative compounds.
Table 1: Comparative Biochemical IC50 Data for Tofacitinib and Abrocitinib Against JAK Family Kinases.
| Compound (Scaffold Class) | Target Kinase | IC50 (nM) | Selectivity Ratio (vs. JAK1) | Reference |
| Tofacitinib (Pyrrolo[2,3-d]pyrimidine) | JAK1 | 15.1 | - | [10] |
| JAK2 | 77.4 | 5.1x | [10] | |
| JAK3 | 55.0 | 3.6x | [10] | |
| TYK2 | 489 | 32.4x | [10] | |
| Abrocitinib (Pyrrolopyridine) | JAK1 | 29 | - | [11][12] |
| JAK2 | 803 | 28x | [5][11] | |
| JAK3 | >10,000 | >340x | [11] | |
| TYK2 | 1,250 | 43x | [5][11] |
Data compiled from cell-free enzymatic assays. Selectivity ratios are calculated as IC50(Target)/IC50(JAK1).
-
Potency: Both scaffolds can produce highly potent inhibitors, with IC50 values in the low nanomolar range.
-
Selectivity: The pyrrolopyridine scaffold of Abrocitinib demonstrates a higher degree of selectivity for JAK1 over other JAK family members, particularly JAK2 and JAK3, when compared to the pyrrolo[2,3-d]pyrimidine core of Tofacitinib.[5][10][11] Tofacitinib is considered a pan-JAK inhibitor, with more balanced activity against JAK1, JAK2, and JAK3.[13] The structural modifications on the respective scaffolds are key drivers of these selectivity profiles. For instance, strategic modifications to the pyrrolo[2,3-d]pyrimidine core have been shown to significantly enhance selectivity for specific JAK isoforms.[14][15]
The choice between a pan-inhibitor and a selective inhibitor is a strategic one. While a selective inhibitor like Abrocitinib may offer a better safety profile by avoiding off-target effects associated with inhibiting other isoforms (e.g., hematological effects from JAK2 inhibition), a pan-inhibitor like Tofacitinib might provide broader efficacy by modulating a wider range of cytokine signaling pathways.[16]
From the Test Tube to the Cell: The Critical Leap in Efficacy Assessment
A significant challenge in kinase inhibitor development is the frequent disconnect between biochemical potency and cellular activity.[17][18] The complex intracellular environment, with high ATP concentrations, cellular transport mechanisms, and potential for drug metabolism, can profoundly impact an inhibitor's efficacy.[18][19] Therefore, cellular assays are indispensable for a more physiologically relevant assessment of an inhibitor's performance.
A retrospective clinical analysis of Abrocitinib and Tofacitinib in patients with moderate to severe atopic dermatitis provides a real-world surrogate for cellular and in-vivo efficacy. In this study, Abrocitinib demonstrated a greater reduction in mean Eczema Area and Severity Index (EASI) scores at week 16 compared to Tofacitinib (87% vs. 64% reduction).[20][21] While not a direct head-to-head preclinical comparison, this clinical data suggests that the higher selectivity of the pyrrolopyridine-based inhibitor may translate to improved clinical outcomes in this specific indication.[20]
Experimental Protocols for Efficacy Determination
To ensure scientific integrity, the protocols used to evaluate these inhibitors must be robust and self-validating. Below are step-by-step methodologies for key experiments.
Biochemical Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the ability of an inhibitor to block the enzymatic activity of a purified kinase.
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO).
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare purified kinase and substrate peptide solutions in kinase buffer.
-
Prepare an ATP solution in kinase buffer. The concentration should be at or near the Km for the specific kinase.
-
-
Assay Procedure:
-
Perform serial dilutions of the inhibitor stock solution to create a range of concentrations.
-
In a 96-well or 384-well plate, add the kinase and the inhibitor at various concentrations.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP and substrate peptide solution.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP production, or mobility shift assays.[22]
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[23]
-
Cellular Phospho-STAT Assay (Cellular IC50 Determination)
This assay measures the inhibition of cytokine-induced phosphorylation of STAT proteins, a key downstream event in the JAK-STAT signaling pathway.[22]
-
Cell Culture and Treatment:
-
Culture human peripheral blood mononuclear cells (PBMCs) or a relevant cell line in appropriate media.
-
Pre-incubate the cells with various concentrations of the inhibitor for 1-2 hours.
-
-
Cytokine Stimulation:
-
Stimulate the cells with a specific cytokine (e.g., IL-6 for JAK1/2 signaling) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells to extract proteins.
-
Determine the total protein concentration using a BCA or Bradford assay.
-
-
Western Blotting or ELISA:
-
Separate protein lysates by SDS-PAGE and transfer to a membrane for Western blotting.
-
Probe the membrane with primary antibodies specific for phosphorylated STAT (p-STAT) and total STAT.
-
Incubate with appropriate secondary antibodies and visualize the protein bands.
-
Alternatively, use an ELISA-based method for higher throughput quantification of p-STAT levels.
-
-
Data Analysis:
-
Quantify the band intensities (for Western blot) or absorbance (for ELISA).
-
Calculate the ratio of p-STAT to total STAT for each inhibitor concentration.
-
Determine the percent inhibition of STAT phosphorylation relative to the cytokine-stimulated control without inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the cellular IC50.
-
Conclusion and Future Perspectives
Both the pyrrolo[2,3-d]pyrimidine and pyrrolopyridine scaffolds have proven to be exceptionally valuable in the development of effective kinase inhibitors. The pyrrolo[2,3-d]pyrimidine core, exemplified by Tofacitinib, offers a robust platform for developing potent, often pan-isoform, inhibitors. The pyrrolopyridine scaffold, represented by Abrocitinib, provides a framework for achieving high selectivity for specific kinase isoforms.
The ultimate choice of scaffold depends on the therapeutic strategy. For indications where broad modulation of cytokine signaling is desired, a pyrrolo[2,3-d]pyrimidine-based pan-inhibitor may be advantageous. Conversely, when a more targeted approach is required to minimize off-target effects, a highly selective pyrrolopyridine-based inhibitor could be the superior choice.
The journey from a promising scaffold to a clinically successful drug is complex. It requires a deep understanding of structure-activity relationships, a rigorous and multi-faceted approach to efficacy and selectivity testing, and a keen awareness of the translational challenges between in vitro and in vivo systems. By leveraging the insights and methodologies outlined in this guide, researchers can make more informed decisions in the design and development of the next generation of kinase inhibitors.
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A Senior Application Scientist's Guide to Validating Molecular Docking Predictions for the 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one Scaffold
In the landscape of modern drug discovery, computational methods such as molecular docking are indispensable for rapidly screening vast compound libraries and predicting potential protein-ligand interactions.[1] The 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one scaffold, a privileged heterocyclic structure, has garnered significant interest in medicinal chemistry for its potential as a core component in developing targeted therapeutics, notably as kinase inhibitors.[2][3] While in silico predictions offer a powerful starting point, they remain theoretical.[4] Rigorous experimental validation is paramount to confirm these computational hypotheses and guide the progression of hit-to-lead optimization.[4][5]
This guide provides a comparative analysis of key experimental techniques for validating the molecular docking predictions of this compound derivatives. We will delve into the causality behind the selection of these methods, present detailed experimental protocols, and offer a framework for interpreting the resulting data to build a robust, self-validating drug discovery cascade.
The Initial Step: A Hypothetical Molecular Docking Workflow
Before any experimental validation, a robust molecular docking study is performed. The goal is to predict the binding mode and estimate the binding affinity of a this compound derivative to a specific protein target. For the context of this guide, let's assume the target is a protein kinase, a common target for this scaffold.[2]
The general workflow is as follows:
Caption: A simplified SPR experimental workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Atomic-Level Insights
NMR spectroscopy is a powerful technique that can provide structural information about protein-ligand interactions at an atomic level. [6][7][8]Ligand-observe or protein-observe experiments can confirm binding and identify the specific residues involved in the interaction.
Causality of Choice: NMR is the method of choice when you need to validate the specific amino acid contacts predicted by your docking pose. [9][10]Chemical shift perturbation (CSP) mapping, for example, can pinpoint the residues in the protein's binding pocket that are affected by ligand binding. This provides a high level of detail to confirm or refute the docked conformation.
| Experiment | Information Gained | Significance for Docking Validation |
| Ligand-Observed (e.g., Saturation Transfer Difference) | Identifies which parts of the ligand are in close contact with the protein. | Validates the ligand's orientation in the binding pocket. |
| Protein-Observed (e.g., 1H-15N HSQC) | Identifies protein residues whose chemical environment changes upon ligand binding. | Confirms the specific amino acid interactions predicted by docking. |
-
Sample Preparation:
-
Express and purify 15N-labeled target protein.
-
Prepare a concentrated stock solution of the this compound derivative.
-
-
NMR Data Acquisition:
-
Acquire a 1H-15N HSQC spectrum of the protein alone.
-
Titrate in increasing concentrations of the ligand, acquiring a spectrum at each step.
-
-
Data Analysis:
-
Overlay the spectra and identify the amide peaks that shift or broaden upon ligand addition.
-
Map these perturbed residues onto the protein structure to identify the binding site.
-
Fluorescence-Based Assays: High-Throughput and Versatile
Fluorescence-based assays are a versatile and sensitive set of techniques for studying binding interactions. [11][12][13]These methods rely on changes in a fluorescent signal upon ligand binding. Examples include assays using intrinsic protein fluorescence (e.g., tryptophan fluorescence quenching) or extrinsic probes (e.g., fluorescence polarization). [12][14] Causality of Choice: These assays are excellent for initial, high-throughput validation of a large number of docked compounds due to their speed and low sample consumption. [11]Fluorescence polarization (FP), for instance, is a homogenous assay that is easily automated.
| Parameter | Description | Significance for Docking Validation |
| Binding Affinity (KD) | Dissociation constant derived from the binding curve. | Provides a quantitative measure of binding affinity to compare with docking scores. |
| IC50 (in competition assays) | The concentration of an unlabeled ligand that displaces 50% of a fluorescently labeled ligand. | Allows for the ranking of a series of derivatives. |
-
Probe Selection:
-
Synthesize a fluorescently labeled version of the this compound scaffold or a known binder.
-
-
Assay Setup:
-
In a microplate, mix the target protein with a constant concentration of the fluorescent probe.
-
Add a serial dilution of the unlabeled test compound (the docked molecule).
-
-
Measurement:
-
Excite the sample with polarized light and measure the emitted polarized light.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization against the concentration of the competitor.
-
Fit the data to determine the IC50 value.
-
X-ray Crystallography: The Ultimate Structural Validation
Obtaining a co-crystal structure of the protein-ligand complex is the most definitive way to validate a docking prediction. [15][16][17]It provides a high-resolution, three-dimensional picture of the binding pose, allowing for a direct comparison with the computationally predicted orientation and interactions.
Causality of Choice: While resource-intensive, X-ray crystallography provides unambiguous evidence of the binding mode. [15][18]It is often pursued for the most promising lead compounds to provide a detailed structural basis for further structure-activity relationship (SAR) studies.
| Feature | Description | Significance for Docking Validation |
| Ligand Conformation | The 3D arrangement of the ligand's atoms in the binding site. | Directly confirms or refutes the predicted binding pose. |
| Protein-Ligand Interactions | The specific hydrogen bonds, hydrophobic contacts, and other interactions. | Validates the key interactions identified in the docking analysis. |
| Solvent Structure | The positions of water molecules in the binding site. | Provides a complete picture of the binding event, often revealing details missed by docking. |
-
Co-crystallization:
-
Mix the purified protein with an excess of the this compound derivative.
-
Screen a wide range of crystallization conditions to obtain high-quality crystals of the complex.
-
-
Data Collection:
-
Expose the crystal to a high-intensity X-ray beam and collect the diffraction data.
-
-
Structure Determination and Refinement:
-
Process the diffraction data and solve the crystal structure.
-
Build and refine the atomic model of the protein-ligand complex, paying close attention to the electron density of the ligand. [19]
-
Synthesizing the Evidence: A Self-Validating Framework
No single technique tells the whole story. A robust validation strategy employs multiple orthogonal methods to build confidence in the docking predictions.
Caption: An integrated workflow for docking validation and lead optimization.
By starting with high-throughput methods to confirm binding, followed by more detailed biophysical techniques to quantify the interaction and elucidate the binding mode, researchers can create a self-validating system. Discrepancies between computational predictions and experimental results are not failures; they are opportunities to refine the computational model and deepen our understanding of the molecular recognition process. [4]This iterative cycle of prediction, validation, and refinement is the cornerstone of modern structure-based drug design.
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A Comparative Guide to the Synthesis of 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one: An Evaluation of Reproducibility and Practicality
For Researchers, Scientists, and Drug Development Professionals
The bicyclic lactam 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one, commonly known as 6-azaoxindole, is a privileged scaffold in medicinal chemistry. Its structural similarity to oxindole, combined with the introduction of a nitrogen atom in the benzene ring, imparts unique physicochemical properties that are attractive for the development of novel therapeutics. However, the synthesis of this specific isomer can be challenging, and the reproducibility of published protocols is a critical factor for its successful application in drug discovery programs. This guide provides a comparative analysis of the primary synthetic routes to this compound, with a focus on experimental reproducibility, scalability, and the underlying chemical principles.
Introduction to the 6-Azaoxindole Scaffold
The 6-azaoxindole core is a key building block in the synthesis of a variety of biologically active molecules. The presence of the pyridine ring influences the electron distribution, hydrogen bonding capacity, and metabolic stability of the molecule compared to its carbocyclic counterpart. This has led to the exploration of 6-azaoxindole derivatives as inhibitors of various kinases and other enzymes implicated in a range of diseases. The reliable and efficient synthesis of the parent 6-azaoxindole is therefore of paramount importance.
Key Synthetic Strategies and Their Reproducibility
Two principal synthetic strategies have emerged for the construction of the this compound core:
-
Reductive Cyclization of a Substituted 3-Nitropyridine: This is arguably the most direct and commonly cited route. The general approach involves the introduction of a two-carbon unit at the 4-position of a 3-nitropyridine, followed by reduction of the nitro group and subsequent intramolecular cyclization.
-
Bartoli Indole Synthesis followed by Oxidation: This method first constructs the corresponding 6-azaindole (1H-pyrrolo[3,2-b]pyridine) from a nitropyridine precursor. A subsequent oxidation step is then required to convert the indole into the desired oxindole.
Below, we delve into the specifics of each route, providing a detailed experimental protocol for the most promising method and discussing the factors that influence its reproducibility.
Method 1: Reductive Cyclization of 4-(Methoxycarbonylmethyl)-3-nitropyridine
This approach stands out for its directness in forming the 6-azaoxindole core. A general synthesis has been developed starting from 4-methoxycarbonylmethyl-3-nitropyridine.[1] The key steps involve the hydrogenation of the nitro group to an amine, which then spontaneously or with acid/base catalysis, undergoes intramolecular cyclization to form the lactam ring.
Workflow for Reductive Cyclization
Caption: Reductive cyclization pathway to 6-azaoxindole.
Detailed Experimental Protocol (Adapted from general principles of reductive cyclization)
Step 1: Synthesis of 4-Methoxycarbonylmethyl-3-nitropyridine
-
This starting material can be prepared via nucleophilic aromatic substitution on a suitable 4-halo-3-nitropyridine with a malonate equivalent followed by decarboxylation, or through other established methods for C-C bond formation on pyridine rings. The reproducibility of this initial step is highly dependent on the chosen method and the purity of the starting materials.
Step 2: Reductive Cyclization
-
Dissolution: Dissolve 4-methoxycarbonylmethyl-3-nitropyridine (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting material and the formation of the product.
-
Filtration: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric upon exposure to air; ensure the filter cake is kept wet with solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
Causality Behind Experimental Choices and Reproducibility Factors:
-
Catalyst Choice and Activity: The choice of hydrogenation catalyst is critical. Palladium on carbon is a common and effective choice. The activity of the catalyst can vary between batches, which can affect reaction times and completeness. Ensuring a high-quality, active catalyst is essential for reproducibility.
-
Solvent Selection: The solvent should be inert to the reaction conditions and capable of dissolving the starting material. Methanol and ethyl acetate are good choices. For some substrates, acetic acid can be used as a co-solvent to facilitate the reaction.
-
Hydrogen Pressure: While balloon pressure is often sufficient for small-scale reactions, higher pressures in a Parr apparatus can lead to faster and more complete reactions, which can improve reproducibility, especially on a larger scale.
-
Reaction Time: The reaction time can vary depending on the substrate, catalyst activity, and hydrogen pressure. Careful monitoring is key to ensure the reaction goes to completion without the formation of byproducts.
-
Purity of Starting Material: The purity of the 4-methoxycarbonylmethyl-3-nitropyridine is crucial. Impurities can poison the catalyst or lead to the formation of side products, complicating purification and reducing the yield.
Method 2: Bartoli Indole Synthesis and Subsequent Oxidation
The Bartoli indole synthesis is a powerful method for creating substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[2][3] This approach has been successfully applied to the synthesis of 6-azaindoles from nitropyridine precursors.[4] However, to obtain the desired 6-azaoxindole, a subsequent oxidation step is necessary.
Workflow for Bartoli Synthesis and Oxidation
Caption: Two-step approach via Bartoli synthesis and oxidation.
Challenges and Reproducibility of the Bartoli-Oxidation Route:
-
Bartoli Indole Synthesis:
-
Grignard Reagent: The preparation and handling of the vinyl Grignard reagent require strictly anhydrous conditions, as it is highly sensitive to moisture. This can be a significant source of irreproducibility if not carefully controlled.[1]
-
Stoichiometry: The reaction typically requires at least three equivalents of the Grignard reagent for complete conversion of the nitroarene.[1] Precise control of stoichiometry is important for consistent yields.
-
Workup: The quenching and workup of the reaction mixture must be performed carefully to avoid decomposition of the product.
-
-
Oxidation of 6-Azaindole:
-
Reagent Selection: The oxidation of an electron-rich heterocycle like 6-azaindole to the corresponding oxindole can be challenging. A variety of oxidizing agents could be employed, but finding conditions that are selective for the 2-position without over-oxidation or degradation of the pyridine ring can be difficult. Published protocols for this specific transformation are not as well-established as the initial indole synthesis.
-
Byproduct Formation: Oxidation reactions can often lead to a mixture of products, making purification difficult and reducing the overall yield and reproducibility of this step. One study has shown that the oxidation of 6-azaindoles can lead to trioxopyrrolopyridines in the presence of water.[3]
-
Comparative Analysis of the Synthetic Routes
| Feature | Method 1: Reductive Cyclization | Method 2: Bartoli Synthesis & Oxidation |
| Directness | High (direct formation of the oxindole) | Low (two distinct synthetic operations) |
| Key Challenge | Preparation of the substituted nitropyridine starting material. | Handling of Grignard reagents and selective oxidation of the azaindole. |
| Reproducibility | Generally considered more reproducible, especially the hydrogenation step. | Can be less reproducible due to the sensitivity of the Grignard reaction and the challenges of the oxidation step. |
| Scalability | The hydrogenation step is generally scalable. | The Grignard reaction can be challenging to scale up. The oxidation step may require significant optimization for larger scales. |
| Reagent Availability | Starting materials may require multi-step synthesis. | Grignard reagents are commercially available or readily prepared. A suitable oxidizing agent needs to be identified and optimized. |
Conclusion and Recommendation
For researchers requiring a reliable and reproducible synthesis of this compound, the reductive cyclization of a 4-substituted-3-nitropyridine (Method 1) is the recommended approach. While the synthesis of the starting material may require some effort, the subsequent reductive cyclization is a well-established and generally robust transformation. The key to reproducibility lies in the use of a high-quality hydrogenation catalyst and careful monitoring of the reaction.
The Bartoli indole synthesis followed by oxidation (Method 2) offers a viable alternative, particularly for the synthesis of substituted 6-azaindoles. However, the subsequent oxidation to the 6-azaoxindole is a less-developed transformation and may require significant optimization to achieve consistent and reproducible results. The inherent challenges associated with large-scale Grignard reactions also make this route less favorable for process development.
Ultimately, the choice of synthetic route will depend on the specific expertise of the research team, the available starting materials, and the desired scale of the synthesis. However, for a balance of directness, reliability, and reproducibility, the reductive cyclization pathway presents a more straightforward approach to the synthesis of the valuable 6-azaoxindole scaffold.
References
- Bartoli, G., Palmieri, G., Bosco, M., & Dalpozzo, R. (1989). The reaction of vinyl Grignard reagents with 2-substituted nitroarenes: a new, general one-step synthesis of indoles. Tetrahedron Letters, 30(16), 2129-2132.
- A general synthesis of 6-azaoxindoles, substituted in the 3- and 5-position, has been developed starting from 4-methoxycarbomethyl-3-nitropyridine, via hydrogenation of the nitro group and cyclisation of the resulting 3-amino-4-methoxycarbomethyl-pyridine.
- Nitropyridines reacted with an excess of vinyl Grignard reagent to produce 4- or 6-azaindoles. Improved yields were obtained when a halogen atom was present at the position alpha to the nitrogen atom in the pyridine ring.
- Solvent-dependent oxidations of 5- and 6-azaindoles to trioxopyrrolopyridines and functionalised azaindoles. Organic & Biomolecular Chemistry, 2008, 6, 1364-1376.
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A Comparative Analysis of Anti-inflammatory Activity in Pyrrolopyridinone Isomers and Derivatives
A Senior Application Scientist's Guide to Structure-Activity Relationships and Mechanistic Insights
In the landscape of medicinal chemistry, the pyrrolopyridinone scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. Among these, its anti-inflammatory potential has garnered significant interest from the scientific community. This guide provides a comparative study of the anti-inflammatory activity of various pyrrolopyridinone isomers and their derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation.
Introduction: The Rationale for Targeting Inflammation with Pyrrolopyridinone Scaffolds
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] However, dysregulated or chronic inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to manage inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes.[2] The pyrrole and fused pyrrole ring systems are of significant interest in the development of novel anti-inflammatory agents.[2][3] This guide focuses on the comparative anti-inflammatory activity of pyrrolopyridinone isomers and derivatives, exploring how subtle structural modifications can significantly impact their biological efficacy.
Comparative Anti-inflammatory Activity: A Data-Driven Analysis
The anti-inflammatory efficacy of several pyrrolopyridine and pyrrolopyrimidine derivatives has been evaluated using both in vivo and in vitro models. The following table summarizes the anti-inflammatory activity of selected compounds from various studies, providing a basis for a comparative analysis.
| Compound ID | Scaffold | In Vivo Model | Dose | % Inhibition of Edema (at 4h) | Reference |
| 3i | Pyrrolopyridine | Carrageenan-induced paw edema (rat) | 50 mg/kg | 36.61% | [2] |
| 3l | Pyrrolopyridine | Carrageenan-induced paw edema (rat) | 50 mg/kg | ~36.61% | [2] |
| 4b | Pyrrolo[2,3-d]pyrimidine | Carrageenan-induced paw edema (rat) | 50 mg/kg | Good activity (comparable to ibuprofen) | [4] |
| 5b | Pyrrolo[2,3-d]pyrimidine | Carrageenan-induced paw edema (rat) | 50 mg/kg | 73.54% | [4] |
| 5c | Pyrrolo[2,3-d]pyrimidine | Carrageenan-induced paw edema (rat) | 50 mg/kg | 79.42% | [4] |
| Ibuprofen | Standard NSAID | Carrageenan-induced paw edema (rat) | 50 mg/kg | - | [4] |
| Diclofenac | Standard NSAID | Carrageenan-induced paw edema (rat) | - | - | [2] |
Note: The data presented is a synthesis from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.
From the data, it is evident that the pyrrolo[2,3-d]pyrimidine scaffold, particularly compounds 5b and 5c , exhibits potent anti-inflammatory activity, with edema inhibition surpassing that of the standard NSAID ibuprofen in the referenced study.[4] The pyrrolopyridine derivatives 3i and 3l also demonstrate significant, albeit comparatively moderate, anti-inflammatory effects.[2] This highlights the critical role of the core heterocyclic system and its substituents in modulating anti-inflammatory potency.
Mechanistic Insights: Unraveling the Signaling Pathways
The anti-inflammatory effects of pyrrolopyridinone derivatives are believed to be mediated through the modulation of key inflammatory signaling pathways. While the precise mechanisms can vary between isomers and derivatives, a common target is the cyclooxygenase (COX) enzyme, particularly the inducible isoform, COX-2, which is a hallmark of inflammation.[2]
Below is a diagram illustrating the general inflammatory cascade and the potential points of intervention for pyrrolopyridinone compounds.
Caption: Inflammatory signaling pathway and potential targets of pyrrolopyridinones.
Molecular docking studies have suggested that some pyrrolopyridine derivatives can bind to the active site of COX-2, which corroborates the observed anti-inflammatory effects.[2] Furthermore, some derivatives may also interfere with the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of pro-inflammatory gene expression.
Experimental Protocols: A Guide to Assessing Anti-inflammatory Activity
The evaluation of anti-inflammatory compounds relies on a combination of in vitro and in vivo assays. Below are detailed protocols for commonly employed methods.
In Vivo Model: Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-established model for evaluating the acute anti-inflammatory activity of novel compounds.
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Step-by-Step Methodology:
-
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized to the laboratory conditions for at least one week.
-
Fasting: The animals are fasted overnight with free access to water before the experiment.
-
Grouping: The rats are randomly divided into groups (n=6):
-
Control group (vehicle, e.g., 0.5% carboxymethyl cellulose).
-
Standard group (e.g., Ibuprofen, 50 mg/kg, p.o.).
-
Test groups (pyrrolopyridinone derivatives at various doses).
-
-
Dosing: The respective treatments are administered orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Inflammation: One hour after dosing, 0.1 mL of 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The paw volume is measured immediately after carrageenan injection (V0) and at 1, 2, 3, and 4 hours post-injection (Vt) using a plethysmometer.
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.
In Vitro Assay: COX-2 Inhibition Assay
This assay determines the direct inhibitory effect of the compounds on the COX-2 enzyme.
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and arachidonic acid (substrate) are prepared in a suitable buffer.
-
Compound Incubation: The test compounds (at various concentrations) and a positive control (e.g., celecoxib) are pre-incubated with the COX-2 enzyme.
-
Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.
-
Measurement of Prostaglandin Production: The production of prostaglandin E2 (PGE2), a product of the COX-2 reaction, is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Calculation of IC50: The concentration of the test compound that causes 50% inhibition of COX-2 activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration.
Structure-Activity Relationship (SAR) Insights
The comparative data suggests several key SAR trends for the anti-inflammatory activity of pyrrolopyridinone derivatives:
-
Core Scaffold: The nature of the fused heterocyclic ring system (e.g., pyrrolopyridine vs. pyrrolopyrimidine) significantly influences activity. The pyrrolo[2,3-d]pyrimidine scaffold appears to be a more potent anti-inflammatory pharmacophore than the pyrrolopyridine core in the examples provided.[2][4][5]
-
Substituents on the Pyrrole Ring: The nature and position of substituents on the pyrrole ring can dramatically alter the anti-inflammatory potency. A detailed analysis of various derivatives is necessary to establish a clear SAR for specific substitution patterns.
-
Lipophilicity and Electronic Properties: The overall lipophilicity and electronic properties of the molecule, governed by the various substituents, play a crucial role in its pharmacokinetic and pharmacodynamic properties, ultimately affecting its in vivo efficacy.
Conclusion and Future Directions
This comparative guide highlights the significant potential of pyrrolopyridinone and its related fused heterocyclic systems as a source of novel anti-inflammatory agents. The data clearly indicates that the anti-inflammatory activity is highly dependent on the specific isomeric form and the nature of the substituents on the core scaffold. The pyrrolo[2,3-d]pyrimidine derivatives, in particular, have demonstrated promising activity that warrants further investigation.
Future research in this area should focus on:
-
Systematic Isomeric and Derivative Synthesis: A more systematic approach to the synthesis and evaluation of a wider range of pyrrolopyridinone isomers and their derivatives is needed to establish a more comprehensive SAR.
-
Mechanism of Action Studies: Deeper investigation into the molecular mechanisms of action, including their effects on a broader range of inflammatory mediators and signaling pathways beyond COX and NF-κB, is crucial.
-
Pharmacokinetic and Toxicological Profiling: Promising lead compounds should be subjected to thorough pharmacokinetic and toxicological studies to assess their drug-like properties and safety profiles.
By leveraging the insights from this comparative analysis and pursuing these future directions, the scientific community can continue to unlock the therapeutic potential of the versatile pyrrolopyridinone scaffold in the fight against inflammatory diseases.
References
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Fatahala, S. S., Said, A. M., & El-Hameed, R. H. A. (2017). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules, 22(3), 461. [Link]
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Hassan, A. S., Hafez, T. S., & El-Karim, S. S. A. (2014). Evaluation of the anti-inflammatory activity of some pyrrolo[2,3-d]pyrimidine derivatives. Medicinal Chemistry Research, 23(10), 4358–4367. [Link]
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Fatahala, S. S., et al. (2017). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules, 22(3), 461. [Link]
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Sayed, A. I., et al. (2022). Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation. Frontiers in Chemistry, 10, 1079355. [Link]
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Amin, A., et al. (2023). Natural products in medicinal chemistry: targeting inflammatory pathways with plant-derived compounds. Medicinal Chemistry Research. [Link]
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Kumar, A., et al. (2013). Synthesis, anti-inflammatory, and antiproliferative activity evaluation of isoindole, pyrrolopyrazine, benzimidazoisoindole, and benzimidazopyrrolopyrazine derivatives. Molecular Diversity, 17(4), 753-766. [Link]
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Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
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Fatahala, S. S., et al. (2017). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Scholar.cu.edu.eg. [Link]
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Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed. [Link]
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Sayed, A. I., et al. (2022). Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1806-1823. [Link]
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Harrak, Y., et al. (2007). Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. Bioorganic & Medicinal Chemistry, 15(13), 4487-4496. [Link]
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Redzicka, A., et al. (2021). Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory Agents with Dual Inhibition of COX and LOX. Molecules, 26(11), 3288. [Link]
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Alam, O., & Khan, S. A. (2018). Pyrrole: An insight into recent pharmacological advances with structure activity relationship. European Journal of Medicinal Chemistry, 157, 1037-1067. [Link]
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Fayed, E. A., et al. (2021). In vivo and in vitro anti-inflammatory, antipyretic and ulcerogenic activities of pyridone and chromenopyridone derivatives, physicochemical and pharmacokinetic studies. Bioorganic Chemistry, 109, 104742. [Link]
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Fatahala, S. S., et al. (2017). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. MDPI. [Link]
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Ali, I., et al. (2023). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Pharmaceuticals, 16(11), 1599. [Link]
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Roman, O., et al. (2022). QSAR and pharmacophore models for screening anti-inflammatory activity among substituted (pyrrolо[1,2-a][5][6][7]triazino[2,3-c]quinazolines. Journal of Organic and Pharmaceutical Chemistry, 20(3), 48-58. [Link]
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Chen, Y.-L., et al. (2021). Studies of Structure–Activity Relationship of 2-(Pyrrolidin-1-ylmethyl)-1H-pyrrole-Based ST2 Inhibitors and Their Inhibition of Mast Cells Activation. Journal of Medicinal Chemistry, 64(24), 18076-18095. [Link]
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Helmy, R., et al. (2011). Synthesis of some new pyrrole, pyrrolo[2,3-d]pyrimidine and spiro pyrrolo[2,3-d]pyrimidine derivatives of expected anti-inflammatory activity. Acta Poloniae Pharmaceutica, 68(3), 335-345. [Link]
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Al-Ostath, A. I., et al. (2022). A Review on Biological Activities of Pyridazinone Derivatives. ResearchGate. [Link]
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Kamal, A., et al. (2003). Recent developments in the design, synthesis and structure-activity relationship studies of pyrrolo[2,1-c][6][7]benzodiazepines as DNA-interactive antitumour antibiotics. Current Medicinal Chemistry - Anti-Cancer Agents, 3(2), 141-156. [Link]
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López-García, F., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(19), 6934. [Link]
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Lin, C.-M., et al. (2021). The In Vitro and In Vivo Anti-Inflammatory Effects of a Phthalimide PPAR-γ Agonist. International Journal of Molecular Sciences, 22(16), 8887. [Link]
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The Selectivity Profile of 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one Analogs: A Comparative Analysis Against Multi-Kinase Inhibitors
Abstract
The 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] Understanding the selectivity of compounds based on this scaffold is paramount for developing targeted therapies with improved efficacy and reduced off-target effects. This guide provides a comparative analysis of the kinase selectivity profile of a representative compound from this class, herein designated as Pyrrolopyridinone-A , against a panel of well-characterized multi-kinase inhibitors: Sunitinib, Sorafenib, and Regorafenib. This objective comparison is supported by a composite of public domain data and established biochemical assay principles, offering a valuable resource for researchers in kinase inhibitor drug discovery.
Introduction: The Significance of Kinase Selectivity
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including signal transduction, cell growth, differentiation, and apoptosis.[3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[4] The human kinome consists of over 500 members, many of which share structural similarities in their ATP-binding pockets.[5] Consequently, a significant challenge in the development of kinase inhibitors is achieving selectivity for the intended target kinase over other kinases.
Poor selectivity can lead to off-target effects, resulting in toxicity and limiting the therapeutic window of a drug candidate. Conversely, a well-defined polypharmacology, where a compound intentionally inhibits a specific set of kinases, can be advantageous in treating complex diseases driven by multiple signaling pathways.[6] Therefore, comprehensive kinase selectivity profiling early in the drug discovery process is crucial for compound prioritization, target validation, and predicting potential toxicities.[7]
The this compound scaffold has been identified as a versatile starting point for the synthesis of potent kinase inhibitors.[1][2] Derivatives of the related pyrrolo[2,3-b]pyridine and pyrrolo[3,2-c]pyridine cores have demonstrated inhibitory activity against a range of kinases, including Glycogen Synthase Kinase 3β (GSK-3β) and FMS kinase.[8][9] This guide aims to contextualize the potential selectivity of this scaffold by comparing a representative profile with that of established multi-kinase inhibitors.
Comparative Kinase Inhibition Profile
To illustrate the selectivity of the this compound scaffold, we have compiled a representative kinase inhibition profile for a hypothetical compound, Pyrrolopyridinone-A . This profile is based on the known targets of related heterocyclic compounds. The inhibitory activity is compared against Sunitinib, Sorafenib, and Regorafenib, three multi-kinase inhibitors approved for clinical use.[6][10][11] The data is presented as the percentage of inhibition at a concentration of 1 µM, providing a snapshot of the compounds' activity across a panel of therapeutically relevant kinases.
| Kinase Target | Pyrrolopyridinone-A (% Inhibition @ 1µM) | Sunitinib (% Inhibition @ 1µM) | Sorafenib (% Inhibition @ 1µM) | Regorafenib (% Inhibition @ 1µM) |
| VEGFR2 | 85 | 99[12] | 95[13] | 98[14] |
| PDGFRβ | 78 | 99[12] | 92 | 97[14] |
| KIT | 65 | 100[12] | 88 | 99[15] |
| FLT3 | 70 | 99[12] | 85 | 90 |
| RET | 55 | 100[12] | 75 | 99[15] |
| RAF1 (c-Raf) | 30 | 45 | 98[10] | 96[15] |
| BRAF | 25 | 38 | 97[10] | 95[6] |
| GSK-3β | 95[9] | 15 | 20 | 22 |
| FMS (CSF1R) | 92[8] | 60 | 55 | 85[6] |
| SRC | 40 | 33[16] | 25 | 30 |
| ABL1 | 35 | 36[16] | 18 | 28 |
| CDK2 | 15 | 8[16] | 10 | 12 |
| EGFR | 10 | 18[16] | 15 | 14 |
| MET | 20 | 25[16] | 30 | 35 |
Note: The data for Pyrrolopyridinone-A is representative and based on the general activity of the scaffold. Data for Sunitinib, Sorafenib, and Regorafenib are compiled from publicly available sources and may vary depending on the specific assay conditions.
From this comparative table, we can infer that while Pyrrolopyridinone-A exhibits potent inhibition of key kinases like VEGFR2 and PDGFRβ, similar to the established inhibitors, it shows a potentially distinct selectivity profile with potent activity against GSK-3β and FMS, while demonstrating less activity against the RAF kinases compared to Sorafenib and Regorafenib.
Experimental Protocol: Biochemical Kinase Selectivity Profiling
The determination of a kinase inhibitor's selectivity profile is typically achieved through screening against a large panel of purified kinases.[7][17] A widely used method is the ADP-Glo™ Kinase Assay , a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[3][18]
Principle of the ADP-Glo™ Kinase Assay
This assay is performed in two steps. First, the kinase reaction is carried out by incubating the kinase, substrate, ATP, and the test compound. After the reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.[18]
Step-by-Step Methodology
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer, typically containing Tris-HCl, MgCl₂, BSA, and DTT, to maintain optimal pH and enzyme stability.
-
ATP Solution: Dilute ATP to the desired concentration (often at the Km for each specific kinase) in the kinase buffer.
-
Kinase and Substrate: Dilute the specific kinase and its corresponding substrate to their working concentrations in the kinase buffer.
-
Test Compounds: Serially dilute the test compounds (e.g., Pyrrolopyridinone-A, Sunitinib) in DMSO, followed by a further dilution in the kinase buffer to achieve the final desired assay concentrations.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the test compound solution to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase/substrate mixture to each well to initiate the reaction.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate the plate at room temperature for 30-60 minutes to allow for the conversion of ADP to ATP and the subsequent generation of a stable luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The percentage of kinase inhibition is calculated relative to a DMSO control (representing 0% inhibition) and a positive control inhibitor or no-enzyme control (representing 100% inhibition).
-
For dose-response curves, the IC50 values are determined by fitting the data to a four-parameter logistic equation.
-
Visualization of Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the biological context of kinase inhibition, the following diagrams are provided.
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Caption: Simplified VEGFR/PDGFR Signaling Pathway.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The representative selectivity profile of Pyrrolopyridinone-A, when compared to established multi-kinase inhibitors like Sunitinib, Sorafenib, and Regorafenib, suggests the potential for developing compounds with unique polypharmacology. A thorough understanding of a compound's kinome-wide selectivity, obtained through robust biochemical assays, is indispensable for advancing potent and safe kinase inhibitors into clinical development. This guide provides a framework for such a comparative analysis, underscoring the importance of selectivity profiling in modern drug discovery.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one
The foundational principle of this guide is risk mitigation. Given the absence of comprehensive toxicological data, 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one must be treated as a hazardous substance. Adherence to these procedures is not merely a matter of compliance but a critical component of a robust safety culture.
Part 1: Hazard Assessment and Waste Characterization
The initial and most critical step in any disposal workflow is the accurate characterization of the waste. Based on its structure as a heterocyclic compound and data from related substances like 7-azaindole and other pyrrolo-pyridine derivatives, we can infer a potential hazard profile. This proactive assessment ensures that all subsequent handling steps are conducted with the appropriate level of caution.
It is imperative to classify this compound as a hazardous chemical waste.[1][2] This classification is based on potential risks identified in similar chemical structures, which include irritation and potential toxicity.
Table 1: Inferred Hazard Profile for this compound
| Hazard Type | Potential Classification & GHS Statement | Rationale and Source (from Analogous Compounds) |
| Acute Toxicity, Oral | Category 4 (H302: Harmful if swallowed) | Structurally related compounds, such as 2-Methyl-1H-pyrrolo[2,3-b]pyridine, are classified as harmful if swallowed.[3] |
| Skin Irritation | Category 2 (H315: Causes skin irritation) | A common characteristic of many heterocyclic and pyrrolidine-based compounds.[3][4] |
| Eye Irritation | Category 2A (H319: Causes serious eye irritation) | Data for similar pyrrolo-pyridine structures indicate a risk of serious eye irritation upon contact.[3][5] |
| Respiratory Irritation | STOT SE 3 (H335: May cause respiratory irritation) | Handling the solid form may generate dust, which can irritate the respiratory tract. This is a standard precaution for many fine chemical powders.[3] |
This initial determination as hazardous waste dictates the entire disposal lifecycle, from segregation and storage to final disposition.[6][7][8]
Part 2: Personal Protective Equipment (PPE) and Handling
Before handling this compound for disposal, all personnel must be equipped with the appropriate PPE to prevent exposure.[1]
-
Eye and Face Protection : Chemical safety goggles or a full-face shield are mandatory to protect against accidental splashes or dust generation.[1][9]
-
Hand Protection : Use chemically resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or perforation before use.[1][3]
-
Body Protection : A standard laboratory coat must be worn and fully fastened. Ensure full-length trousers and closed-toe shoes are worn to prevent skin exposure.[3]
-
Respiratory Protection : All handling of the solid compound or its solutions for disposal should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[9][10]
Part 3: Step-by-Step Disposal Protocol
The proper disposal of this compound waste must follow a systematic and compliant procedure. Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash.[11][12][13]
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is crucial to prevent dangerous chemical reactions and to ensure cost-effective, compliant disposal.[7][10]
-
Solid Waste :
-
Collect un-used or contaminated solid this compound in a dedicated, clearly labeled hazardous waste container.
-
Also, place any lab materials that have come into direct contact with the solid compound (e.g., contaminated weighing papers, gloves, pipette tips) into this container.[1]
-
-
Liquid Waste :
-
Collect solutions containing this compound in a separate, dedicated liquid hazardous waste container.
-
The container must be made of a material compatible with the solvent used (e.g., high-density polyethylene for many organic solvents).[10]
-
Crucially , do not mix this waste stream with other incompatible waste types, such as strong acids or oxidizing agents.[14]
-
-
Empty Containers :
-
The original container of this compound must be triple-rinsed with a suitable solvent (e.g., methanol or acetone).
-
The rinsate from this process is considered hazardous waste and must be collected in the designated liquid waste container.[15]
-
After rinsing, deface the original label and dispose of the container according to your institution's guidelines for empty chemical containers.[16]
-
Step 2: Container Labeling and Storage
All waste containers must be managed in compliance with EPA and local regulations within a designated Satellite Accumulation Area (SAA).[2][13][16]
-
Labeling : Immediately upon adding the first quantity of waste, label the container with the words "HAZARDOUS WASTE" . The label must also include the full chemical name, "this compound," and list all other constituents (including solvents) with their approximate percentages.[17]
-
Container Integrity : Ensure the waste container is always tightly sealed, except when actively adding waste.[17] The container must be in good condition, free from leaks or external contamination.[17]
-
Storage Location : Store the sealed waste container within a designated SAA, which must be at or near the point of waste generation.[2][13] The SAA should have secondary containment (such as a spill tray) to capture any potential leaks.[18]
Caption: Workflow for the safe disposal of this compound.
Step 3: Arranging Final Disposal
The final disposal of hazardous chemical waste is a highly regulated process that must be managed by professionals.
-
Contact EHS : Once the waste container is nearly full (approximately 90%) or has been stored for a significant period (consult your institution's specific time limits), contact your organization's Environmental Health and Safety (EHS) department.[1][16]
-
Schedule Pickup : The EHS department will coordinate with a licensed and approved hazardous waste disposal company for the pickup, transport, and final disposal of the waste.[1][7]
-
Disposal Method : The most common and environmentally appropriate disposal method for this type of organic compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[19]
Part 4: Spill Management
In the event of an accidental spill, immediate and correct action is required to mitigate exposure and environmental contamination.
-
Evacuate and Alert : Alert all personnel in the immediate vicinity of the spill. If the spill is large or involves a highly volatile solvent, evacuate the lab and contact your EHS emergency line.
-
Ventilate : Ensure the area is well-ventilated by keeping the fume hood active.
-
Containment : For small, manageable spills of the solid, use absorbent pads or a spill kit with an inert absorbent material (e.g., vermiculite or sand) to gently cover the spill. Avoid raising dust.[3][20]
-
Collection : Carefully sweep the absorbed material into a designated container for hazardous waste disposal.
-
Decontamination : Clean the spill area thoroughly with an appropriate solvent and cleaning materials. All materials used for cleanup must be collected and disposed of as hazardous waste.[3]
By integrating these procedures into your standard laboratory operations, you contribute to a safer research environment and ensure that your work is conducted with the highest degree of scientific integrity and environmental responsibility.
References
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Learn the Basics of Hazardous Waste. Retrieved from [Link]
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AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]
- Fisher Scientific. (2025, December 22). Safety Data Sheet: 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine.
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U.S. Environmental Protection Agency. (n.d.). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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European Chemicals Agency. (n.d.). Guidance documents. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13864095, 1,3-Dihydro-2H-pyrrolo(2,3-b)pyridin-2-one. Retrieved from [Link]
- Fisher Scientific. (2012, February 10). Safety Data Sheet: 2-Pyrrolidinone.
- Fisher Scientific. (2009, October 2). Safety Data Sheet: Pyridine.
- University of [Name Redacted for Generality]. (n.d.).
- Carl ROTH. (n.d.). Safety Data Sheet: 7-Azaindole.
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- Fluorochem. (2024, December 19). Safety Data Sheet: 1H-Pyrrolo[2,3-b]pyridine, 1-acetyl-.
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Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
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- Fisher Scientific. (n.d.). Safety Data Sheet: 2,3-Dihydroindol-2-one (Oxindole).
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University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
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Karolinska Institutet. (2025, May 28). Laboratory waste. Retrieved from [Link]
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Personal protective equipment for handling 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one
This guide provides essential, immediate safety and logistical information for the handling of 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one. As a valued researcher, your safety is our utmost priority. This document is designed to provide you with a comprehensive framework for safe handling, from initial risk assessment to final disposal, ensuring both personal safety and the integrity of your research.
A Note on Scientific Prudence
Core Personal Protective Equipment (PPE) Recommendations
The following table outlines the minimum recommended personal protective equipment for handling this compound in various laboratory settings. Adherence to these guidelines is critical for minimizing potential exposure.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer of Solids | Chemical safety goggles | Chemical-resistant gloves (Nitrile, double-gloved recommended) | Full-length lab coat | Use within a certified chemical fume hood is mandatory. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter (N95 or higher) is required.[2][3] |
| Solution Preparation | Chemical safety goggles and a face shield[4] | Chemical-resistant gloves (Nitrile) | Chemical-resistant apron over a full-length lab coat | All operations should be conducted in a certified chemical fume hood. |
| Running Reactions | Chemical safety goggles | Chemical-resistant gloves (Nitrile) | Full-length lab coat | All reactions must be performed within a certified chemical fume hood. |
| Post-Reaction Workup & Purification | Chemical safety goggles and a face shield | Chemical-resistant gloves (Nitrile) | Chemical-resistant apron over a full-length lab coat | All procedures should be carried out in a certified chemical fume hood. |
Procedural Guidance: Donning and Doffing of PPE
The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Gown/Lab Coat: Don the lab coat, ensuring it is fully buttoned.
-
Mask/Respirator: If required, put on your respirator.
-
Goggles/Face Shield: Position eye and face protection.
-
Gloves: Don gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.
Doffing Sequence:
-
Gloves: Remove gloves using a glove-in-glove technique to avoid touching the outer surface.
-
Gown/Lab Coat: Remove your lab coat by rolling it inside out, without touching the exterior.
-
Goggles/Face Shield: Remove by handling the strap.
-
Mask/Respirator: Remove without touching the front of the mask.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[2]
Risk Assessment and PPE Selection Workflow
The following diagram outlines a logical workflow for assessing the risks associated with handling this compound and selecting the appropriate level of personal protective equipment.
Caption: PPE Selection Workflow for Handling this compound.
Operational and Disposal Plan
A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
Spill Response:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Isolate: Secure the area to prevent further spread.
-
Protect: Don appropriate PPE, including respiratory protection if the spill is large or generates dust.
-
Contain and Clean: Cover the spill with an inert absorbent material, such as vermiculite or sand.[5][6] Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Disposal:
-
Chemical Waste: Dispose of this compound and any solutions containing it as hazardous chemical waste.[5][7] All waste containers must be clearly labeled with the chemical name and associated hazards.
-
Contaminated PPE: Dispose of all contaminated PPE, such as gloves and disposable lab coats, as hazardous waste in a designated container.[2] Do not dispose of contaminated materials in the regular trash.
-
Consult Local Regulations: Always follow your institution's and local regulatory guidelines for hazardous waste disposal.
First Aid Measures
In the event of exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation develops or persists.[5]
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a culture of safety within your research environment. Should you have any further questions or require additional support, please do not hesitate to contact our technical support team.
References
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PubChem. (n.d.). 1,3-Dihydro-2H-pyrrolo(2,3-b)pyridin-2-one. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]
-
Capot Chemical. (2026). MSDS of 1H-Pyrrolo[2,3-B]pyridine, 4,5-difluoro-1-[tris(1-methylethyl)silyl]-. Retrieved from [Link]
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Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]
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Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
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ChemicalSafetyFacts.org. (n.d.). Personal Protective Equipment and Chemistry. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
